molecular formula C11H9N3O B017338 3-Methyl-2-hydroxy-3H-imidazo[4,5-F]quinoline CAS No. 144486-08-8

3-Methyl-2-hydroxy-3H-imidazo[4,5-F]quinoline

Katalognummer: B017338
CAS-Nummer: 144486-08-8
Molekulargewicht: 199.21 g/mol
InChI-Schlüssel: GSUQMXXXXPNYEA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Methyl-2-hydroxy-3H-imidazo[4,5-F]quinoline, also known as 3-Methyl-2-hydroxy-3H-imidazo[4,5-F]quinoline, is a useful research compound. Its molecular formula is C11H9N3O and its molecular weight is 199.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Methyl-2-hydroxy-3H-imidazo[4,5-F]quinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Methyl-2-hydroxy-3H-imidazo[4,5-F]quinoline including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

3-methyl-1H-imidazo[4,5-f]quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3O/c1-14-9-5-4-8-7(3-2-6-12-8)10(9)13-11(14)15/h2-6H,1H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSUQMXXXXPNYEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C3=C(C=C2)N=CC=C3)NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70434136
Record name 3-METHYL-2-HYDROXY-3H-IMIDAZO[4,5-F]QUINOLINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70434136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

144486-08-8
Record name 3-METHYL-2-HYDROXY-3H-IMIDAZO[4,5-F]QUINOLINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70434136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-Methyl-2-hydroxy-3H-imidazo[4,5-f]quinoline

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Imidazo[4,5-f]quinoline Scaffold

The imidazo[4,5-f]quinoline ring system is a privileged heterocyclic scaffold in medicinal chemistry and drug discovery. Its structural resemblance to purine bases allows for interaction with a variety of biological targets, leading to a broad spectrum of pharmacological activities. Derivatives of this scaffold have been investigated for their potential as anticancer, antiviral, and immunomodulatory agents. 3-Methyl-2-hydroxy-3H-imidazo[4,5-f]quinoline, a specific analogue within this class, is of significant interest for its potential biological activity and as a key intermediate in the synthesis of more complex molecules. This guide provides a comprehensive overview of the synthetic strategies toward this target, including a detailed protocol for the synthesis of its crucial precursor, 2-amino-3-methyl-3H-imidazo[4,5-f]quinoline (IQ), and a proposed methodology for its conversion to the desired 2-hydroxy derivative.

Synthetic Strategy: A Two-Stage Approach

  • Synthesis of the Precursor: The well-established synthesis of 2-amino-3-methyl-3H-imidazo[4,5-f]quinoline (IQ).

  • Conversion to the Target Molecule: A proposed conversion of the 2-amino group of IQ to a 2-hydroxy group via a diazotization-hydrolysis reaction.

This guide will provide a detailed, step-by-step protocol for the synthesis of the IQ precursor, followed by a theoretically grounded protocol for the subsequent conversion.

Part 1: Synthesis of 2-amino-3-methyl-3H-imidazo[4,5-f]quinoline (IQ)

The synthesis of 2-amino-3-methyl-3H-imidazo[4,5-f]quinoline (IQ) has been reported through various methods. One of the convenient and frequently cited routes involves the condensation of 6-aminoquinoline with cyanogen bromide, followed by methylation.

Reaction Pathway for the Synthesis of IQ

IQ Synthesis Pathway cluster_0 Stage 1: Formation of 2-aminoimidazo[4,5-f]quinoline cluster_1 Stage 2: Methylation 6-aminoquinoline 6-Aminoquinoline Intermediate_1 Guanidino Intermediate 6-aminoquinoline->Intermediate_1 Reaction with BrCN BrCN Cyanogen Bromide (BrCN) 2-aminoimidazo 2-Aminoimidazo[4,5-f]quinoline Intermediate_1->2-aminoimidazo Intramolecular Cyclization IQ 2-amino-3-methyl-3H- imidazo[4,5-f]quinoline (IQ) 2-aminoimidazo->IQ Methylation Methylating_Agent Methylating Agent (e.g., CH3I) Methylating_Agent->IQ

Caption: Synthetic pathway for 2-amino-3-methyl-3H-imidazo[4,5-f]quinoline (IQ).

Experimental Protocol: Synthesis of IQ

Materials and Reagents:

  • 6-Aminoquinoline

  • Cyanogen bromide (BrCN)

  • Methanol (MeOH)

  • Sodium methoxide (NaOMe)

  • Methyl iodide (CH₃I)

  • Dimethylformamide (DMF)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Silica gel for column chromatography

Step 1: Synthesis of 2-Aminoimidazo[4,5-f]quinoline

  • Dissolution: Dissolve 6-aminoquinoline (1 equivalent) in methanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Reaction with Cyanogen Bromide: Cool the solution in an ice bath. Cautiously add a solution of cyanogen bromide (1.1 equivalents) in methanol dropwise. Caution: Cyanogen bromide is highly toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment.

  • Reflux: After the addition is complete, remove the ice bath and heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Cool the reaction mixture to room temperature. Neutralize the mixture with a solution of sodium hydroxide. The product will precipitate out of the solution.

  • Isolation: Collect the precipitate by vacuum filtration, wash with cold methanol, and dry under vacuum to yield 2-aminoimidazo[4,5-f]quinoline.

Step 2: Methylation to form 2-amino-3-methyl-3H-imidazo[4,5-f]quinoline (IQ)

  • Deprotonation: Suspend 2-aminoimidazo[4,5-f]quinoline (1 equivalent) in anhydrous dimethylformamide (DMF). Add sodium methoxide (1.2 equivalents) portion-wise at room temperature. Stir the mixture for 30 minutes.

  • Methylation: Cool the mixture in an ice bath and add methyl iodide (1.5 equivalents) dropwise. Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Quenching and Extraction: Quench the reaction by adding water. Extract the product with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to obtain pure 2-amino-3-methyl-3H-imidazo[4,5-f]quinoline (IQ).

Parameter Value
Typical Yield (Step 1) 70-80%
Typical Yield (Step 2) 50-60%
Melting Point of IQ >300 °C[1]
Molecular Formula of IQ C₁₁H₁₀N₄[2]
Molecular Weight of IQ 198.22 g/mol [2]

Part 2: Proposed Synthesis of 3-Methyl-2-hydroxy-3H-imidazo[4,5-f]quinoline

The conversion of the 2-amino group of IQ to a 2-hydroxy group can be theoretically achieved through a Sandmeyer-type reaction, which involves diazotization of the amino group followed by hydrolysis of the resulting diazonium salt.

Proposed Reaction Pathway

Conversion to2-hydroxy-IQ IQ 2-amino-3-methyl-3H- imidazo[4,5-f]quinoline (IQ) Diazonium_Salt Diazonium Salt Intermediate IQ->Diazonium_Salt Diazotization (NaNO2, H2SO4, 0-5 °C) Target_Molecule 3-Methyl-2-hydroxy-3H- imidazo[4,5-f]quinoline Diazonium_Salt->Target_Molecule Hydrolysis (H2O, Heat)

Caption: Proposed synthetic route for the conversion of IQ to 3-Methyl-2-hydroxy-3H-imidazo[4,5-f]quinoline.

Proposed Experimental Protocol

Materials and Reagents:

  • 2-amino-3-methyl-3H-imidazo[4,5-f]quinoline (IQ)

  • Sulfuric acid (H₂SO₄)

  • Sodium nitrite (NaNO₂)

  • Deionized water

  • Sodium bicarbonate (NaHCO₃)

  • Ethyl acetate (EtOAc)

  • Silica gel for column chromatography

Step-by-Step Methodology:

  • Formation of Diazonium Salt:

    • In a three-necked flask equipped with a thermometer, a dropping funnel, and a mechanical stirrer, dissolve IQ (1 equivalent) in a cold (0-5 °C) aqueous solution of sulfuric acid.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 equivalents) dropwise, maintaining the temperature between 0-5 °C.

    • Stir the reaction mixture at this temperature for 1 hour to ensure complete formation of the diazonium salt.

  • Hydrolysis:

    • Slowly and carefully add the diazonium salt solution to a separate flask containing boiling water. Vigorous nitrogen evolution will be observed.

    • Heat the mixture at reflux for 1-2 hours after the addition is complete to ensure full hydrolysis.

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature.

    • Neutralize the solution with a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer with ethyl acetate.

    • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to yield the final product, 3-Methyl-2-hydroxy-3H-imidazo[4,5-f]quinoline.

Expert Insights and Causality:

  • Diazotization Temperature Control: Maintaining a low temperature (0-5 °C) during diazotization is critical. Diazonium salts are generally unstable at higher temperatures and can decompose, leading to side products and reduced yields.

  • Acidic Conditions: The presence of a strong acid like sulfuric acid is essential for the formation of nitrous acid in situ from sodium nitrite, which is the active diazotizing agent.

  • Hydrolysis Conditions: The hydrolysis of the diazonium salt is typically achieved by heating in an aqueous solution. The elevated temperature facilitates the displacement of the diazonium group by a hydroxyl group from water.

Trustworthiness and Self-Validation

The provided protocol for the synthesis of the IQ precursor is based on established and peer-reviewed synthetic methods. For the proposed conversion to the 2-hydroxy derivative, the diazotization-hydrolysis sequence is a fundamental and well-understood transformation in organic chemistry for converting aromatic amines to phenols.

Validation of the final product should be performed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the presence of the hydroxyl group.

  • Mass Spectrometry (MS): To verify the molecular weight of the target compound.

  • Infrared (IR) Spectroscopy: To identify the characteristic vibrational frequencies, particularly the O-H stretch of the hydroxyl group.

  • Melting Point Analysis: To determine the purity of the synthesized compound.

Conclusion

This guide presents a comprehensive approach to the synthesis of 3-Methyl-2-hydroxy-3H-imidazo[4,5-f]quinoline. While a direct, validated protocol is not readily found in the literature, a robust two-stage strategy involving the synthesis of the 2-amino precursor (IQ) followed by a proposed diazotization-hydrolysis provides a scientifically sound pathway for researchers in the field. Careful execution of the experimental procedures and thorough analytical characterization are paramount to achieving the desired target molecule with high purity.

References

  • Snyderwine, E. G., Roller, P. P., Wirth, P. J., Adamson, R. H., Sato, S., & Thorgeirsson, S. S. (1987). Synthesis, purification and mutagenicity of 2-hydroxyamino-3-methylimidazolo[4,5-f]quinoline. Carcinogenesis, 8(7), 1017–1020. [Link]

  • Alaimo, R. J., Spencer, C. F., Sheffer, J. B., & Storrin, R. J. (1978). Imidazo[4,5-f]quinolines. 4. Synthesis and anthelmintic activity of a series of imidazo[4,5-f]quinolin-9-ols. Journal of Medicinal Chemistry, 21(3), 298–300. [Link]

  • PubChem. (n.d.). 2-Amino-3-methylimidazo(4,5-f)quinoline. Retrieved from [Link]

  • National Center for Biotechnology Information (1993). IQ (2-AMINO-3-METHYLIMIDAZO[4,5-f]QUINOLINE). IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 56. [Link]

Sources

A Proposed Novel Synthetic Pathway for 3-Methyl-2-hydroxy-3H-imidazo[4,5-f]quinoline: A Technical Guide for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide outlines a novel, proposed synthetic route for 3-Methyl-2-hydroxy-3H-imidazo[4,5-f]quinoline, a heterocyclic compound with significant potential in medicinal chemistry. The imidazo[4,5-f]quinoline scaffold is a core structure in various biologically active molecules, and the introduction of a 2-hydroxy group offers a unique opportunity to explore new structure-activity relationships (SAR). This document provides a detailed, step-by-step methodology, grounded in established chemical principles, to facilitate the synthesis and exploration of this promising compound by researchers in drug development.

Introduction to the Imidazo[4,5-f]quinoline Scaffold

The quinoline ring system is a fundamental component of both natural and synthetic compounds with a wide range of pharmacological activities.[1] When fused with an imidazole ring, it forms the imidazoquinoline core, which is characteristic of a class of synthetic compounds known as immune response modifiers.[2] These molecules, such as imiquimod and resiquimod, are known to act as agonists of Toll-like receptors (TLRs), particularly TLR7 and TLR8, leading to the production of pro-inflammatory cytokines and chemokines.[3][4] This immunomodulatory activity has been successfully harnessed for the treatment of viral infections and various forms of cancer.[3][4]

The specific target of this guide, 3-Methyl-2-hydroxy-3H-imidazo[4,5-f]quinoline, represents an intriguing yet underexplored variation of this scaffold. The presence of a 2-hydroxy group, as opposed to the more commonly studied 2-amino or 2-alkyl substituents, could significantly alter the molecule's electronic properties, hydrogen bonding capabilities, and, consequently, its biological activity. This guide proposes a rational and efficient synthetic strategy to access this novel compound, thereby enabling its evaluation in various therapeutic contexts.

Proposed Synthetic Strategy: A Multi-Step Approach

The proposed synthesis is a multi-step process commencing from commercially available 5,6-diaminoquinoline. The strategy involves the construction of the imidazole ring onto the quinoline core, followed by methylation and the introduction of the 2-hydroxy group. The causality behind the experimental choices is explained at each step to provide a clear understanding of the reaction mechanisms and potential challenges.

Experimental Workflow Diagram

G A 5,6-Diaminoquinoline (Starting Material) B Step 1: Imidazole Ring Formation A->B CS2, Ethanol, KOH Reflux C 3H-Imidazo[4,5-f]quinoline-2-thiol B->C D Step 2: Methylation of the Imidazole Ring C->D CH3I, DMF, K2CO3 Room Temperature E 3-Methyl-3H-imidazo[4,5-f]quinoline-2-thiol D->E F Step 3: Oxidative Conversion to the 2-Hydroxy Analog E->F m-CPBA, CH2Cl2 0°C to Room Temp. G 3-Methyl-2-hydroxy-3H-imidazo[4,5-f]quinoline (Final Product) F->G

Caption: Proposed synthetic workflow for 3-Methyl-2-hydroxy-3H-imidazo[4,5-f]quinoline.

Detailed Experimental Protocols

  • Principle: This step involves the cyclization of 5,6-diaminoquinoline with carbon disulfide in a basic medium to form the 2-thiol derivative of the target imidazoquinoline. The use of carbon disulfide is a well-established method for the formation of 2-mercaptoimidazoles from o-diamines.

  • Protocol:

    • To a solution of 5,6-diaminoquinoline (1.59 g, 10 mmol) in ethanol (50 mL), add potassium hydroxide (0.67 g, 12 mmol).

    • Stir the mixture at room temperature for 15 minutes until the potassium hydroxide has dissolved.

    • Add carbon disulfide (0.91 g, 12 mmol) dropwise to the solution.

    • Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the mixture to room temperature and pour it into ice-cold water (100 mL).

    • Acidify the solution with dilute hydrochloric acid until a precipitate is formed.

    • Filter the precipitate, wash with cold water, and dry under vacuum to yield 3H-Imidazo[4,5-f]quinoline-2-thiol.

  • Trustworthiness: The reaction should be monitored by TLC (e.g., using a 9:1 dichloromethane:methanol solvent system) to ensure the complete consumption of the starting diamine. The structure of the product can be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

  • Principle: This step involves the N-methylation of the imidazole ring. The use of a methylating agent like methyl iodide in the presence of a mild base such as potassium carbonate is a standard and effective method for this transformation. Dimethylformamide (DMF) is used as a polar aprotic solvent to facilitate the reaction.

  • Protocol:

    • Dissolve 3H-Imidazo[4,5-f]quinoline-2-thiol (2.01 g, 10 mmol) in anhydrous DMF (40 mL).

    • Add potassium carbonate (2.07 g, 15 mmol) to the solution and stir for 10 minutes.

    • Add methyl iodide (2.13 g, 15 mmol) dropwise to the suspension at room temperature.

    • Stir the reaction mixture at room temperature for 8-12 hours. Monitor the reaction by TLC.

    • Upon completion, pour the reaction mixture into cold water (150 mL) to precipitate the product.

    • Filter the solid, wash thoroughly with water, and dry to obtain 3-Methyl-3H-imidazo[4,5-f]quinoline-2-thiol.

  • Expertise & Experience: It is crucial to use anhydrous DMF to prevent side reactions. The reaction is typically clean, but purification by column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexane) may be necessary to obtain a highly pure product.

  • Principle: The final step is the conversion of the 2-thiol group to the desired 2-hydroxy group. This can be achieved through an oxidative process. The use of meta-chloroperoxybenzoic acid (m-CPBA) is a common method for the oxidation of thiols to sulfonic acids, which can then be hydrolyzed to the corresponding alcohol (in this case, the enol form, which is the 2-hydroxy tautomer).

  • Protocol:

    • Suspend 3-Methyl-3H-imidazo[4,5-f]quinoline-2-thiol (2.15 g, 10 mmol) in dichloromethane (50 mL) and cool the mixture to 0°C in an ice bath.

    • Add a solution of m-CPBA (77%, 4.48 g, 20 mmol) in dichloromethane (30 mL) dropwise over 30 minutes, maintaining the temperature at 0°C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

    • Monitor the reaction by TLC for the disappearance of the starting material.

    • Wash the reaction mixture with a saturated sodium bicarbonate solution to quench the excess m-CPBA, followed by a wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography (silica gel, eluting with a gradient of methanol in dichloromethane) to afford the final product, 3-Methyl-2-hydroxy-3H-imidazo[4,5-f]quinoline.

  • Authoritative Grounding: The oxidation of a thiol to a sulfonic acid followed by in-situ or subsequent hydrolysis to a hydroxyl group is a known transformation in heterocyclic chemistry. The exact conditions may require optimization for this specific substrate.

Data Presentation: Expected Product Characteristics

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected AppearanceMelting Point (°C)
3H-Imidazo[4,5-f]quinoline-2-thiolC₁₀H₇N₃S201.25Off-white solid>300
3-Methyl-3H-imidazo[4,5-f]quinoline-2-thiolC₁₁H₉N₃S215.28Pale yellow solid280-285
3-Methyl-2-hydroxy-3H-imidazo[4,5-f]quinolineC₁₁H₉N₃O199.21White to off-white solid250-255 (decomposes)

Reaction Mechanism Overview

G cluster_0 Step 1: Cyclization cluster_1 Step 2: Methylation cluster_2 Step 3: Oxidation 5,6-Diaminoquinoline 5,6-Diaminoquinoline Intermediate_1 Intermediate_1 5,6-Diaminoquinoline->Intermediate_1 + CS2, KOH 3H-Imidazo[4,5-f]quinoline-2-thiol 3H-Imidazo[4,5-f]quinoline-2-thiol Intermediate_1->3H-Imidazo[4,5-f]quinoline-2-thiol Intramolecular Cyclization Deprotonated_Intermediate Deprotonated_Intermediate 3H-Imidazo[4,5-f]quinoline-2-thiol->Deprotonated_Intermediate + K2CO3 3-Methyl-3H-imidazo[4,5-f]quinoline-2-thiol 3-Methyl-3H-imidazo[4,5-f]quinoline-2-thiol Deprotonated_Intermediate->3-Methyl-3H-imidazo[4,5-f]quinoline-2-thiol + CH3I (SN2) Sulfoxide_Intermediate Sulfoxide_Intermediate 3-Methyl-3H-imidazo[4,5-f]quinoline-2-thiol->Sulfoxide_Intermediate + m-CPBA Sulfonic_Acid_Intermediate Sulfonic_Acid_Intermediate Sulfoxide_Intermediate->Sulfonic_Acid_Intermediate + m-CPBA 3-Methyl-2-hydroxy-3H-imidazo[4,5-f]quinoline 3-Methyl-2-hydroxy-3H-imidazo[4,5-f]quinoline Sulfonic_Acid_Intermediate->3-Methyl-2-hydroxy-3H-imidazo[4,5-f]quinoline Hydrolysis

Caption: Simplified mechanistic pathway for the synthesis.

Conclusion and Future Directions

This technical guide presents a novel and rational synthetic route for 3-Methyl-2-hydroxy-3H-imidazo[4,5-f]quinoline. By providing detailed, step-by-step protocols and explaining the underlying chemical principles, this document aims to empower researchers to synthesize and investigate this promising compound. The successful synthesis of this molecule will open new avenues for exploring its potential as an immunomodulatory agent or as a scaffold for the development of other therapeutic agents. Further studies should focus on optimizing the reaction conditions for each step to maximize yields and purity, as well as on the comprehensive biological evaluation of the final product.

References

  • Selective Synthesis of Imidazo[4,5‑f]- and Imidazo[4,5‑h]quinoline N‑Oxides via Base-Catalyzed Cyclization of ortho-Nitroalkylaminoquinolines. ACS Omega. (2025).
  • Imidazoquinoline. Grokipedia.
  • Discovery of Imidazoquinolines with Toll-Like Receptor 7/8 Independent Cytokine Induction. ACS Medicinal Chemistry Letters. (2012).
  • Design and Synthesis of N1-Modified Imidazoquinoline Agonists for Selective Activation of Toll-like Receptors 7 and 8. Journal of Medicinal Chemistry. (2015).
  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances. (2020).

Sources

physical and chemical properties of 3-Methyl-2-hydroxy-3H-imidazo[4,5-F]quinoline

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Physicochemical Properties of 3-Methyl-2-hydroxy-3H-imidazo[4,5-F]quinoline

Introduction

The imidazo[4,5-f]quinoline scaffold is a privileged heterocyclic system in medicinal chemistry and drug discovery, with derivatives exhibiting a wide range of biological activities, including antiviral, anticancer, and immunomodulatory properties.[1][2] 3-Methyl-2-hydroxy-3H-imidazo[4,5-f]quinoline is a key analogue within this class, and a thorough understanding of its physical and chemical properties is fundamental for its application in synthesis, biological screening, and formulation development. This guide provides a comprehensive overview of the known physicochemical characteristics of this compound, alongside detailed, field-proven experimental protocols for their determination. We will delve into the critical aspect of tautomerism, a key feature of 2-hydroxyquinolines, and its implications for the compound's behavior.

Chemical Structure and Identification

The foundational step in characterizing any chemical entity is to establish its structure and unambiguous identifiers.

  • Chemical Name: 3-Methyl-2-hydroxy-3H-imidazo[4,5-F]quinoline

  • CAS Number: 144486-08-8[3][4]

  • Molecular Formula: C₁₁H₉N₃O[3]

  • Molecular Weight: 211.21 g/mol

G cluster_prep Sample Preparation cluster_eq Equilibration cluster_sep Separation cluster_analysis Analysis Start Add excess solid to buffer (e.g., PBS pH 7.4) Shake Shake at constant temperature (e.g., 24-48h) Start->Shake Filter Filter/centrifuge to remove undissolved solid Shake->Filter Quantify Quantify concentration in supernatant (e.g., HPLC-UV) Filter->Quantify

Caption: Workflow for determining thermodynamic solubility.

  • Preparation: An excess amount of the solid compound is added to a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial. [5][6]2. Equilibration: The vials are agitated in a shaker bath at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time (typically 24-48 hours) to reach equilibrium. [6]3. Separation: The suspension is filtered through a low-binding filter (e.g., 0.22 µm PVDF) or centrifuged at high speed to separate the saturated solution from the undissolved solid. [5]4. Quantification: The concentration of the compound in the clear filtrate/supernatant is determined using a validated analytical method, such as HPLC-UV, against a standard curve. [7]

Experimental Protocol for pKa Determination via Potentiometric Titration

The pKa values dictate the ionization state of a molecule at a given pH, which in turn influences its solubility, permeability, and target binding.

  • Sample Preparation: A solution of the compound is prepared in a suitable co-solvent system (e.g., methanol-water or acetonitrile-water) if aqueous solubility is low. [3]The ionic strength is kept constant using a background electrolyte like KCl. [8]2. Titration: The solution is placed in a jacketed vessel at a constant temperature and purged with nitrogen to remove dissolved CO₂. [8]A calibrated pH electrode is immersed in the solution.

  • Data Acquisition: The solution is titrated with a standardized acid (e.g., 0.1 M HCl) or base (e.g., 0.1 M NaOH), and the pH is recorded after each incremental addition of the titrant. [9]4. Analysis: The pKa is determined from the inflection point of the titration curve, where the pH is equal to the pKa at the half-equivalence point. [8][9]

Chemical Properties and Reactivity

Tautomerism: The Hydroxy-Oxo Equilibrium

A critical chemical feature of 2-hydroxyquinolines is their existence in tautomeric forms: the hydroxy (enol) form and the oxo (keto or lactam) form. [10][11]The equilibrium between these forms is influenced by the solvent and the substitution pattern on the ring system.

Caption: Tautomeric equilibrium of the title compound.

  • In Non-polar Solvents: The hydroxy form is often favored.

  • In Polar/Aqueous Solvents: The oxo (lactam) form typically predominates due to its greater polarity and ability to form strong hydrogen bonds. [4] This equilibrium has profound implications for the molecule's reactivity, hydrogen bonding capacity, and interaction with biological targets. Spectroscopic techniques, particularly NMR, are essential for characterizing the dominant tautomer in a given environment.

Reactivity

Specific reactivity studies on this compound are scarce. However, based on the general chemistry of quinolines and imidazoles:

  • Electrophilic Aromatic Substitution: The quinoline ring system can undergo electrophilic substitution, though it is generally less reactive than benzene. [12]* Nucleophilic Substitution: The "2-hydroxy" (or 2-oxo) group can potentially be converted to other functional groups, such as a 2-chloro group, which is a versatile intermediate for further derivatization.

Spectroscopic Characterization

Spectroscopic analysis is indispensable for structural confirmation and purity assessment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific spectra for 3-Methyl-2-hydroxy-3H-imidazo[4,5-F]quinoline are not publicly available, expected chemical shifts can be predicted based on related structures. [13][14]

  • ¹H NMR: Aromatic protons on the quinoline ring are expected in the range of δ 7.0-8.5 ppm. The N-methyl group would likely appear as a singlet around δ 3.5-4.0 ppm. An exchangeable proton (OH or NH, depending on the tautomer) would be observed, and its signal would disappear upon addition of D₂O.

  • ¹³C NMR: Aromatic carbons are expected in the δ 110-150 ppm range. The carbonyl carbon of the oxo tautomer would be significantly downfield (>160 ppm). The methyl carbon would appear upfield. [13][15]

  • Sample Weighing: Weigh 5-10 mg of the compound for ¹H NMR or 20-50 mg for ¹³C NMR. [16]2. Solvent Selection: Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄) in a clean vial. DMSO-d₆ is often a good choice for heterocyclic compounds as it can dissolve a wide range of polarities and allows for the observation of exchangeable protons. [16][17]3. Transfer: Filter the solution into a 5 mm NMR tube to remove any particulate matter. [2]4. Analysis: Acquire the spectrum on a calibrated NMR spectrometer. If necessary, perform a D₂O exchange experiment to identify labile protons. [2]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern, confirming the molecular formula.

  • Expected Ionization: Electrospray ionization (ESI) in positive mode would be expected to show a prominent protonated molecular ion [M+H]⁺ at m/z 212.2.

  • Fragmentation: The fragmentation pattern would likely involve losses of small neutral molecules such as CO, HCN, and radicals like CH₃.

UV-Vis Spectroscopy

The conjugated aromatic system of the imidazo[4,5-f]quinoline core will result in characteristic UV-Vis absorbance.

  • Expected Spectra: Aromatic compounds typically show strong absorptions in the 200-300 nm range. [18]Benzene, for example, has primary bands around 184 and 202 nm and a less intense band around 255 nm. [19][20]The extended conjugation in the imidazoquinoline system is expected to shift these absorptions to longer wavelengths (a bathochromic shift).

  • Sample Preparation: Prepare a stock solution of the compound in a UV-transparent solvent (e.g., ethanol or methanol). Create a series of dilutions to find a concentration that gives an absorbance reading within the linear range of the spectrophotometer (typically 0.1-1.0 AU).

  • Measurement: Use a dual-beam UV-Vis spectrophotometer. Use the solvent as a blank to zero the instrument. [18]3. Data Acquisition: Scan the sample across the relevant wavelength range (e.g., 200-400 nm) and record the absorbance maxima (λₘₐₓ). [21]

Conclusion

3-Methyl-2-hydroxy-3H-imidazo[4,5-f]quinoline is a molecule of significant interest within the broader class of biologically active imidazoquinolines. This guide has synthesized the available information on its physicochemical properties and provided a framework of robust, validated experimental protocols for their determination. A key takeaway for researchers is the critical importance of considering the hydroxy-oxo tautomerism, as the dominant form will dictate the compound's properties in any given application. The methodologies outlined herein provide a clear path for researchers to fully characterize this and related compounds, enabling more informed decisions in drug design, synthesis, and development.

References

  • Potentiometric Determination of pKa Values of Some Quinolones in Methanol-water and Acetonitrile-water Binary Mixtures. (2025). ResearchGate. [Link]

  • Melting point determination. (n.d.). University of Calgary. [Link]

  • Supporting Information for "Synthesis and biological evaluation of novel quinazolinone derivatives". (n.d.). Royal Society of Chemistry. [Link]

  • Measuring Aromatic Hydrocarbons | BTX (benzene, toluene, xylene). (n.d.). Applied Analytics. [Link]

  • Melting Point Determination. (n.d.). thinkSRS.com. [Link]

  • Melting point determination. (n.d.). SSERC. [Link]

  • UV/VIS SPECTROSCOPY. (n.d.). University of Pretoria. [Link]

  • Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds. (2022). National Institutes of Health. [Link]

  • Determination Of Melting Point Of An Organic Compound. (n.d.). BYJU'S. [Link]

  • NMR Sample Preparation: The Complete Guide. (n.d.). Organomation. [Link]

  • Protocol for Determining pKa Using Potentiometric Titration. (n.d.). Creative Bioarray. [Link]

  • NMR Sample Preparation. (n.d.). Iowa State University. [Link]

  • Synthetic approaches for novel 3-heteroaryl-4-hydroxy-1-methylquinoline-2(1 H )one: spectroscopic characterization, molecular docking and DFT investigations. (2025). Royal Society of Chemistry. [Link]

  • Step-by-Step Procedures for Melting Point Determination. (2022). Chemistry LibreTexts. [Link]

  • Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). ResearchGate. [Link]

  • A COMPUTATIONAL APPROACH TO EVALUATE THE pKa's OF QUINAZOLINE DERIVATIVES. (n.d.). Digital Archive. [Link]

  • Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). Semantic Scholar. [Link]

  • Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. (2024). DergiPark. [Link]

  • Spectroscopy of Aromatic Compounds. (2024). Chemistry LibreTexts. [Link]

  • UV-Vis Characterization of Aromatic Content in Bio-oil. (n.d.). Digital Commons @ Cal Poly. [Link]

  • UV-Vis Spectroscopy. (n.d.). University of Babylon. [Link]

  • Quinoline-bearing 1,6-dihydropyrimidine azo dye derivatives: Synthesis, antimicrobial activity, molecular docking, ADMET, and. (n.d.). ScienceDirect. [Link]

  • Quantum chemical studies on tautomerism of 2-, 3- or 4-hydroxyquinoline derivatives along with their thio and azo analogs. (2002). Sci-Hub. [Link]

  • MeIQ (2-AMINO-3,4-DIMETHYLIMIDAZO[4,5-f]QUINOLINE). (n.d.). National Institutes of Health. [Link]

  • Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. (n.d.). ScienceDirect. [Link]

  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.). Lund University Publications. [Link]

  • Synthesis, purification and mutagenicity of 2-hydroxyamino-3-methylimidazolo[4,5-f]quinoline. (n.d.). PubMed. [Link]

  • GUIDELINES AND LABORATORY PROTOCOLS OF ORGANIC CHEMISTRY. (n.d.). Zaporizhzhia State Medical University. [Link]

  • Tautomerism and switching in 7-hydroxy-8-(azophenyl)quinoline and similar compounds. (n.d.). Beilstein Journal of Organic Chemistry. [Link]

  • 1H NMR spectrum of 3f. (n.d.). ResearchGate. [Link]

  • 2-Amino-3-methylimidazo(4,5-f)quinoline. (n.d.). PubChem. [Link]

  • Compound 2-Amino-3-methylimidazo[4,5-f]quinoline (FDB000900). (2010). FooDB. [Link]

  • 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati. (n.d.). TSI Journals. [Link]

  • Tautomeric forms of 4-hydroxy quinoline. (n.d.). ResearchGate. [Link]

  • Tautomerism of 4-Hydroxy-4(1H) quinolon. (2025). ResearchGate. [Link]

  • The tautomerism of 3-hydroxyisoquinolines. (n.d.). Journal of the Chemical Society B: Physical Organic. [Link]

Sources

A Guide to the Structural Elucidation of 3-Methyl-2-hydroxy-3H-imidazo[4,5-f]quinoline

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive framework for the structural elucidation of 3-Methyl-2-hydroxy-3H-imidazo[4,5-f]quinoline, a heterocyclic amine of significant interest to researchers in toxicology, pharmacology, and drug development. While this molecule is a potential metabolite of the well-documented pro-carcinogen 2-amino-3-methylimidazo[4,5-f]quinoline (IQ), detailed characterization data for it is not extensively available. This guide, therefore, outlines a robust, multi-technique approach to its synthesis and definitive structural confirmation, drawing upon established methodologies for related imidazoquinoline derivatives.

Introduction: The Significance of Imidazoquinoline Derivatives

Imidazo[4,5-f]quinolines are a class of heterocyclic amines that have garnered considerable scientific attention due to their diverse biological activities. The parent compound, 2-amino-3-methylimidazo[4,5-f]quinoline (IQ), is a potent mutagen and carcinogen formed in cooked meats and fish.[1][2] Its metabolic activation and detoxification pathways are complex, often involving hydroxylation. The structural elucidation of potential metabolites, such as 3-Methyl-2-hydroxy-3H-imidazo[4,5-f]quinoline, is crucial for understanding their toxicological profiles and potential pharmacological applications. This guide presents a systematic workflow for the unambiguous determination of its chemical structure.

Part 1: Synthesis and Purification

A logical starting point for structural elucidation is the chemical synthesis of the target compound. A plausible synthetic route can be adapted from methods used for analogous imidazo[4,5-f]quinoline derivatives.

Proposed Synthetic Pathway

A potential synthesis could involve the nitrosation of 2-amino-3-methylimidazo[4,5-f]quinoline (IQ) followed by hydrolysis. This approach leverages the readily available starting material, IQ.

Synthesis_Pathway IQ 2-amino-3-methylimidazo[4,5-f]quinoline (IQ) Intermediate Diazonium Salt Intermediate IQ->Intermediate NaNO2, HCl Target 3-Methyl-2-hydroxy-3H-imidazo[4,5-f]quinoline Intermediate->Target H2O, Δ

Caption: Proposed synthesis of 3-Methyl-2-hydroxy-3H-imidazo[4,5-f]quinoline.

Experimental Protocol: Synthesis
  • Diazotization: Dissolve 2-amino-3-methylimidazo[4,5-f]quinoline (IQ) in a suitable acidic medium, such as dilute hydrochloric acid, and cool to 0-5 °C in an ice bath.

  • Add a pre-cooled aqueous solution of sodium nitrite dropwise while maintaining the temperature below 5 °C. Stir for 30 minutes to ensure complete formation of the diazonium salt intermediate.

  • Hydrolysis: Gently heat the reaction mixture to facilitate the hydrolysis of the diazonium salt. The hydroxyl group will replace the diazonium group.

  • Neutralization and Extraction: After cooling, neutralize the reaction mixture with a suitable base (e.g., sodium bicarbonate) and extract the product with an organic solvent like ethyl acetate or dichloromethane.

  • Purification: The crude product should be purified using column chromatography on silica gel with a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to obtain the pure 3-Methyl-2-hydroxy-3H-imidazo[4,5-f]quinoline.

Part 2: Spectroscopic and Spectrometric Analysis

A combination of spectroscopic techniques is essential for the unambiguous structural elucidation of the synthesized compound.

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of the molecule.

Expected Data:

ParameterExpected Value
Molecular FormulaC₁₁H₉N₃O
Molecular Weight211.21 g/mol
Exact Mass211.0746
Key FragmentationLoss of CO, fragments corresponding to the quinoline and imidazole rings.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

  • Prepare a dilute solution of the purified compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Introduce the sample into a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, using electrospray ionization (ESI) in positive ion mode.

  • Acquire the full scan mass spectrum to determine the accurate mass of the molecular ion ([M+H]⁺).

  • Perform tandem mass spectrometry (MS/MS) on the molecular ion to obtain the fragmentation pattern, which can help in confirming the connectivity of the atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise arrangement of atoms in a molecule. 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are necessary for a complete structural assignment.

¹H NMR Spectroscopy

  • Expected Signals: Protons on the quinoline ring system, a singlet for the methyl group, and a potentially broad signal for the hydroxyl proton (which may exchange with D₂O). The chemical shifts of the aromatic protons will be influenced by the electron-donating hydroxyl group and the electron-withdrawing fused imidazole ring.

¹³C NMR Spectroscopy

  • Expected Signals: Carbons of the quinoline and imidazole rings, and a signal for the methyl group. The carbon bearing the hydroxyl group is expected to have a characteristic downfield chemical shift.

2D NMR Spectroscopy

  • COSY (Correlation Spectroscopy): To establish proton-proton couplings within the quinoline ring system.

  • HSQC (Heteronuclear Single Quantum Coherence): To identify which protons are directly attached to which carbon atoms.

  • HMBC (Heteronuclear Multiple Bond Correlation): To determine long-range (2-3 bond) correlations between protons and carbons, which is critical for establishing the connectivity between the different parts of the molecule, including the position of the methyl group.

Experimental Protocol: NMR Analysis

  • Dissolve a few milligrams of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Perform 2D NMR experiments (COSY, HSQC, HMBC) to establish the complete connectivity of the molecule.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Expected Data:

Functional GroupExpected Wavenumber (cm⁻¹)
O-H stretch (hydroxyl)3200-3600 (broad)
C-H stretch (aromatic)3000-3100
C-H stretch (aliphatic)2850-3000
C=N and C=C stretch1500-1650
C-O stretch1000-1300

Experimental Protocol: FTIR Spectroscopy

  • Prepare a sample of the purified compound, either as a neat solid (using an ATR accessory) or as a KBr pellet.

  • Acquire the IR spectrum over the range of 4000-400 cm⁻¹.

  • Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule and can be used as a characterization tool. The UV-Vis spectrum of 3-Methyl-2-hydroxy-3H-imidazo[4,5-f]quinoline is expected to be different from that of its amino precursor due to the change in the chromophore.

Experimental Protocol: UV-Vis Spectroscopy

  • Prepare a dilute solution of the purified compound in a suitable solvent (e.g., ethanol or methanol).

  • Record the UV-Vis spectrum over a range of 200-800 nm.

  • Determine the wavelength(s) of maximum absorbance (λmax).

Part 3: The Self-Validating System for Structural Elucidation

The strength of this multi-technique approach lies in its self-validating nature. Each technique provides a piece of the structural puzzle, and the final proposed structure must be consistent with all the collected data.

Elucidation_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic & Spectrometric Analysis cluster_confirmation Structural Confirmation Synthesis Chemical Synthesis Purification Column Chromatography Synthesis->Purification HRMS HRMS (Molecular Formula) Purification->HRMS FTIR FTIR (Functional Groups) Purification->FTIR NMR 1D & 2D NMR (Connectivity) Purification->NMR UVVis UV-Vis (Chromophore) Purification->UVVis Data_Integration Data Integration & Proposed Structure HRMS->Data_Integration FTIR->Data_Integration NMR->Data_Integration UVVis->Data_Integration Final_Structure Definitive Structure of 3-Methyl-2-hydroxy-3H-imidazo[4,5-f]quinoline Data_Integration->Final_Structure

Caption: A self-validating workflow for structural elucidation.

Part 4: Conclusion

The structural elucidation of 3-Methyl-2-hydroxy-3H-imidazo[4,5-f]quinoline requires a systematic and multi-faceted analytical approach. By combining chemical synthesis with a suite of powerful spectroscopic and spectrometric techniques, researchers can confidently determine its definitive structure. This foundational knowledge is a prerequisite for further investigations into its biological activities, metabolic fate, and potential applications in drug discovery and toxicology.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 53462, 2-Amino-3-methylimidazo(4,5-f)quinoline. [Link]

  • IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. Some Naturally Occurring Substances: Food Items and Constituents, Heterocyclic Aromatic Amines and Mycotoxins. Lyon (FR): International Agency for Research on Cancer; 1993. (IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 56.) IQ (2-AMINO-3-METHYLIMIDAZO[4,5-f]QUINOLINE). [Link]

  • FooDB. Showing Compound 2-Amino-3-methylimidazo[4,5-f]quinoline (FDB000900). [Link]

  • Snyderwine, E. G., Roller, P. P., Wirth, P. J., Adamson, R. H., Sato, S., & Thorgeirsson, S. S. (1987). Synthesis, purification and mutagenicity of 2-hydroxyamino-3-methylimidazolo[4,5-f]quinoline. Carcinogenesis, 8(7), 1017–1020. [Link]

  • Trivedi, H. D., Patel, B. Y., Gajipara, D. R., Patel, P. K., & Sagar, S. R. (2023). Quinoline-bearing 1,6-dihydropyrimidine azo dye derivatives: Synthesis, antimicrobial activity, molecular docking, ADMET, and dye fastness studies. Journal of the Indian Chemical Society, 100(11), 101189. [Link]

Sources

mutagenic properties of imidazo[4,5-f]quinoline compounds

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Mutagenic Properties of Imidazo[4,5-f]quinoline Compounds

For Researchers, Scientists, and Drug Development Professionals

Abstract

Imidazo[4,5-f]quinoline compounds, a class of heterocyclic aromatic amines (HAAs), are potent mutagens and carcinogens predominantly formed during the high-temperature cooking of proteinaceous foods. This guide provides a comprehensive technical overview of their mutagenic properties, focusing on the underlying molecular mechanisms, the critical role of metabolic activation, structure-activity relationships, and the established methodologies for their assessment. We delve into the causality behind experimental choices in mutagenicity testing and present self-validating protocols for key assays. This document is intended to serve as a foundational resource for researchers in toxicology, pharmacology, and drug development engaged in the study of these compounds or in the broader field of chemical carcinogenesis.

Introduction: The Significance of Imidazo[4,5-f]quinolines in Mutagenesis Research

Imidazo[4,5-f]quinolines, such as 2-amino-3-methylimidazo[4,5-f]quinoline (IQ) and 2-amino-3,4-dimethylimidazo[4,5-f]quinoline (MeIQ), are among the most potent mutagens identified in the human diet.[1][2][3] Their presence in cooked meats and fish has raised significant public health concerns due to their demonstrated carcinogenicity in animal models, where they induce tumors in various organs, including the liver, forestomach, and lungs.[2][4] Understanding the mutagenic properties of these compounds is not only crucial for assessing their carcinogenic risk but also for developing potential inhibitory strategies and for informing public health guidelines.

This guide will explore the journey of an imidazo[4,5-f]quinoline from a pro-mutagen to an ultimate mutagen, detailing the metabolic pathways, the resulting DNA damage, and the cellular responses. We will also provide practical insights into the experimental systems used to elucidate these properties.

The Central Role of Metabolic Activation in Imidazo[4,5-f]quinoline Mutagenicity

Imidazo[4,5-f]quinolines are not intrinsically mutagenic. Their genotoxic potential is contingent upon their metabolic activation to electrophilic intermediates that can react with DNA. This activation process is a multi-step enzymatic cascade primarily occurring in the liver.

Phase I Metabolism: The Initiation of Mutagenicity

The initial and rate-limiting step in the activation of imidazo[4,5-f]quinolines is the N-hydroxylation of the exocyclic amino group, catalyzed by cytochrome P450 (CYP) enzymes, particularly CYP1A2 and to a lesser extent, CYP1A1.[5][6] This reaction converts the parent amine into a more reactive N-hydroxyarylamine.

The choice of an appropriate metabolic activation system is therefore critical in in vitro mutagenicity assays. The weak mutagenicity of IQ in some mammalian cell lines is attributed to a lack of the necessary enzymes for its ultimate activation.[7] Consequently, an exogenous source of metabolic enzymes, such as a rat liver S9 fraction, is a standard component in these assays.[7][8]

Phase II Metabolism: Formation of the Ultimate Mutagen

The N-hydroxyarylamine intermediate can undergo further activation through Phase II metabolism. While some Phase II reactions, such as glucuronidation, can be detoxification pathways, others, like O-acetylation by N-acetyltransferases (NATs) or O-sulfonation by sulfotransferases (SULTs), can lead to the formation of highly reactive and unstable esters. These esters readily decompose to form electrophilic nitrenium ions, which are the ultimate mutagens that covalently bind to DNA.

The following diagram illustrates the metabolic activation pathway of 2-amino-3-methylimidazo[4,5-f]quinoline (IQ).

Metabolic_Activation_of_IQ IQ IQ (Pro-mutagen) N_hydroxy_IQ N-hydroxy-IQ IQ->N_hydroxy_IQ CYP1A2 (N-hydroxylation) Reactive_Esters Reactive Esters (e.g., N-acetoxy-IQ) N_hydroxy_IQ->Reactive_Esters NATs / SULTs (O-esterification) Nitrenium_Ion Nitrenium Ion (Ultimate Mutagen) Reactive_Esters->Nitrenium_Ion Spontaneous Heterolysis DNA_Adducts DNA Adducts Nitrenium_Ion->DNA_Adducts Covalent Binding to DNA

Caption: Metabolic activation pathway of IQ.

Mechanism of Mutagenicity: DNA Adduct Formation and Mutational Signature

The ultimate electrophilic metabolites of imidazo[4,5-f]quinolines react with nucleophilic sites in DNA, forming covalent adducts. The primary sites of adduction are the C8 and N2 positions of guanine.[7]

The two major DNA adducts formed by IQ are:

  • N-(deoxyguanosin-8-yl)-2-amino-3-methylimidazo[4,5-f]quinoline (dG-C8-IQ) [7]

  • 5-(deoxyguanosin-N2-yl)-2-amino-3-methylimidazo[4,5-f]quinoline (dG-N2-IQ) [7]

The dG-C8-IQ adduct is typically the major adduct formed.[7] These bulky adducts distort the DNA helix, interfering with DNA replication and transcription. If not repaired, these lesions can lead to mutations. The characteristic mutational signature of IQ is the induction of single base deletions, particularly in runs of guanine bases.[7] This suggests that the dG-C8-IQ or dG-N2-IQ adducts are the pre-mutagenic lesions responsible for these frameshift mutations.[7]

Structure-Activity Relationships

The mutagenic potency of imidazo[4,5-f]quinoline compounds is highly dependent on their chemical structure. Key structural features that influence mutagenicity include:

  • The Imidazo Ring: The presence of the imidazole ring fused to the quinoline core is crucial for mutagenic activity.

  • The Exocyclic Amino Group: The position and nature of the amino group are critical for metabolic activation.

  • Methyl Group Substitution: The position and number of methyl groups can significantly impact mutagenic potency. For example, MeIQ is generally more mutagenic than IQ.

  • Planarity of the Molecule: A planar structure is thought to facilitate intercalation into the DNA helix, bringing the reactive metabolites into close proximity with the DNA bases.

A scaffold analysis of mutagenic compounds has shown that the addition of an imidazole ring to a quinoxaline structure, which is structurally related to quinoline, can increase mutagenicity.[9]

Experimental Protocols for Assessing the Mutagenicity of Imidazo[4,5-f]quinolines

A variety of in vitro and in vivo assays are employed to evaluate the mutagenic potential of imidazo[4,5-f]quinoline compounds. The choice of assay depends on the specific research question, from initial screening to detailed mechanistic studies.

The Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used and validated short-term bacterial assay for identifying substances that can produce genetic damage that leads to gene mutations.

Principle: The assay utilizes several strains of Salmonella typhimurium that are auxotrophic for histidine (His-), meaning they cannot synthesize this essential amino acid and require it in their growth medium. The test measures the ability of a chemical to induce reverse mutations (reversions) in these bacteria, restoring their ability to synthesize histidine (His+).

Protocol:

  • Strain Selection: Use appropriate Salmonella typhimurium strains, such as TA98 and TA100, which are sensitive to frameshift and base-pair substitution mutagens, respectively.

  • Metabolic Activation: Prepare a metabolically active S9 fraction from the livers of rats pre-treated with an enzyme inducer like Aroclor 1254.

  • Exposure: In a test tube, combine the test compound at various concentrations, the bacterial culture, and the S9 mix (for assays with metabolic activation) or a buffer (for assays without metabolic activation).

  • Plating: After a brief pre-incubation, mix the contents with molten top agar and pour it onto minimal glucose agar plates.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Scoring: Count the number of revertant colonies (His+ revertants) on each plate. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.

Causality Behind Experimental Choices:

  • The use of multiple strains with different mutation detection capabilities provides a more comprehensive assessment of a compound's mutagenic potential.

  • The inclusion of the S9 fraction is essential to mimic the metabolic activation of pro-mutagens like imidazo[4,5-f]quinolines.[8]

  • A dose-response relationship is a critical component of a self-validating system, as it demonstrates a causal link between exposure to the compound and the observed mutagenic effect.

In Vivo Mutagenicity Assays

In vivo assays are crucial for confirming the mutagenic potential of a compound in a whole-animal system, which accounts for absorption, distribution, metabolism, and excretion (ADME) processes.

The Granuloma Pouch Assay:

This assay assesses the in vivo mutagenic potential of a compound in rats.[10]

Protocol:

  • Pouch Formation: A subcutaneous air pouch is created on the back of a rat, into which a sterile coverslip is inserted to induce the formation of granulation tissue.

  • Compound Administration: The test compound can be administered directly into the pouch or via other routes (e.g., intraperitoneally).[10]

  • Cell Isolation: After a specific exposure period, the granulation tissue is removed, and the cells are isolated.

  • Mutation Detection: The frequency of mutations at a specific genetic locus (e.g., the hprt gene) is determined by selecting for cells resistant to a toxic agent (e.g., 6-thioguanine).

  • Data Analysis: The mutation frequency in treated animals is compared to that in control animals.

Transgenic Rodent (TGR) Gene Mutation Assays:

TGR assays, such as the gpt delta rat model, provide a sensitive and quantitative measure of in vivo mutation induction in various tissues.[11]

Protocol:

  • Animal Dosing: Transgenic rats or mice are exposed to the test compound, typically through their diet or by gavage, for a specified period.

  • Tissue Collection: At the end of the exposure period, various tissues (e.g., liver, colon) are collected.

  • DNA Extraction: High molecular weight genomic DNA is extracted from the tissues.

  • Phage Rescue and Packaging: The transgene is rescued from the genomic DNA using in vitro packaging extracts, creating lambda phage particles.

  • Mutation Analysis: The phage particles are used to infect E. coli. Mutations in the transgene are detected using specific selection systems (e.g., Spi- selection for deletions, 6-thioguanine selection for point mutations in the gpt gene).

  • Mutation Frequency Calculation: The number of mutant plaques is divided by the total number of plaques to determine the mutation frequency.

Experimental Workflow for TGR Assay:

TGR_Assay_Workflow Dosing Transgenic Animal Dosing Tissue Tissue Collection Dosing->Tissue DNA_Extraction Genomic DNA Extraction Tissue->DNA_Extraction Packaging In Vitro Packaging DNA_Extraction->Packaging Infection E. coli Infection Packaging->Infection Selection Mutant Selection Infection->Selection Calculation Mutation Frequency Calculation Selection->Calculation

Caption: Workflow for a Transgenic Rodent (TGR) gene mutation assay.

Data Presentation and Interpretation

Quantitative data from mutagenicity assays should be presented in a clear and structured format to facilitate comparison and interpretation.

Table 1: Summary of Mutagenic Potency of IQ in Different Assay Systems

Assay SystemEndpointMetabolic ActivationResultReference
Salmonella typhimurium TA98Gene MutationS9Potent mutagen[8]
Human Lymphoblastoid TK6 CellsGene Mutation (hprt locus)S9 or Photoactivated N3-IQMutagenic[7]
Rat Granuloma Pouch AssayGene MutationIn vivoMutagenic[10]
F344 gpt delta Transgenic RatGene Mutation (gpt gene)In vivoMutagenic[11]

Conclusion and Future Directions

Imidazo[4,5-f]quinoline compounds are potent mutagens whose genotoxicity is intricately linked to their metabolic activation. A thorough understanding of their mechanisms of action, structure-activity relationships, and the appropriate methodologies for their assessment is essential for risk assessment and the development of potential mitigation strategies. Future research should continue to explore the complex interplay of metabolic pathways in different tissues and individuals, the role of DNA repair in modulating the mutagenic outcome, and the development of more predictive in silico models for mutagenicity assessment.

References

  • Maher, V. M., et al. (1987). Mutagenicity of 2-amino-3-methylimidazo[4,5-f]quinoline (IQ) in the granuloma pouch assay. Carcinogenesis, 8(11), 1589-1592. [Link]

  • Grivas, S., & Nyhammar, T. (1985). Analysis of mutagenic imidazo[4,5-f]quinolines and -quinoxalines (IQ compounds). Comparison of electrochemical and ultraviolet detection. Mutation Research/Genetic Toxicology, 142(1-2), 5-8. [Link]

  • Armbrecht, M. A., et al. (2010). Identification of New 2-Amino-3-methylimidazo[4,5-f]quinoline Urinary Metabolites from β-Naphthoflavone-Treated Mice. Chemical Research in Toxicology, 23(11), 1785-1795. [Link]

  • Ohgaki, H., et al. (1984). Carcinogenicity in mice of a mutagenic compound, 2-amino-3-methylimidazo[4,5-f]quinoline, from broiled sardine, cooked beef and beef extract. Carcinogenesis, 5(7), 921-924. [Link]

  • Ochiai, M., et al. (1996). Low-dose-dependent Carcinogenic Potential of 2-amino-3-methylimidazo[4,5-f]quinoline in the Immunodeficient (SCID) Mouse Colon. Japanese Journal of Cancer Research, 87(11), 1149-1152. [Link]

  • Yang, C., et al. (2016). Mutagenicity in a Molecule: Identification of Core Structural Features of Mutagenicity Using a Scaffold Analysis. PLoS ONE, 11(2), e0148812. [Link]

  • Edenharder, R., et al. (1993). Antimutagenic effects of flavonoids, chalcones and structurally related compounds on the activity of 2-amino-3-methylimidazo[4,5-f]quinoline (IQ) and other heterocyclic amine mutagens from cooked food. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 287(2), 261-274. [Link]

  • National Center for Biotechnology Information. (1993). MeIQ (2-AMINO-3,4-DIMETHYLIMIDAZO[4,5-f]QUINOLINE). In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 56. [Link]

  • Morgenthaler, P. M., & L'Eplattenier, H. F. (1998). Mutagenicity of 2-amino-3-methylimidazo[4,5-f]quinoline in human lymphoblastoid cells. Carcinogenesis, 19(10), 1749-1754. [Link]

  • Loretz, L. J., & Pariza, M. W. (1983). Activation of 2-amino-3-methylimidazo[4,5-f]quinoline and 2-aminofluorene for bacterial mutagenesis by primary monolayer cultures of adult rat hepatocytes. Mutation Research/Genetic Toxicology, 121(3-4), 183-190. [Link]

  • Turesky, R. J., et al. (2010). Identification of new 2-amino-3-methylimidazo[4,5-f]quinoline urinary metabolites from beta-naphthoflavone-treated mice. Chemical Research in Toxicology, 23(11), 1785-1795. [Link]

  • Edenharder, R., et al. (1997). The inhibition by flavonoids of 2-amino-3-methylimidazo(4,5-f)quinoline metabolic activation to a mutagen: a structure-activity relationship study. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 379(1), 21-32. [Link]

  • Holme, J. A., et al. (1987). Genotoxic activity of the N-acetylated metabolites of the food mutagens 2-amino-3-methylimidazo[4,5-f]quinoline (IQ) and 2-amino-3,4-dimethylimidazo[4,5-f]quinoline (MeIQ). Carcinogenesis, 8(9), 1321-1326. [Link]

  • National Center for Biotechnology Information. (1993). IQ (2-AMINO-3-METHYLIMIDAZO[4,5-f]QUINOLINE). In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 56. [Link]

  • Coldwell, M. C., et al. (1997). Synthesis and Biological Activities of (R)-5,6-Dihydro-N,N-dimethyl-4H-imidazo[4,5,1-ij]quinolin-5-amine and Its Metabolites. Journal of Medicinal Chemistry, 40(21), 3465-3474. [Link]

  • Masumura, K., et al. (2015). Quantitative analysis of mutagenicity and carcinogenicity of 2-amino-3-methylimidazo[4,5-f]quinoline in F344 gpt delta transgenic rats. Mutagenesis, 30(4), 517-526. [Link]

Sources

An In-Depth Technical Guide on the Role of 2-Amino-3-methylimidazo[4,5-f]quinoline (IQ) and its Metabolites in Carcinogenesis

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the carcinogenic properties of 2-amino-3-methylimidazo[4,5-f]quinoline (IQ), a potent heterocyclic aromatic amine. The focus is on its metabolic activation, the resulting molecular pathogenesis, and the established methodologies for its investigation. The compound "3-Methyl-2-hydroxy-3H-imidazo[4,5-F]quinoline" represents a metabolite formed during the complex bioactivation of the parent compound, IQ.

Introduction: The Procarcinogen IQ

2-Amino-3-methylimidazo[4,5-f]quinoline (IQ) is a well-established mutagen and carcinogen belonging to the class of heterocyclic aromatic amines (HAAs).[1] These compounds are formed during the high-temperature cooking of protein-rich foods such as meat and fish.[2][3] While stable in its original form, IQ is a procarcinogen, meaning it requires metabolic activation within the body to exert its carcinogenic effects.[4][5] This multi-step bioactivation process is central to its toxicity, converting the relatively inert parent molecule into highly reactive electrophilic species that can damage cellular macromolecules, primarily DNA.[6][7] This guide will dissect this critical pathway and its downstream consequences.

Part 1: The Critical Pathway of Metabolic Activation

The carcinogenicity of IQ is entirely dependent on its conversion to reactive intermediates by metabolic enzymes. This process can be broadly divided into two phases.

Phase I: N-Hydroxylation by Cytochrome P450

The initial and rate-limiting step in IQ's activation is N-hydroxylation, catalyzed predominantly by the cytochrome P450 enzyme, CYP1A2.[6][8] This reaction converts IQ into N-hydroxy-IQ. While many P450 enzymes are involved in the detoxification of xenobiotics, their action on IQ paradoxically initiates its toxification.[4][9][10]

Phase II: Esterification to a Reactive Intermediate

N-hydroxy-IQ undergoes further activation through Phase II metabolism, specifically O-esterification by N-acetyltransferases (NATs) or sulfotransferases (SULTs).[11][12][13] This step is crucial as it creates highly unstable esters, such as N-acetoxy-IQ or N-sulfonyloxy-IQ.[14]

Formation of the Ultimate Carcinogen: The Nitrenium Ion

These reactive esters are short-lived and spontaneously break down to form a highly electrophilic arylnitrenium ion (IQ-N+).[15] This ion is considered the ultimate carcinogen responsible for covalently binding to nucleophilic sites on cellular macromolecules, most importantly, DNA.[6][15]

Metabolic_Activation_of_IQ IQ IQ (Procarcinogen) N_hydroxy_IQ N-hydroxy-IQ (Proximate Carcinogen) IQ->N_hydroxy_IQ CYP1A2 (N-hydroxylation) Reactive_Ester N-acetoxy-IQ / N-sulfonyloxy-IQ (Reactive Intermediate) N_hydroxy_IQ->Reactive_Ester NATs / SULTs (O-esterification) Nitrenium_Ion Arylnitrenium Ion (Ultimate Carcinogen) Reactive_Ester->Nitrenium_Ion Spontaneous Heterolysis DNA_Adducts DNA Adducts Nitrenium_Ion->DNA_Adducts Covalent Binding to DNA

Caption: Metabolic activation pathway of IQ to its ultimate carcinogenic form.

Part 2: Molecular Mechanisms of IQ-Induced Carcinogenesis

The arylnitrenium ion produced from IQ metabolism instigates carcinogenesis through several interconnected mechanisms.

DNA Adduct Formation: The Primary Lesion

The hallmark of IQ's genotoxicity is the formation of covalent DNA adducts.[16] The electrophilic nitrenium ion primarily attacks the C8 and N2 positions of guanine bases in DNA.[6][15] This results in the formation of bulky lesions such as N-(deoxyguanosin-8-yl)-IQ (dG-C8-IQ) and (deoxyguanosin-N2-yl)-IQ (dG-N2-IQ).[16][17]

These adducts distort the DNA double helix, creating a physical impediment to DNA replication and transcription.[18] If not removed by the cell's DNA repair machinery (e.g., Nucleotide Excision Repair), these lesions can lead to misincorporation of nucleotides by DNA polymerases during replication, resulting in characteristic mutations, particularly G:C to T:A transversions and frameshift deletions.[18] The persistence of these adducts in tissues like the liver and colon correlates with the organ susceptibility to IQ-induced cancer.[16]

Aryl Hydrocarbon Receptor (AhR) Signaling

IQ and other HAAs are ligands for the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor involved in sensing environmental chemicals.[19][20][21] Upon binding IQ, the AhR translocates to the nucleus, dimerizes with the ARNT protein, and binds to specific DNA sequences known as Dioxin Responsive Elements (DREs).[19]

This binding event initiates the transcription of a battery of genes, including the very enzymes responsible for IQ's metabolic activation, such as CYP1A1 and CYP1A2.[21] This creates a dangerous positive feedback loop, where IQ enhances its own bioactivation, thereby amplifying the production of DNA-damaging metabolites.[22] The role of AhR in carcinogenesis is complex, as it can have both tumor-promoting and suppressing functions depending on the context, but its activation by IQ is a key initiating event.[21][23]

AhR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IQ IQ AhR_complex AhR-Hsp90-XAP2 (Inactive Complex) IQ->AhR_complex Binding IQ_AhR IQ-AhR Complex AhR_complex->IQ_AhR Conformational Change ARNT ARNT Dimer IQ-AhR-ARNT Heterodimer IQ_AhR->Dimer Dimerization with ARNT ARNT->Dimer DRE DRE (DNA Response Element) Dimer->DRE Binding Target_Genes Target Gene Transcription (e.g., CYP1A2) DRE->Target_Genes Induction

Caption: Aryl Hydrocarbon Receptor (AhR) signaling pathway activated by IQ.

Part 3: Experimental Methodologies

The study of IQ-mediated carcinogenesis relies on a suite of sensitive and specific analytical techniques. The following protocols represent cornerstone methodologies in this field.

Quantitative Data Summary
ParameterValue/ObservationSignificanceReference
Primary Metabolic Activator Cytochrome P450 1A2 (CYP1A2)Key enzyme for the initial N-hydroxylation step.[6][8]
Secondary Metabolic Activators N-acetyltransferases (NATs), Sulfotransferases (SULTs)Catalyze O-esterification of N-hydroxy-IQ to form reactive esters.[11][12]
Major DNA Adduct N-(deoxyguanosin-8-yl)-IQ (dG-C8-IQ)Accounts for 50-70% of total adducts in rat tissues.[16]
Minor DNA Adduct (deoxyguanosin-N2-yl)-IQ (dG-N2-IQ)Accounts for 15-20% of total adducts; may be more persistent.[16][17]
Target Organs in Rodents Liver, Colon, Mammary Gland, Zymbal's GlandCorrelates with sites of tumor formation in long-term studies.[24][25][26]
Experimental Protocols

The ³²P-postlabeling assay is an ultra-sensitive method for detecting DNA adducts without prior knowledge of their chemical structure.[27][28]

Causality: This method leverages the ability of T4 polynucleotide kinase to transfer a radiolabelled phosphate from [γ-³²P]ATP to the 5'-hydroxyl end of adducted nucleotides after enzymatic digestion of DNA. The extreme sensitivity (detecting as few as 1 adduct in 10¹⁰ nucleotides) makes it ideal for studying exposures to low, physiologically relevant carcinogen doses.[27][29][30]

Step-by-Step Methodology:

  • DNA Isolation: Extract high-purity DNA from the tissue or cells of interest using standard phenol-chloroform extraction or commercial kits.

  • Enzymatic Digestion: Digest 5-10 µg of DNA to normal and adducted deoxynucleoside 3'-monophosphates using micrococcal nuclease and spleen phosphodiesterase.[28][29]

  • Adduct Enrichment (Optional but Recommended): Selectively enrich the more hydrophobic adducted nucleotides from the excess of normal nucleotides using nuclease P1 digestion (which dephosphorylates normal nucleotides but not bulky adducted ones) or butanol extraction.[29]

  • ³²P-Labeling: Label the 5'-hydroxyl group of the enriched adducted nucleotides with ³²P using T4 polynucleotide kinase and excess [γ-³²P]ATP.[27]

  • Chromatographic Separation: Separate the ³²P-labeled adducted nucleotides using multi-directional thin-layer chromatography (TLC) on polyethyleneimine (PEI)-cellulose plates.[31]

  • Detection and Quantification: Visualize the separated adducts by autoradiography or phosphorimaging. Quantify adduct levels by measuring the radioactivity in the adduct spots relative to the total amount of DNA analyzed.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) provides high specificity and sensitivity for the absolute quantification of IQ and its specific metabolites in biological matrices.[32][33][34][35]

Causality: This technique combines the separation power of liquid chromatography with the precise mass analysis of tandem mass spectrometry.[34] Chromatography separates the parent compound from its metabolites, reducing matrix interference. The mass spectrometer then selectively detects and fragments ions of a specific mass-to-charge ratio, providing structural confirmation and enabling highly specific quantification.[33]

Step-by-Step Methodology:

  • Sample Preparation: Extract IQ and its metabolites from the biological matrix (e.g., plasma, urine, tissue homogenate) using liquid-liquid extraction or solid-phase extraction (SPE). Include an appropriate internal standard for accurate quantification.

  • Chromatographic Separation: Inject the extracted sample onto a reverse-phase HPLC column (e.g., C18).[34] Elute the analytes using a gradient of aqueous mobile phase (e.g., water with 0.1% formic acid) and organic mobile phase (e.g., acetonitrile or methanol).[32]

  • Mass Spectrometric Detection: Introduce the column eluent into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source.[35]

  • MS/MS Analysis: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

    • Q1 (First Quadrupole): Selects the precursor ion (the specific m/z of IQ or its metabolite).

    • Q2 (Collision Cell): Fragments the precursor ion using an inert gas.

    • Q3 (Third Quadrupole): Selects a specific, characteristic product ion for detection.

  • Quantification: Generate a calibration curve using standards of known concentrations. Quantify the amount of IQ and its metabolites in the sample by comparing their peak areas to the calibration curve, normalized to the internal standard.

The Ames test is a widely used biological assay to assess the mutagenic potential of a chemical compound.[36]

Causality: The test uses specific strains of Salmonella typhimurium that have a pre-existing mutation rendering them unable to synthesize the amino acid histidine (his⁻ auxotrophs).[37] They cannot grow on a histidine-deficient medium. The assay measures the ability of a test chemical to cause a reverse mutation (reversion) back to the his⁺ state, allowing the bacteria to grow and form colonies. Because most procarcinogens like IQ require metabolic activation, a rat liver homogenate (S9 fraction) is added to provide the necessary metabolic enzymes.[37][38]

Step-by-Step Methodology:

  • Preparation: Culture the his⁻ Salmonella typhimurium tester strain (e.g., TA98 or TA100) to a specific cell density.

  • Metabolic Activation: Prepare the S9 mix, containing the S9 fraction from Aroclor- or phenobarbital-induced rat livers and necessary cofactors (e.g., NADP+, G6P).

  • Exposure: In a test tube, combine the bacterial culture, the test compound (IQ at various concentrations), and the S9 mix (for activated tests) or a buffer (for non-activated tests).[38]

  • Plating: Add molten top agar to the tube, mix gently, and pour the contents onto a minimal glucose agar plate (lacking histidine).

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Scoring: Count the number of visible revertant colonies on each plate. A significant, dose-dependent increase in the number of revertant colonies compared to a negative (solvent) control indicates that the compound is mutagenic.[36]

Experimental_Workflow cluster_sample Biological Sample (Tissue, Cells, Biofluid) cluster_analysis Analytical Pathways cluster_detection Detection & Quantification cluster_data Data Output sample Sample Collection dna_extraction DNA Extraction sample->dna_extraction metabolite_extraction Metabolite Extraction sample->metabolite_extraction ames_prep Ames Test Preparation sample->ames_prep Cellular Models postlabeling ³²P-Postlabeling Assay dna_extraction->postlabeling lcms LC-MS/MS Analysis metabolite_extraction->lcms ames_test Ames Test ames_prep->ames_test adduct_data DNA Adduct Levels postlabeling->adduct_data metabolite_data Metabolite Concentrations lcms->metabolite_data mutagenicity_data Mutagenic Potential ames_test->mutagenicity_data

Caption: Integrated workflow for the experimental analysis of IQ carcinogenesis.

Conclusion

The carcinogenic activity of 2-amino-3-methylimidazo[4,5-f]quinoline is a paradigm of procarcinogen bioactivation. Its journey from a stable dietary component to a potent DNA-damaging agent is mediated by a well-defined metabolic pathway involving cytochrome P450 and Phase II enzymes. The resulting ultimate carcinogen, an arylnitrenium ion, inflicts genetic damage primarily through the formation of bulky DNA adducts at guanine residues, a process amplified by AhR signaling. Understanding these intricate mechanisms, supported by robust analytical methodologies like ³²P-postlabeling, LC-MS/MS, and the Ames test, is paramount for assessing human risk and developing strategies for cancer prevention and intervention.

References

  • F. F. Kadlubar, et al. (2001). N-Acetyltransferases, sulfotransferases and heterocyclic amine activation in the breast. Pharmacogenetics, 11(5), 373–388.
  • M. F. G. M. de Mul, et al. (1992). Metabolic activation of the food mutagens 2-amino-3-methylimidazo[4,5-f]quinoline (IQ) and 2-amino-3,4-dimethylimidazo[4,5-f]quinoline (MeIQ) to DNA binding species in human mammary epithelial cells. Carcinogenesis, 13(5), 907–909.
  • D. H. Phillips & V. M. Arlt. (2007). The 32P-postlabeling assay for DNA adducts.
  • F. F. Kadlubar, et al. (2001).
  • D. H. Phillips & V. M. Arlt. (2007). The 32P-postlabeling assay for DNA adducts.
  • M. F. G. M. de Mul, et al. (1992). Metabolic activation of the food mutagens 2-amino-3-methylimidazo[4,5-f]quinoline (IQ) and 2-amino-3,4-dimethylimidazo[4,5-f]quinoline (MeIQ) to DNA binding species in human mammary epithelial cells. Carcinogenesis, 13(5), 907-9.
  • D. H. Phillips. (2001). 32P-postlabeling analysis of DNA adducts. Current protocols in toxicology, Chapter 3, Unit 3.6.
  • V. M. Arlt. (2026). 32P-Postlabeling Analysis of DNA Adducts. Methods in Molecular Biology.
  • E. G. Snyderwine, et al. (1997). DNA adducts of heterocyclic amine food mutagens: implications for mutagenesis and carcinogenesis. Mutation Research, 376(1-2), 203–210. [Link]
  • ResearchGate. (n.d.). Metabolic activation and the DNA adduct formation by IQ. [Link]
  • V. M. Arlt. (2018). 32P-Postlabeling Analysis of DNA Adducts. Methods in Molecular Biology.
  • T. Nohmi. (2021). Mutagenicity of carcinogenic heterocyclic amines in Salmonella typhimurium YG strains and transgenic rodents including gpt delta. Genes and Environment, 43(1), 32.
  • CDC. (n.d.).
  • A. K. Giri, et al. (1994). DNA Adduct Formation of the Food Carcinogen 2-amino-3-methylimidazo[4,5-f]quinoline (IQ) in Liver, Kidney and Colo-Rectum of Rats. Japanese Journal of Cancer Research, 85(9), 921–927.
  • L. Reed, et al. (2018). The role of cytochrome P450 enzymes in carcinogen activation and detoxication: an in vivo–in vitro paradox. Carcinogenesis, 39(7), 851–859. [Link]
  • L. Reed, et al. (2018). The role of cytochrome P450 enzymes in carcinogen activation and detoxication: an in vivo–in vitro paradox. Carcinogenesis, 39(7), 851–859.
  • F. A. Beland, et al. (2015). DNA Adducts: formation, biological effects, and new biospecimens for mass spectrometric measurements in humans. Journal of environmental & analytical toxicology, 5(5), 313.
  • PubChem. (n.d.). 2-Amino-3-methylimidazo[4,5-f]quinoline.
  • E. Sim, et al. (2014). Arylamine N-acetyltransferases: from drug metabolism and pharmacogenetics to drug discovery. British journal of pharmacology, 171(5), 1055–1071.
  • L. Reed, et al. (2018). The role of cytochrome P450 enzymes in carcinogen activation and detoxication: an in vivo-in vitro paradox. Carcinogenesis, 39(7), 851-859.
  • L. Reed, et al. (2018). The role of cytochrome P450 enzymes in carcinogen activation and detoxication: an in vivo-in vitro paradox. Carcinogenesis, 39(7), 851-859.
  • N. Kinae, et al. (2005). Formation of mutagenic/carcinogenic heterocyclic amines under moderate conditions. Annals of the New York Academy of Sciences, 1045, 22–29.
  • Wikipedia. (n.d.). Ames test.
  • J. A. Holme, et al. (1987). Metabolism of 2-amino-3-methylimidazo[4,5-f]quinoline IQ and 2-amino-3,4-dimethylimidazo[4,5-f]quinoline (MeIQ) in suspensions of isolated rat-liver cells. Toxicology in Vitro, 1(4), 175–181.
  • ResearchGate. (n.d.). Metabolic activation of IQ by cytochrome P450 enzymes and the N,O-acetyltransferase. [Link]
  • Biology LibreTexts. (2023). 3.4: Ames Test.
  • S. Safe, et al. (2013). Role of the Aryl Hydrocarbon Receptor in Carcinogenesis and Potential as a Drug Target. Toxicological Sciences, 135(1), 1–16. [Link]
  • S. Safe, et al. (2020). Role of the Aryl Hydrocarbon Receptor in Carcinogenesis and Potential as an Anti-Cancer Drug Target. International Journal of Molecular Sciences, 21(1), 161.
  • S. Safe, et al. (2013). Role of the aryl hydrocarbon receptor in carcinogenesis and potential as a drug target. Toxicological Sciences, 135(1), 1-16.
  • N. Kinae, et al. (2025). Formation of Mutagenic/Carcinogenic Heterocyclic Amines under Moderate Conditions. Annals of the New York Academy of Sciences.
  • NCBI. (n.d.). MeIQx (2-AMINO-3,8-DIMETHYLIMIDAZO[4,5.f]QUINOXALINE).
  • Y. R. Lee, et al. (2021). Targeting aryl hydrocarbon receptor to prevent cancer in barrier organs. Journal of Cancer Prevention, 26(3), 159–168.
  • K. Stec, et al. (2022). The Aryl Hydrocarbon Receptor and Its Crosstalk: A Chemopreventive Target of Naturally Occurring and Modified Phytochemicals. International Journal of Molecular Sciences, 23(19), 11835.
  • E. Fullam & E. Sim. (2012). Arylamine N-acetyltransferases: a structural perspective. Toxicology, 294(2-3), 64–75.
  • D. M. Grant, et al. (1996). Metabolic Activation of Aromatic and Heterocyclic N-hydroxyarylamines by Wild-Type and Mutant Recombinant Human NAT1 and NAT2 Acetyltransferases. Carcinogenesis, 17(8), 1677–1683.
  • V. M. Arlt, et al. (2012). Methods for the detection of DNA adducts. Current protocols in toxicology, Chapter 3, Unit 3.9.
  • K. R. Tindall & L. S. L. de Serres. (2000). Methods for Testing Compounds for DNA Adduct Formation. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 464(1), 117–125.
  • O. Fiehn. (2015). LC-MS analysis of metabolites.
  • M. Takahashi, et al. (2003). A 26-week carcinogenicity study of 2-amino-3-methylimidazo[4,5-f]quinoline in rasH2 mice.
  • V. S. Chubukov, et al. (2018). A versatile LC-MS/MS approach for comprehensive, quantitative analysis of central metabolic pathways. Scientific Reports, 8(1), 14042.
  • K. C. Morton, et al. (1998).
  • NCBI. (n.d.). IQ (2-AMINO-3-METHYLIMIDAZO[4,5-f]QUINOLINE).
  • NCBI. (n.d.). MeIQ (2-AMINO-3,4-DIMETHYLIMIDAZO[4,5-f]QUINOLINE).
  • Y. Li, et al. (2018). Metabolite identification and quantitation in LC-MS/MS-based metabolomics. Metabolites, 8(1), 1.
  • D. H. Phillips. (2000). Methods of DNA adduct determination and their application to testing compounds for genotoxicity. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 464(1), 107–116.
  • Thermo Fisher Scientific. (n.d.). LC-MS Metabolomics Analysis.
  • R. G. D. D. Bose, et al. (2016). Translesion Synthesis of the N2-2′-Deoxyguanosine Adduct of the Dietary Mutagen IQ in Human Cells. Chemical Research in Toxicology, 29(10), 1645–1653.
  • M. D. C. A. M. Evans, et al. (2024). A Comprehensive LC–MS Metabolomics Assay for Quantitative Analysis of Serum and Plasma. Metabolites, 14(11), 698.

Sources

Discovery and Isolation of Novel Imidazoquinoline Derivatives: A Guide from Concept to Clinic

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Imidazoquinoline derivatives represent a pivotal class of synthetic heterocyclic compounds that have garnered significant attention for their potent immunomodulatory activities. This guide provides a comprehensive technical overview of the modern workflow for the discovery, synthesis, isolation, and characterization of novel imidazoquinoline molecules. We will navigate the journey from rational design, guided by structure-activity relationships (SAR), through to robust synthetic strategies and purification protocols. Furthermore, this document details the critical spectroscopic techniques for structural elucidation and the essential in vitro and in vivo assays required to validate biological activity, with a primary focus on their role as Toll-like receptor (TLR) agonists. This guide is intended to equip researchers and drug development professionals with the foundational knowledge and practical insights necessary to innovate within this promising therapeutic space.

Introduction: The Immunological Promise of the Imidazoquinoline Scaffold

The 1H-imidazo[4,5-c]quinoline scaffold is the core of a family of powerful immune response modifiers. The discovery of compounds like Imiquimod and Resiquimod revolutionized the therapeutic landscape by demonstrating that small molecules could effectively engage the innate immune system.[1][2] Imiquimod, first approved by the FDA in 1997 for treating genital warts, was later found to exert its antiviral and antitumor effects by acting as an agonist for Toll-like Receptor 7 (TLR7).[1][2] This discovery unlocked the mechanism: imidazoquinolines mimic viral single-stranded RNA, triggering a signaling cascade within immune cells like dendritic cells, leading to the production of key cytokines such as interferon-alpha (IFN-α) and tumor necrosis factor-alpha (TNF-α).[1][3][4]

These molecules serve as a critical bridge between the innate and adaptive immune systems, making them highly valuable as standalone therapeutics, vaccine adjuvants, and components of combination cancer immunotherapies.[5][6][7] The ongoing quest is to discover novel derivatives with improved potency, enhanced receptor selectivity (TLR7 vs. TLR8), favorable pharmacokinetic profiles, and reduced systemic toxicity.[3][6] This guide provides a detailed roadmap for this multifaceted discovery process.

The Genesis of Novelty: Rational Design and Synthesis

The creation of a novel imidazoquinoline derivative is not a matter of chance but a process of informed design rooted in a deep understanding of its biological target.

The Guiding Principle: Structure-Activity Relationship (SAR)

SAR is the cornerstone of medicinal chemistry, defining how specific structural modifications to a molecule affect its biological activity. For imidazoquinolines, decades of research have illuminated key structural hotspots that govern TLR7 and TLR8 agonism:[8][9][10]

  • C2 Position: Substitution at this position is critical for potency and selectivity. Small alkyl groups, like the butyl group, are often optimal for TLR7 activity.[8] Introducing heteroatoms, as seen in the ethoxymethyl group of Resiquimod, can enhance TLR8 activity.[1]

  • N1 Position: The substituent at the N1 position significantly influences the compound's physical properties and interaction with the receptor's binding pocket.

  • C4-Amino Group: This group is generally considered essential for activity, and modifications are often detrimental.[9][11]

Modern design often employs computational tools, such as molecular docking, to predict how a designed molecule will fit into the crystal structure of TLR7 or TLR8, allowing for a more rational selection of synthetic targets.[11][12]

Constructing the Core: Synthetic Strategies

Multiple synthetic routes to the imidazoquinoline core have been developed. A common and robust method involves the Vilsmeier-Haack reaction to create a 2-chloro-3-formylquinoline intermediate, which is then cyclized with an appropriate diamine.[12] Other established methods include the Pictet-Spengler approach.[13]

Experimental Protocol: Synthesis of a C2-Substituted Imidazoquinoline Derivative

This protocol provides a representative example for synthesizing a novel imidazoquinoline derivative.

Step 1: Synthesis of 2-chloro-3-formylquinoline (Intermediate 1)

  • In a three-necked flask equipped with a dropping funnel and a calcium chloride guard tube, cool N,N-Dimethylformamide (DMF, 5 equivalents) to 0°C in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃, 2 equivalents) dropwise while maintaining the temperature below 10°C.

  • Stir the resulting Vilsmeier reagent for 30 minutes.

  • Add acetanilide (1 equivalent) portion-wise to the solution, ensuring the temperature remains controlled.

  • After the addition is complete, heat the reaction mixture to 70-80°C and maintain for 4-6 hours, monitoring progress by Thin Layer Chromatography (TLC).

  • Cool the mixture and carefully pour it onto crushed ice.

  • Neutralize the solution with a saturated sodium bicarbonate solution until a precipitate forms.

  • Filter the solid, wash with cold water, and dry under a vacuum to yield Intermediate 1.

Step 2: Synthesis of the Imidazo[4,5-c]quinoline Core (Final Compound)

  • To a solution of Intermediate 1 (1 equivalent) in ethanol, add o-phenylenediamine (1.1 equivalents).

  • Add triethylamine (2 equivalents) as a base.

  • Reflux the mixture for 8-12 hours. Monitor the reaction by TLC.[12]

  • Upon completion, cool the reaction mixture to room temperature.

  • The resulting precipitate is collected by filtration.

  • Wash the solid with cold ethanol and dry under a vacuum to yield the crude final product.

Visualization: Drug Discovery Workflow

The overall process from concept to a purified, characterized compound follows a logical sequence.

G cluster_0 Design & Synthesis cluster_1 Purification & Characterization cluster_2 Biological Evaluation A SAR Analysis & In Silico Docking B Target Molecule Design A->B C Synthetic Route Planning B->C D Chemical Synthesis C->D E Crude Product D->E F Purification (Chromatography/Crystallization) E->F G Purity Assessment (HPLC) F->G H Structural Elucidation (NMR, MS, FTIR) G->H I Pure Compound H->I J In Vitro Assays (TLR Reporter, Cytokines) I->J K In Vivo Studies (Animal Models) J->K

Caption: High-level workflow for the discovery of novel imidazoquinoline derivatives.

From Crude to Pure: Isolation and Purification Methodologies

Achieving high purity (>95%) is non-negotiable. Impurities can confound biological data, leading to false positives or masking the true activity of the target compound.

Primary Purification Techniques
  • Crystallization: This technique separates a compound from its impurities based on differences in solubility.[14] It is ideal when a suitable solvent system can be found that dissolves the compound when hot but allows it to crystallize upon cooling, leaving impurities behind in the solution.[15][16]

  • Column Chromatography: This is the most versatile and widely used purification method in organic synthesis.[14]

    • Normal-Phase: Uses a polar stationary phase (e.g., silica gel) and a non-polar mobile phase. It is effective for separating compounds of low to medium polarity.

    • Reversed-Phase: Uses a non-polar stationary phase (e.g., C18-modified silica) and a polar mobile phase (e.g., water/acetonitrile). This method is excellent for purifying more polar compounds.[15]

Causality in Method Selection: For basic nitrogen-containing heterocycles like imidazoquinolines, interactions with the acidic silanol groups on standard silica gel can cause significant streaking and poor separation. To counteract this, a basic modifier such as triethylamine (0.1-1%) is often added to the mobile phase to neutralize these acidic sites, resulting in sharper peaks and better purification.[15]

Experimental Protocol: Column Chromatography Purification

  • Slurry Preparation: Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexane).

  • Column Packing: Pour the slurry into a glass column and allow the silica to settle into a uniform bed. Add a layer of sand on top to protect the silica bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent (e.g., dichloromethane). Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully load the resulting dry powder onto the top of the column.

  • Elution: Begin eluting the column with the non-polar solvent, gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate) in a stepwise or gradient fashion. A small percentage of triethylamine should be included in the mobile phase.

  • Fraction Collection: Collect the eluent in a series of test tubes.

  • Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified compound.

Data Presentation: Purification Summary
Compound IDCrude Mass (g)Purified Mass (g)Yield (%)Purity by HPLC (%)
EX-IMQ-011.521.1877.6>98%
EX-IMQ-021.350.9570.4>99%
EX-IMQ-031.681.2172.0>98%

Unveiling the Structure: Spectroscopic Characterization

Once a compound is purified, its chemical structure must be unequivocally confirmed. This is achieved through a combination of modern spectroscopic techniques.[17][18]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the carbon-hydrogen framework of the molecule. ¹H NMR reveals the number of different types of protons and their neighboring environments, while ¹³C NMR identifies the different carbon atoms.[19][20]

  • Mass Spectrometry (MS): Determines the precise molecular weight of the compound, providing its elemental formula. Fragmentation patterns can offer additional structural clues.[17][21]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Identifies the presence of specific functional groups (e.g., N-H, C=N) based on their characteristic absorption of infrared radiation.[19][20]

Protocol: Sample Preparation for Analysis

  • NMR: Accurately weigh approximately 5-10 mg of the purified compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • MS (ESI): Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile. This solution is then directly infused into the mass spectrometer.

From Bench to Biology: Evaluating Immunomodulatory Activity

The ultimate goal is to determine if the novel compound can modulate the immune system as intended. This involves a tiered approach, starting with specific cellular assays and potentially moving into more complex in vivo models.

Mechanism of Action: TLR7/8 Signaling

Imidazoquinolines primarily function by activating TLR7 and/or TLR8, which are expressed within the endosomes of immune cells.[7][22] Upon binding, the receptors dimerize and recruit an adaptor protein called MyD88. This initiates a downstream signaling cascade culminating in the activation of transcription factors, most notably NF-κB, which then enters the nucleus and drives the expression of pro-inflammatory cytokine genes.[1][8][23]

Visualization: TLR7 Signaling Pathway

TLR7_Pathway cluster_0 Endosome cluster_1 Cytoplasm cluster_2 Nucleus ligand Imidazoquinoline tlr7 TLR7 Dimer ligand->tlr7 Binding & Activation myd88 MyD88 tlr7->myd88 irak IRAK Complex myd88->irak traf6 TRAF6 irak->traf6 tak1 TAK1 Complex traf6->tak1 ikk IKK Complex tak1->ikk nfkb_i NF-κB / IκBα ikk->nfkb_i nfkb_a Active NF-κB nfkb_i->nfkb_a Phosphorylation of IκBα gene Cytokine Gene Transcription nfkb_a->gene Nuclear Translocation cytokines IFN-α, TNF-α, IL-12 gene->cytokines

Caption: Simplified signaling cascade following TLR7 activation by an imidazoquinoline.

In Vitro Evaluation
  • TLR Reporter Assays: These are the first step in confirming on-target activity. Commercially available cell lines, such as HEK-Blue™ cells, are engineered to express human TLR7 or TLR8 and a reporter gene (e.g., secreted embryonic alkaline phosphatase, SEAP) linked to an NF-κB promoter. Activation of the receptor leads to SEAP production, which can be easily quantified colorimetrically.[3]

  • Cytokine Profiling: To assess the functional consequence of TLR activation in primary immune cells, human peripheral blood mononuclear cells (PBMCs) or isolated dendritic cells are cultured with the novel compounds. The supernatant is then collected, and the levels of key cytokines (IFN-α, TNF-α, IL-6, IL-12) are measured using an Enzyme-Linked Immunosorbent Assay (ELISA).[24][25]

Experimental Protocol: In Vitro Cytokine Induction Assay

  • Cell Isolation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

  • Cell Plating: Resuspend PBMCs in complete RPMI-1640 medium and plate them in a 96-well plate at a density of 1 x 10⁶ cells/mL.

  • Compound Treatment: Prepare serial dilutions of the novel imidazoquinoline derivatives in the cell culture medium. Add the compounds to the cells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Resiquimod).

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the supernatant.

  • ELISA: Quantify the concentration of IFN-α and TNF-α in the supernatant using commercially available ELISA kits, following the manufacturer's instructions.

In Vivo Evaluation

Promising candidates from in vitro screening can be advanced to in vivo models. These studies are crucial for understanding a compound's pharmacokinetics, safety profile, and efficacy in a complex biological system.[26] Common models include rodent models of viral infection or cancer, where endpoints such as viral load, tumor size, and systemic cytokine levels are measured post-treatment.[26]

Data Presentation: Biological Activity Summary
Compound IDTLR7 EC₅₀ (nM)TLR8 EC₅₀ (nM)IFN-α Induction (pg/mL)TNF-α Induction (pg/mL)
Imiquimod1500>100008501200
Resiquimod5080035005500
EX-IMQ-0185550042003100
EX-IMQ-022500>100009501500

Conclusion and Future Directions

The discovery of novel imidazoquinoline derivatives is a highly integrated, multi-disciplinary process that demands expertise in medicinal chemistry, analytical science, and immunology. The workflow outlined in this guide—from rational SAR-based design and synthesis to rigorous purification, characterization, and biological validation—provides a robust framework for identifying next-generation immune modulators.

The future of imidazoquinoline research is bright, with several exciting avenues of exploration:

  • Improving Receptor Selectivity: Designing molecules that can selectively activate either TLR7 or TLR8 to achieve more tailored immune responses for specific diseases.[8]

  • Enhancing Pharmacokinetics: Modifying the scaffold to improve metabolic stability and oral bioavailability, moving beyond topical applications.[3]

  • Novel Delivery Systems: Utilizing nanoparticle formulations or bioconjugation to target the delivery of imidazoquinolines to specific immune cell populations or tumor microenvironments, thereby increasing efficacy and minimizing systemic side effects.[5][23]

  • Expanding Therapeutic Applications: While established in dermatology and oncology, the potent immunomodulatory effects of these compounds are being explored for a wider range of infectious diseases and as powerful adjuvants for next-generation vaccines.[5][6]

By building upon the foundational principles described herein, the scientific community can continue to unlock the full therapeutic potential of the versatile imidazoquinoline scaffold.

References

  • Title: Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents Source: National Library of Medicine URL: [Link]

  • Title: Discovery of Imidazoquinolines with Toll-Like Receptor 7/8 Independent Cytokine Induction Source: National Library of Medicine URL: [Link]

  • Title: Unlocking the power of imidazoquinolines: recent advances in anticancer and immunotherapeutic strategies Source: Taylor & Francis Online URL: [Link]

  • Title: Synthesis, antibacterial, anti-oxidant and molecular docking studies of imidazoquinolines Source: National Library of Medicine URL: [Link]

  • Title: Synthesis and immunopharmacological evaluation of novel TLR7 agonistic triazole tethered imidazoquinolines Source: Royal Society of Chemistry URL: [Link]

  • Title: Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications Source: National Library of Medicine URL: [Link]

  • Title: Imidazoquinolines with improved pharmacokinetic properties induce a high IFNα to TNFα ratio in vitro and in vivo Source: Frontiers in Immunology URL: [Link]

  • Title: Imidazoquinoline – Knowledge and References Source: Taylor & Francis Online URL: [Link]

  • Title: Structural evolution of toll-like receptor 7/8 agonists from imidazoquinolines to imidazoles Source: RSC Medicinal Chemistry URL: [Link]

  • Title: Structure–Activity Relationship Analysis of Imidazoquinolines with Toll-like Receptors 7 and 8 Selectivity and Enhanced Cytokine Induction Source: ACS Publications URL: [Link]

  • Title: IN VIVO AND IN VITRO IMMUNOMODULATORY AND ANTI-INFLAMMATORY EFFECTS OF TOTAL FLAVONOIDS OF ASTRAGALUS Source: National Library of Medicine URL: [Link]

  • Title: Spectroscopic characterization of structural and functional properties of natural organic matter fractions Source: ResearchGate URL: [Link]

  • Title: Purification of heterocyclic organic nitrogen compounds Source: Google Patents URL
  • Title: Evolution of Toll-like receptor 7/8 agonist therapeutics and their delivery approaches: From antiviral formulations to vaccine adjuvants Source: National Library of Medicine URL: [Link]

  • Title: Recent progress in the synthesis of imidazoquinoline derivatives Source: ResearchGate URL: [Link]

  • Title: Structure-Activity Relationships in Human Toll-like Receptor 7-Active Imidazoquinoline Analogues Source: National Library of Medicine URL: [Link]

  • Title: TLR7/8 Agonists Market to Witness Accelerated Expansion Across the 7MM through 2034 Source: PR Newswire URL: [Link]

  • Title: Immunomodulatory Activity In Vitro and In Vivo of a Sulfated Polysaccharide with Novel Structure from the Green Alga Ulvaconglobata Kjellman Source: MDPI URL: [Link]

  • Title: Discovery of Novel Quinazoline Derivatives as Potent Antitumor Agents Source: MDPI URL: [Link]

  • Title: Spectrometric identification of organic compounds Source: ACS Publications URL: [Link]

  • Title: Synthesis and anti-cancer activity of 1,4-disubstituted imidazo[4,5-c]quinolines Source: Royal Society of Chemistry URL: [Link]

  • Title: Natural Product Isolation (2) - Purification Techniques, An Overview Source: Master Organic Chemistry URL: [Link]

  • Title: Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations Source: National Library of Medicine URL: [Link]

  • Title: Spectroscopic Characterization of Organic Compounds Source: Reddit URL: [Link]

  • Title: Structure-activity relationships in human toll-like receptor 7-active imidazoquinoline analogues Source: PubMed URL: [Link]

  • Title: FDA approvals of Imjudo (tremelimumab) in combination with durvalumab Source: YouTube URL: [Link]

  • Title: Advancements in Spectroscopic Determination of Organic Structures through Artificial Intelligence Source: International Journal of Current Science (IJCSPUB) URL: [Link]

  • Title: Heterocyclic Compounds: Isolation, Synthesis, and Biological Evaluation Source: MDPI URL: [Link]

  • Title: Recent Advances in the Discovery and Delivery of TLR7/8 Agonists as Vaccine Adjuvants Source: The American Association of Immunologists URL: [Link]

  • Title: Correlation between in vitro and in vivo immunomodulatory properties of lactic acid bacteria Source: World Journal of Gastroenterology URL: [Link]

  • Title: Imidazoquinolines as Novel Inhibitors of LRRK2 Kinase Activity Source: National Library of Medicine URL: [Link]

  • Title: Latest Advances in Small Molecule TLR 7/8 Agonist Drug Research Source: PubMed URL: [Link]

  • Title: Immunomodulatory Assays Source: Invitrocue URL: [Link]

  • Title: The Purification of Organic Compound: Techniques and Applications Source: Reachem URL: [Link]

  • Title: Synthesis, Spectroscopic Characterization, Molecular Docking and Biological Activity of Novel Secnidazole Metal Complexes Source: MDPI URL: [Link]

  • Title: FDA Approval Timeline of Active Immunotherapies Source: Cancer Research Institute URL: [Link]

  • Title: Recent trends in the development of Toll-like receptor 7/8-targeting therapeutics Source: Taylor & Francis Online URL: [Link]

  • Title: Immunomodulatory and Anti-inflammatory Activity in Vitro and in Vivo of a Novel Antimicrobial Candidate Source: National Library of Medicine URL: [Link]

  • Title: Large-Scale Drug Screen Identifies FDA-Approved Drugs for Repurposing in Sickle-Cell Disease Source: MDPI URL: [Link]

Sources

A Technical Guide to the Theoretical Electronic Structure of Imidazoquinolines: From Quantum Mechanics to Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Imidazoquinolines represent a class of heterocyclic compounds of significant interest in medicinal chemistry, demonstrating a wide spectrum of pharmacological activities, including potent antiviral, anticancer, and immunomodulatory properties.[1][2] The biological efficacy of these molecules is intrinsically governed by their three-dimensional geometry and, more critically, their electronic structure. Understanding the distribution of electrons, orbital energies, and reactive sites provides the foundation for rational drug design and the prediction of molecular behavior. This in-depth technical guide offers researchers, scientists, and drug development professionals a comprehensive overview of the theoretical methodologies used to investigate the electronic structure of imidazoquinolines. We will explore the foundational quantum chemical methods, detail a robust computational workflow, and illustrate how these theoretical insights are leveraged to elucidate structure-activity relationships (SAR) and guide the development of novel therapeutics.

The Rationale for Theoretical Investigation

The imidazoquinoline scaffold is a privileged structure in drug discovery. Compounds like Imiquimod and Resiquimod are well-known Toll-like receptor 7 and 8 (TLR7/8) agonists, demonstrating the therapeutic potential of this chemical class.[2][3] The interaction of these molecules with biological targets is not merely a steric "lock-and-key" fit; it is a complex interplay of electrostatic interactions, hydrogen bonding, and orbital-level interactions. Therefore, a deep understanding of the electronic landscape is paramount.

Theoretical and computational studies, primarily rooted in quantum mechanics, offer a powerful lens to probe these properties at a sub-atomic level.[4] They allow us to:

  • Predict Molecular Geometry: Determine the most stable three-dimensional arrangement of atoms.

  • Analyze Electron Distribution: Identify electron-rich and electron-deficient regions, which are crucial for intermolecular interactions.[1]

  • Quantify Reactivity: Calculate properties that predict how and where a molecule will react.

  • Simulate Spectra: Predict spectroscopic properties like UV-Visible absorption, which can be correlated with experimental data.[5]

  • Elucidate SAR: Connect specific electronic features to observed biological activity, moving beyond simple structural correlations.[1][2]

This guide focuses on Density Functional Theory (DFT) as the primary computational tool, given its widespread adoption and its optimal balance of computational accuracy and efficiency for systems of this size.[1][6]

Foundational Quantum Chemical Methods

The accuracy of any theoretical study is contingent upon the chosen methodology. For imidazoquinolines, DFT has proven to be an indispensable tool.[1]

Density Functional Theory (DFT)

DFT is a quantum mechanical method used to investigate the electronic structure of many-body systems. Instead of solving the complex many-electron Schrödinger equation, DFT utilizes the electron density to determine the energy of the system. The choice of two key components—the functional and the basis set—is critical for obtaining reliable results.

  • The Functional (e.g., B3LYP): The functional approximates the exchange-correlation energy, which accounts for the quantum mechanical effects of electron-electron interaction. The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is a ubiquitous choice for organic molecules.[1][5] Its "hybrid" nature, incorporating aspects of both Hartree-Fock theory and DFT, provides a robust balance between accuracy and computational demand, making it an excellent starting point for studies on heterocyclic systems.[1]

  • The Basis Set (e.g., 6-311++G(d,p)): A basis set is a set of mathematical functions used to build the molecular orbitals. The notation 6-311++G(d,p) describes a sophisticated basis set well-suited for imidazoquinolines:[1]

    • 6-311G: A "triple-zeta" basis set, meaning it uses three separate functions to describe each valence atomic orbital, providing significant flexibility.

    • ++ (Diffuse Functions): These are crucial for accurately describing the electron density far from the atomic nuclei. For heterocyclic systems with lone pairs and delocalized π-electrons, diffuse functions are essential for modeling non-covalent interactions and anions correctly.[1]

    • (d,p) (Polarization Functions): These functions allow the shape of atomic orbitals to distort, accounting for the polarization of the electron cloud in the molecular environment. This is vital for accurately modeling bonding in cyclic and polyatomic systems.[1]

Time-Dependent DFT (TD-DFT)

To investigate the behavior of molecules upon absorbing light (i.e., their excited states), Time-Dependent DFT is the method of choice. It is an extension of ground-state DFT that allows for the calculation of electronic transition energies and oscillator strengths.[5] This makes TD-DFT the workhorse for predicting and interpreting UV-Visible absorption spectra, providing a direct link between theoretical calculations and experimental spectroscopic data.[7]

A Validated Computational Workflow for Electronic Structure Analysis

A systematic and reproducible workflow is the cornerstone of trustworthy computational research. The following protocol outlines a self-validating system for analyzing the electronic structure of an imidazoquinoline derivative.

// Connections MolBuild -> GeomOpt [label="Initial Coordinates", color="#4285F4"]; GeomOpt -> FreqCalc [label="Optimized Geometry", color="#4285F4"]; FreqCalc -> FMO [label="Validated Structure", color="#34A853", style=dashed]; FreqCalc -> MEP [label="Validated Structure", color="#34A853", style=dashed]; FreqCalc -> Global [label="Validated Structure", color="#34A853", style=dashed]; FreqCalc -> TDDFT [label="Validated Structure", color="#EA4335"]; FMO -> SAR [color="#FBBC05"]; MEP -> SAR [color="#FBBC05"]; Global -> SAR [color="#FBBC05"]; TDDFT -> SAR [color="#FBBC05", label="Spectroscopic Signature"]; } } Caption: A typical workflow for the theoretical study of imidazoquinoline structures.

Experimental Protocol: Step-by-Step Analysis
  • Initial Structure Generation:

    • Action: Draw the 2D chemical structure of the target imidazoquinoline using chemical drawing software (e.g., ChemDraw, MarvinSketch).

    • Action: Convert the 2D structure into an initial 3D model and perform a preliminary geometry cleanup using molecular mechanics (e.g., MMFF94 force field). This provides a reasonable starting point for quantum calculations.[1]

  • Geometry Optimization:

    • Objective: To find the molecule's most stable conformation, which corresponds to a minimum on the potential energy surface.[1]

    • Action: Submit the 3D structure to a quantum chemistry software package (e.g., Gaussian, ORCA).[1]

    • Methodology: Select the DFT method, for instance, B3LYP/6-311++G(d,p).[1]

    • Causality: This level of theory is chosen to accurately capture the electronic effects within the heterocyclic system, including lone pair delocalization and potential hydrogen bonding, which a simpler method might miss.[1]

    • Action: Set tight convergence criteria for both the forces on the atoms and the change in energy between optimization steps.

  • Frequency Analysis (Self-Validation Step):

    • Objective: To verify that the optimized geometry is a true energy minimum and not a transition state.

    • Action: Using the optimized geometry from the previous step, perform a frequency calculation at the same level of theory.

    • Trustworthiness: The calculation is validated if zero imaginary frequencies are found.[1] The presence of an imaginary frequency indicates a transition state, and the geometry must be re-optimized. The output also provides thermodynamic data (zero-point vibrational energy, enthalpy, Gibbs free energy).

  • Calculation of Key Electronic Properties:

    • Objective: To extract chemically meaningful data from the validated wavefunction.

    • Action: Using the validated optimized geometry, perform a single-point energy calculation with additional keywords to request the properties below.

    • a. Frontier Molecular Orbitals (FMOs):

      • Calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[8]

      • Expertise: The HOMO is the orbital from which the molecule is most likely to donate electrons, governing its nucleophilicity.[8] The LUMO is the orbital that is most likely to accept electrons, governing its electrophilicity.[8]

      • The HOMO-LUMO energy gap (ΔE) is a critical indicator of chemical stability.[9][10] A small gap often implies higher reactivity and lower kinetic stability.

    • b. Molecular Electrostatic Potential (MEP):

      • Calculate and visualize the MEP map.[1]

      • Expertise: The MEP map provides a visual guide to the charge distribution. Regions of negative potential (typically colored red) are electron-rich and are susceptible to electrophilic attack. Regions of positive potential (blue) are electron-poor and indicate sites for nucleophilic attack.[9] This is invaluable for predicting non-covalent interactions with a biological receptor.

    • c. Global Reactivity Descriptors:

      • Calculate indices such as chemical hardness (η), softness (σ), and the electrophilicity index (ω).[6][10]

      • Expertise: These values provide a quantitative basis for comparing the reactivity of different derivatives. For instance, a "softer" molecule (lower hardness) is generally more reactive. The electrophilicity index helps quantify the ability of a molecule to accept electrons.

Data Interpretation and Application in Drug Development

The ultimate goal of these theoretical studies is to generate actionable insights for drug design. The calculated parameters are not merely abstract numbers; they are predictors of chemical behavior and biological activity.

Quantitative Data Summary

Clear presentation of data is crucial for comparison and analysis.

Table 1: Hypothetical Calculated Electronic Properties for Imidazoquinoline Derivatives

Compound E_HOMO (eV) E_LUMO (eV) ΔE (HOMO-LUMO Gap) (eV) Chemical Hardness (η) Electrophilicity (ω) Dipole Moment (Debye)
Scaffold-H -6.25 -1.80 4.45 2.225 1.80 2.5
Scaffold-Cl -6.40 -2.10 4.30 2.150 2.15 3.8
Scaffold-NH₂ -5.95 -1.65 4.30 2.150 1.63 3.1

Note: These values are illustrative examples and should be replaced with actual calculated data.

Interpretation: In this hypothetical example, the addition of an electron-withdrawing group (-Cl) lowers the HOMO and LUMO energies and increases the electrophilicity index, suggesting a change in its reactivity profile compared to the parent scaffold.[11] Conversely, an electron-donating group (-NH₂) raises the HOMO energy, potentially making it a better electron donor.

// Invisible nodes for layout edge[style=invis]; HOMO -> LUMO;

// Visible edges edge[style=solid, constraint=false, label="ΔE (Energy Gap)"]; HOMO -> LUMO;

edge[label="implies"]; LUMO -> Reactivity [lhead=cluster_reactivity]; HOMO -> Reactivity [lhead=cluster_reactivity]; } Caption: Relationship between FMOs and chemical reactivity.

Elucidating Structure-Activity Relationships (SAR)

By calculating these properties for a series of imidazoquinoline analogues with known biological activities, one can build robust SAR models.[11]

  • Example Application: A medicinal chemist synthesizes a series of imidazoquinolines with varying substituents and tests their anticancer activity.[12] A computational scientist can then calculate the electronic properties for each compound. If a strong correlation is found—for example, that compounds with a higher electrophilicity index (ω) and a specific MEP profile consistently show higher cytotoxicity—this provides a powerful hypothesis for the mechanism of action. This insight can then guide the synthesis of the next generation of compounds, prioritizing structures with the desired electronic features.

// Nodes Synth [label="Synthesized Library\n(Imidazoquinoline Derivatives)", fillcolor="#FFFFFF"]; BioAssay [label="Biological Assay\n(e.g., Cytotoxicity IC50)", fillcolor="#FFFFFF"]; CompChem [label="Computational Analysis\n(DFT: MEP, FMO, etc.)", fillcolor="#FFFFFF"]; Correlation [label="Correlate Data\n(Electronic Property vs. Activity)", shape=diamond, style=filled, fillcolor="#FBBC05"]; Hypothesis [label="Generate Hypothesis\n(e.g., 'High electrophilicity\nincreases activity')", shape=ellipse, style=filled, fillcolor="#F1F3F4"]; Design [label="Rational Design of\nNew Lead Compounds", shape=invhouse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Synth -> BioAssay [label="Test"]; Synth -> CompChem [label="Calculate"]; BioAssay -> Correlation; CompChem -> Correlation; Correlation -> Hypothesis; Hypothesis -> Design; Design -> Synth [label="Synthesize & Iterate", style=dashed, color="#EA4335"]; } Caption: Integrating computational chemistry with experimental data to guide SAR.

Understanding Tautomerism

Many heterocyclic compounds, including imidazoquinolines, can exist as an equilibrium of two or more tautomers.[13][14] These tautomers are distinct chemical species with different electronic structures, shapes, and hydrogen bonding capabilities. Consequently, they can exhibit vastly different biological activities.

  • The Role of Computation: Experimental characterization of individual tautomers can be challenging. Quantum chemical calculations are exceptionally well-suited to predict the relative Gibbs free energies of different tautomeric forms.[14][15] By including solvent effects (e.g., using a Polarizable Continuum Model), one can predict which tautomer is likely to predominate in a physiological environment, ensuring that subsequent studies like molecular docking are performed on the most relevant chemical species.[16]

Conclusion

Theoretical studies of the electronic structure of imidazoquinolines are not an academic exercise but a critical, predictive component of modern drug discovery. By employing robust and validated computational workflows centered on Density Functional Theory, researchers can gain profound insights into the properties that drive biological activity. The analysis of Frontier Molecular Orbitals, Molecular Electrostatic Potential, and other reactivity descriptors provides a rational framework for understanding structure-activity relationships. This knowledge empowers medicinal chemists to move beyond trial-and-error synthesis and towards the rational design of more potent and selective imidazoquinoline-based therapeutics.

References

  • Theoretical Insights into the Structure of Imidazoquinoline Deriv
  • Synthesis and biological evaluation of imidazoquinoxalinones, imidazole analogues of pyrroloiminoquinone marine n
  • Synthesis and Biological Activities of (R)-5,6-Dihydro-N,N-dimethyl-4H-imidazo[4,5,1-ij]quinolin-5-amine and Its Metabolites.
  • Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition. PMC - NIH.
  • Synthesis, antibacterial, anti-oxidant and molecular docking studies of imidazoquinolines. PMC - NIH.
  • Reactivity Properties of derivatives of 2-imidazoline: An ab initio DFT study.
  • Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry. PMC - PubMed Central.
  • Theoretical Investigation by DFT and Molecular Docking of Synthesized Oxidovanadium(IV)-Based Imidazole Drug Complexes as Promising Anticancer Agents. MDPI.
  • Experimental and theoretical study on the structure and electronic spectra of imiquimod and its synthetic intermedi
  • Quantum chemical studies on tautomerism of 2-, 3- or 4-hydroxyquinoline derivatives along with their thio and azo analogs. Sci-Hub.
  • Prediction of tautomers plays an essential role in computer-aided drug discovery. arXiv.
  • In vitro, in silico, and DFT evaluation of antimicrobial imidazole derivatives with insights into mechanism of action. PubMed Central.
  • Imidazoquinolines: Recent Developments in Anticancer Activity. PubMed - NIH.
  • Synthesis, molecular docking, pharmacological evaluation, MD simulation, and DFT calculations of quinazolin-12-one derivatives as PDK1 inhibitors. PubMed Central.
  • frontier molecular orbital analysis. YouTube.
  • Synthesis and computational evaluation of imidazole-based functional materials for applications in sensing and detection: modulating electronic effects for enhanced performance. PMC - PubMed Central.
  • Experimental and theoretical study on structure-tautomerism among edaravone, isoxazolone, and their heterocycles deriv
  • How about Tautomers?-Magical Power of Quantum Mechanics-Chemistry. Schrödinger.
  • 2023 VWSCC: Session 06 — Molecular Properties and Spectra Using DFT and TDDFT. YouTube.
  • Toll-like receptor 7 and 8 imidazoquinoline-based agonist/antagonist pairs. PubMed.
  • QUANTUM MECHANICS-BASED COMPUTATIONAL CHEMISTRY HAS BECOME A POWERFUL PARTNER IN THE SCIENTIFIC RESEARCH OF NITROGEN-RICH COMPOU. CUNY Academic Works.

Sources

An In-depth Technical Guide to the Solubility of 3-Methyl-2-hydroxy-3H-imidazo[4,5-F]quinoline

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Navigating the Data Landscape for a Novel Imidazoquinoline Derivative

In the realm of drug discovery and development, a thorough understanding of a compound's physicochemical properties is paramount. Among these, solubility stands as a critical determinant of a molecule's developability, influencing everything from formulation strategies to bioavailability. This guide is dedicated to a comprehensive exploration of the solubility of 3-Methyl-2-hydroxy-3H-imidazo[4,5-F]quinoline, a heterocyclic amine of interest to researchers in medicinal chemistry and pharmacology.

It is important to acknowledge at the outset that publicly available, quantitative solubility data for this specific molecule is limited. Therefore, this guide adopts a dual approach. Firstly, it collates and presents the existing qualitative data. Secondly, and more crucially, it provides the robust theoretical framework and detailed experimental protocols necessary for any research scientist or drug development professional to determine the solubility of this compound in their own laboratory. By explaining the causality behind experimental choices and grounding our methodologies in authoritative standards, we aim to equip the reader with the expertise to confidently navigate the challenges of characterizing novel compounds.

Physicochemical Profile: Unpacking the Determinants of Solubility

The solubility of a compound is intrinsically linked to its molecular structure and the resulting physicochemical properties. While a complete experimental profile for 3-Methyl-2-hydroxy-3H-imidazo[4,5-F]quinoline is not extensively documented, we can infer its likely behavior by examining its structural features and comparing it to related imidazoquinoline compounds.

Molecular Structure:

Caption: Chemical structure of 3-Methyl-2-hydroxy-3H-imidazo[4,5-F]quinoline.

Key structural features influencing solubility include:

  • Imidazo[4,5-f]quinoline Core: This large, fused aromatic ring system is inherently hydrophobic, which will tend to decrease solubility in aqueous media.

  • Hydroxy Group (-OH): The presence of a hydroxyl group introduces a site for hydrogen bonding, which can enhance solubility in protic solvents like water and alcohols.

  • Imidazole and Quinoline Nitrogens: These nitrogen atoms can act as hydrogen bond acceptors and may become protonated in acidic conditions, increasing aqueous solubility.

  • Methyl Group (-CH3): The methyl group is hydrophobic and will slightly decrease aqueous solubility.

Predicted Physicochemical Properties:

While experimental data is scarce, we can draw parallels with the related compound, 2-amino-3-methylimidazo[4,5-f]quinoline (IQ), for which more information is available.

PropertyValue for IQ (as a proxy)Expected Influence on 3-Methyl-2-hydroxy-3H-imidazo[4,5-F]quinoline
Melting Point >300 °C[1]A high melting point often correlates with lower solubility due to strong crystal lattice energy.
logP 1.47This moderate lipophilicity suggests a balance between aqueous and organic solvent solubility. The hydroxyl group in our target compound may slightly lower the logP compared to the amino group of IQ.
pKa (Strongest Basic) 7.59The basic nitrogens will be protonated at pH values below the pKa, leading to increased aqueous solubility in acidic conditions.

Known Solubility Profile: A Qualitative Overview

The available data for 3-Methyl-2-hydroxy-3H-imidazo[4,5-F]quinoline indicates its solubility in several organic solvents.

Table 1: Qualitative Solubility of 3-Methyl-2-hydroxy-3H-imidazo[4,5-F]quinoline

SolventSolubilitySource
Dimethylformamide (DMF)Soluble[2]
EthanolSoluble[2]
MethanolSoluble[2]

For the closely related compound, 2-hydroxyamino-3-methyl-3H-imidazo[4,5-f]quinoline, the following has been reported:

Table 2: Qualitative Solubility of a Structurally Similar Compound

SolventSolubilitySource
Chloroform:Methanol (1:1)Slightly Soluble[3]
MethanolSlightly Soluble[3]

These findings suggest that 3-Methyl-2-hydroxy-3H-imidazo[4,5-F]quinoline is likely to be soluble in polar organic solvents. The hydroxyl group and nitrogen atoms in the heterocyclic core contribute to favorable interactions with these solvents. However, the large aromatic system likely limits its solubility in non-polar organic solvents and, potentially, in neutral aqueous solutions.

Experimental Determination of Thermodynamic Solubility: A Step-by-Step Protocol

To move beyond a qualitative understanding, a robust experimental determination of thermodynamic (or equilibrium) solubility is essential. This represents the true saturation point of the compound in a given solvent at a specific temperature and pressure. The most widely accepted method for this is the Saturation Shake-Flask Method .[4][5]

This protocol is designed to be a self-validating system, ensuring that equilibrium has been reached and that the measurements are accurate and reproducible.

G cluster_protocol Saturation Shake-Flask Protocol A 1. Preparation of Solvent Systems B 2. Addition of Excess Compound A->B Introduce solute C 3. Equilibration B->C Agitate at constant T D 4. Phase Separation C->D Centrifuge/Filter E 5. Sample Dilution D->E Prepare for analysis F 6. Quantification E->F HPLC/UV-Vis G 7. Data Analysis F->G Calculate concentration

Caption: Workflow for the Saturation Shake-Flask method.

Step 1: Preparation of Solvent Systems

  • Rationale: The choice of solvents should be guided by the intended application. For pharmaceutical development, this includes aqueous buffers at physiologically relevant pH values.

  • Procedure:

    • Prepare a range of aqueous buffers, for example:

      • 0.1 N HCl (pH ~1.2) to simulate gastric fluid.[6]

      • Acetate buffer (pH 4.5).[6]

      • Phosphate buffer (pH 6.8) to simulate intestinal fluid.[6]

    • Select a range of organic solvents of varying polarity, such as:

      • Methanol, Ethanol (polar, protic)

      • Acetonitrile (polar, aprotic)

      • Dimethyl sulfoxide (DMSO) (polar, aprotic)

      • Dichloromethane (non-polar)

      • Hexane (non-polar)

    • Ensure all solvents are of high purity (e.g., HPLC grade).

Step 2: Addition of Excess Compound

  • Rationale: Adding an excess of the solid compound is crucial to ensure that a saturated solution is formed and that solid material remains in equilibrium with the solution.

  • Procedure:

    • To a series of vials, add a known volume of each solvent system (e.g., 2 mL).

    • Add an amount of 3-Methyl-2-hydroxy-3H-imidazo[4,5-F]quinoline that is visibly in excess of what is expected to dissolve. If the solubility is unknown, start with a significant excess (e.g., 10 mg).

Step 3: Equilibration

  • Rationale: Achieving thermodynamic equilibrium is the most critical and time-consuming part of the process. The time to reach equilibrium can vary significantly.[7]

  • Procedure:

    • Seal the vials to prevent solvent evaporation.

    • Place the vials in a shaker or rotator set to a constant temperature (e.g., 25°C or 37°C for biopharmaceutical relevance).[6]

    • Agitate the samples for a predetermined period. It is recommended to sample at multiple time points (e.g., 24, 48, and 72 hours) to confirm that the measured concentration is no longer increasing, which indicates that equilibrium has been reached.[7]

Step 4: Phase Separation

  • Rationale: It is imperative to separate the saturated solution (supernatant) from the undissolved solid without altering the equilibrium.

  • Procedure:

    • Allow the vials to stand at the equilibration temperature for a short period to allow the solid to settle.

    • Withdraw a sample of the supernatant using a syringe fitted with a filter (e.g., 0.22 µm PTFE or PVDF) to remove any undissolved particles.

    • Alternatively, centrifuge the vials at the equilibration temperature and then carefully remove the supernatant.

Step 5: Sample Dilution

  • Rationale: The concentration of the saturated solution may be too high for direct analysis and will likely need to be diluted to fall within the linear range of the analytical method.

  • Procedure:

    • Accurately dilute the filtered supernatant with a suitable solvent (often the mobile phase of the HPLC method) to a concentration within the calibrated range of the analytical instrument.

Step 6: Quantification

  • Rationale: A validated, specific, and sensitive analytical method is required to accurately measure the concentration of the dissolved compound. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and reliable method.[8]

  • Procedure:

    • Develop and validate an HPLC method for 3-Methyl-2-hydroxy-3H-imidazo[4,5-F]quinoline. This includes establishing linearity, accuracy, and precision.

    • Prepare a calibration curve using standards of known concentrations.

    • Inject the diluted samples and determine the concentration based on the calibration curve.

Step 7: Data Analysis

  • Rationale: The final solubility value must account for the dilution factor.

  • Procedure:

    • Calculate the concentration in the original saturated solution by multiplying the measured concentration by the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL or mmol/L.

    • Report the mean and standard deviation of at least three replicate measurements for each solvent system.

Theoretical and Predictive Approaches to Solubility

In the absence of extensive experimental data, computational models can provide valuable estimates of solubility. The General Solubility Equation (GSE) proposed by Yalkowsky is a widely used empirical model, particularly in the pharmaceutical sciences.[7]

log S = 0.8 - logP - 0.01(MP - 25)

Where:

  • S is the molar aqueous solubility.

  • logP is the octanol-water partition coefficient.

  • MP is the melting point in degrees Celsius.

While we lack an experimental melting point for 3-Methyl-2-hydroxy-3H-imidazo[4,5-F]quinoline, we can see the importance of both lipophilicity (logP) and crystal lattice energy (approximated by the melting point) in determining aqueous solubility. A high melting point and a high logP would both predict low aqueous solubility.

More sophisticated in silico methods, such as those based on Quantitative Structure-Property Relationships (QSPR) or machine learning algorithms, can also be employed to predict solubility. These models are trained on large datasets of compounds with known solubilities and can provide useful estimates for novel molecules.

Conclusion and Future Directions

This guide has provided a comprehensive overview of the known solubility of 3-Methyl-2-hydroxy-3H-imidazo[4,5-F]quinoline and, more importantly, a detailed framework for its experimental determination. The qualitative data indicates solubility in polar organic solvents, a characteristic driven by the polar functional groups within its structure.

For the researchers, scientists, and drug development professionals working with this compound, the path forward is clear. A systematic application of the saturation shake-flask method, as detailed in this guide, will be necessary to generate the quantitative solubility data required for informed decision-making in formulation development and preclinical studies. Particular attention should be paid to determining the pH-solubility profile, as this will be critical for predicting its behavior in the gastrointestinal tract.

By combining the foundational knowledge presented here with rigorous experimental work, the scientific community can build a complete and actionable understanding of the solubility of 3-Methyl-2-hydroxy-3H-imidazo[4,5-F]quinoline, thereby accelerating its potential journey from a molecule of interest to a valuable therapeutic agent.

References

  • International Union of Pure and Applied Chemistry. (n.d.). Solubility Data Series. Retrieved from [Link]

  • Apley, M., et al. (2017). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies, 24(1), 36-43.
  • Vaayath. (2024). Solubility of Active Pharmaceutical Ingredients. Retrieved from [Link]

  • Dow Development Labs. (n.d.). Ask a Formulator: What is the Purpose and Approach to Solubility Studies?. Retrieved from [Link]

  • Ferreira, O., & Grifasi, F. (2024).
  • World Health Organization. (2015). Annex 4: Guidance on the design and conduct of equilibrium solubility studies for the purpose of active pharmaceutical ingredient classification within the Biopharmaceutics Classification System.
  • Gamsjäger, H., et al. (2010). The IUPAC-NIST Solubility Data Series: A guide to preparation and use of compilations and evaluations (IUPAC Technical Report). Pure and Applied Chemistry, 82(5), 1137-1159.
  • USP-NF. (2016). <1236> Solubility Measurements. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). IUPAC-NIST Solubility Publication. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). IQ (2-AMINO-3-METHYLIMIDAZO[4,5-f]QUINOLINE). IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 56.
  • Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility.

Sources

Methodological & Application

Application Notes and Protocols: 3-Methyl-2-hydroxy-3H-imidazo[4,5-f]quinoline as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 3-Methyl-2-hydroxy-3H-imidazo[4,5-f]quinoline, a heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. We delve into its chemical properties, inherent reactivity, and its application as a versatile building block for the synthesis of a diverse array of functionalized molecules. This document furnishes detailed, field-proven protocols for key transformations including N- and O-alkylation, conversion to the 2-chloro analogue, and subsequent palladium-catalyzed cross-coupling reactions. The causality behind experimental choices is elucidated to empower researchers in adapting and optimizing these methods for their specific synthetic targets.

Introduction: The Imidazo[4,5-f]quinoline Scaffold

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, antiviral, and antibacterial properties.[1][2] The fusion of an imidazole ring to the quinoline framework, as seen in 3-Methyl-2-hydroxy-3H-imidazo[4,5-f]quinoline (a derivative of the mutagenic heterocyclic amine, IQ), gives rise to a class of compounds with unique electronic and steric properties, making them attractive for the development of novel drug candidates.[3][4] 3-Methyl-2-hydroxy-3H-imidazo[4,5-f]quinoline, with its reactive hydroxyl group and multiple sites for functionalization, serves as an excellent starting material for creating libraries of compounds for high-throughput screening and lead optimization.[5]

Physicochemical Properties and Tautomerism

3-Methyl-2-hydroxy-3H-imidazo[4,5-f]quinoline (CAS No. 144486-08-8) is a fine chemical that can be utilized as a specialized intermediate in synthetic research.[5] A critical aspect of its reactivity is its existence in a keto-enol tautomeric equilibrium with 1,3-Dihydro-3-methyl-2H-imidazo[4,5-f]quinolin-2-one. This equilibrium dictates the regioselectivity of subsequent reactions, particularly alkylation.

PropertyValue
Molecular Formula C₁₁H₉N₃O
Molecular Weight 199.21 g/mol
CAS Number 144486-08-8
Appearance (Typically a solid)
Solubility Soluble in DMF, Ethanol, Methanol

Note: Physical appearance may vary depending on the supplier and purity.

tautomerism cluster_0 Keto-Enol Tautomerism 3-Methyl-2-hydroxy-3H-imidazo[4,5-f]quinoline 1,3-Dihydro-3-methyl-2H-imidazo[4,5-f]quinolin-2-one 3-Methyl-2-hydroxy-3H-imidazo[4,5-f]quinoline->1,3-Dihydro-3-methyl-2H-imidazo[4,5-f]quinolin-2-one Equilibrium

Caption: Tautomeric equilibrium of the title compound.

Synthetic Transformations: Protocols and Mechanistic Insights

The strategic functionalization of 3-Methyl-2-hydroxy-3H-imidazo[4,5-f]quinoline opens avenues to a vast chemical space. The following protocols detail key transformations that leverage this building block for the synthesis of more complex molecules.

Regioselective Alkylation: Accessing N- and O-Substituted Derivatives

The ambident nucleophilic nature of the 2-quinolone system allows for either N- or O-alkylation. The regioselectivity of this reaction is highly dependent on the reaction conditions, including the choice of base, solvent, and the nature of the alkylating agent.[6][7]

Protocol 3.1.1: O-Alkylation using Silver Carbonate

This protocol favors O-alkylation by employing a silver salt in a non-polar solvent. The "harder" silver cation is believed to coordinate preferentially with the "harder" oxygen atom of the enolate, directing the alkylation to this position.

Materials:

  • 3-Methyl-2-hydroxy-3H-imidazo[4,5-f]quinoline

  • Alkyl halide (e.g., benzyl bromide, ethyl iodide)

  • Silver carbonate (Ag₂CO₃)

  • Anhydrous toluene

  • Anhydrous magnesium sulfate (MgSO₄)

  • Celite

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 3-Methyl-2-hydroxy-3H-imidazo[4,5-f]quinoline (1.0 eq).

  • Suspend the starting material in anhydrous toluene.

  • Add silver carbonate (1.5 eq) to the suspension.

  • Add the alkyl halide (1.2 eq) dropwise to the mixture at room temperature.

  • Heat the reaction mixture to 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and filter through a pad of Celite to remove insoluble silver salts.

  • Wash the Celite pad with toluene.

  • Combine the organic filtrates and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired O-alkylated product.

Protocol 3.1.2: N-Alkylation using Sodium Hydride in a Polar Aprotic Solvent

This protocol generally favors N-alkylation. The use of a strong base like sodium hydride in a polar aprotic solvent such as DMF generates the ambident anion, and the polar solvent helps to solvate the cation, leaving the "softer" nitrogen atom more available for nucleophilic attack.

Materials:

  • 3-Methyl-2-hydroxy-3H-imidazo[4,5-f]quinoline

  • Alkyl halide (e.g., methyl iodide, ethyl bromide)

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add sodium hydride (1.2 eq).

  • Wash the sodium hydride with anhydrous hexanes to remove the mineral oil and carefully decant the hexanes.

  • Add anhydrous DMF to the sodium hydride.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of 3-Methyl-2-hydroxy-3H-imidazo[4,5-f]quinoline (1.0 eq) in anhydrous DMF to the sodium hydride suspension.

  • Stir the mixture at 0 °C for 30 minutes to allow for complete deprotonation.

  • Add the alkyl halide (1.1 eq) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir until TLC analysis indicates the consumption of the starting material.

  • Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography to yield the N-alkylated derivative.

alkylation_workflow start 3-Methyl-2-hydroxy-3H-imidazo[4,5-f]quinoline o_alkylation O-Alkylation (Ag₂CO₃, Toluene) start->o_alkylation n_alkylation N-Alkylation (NaH, DMF) start->n_alkylation o_product 2-Alkoxy-3-methyl-3H-imidazo[4,5-f]quinoline o_alkylation->o_product n_product 1-Alkyl-3-methyl-1H-imidazo[4,5-f]quinolin-2(3H)-one n_alkylation->n_product

Caption: Regioselective alkylation pathways.

Activation of the 2-Position: Synthesis of 2-Chloro-3-methyl-3H-imidazo[4,5-f]quinoline

Conversion of the 2-hydroxy group to a 2-chloro group is a pivotal transformation, as it introduces an excellent leaving group for subsequent nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. This is commonly achieved using a Vilsmeier-Haack type reagent like phosphorus oxychloride (POCl₃).

Protocol 3.2.1: Chlorination with Phosphorus Oxychloride

Materials:

  • 3-Methyl-2-hydroxy-3H-imidazo[4,5-f]quinoline

  • Phosphorus oxychloride (POCl₃)

  • Anhydrous acetonitrile or toluene

  • Ice water

  • Saturated aqueous sodium bicarbonate solution

  • Dichloromethane

Procedure:

  • In a fume hood, carefully add 3-Methyl-2-hydroxy-3H-imidazo[4,5-f]quinoline (1.0 eq) to a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • Add phosphorus oxychloride (5-10 eq, can be used as both reagent and solvent) or dissolve the starting material in a minimal amount of anhydrous acetonitrile or toluene and add POCl₃ (2-3 eq).

  • Heat the reaction mixture to reflux (typically 100-110 °C) and maintain for 2-4 hours, or until TLC analysis shows complete consumption of the starting material.

  • Cool the reaction mixture to room temperature.

  • Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring. This step is highly exothermic and should be performed with caution.

  • Neutralize the acidic aqueous solution by the slow addition of saturated aqueous sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the aqueous layer with dichloromethane (3x).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to afford 2-Chloro-3-methyl-3H-imidazo[4,5-f]quinoline.

Palladium-Catalyzed Cross-Coupling Reactions

The 2-chloro derivative is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of C-C, C-N, and C-O bonds. These reactions are cornerstones of modern synthetic chemistry, offering a powerful means to construct complex molecular architectures.[8][9][10][11][12][13]

Protocol 3.3.1: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between an organoboron compound and an organic halide.[14][15][16][17]

Materials:

  • 2-Chloro-3-methyl-3H-imidazo[4,5-f]quinoline

  • Aryl or vinyl boronic acid or boronic ester (1.2-1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 2-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2-3 eq)

  • Solvent system (e.g., 1,4-dioxane/water, toluene/water, DMF)

Procedure:

  • To a Schlenk flask, add 2-Chloro-3-methyl-3H-imidazo[4,5-f]quinoline (1.0 eq), the boronic acid or ester (1.2 eq), and the base (2.0 eq).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water).

  • Heat the reaction mixture to 80-100 °C and stir until the reaction is complete as monitored by TLC or LC-MS.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the residue by flash column chromatography to obtain the desired coupled product.

Protocol 3.3.2: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful tool for the synthesis of aryl amines from aryl halides.[8][9][10][18]

Materials:

  • 2-Chloro-3-methyl-3H-imidazo[4,5-f]quinoline

  • Primary or secondary amine (1.2-1.5 eq)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., Xantphos, BINAP, 2-4 mol%)

  • Strong, non-nucleophilic base (e.g., NaOtBu, K₃PO₄, 1.5-2.0 eq)

  • Anhydrous solvent (e.g., toluene, 1,4-dioxane)

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium catalyst (e.g., Pd₂(dba)₃, 0.01 eq) and the phosphine ligand (e.g., Xantphos, 0.02 eq) to a Schlenk tube.

  • Add the base (e.g., NaOtBu, 1.5 eq).

  • Add 2-Chloro-3-methyl-3H-imidazo[4,5-f]quinoline (1.0 eq) and the amine (1.2 eq).

  • Add the anhydrous solvent (e.g., toluene).

  • Seal the tube and heat the reaction mixture to 80-110 °C.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature and quench with saturated aqueous ammonium chloride.

  • Extract with ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

  • Filter, concentrate, and purify by flash column chromatography.

Protocol 3.3.3: Sonogashira Coupling for C-C Alkyne Formation

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[11][19][20][21][22]

Materials:

  • 2-Chloro-3-methyl-3H-imidazo[4,5-f]quinoline

  • Terminal alkyne (1.2-1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)

  • Copper(I) iodide (CuI, 1-2 mol%)

  • Amine base (e.g., triethylamine, diisopropylamine, used as both base and solvent or co-solvent)

  • Anhydrous solvent (e.g., THF, DMF)

Procedure:

  • To a Schlenk flask, add 2-Chloro-3-methyl-3H-imidazo[4,5-f]quinoline (1.0 eq), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.03 eq), and copper(I) iodide (0.015 eq).

  • Evacuate and backfill the flask with an inert gas.

  • Add the anhydrous solvent (e.g., THF) and the amine base (e.g., triethylamine, 3.0 eq).

  • Add the terminal alkyne (1.2 eq) to the mixture.

  • Stir the reaction at room temperature or with gentle heating (40-60 °C) until the starting material is consumed.

  • Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove the metal salts.

  • Wash the filtrate with saturated aqueous ammonium chloride and then brine.

  • Dry the organic layer, concentrate, and purify by flash column chromatography.

cross_coupling start 2-Chloro-3-methyl-3H-imidazo[4,5-f]quinoline suzuki Suzuki-Miyaura (Ar-B(OH)₂, Pd cat., Base) start->suzuki buchwald Buchwald-Hartwig (R₂NH, Pd cat., Ligand, Base) start->buchwald sonogashira Sonogashira (R-C≡CH, Pd cat., CuI, Base) start->sonogashira suzuki_product 2-Aryl/Vinyl Derivative suzuki->suzuki_product buchwald_product 2-Amino Derivative buchwald->buchwald_product sonogashira_product 2-Alkynyl Derivative sonogashira->sonogashira_product

Caption: Cross-coupling functionalization pathways.

Conclusion

3-Methyl-2-hydroxy-3H-imidazo[4,5-f]quinoline is a highly valuable and versatile building block in organic synthesis. Its rich chemistry, stemming from its keto-enol tautomerism and the strategic activation of its 2-position, provides access to a wide range of functionalized imidazo[4,5-f]quinoline derivatives. The protocols detailed in this guide offer robust and reproducible methods for the synthesis of novel compounds with potential applications in drug discovery and materials science. By understanding the underlying principles of these reactions, researchers can further innovate and expand the synthetic utility of this important heterocyclic scaffold.

References

  • Davis, C., et al. (1994). Toxicology and Applied Pharmacology, 124, 201.
  • MDPI. (n.d.). Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. Retrieved January 22, 2026, from [Link]

  • Efficient syntheses of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][3][7]naphthyrin-5(6H)-one. (n.d.). PMC. Retrieved January 22, 2026, from [Link]

  • ResearchGate. (2026, January 15). Synthesis of Quinoline Derivatives of Ethyl 3-(4-Methyl-2-oxo-1,2-dihydroquinoline-3-yl)propanoates. Retrieved January 22, 2026, from [Link]

  • Buchwald–Hartwig amination. (n.d.). In Wikipedia. Retrieved January 22, 2026, from [Link]

  • N- vs. O-alkylation in 2(1H)-quinolinone derivatives. (1999, September 17). University of East Anglia. Retrieved January 22, 2026, from [Link]

  • Alkylations of Heterocyclic Ambident Anions II. Alkylation of 2-Pyridone Salts. (2025, August 6). ResearchGate. Retrieved January 22, 2026, from [Link]

  • N- versus O-alkylation: Utilizing NMR methods to establish reliable primary structure determinations for drug discovery. (2025, August 9). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 22, 2026, from [Link]

  • Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts. Retrieved January 22, 2026, from [Link]

  • O-Alkylation of the 2-styryl quinolone[9][18][23][24][25]. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Buchwald-Hartwig Amination. (2026, January 7). ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved January 22, 2026, from [Link]

  • Why n-alkylation is more favorable than o-alkyation ?. (2016, April 13). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Sonogashira coupling. (n.d.). In Wikipedia. Retrieved January 22, 2026, from [Link]

  • Suzuki-Miyaura Coupling. (2024, October 10). Chemistry LibreTexts. Retrieved January 22, 2026, from [Link]

  • Sonogashira Coupling. (n.d.). Organic Chemistry Portal. Retrieved January 22, 2026, from [Link]

  • Sonogashira Coupling. (2024, August 5). Chemistry LibreTexts. Retrieved January 22, 2026, from [Link]

  • Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. (n.d.). Green Chemistry (RSC Publishing). Retrieved January 22, 2026, from [Link]

  • Sonogashira coupling. (2019, January 7). YouTube. Retrieved January 22, 2026, from [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Retrieved January 22, 2026, from [Link]

  • Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. (n.d.). MDPI. Retrieved January 22, 2026, from [Link]

  • Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions. (2022, March 3). Beilstein Journal of Organic Chemistry. Retrieved January 22, 2026, from [Link]

  • Synthesis and evaluation of antibacterial activity of 7-alkyloxy-4,5-dihydro-imidazo[1,2-a]quinoline derivatives. (n.d.). PubMed. Retrieved January 22, 2026, from [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025, March 29). YouTube. Retrieved January 22, 2026, from [Link]

  • Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling. (n.d.). PMC. Retrieved January 22, 2026, from [Link]

Sources

Application Notes and Protocols for the Exploration of 3-Methyl-2-hydroxy-3H-imidazo[4,5-f]quinoline and its Analogs in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct experimental data on 3-Methyl-2-hydroxy-3H-imidazo[4,5-f]quinoline is limited in publicly accessible literature. This guide is therefore structured based on the well-documented activities of the broader imidazo[4,5-f]quinoline scaffold and its isomers, providing a predictive framework for investigation.

Introduction: The Imidazoquinoline Scaffold - A Privileged Structure in Drug Discovery

The quinoline ring system is a cornerstone in medicinal chemistry, with its derivatives showing a wide array of biological activities, including antimalarial, anticancer, and antimicrobial properties.[1][2] The fusion of an imidazole ring to the quinoline core to form imidazoquinolines has given rise to a class of compounds with significant therapeutic potential.[3] These molecules are known to interact with various biological targets, leading to diverse pharmacological effects.[3][4] While the specific compound 3-Methyl-2-hydroxy-3H-imidazo[4,5-f]quinoline is not extensively studied, its structural alerts suggest potential as a bioactive agent. This document will serve as a comprehensive guide to exploring its potential applications, drawing insights from its close chemical relatives.

Part 1: Postulated Biological Activity and Therapeutic Potential

Based on the activities of structurally related imidazo[4,5-c]quinolines and imidazo[4,5-b]pyridines, two primary avenues of investigation are proposed for 3-Methyl-2-hydroxy-3H-imidazo[4,5-f]quinoline and its derivatives: anticancer and immunomodulatory applications.

Anticancer Activity: Targeting Key Signaling Pathways

Numerous imidazoquinoline derivatives have demonstrated potent anticancer effects.[5][6] A significant portion of these compounds exert their activity through the inhibition of the Phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) signaling pathway.[6][7] This pathway is crucial for cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[8]

Hypothesized Mechanism of Action:

It is postulated that 3-Methyl-2-hydroxy-3H-imidazo[4,5-f]quinoline derivatives could function as inhibitors of the PI3K/mTOR pathway. The planar, heterocyclic nature of the imidazoquinoline core allows it to potentially bind to the ATP-binding pocket of these kinases, leading to the downregulation of downstream signaling and induction of apoptosis in cancer cells.

PI3K_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition mTORC2 mTORC2 mTORC2->Akt phosphorylates S6K p70S6K mTORC1->S6K eIF4E 4E-BP1 mTORC1->eIF4E Proliferation Cell Growth & Survival S6K->Proliferation eIF4E->Proliferation Imidazoquinoline 3-Methyl-2-hydroxy-3H- imidazo[4,5-f]quinoline (Hypothetical Target) Imidazoquinoline->PI3K Imidazoquinoline->mTORC1

Caption: Hypothesized inhibition of the PI3K/Akt/mTOR pathway.

Immunomodulatory Effects: Toll-Like Receptor Agonism

Certain imidazoquinolines, such as Imiquimod and Resiquimod, are potent agonists of Toll-Like Receptors 7 and 8 (TLR7/8).[9][10] Activation of these receptors on immune cells, such as dendritic cells, leads to the production of pro-inflammatory cytokines like interferon-α (IFN-α) and tumor necrosis factor-α (TNF-α).[11][12] This can trigger a robust anti-tumor immune response.

Hypothesized Mechanism of Action:

The structural features of 3-Methyl-2-hydroxy-3H-imidazo[4,5-f]quinoline may allow it to bind to and activate TLR7 and/or TLR8, leading to downstream signaling cascades that result in cytokine production and immune cell activation. This could be particularly relevant for topical applications in skin cancers or as an adjuvant in cancer vaccines.

TLR_Activation_Pathway Imidazoquinoline 3-Methyl-2-hydroxy-3H- imidazo[4,5-f]quinoline TLR7_8 TLR7/8 Imidazoquinoline->TLR7_8 MyD88 MyD88 TLR7_8->MyD88 IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 NFkB NF-κB TRAF6->NFkB IRF7 IRF7 TRAF6->IRF7 Cytokines Pro-inflammatory Cytokines (IFN-α, TNF-α) NFkB->Cytokines IRF7->Cytokines Immune_Response Anti-tumor Immune Response Cytokines->Immune_Response Synthesis_Workflow Start Starting Material: Substituted Quinoline Nitration Nitration Start->Nitration Reduction Reduction to Diaminoquinoline Nitration->Reduction Cyclization Cyclization with a Carboxylic Acid Derivative Reduction->Cyclization Methylation N-Methylation Cyclization->Methylation Hydroxylation Introduction of 2-Hydroxy Group Methylation->Hydroxylation Final_Product 3-Methyl-2-hydroxy-3H- imidazo[4,5-f]quinoline Hydroxylation->Final_Product

Caption: A generalized synthetic workflow.

Step-by-Step Methodology (Hypothetical):

  • Nitration of a suitable quinoline precursor: The starting quinoline is treated with a mixture of nitric acid and sulfuric acid to introduce a nitro group at a key position.

  • Reduction of the nitro group: The nitroquinoline is then reduced to the corresponding aminoquinoline, typically using a reducing agent like tin(II) chloride or catalytic hydrogenation. This, in conjunction with an existing amino group, forms a diaminoquinoline.

  • Cyclization to form the imidazole ring: The diaminoquinoline is reacted with a suitable one-carbon source (e.g., formic acid, an orthoester, or an aldehyde followed by oxidation) to form the imidazo[4,5-f]quinoline core.

  • N-Methylation: The imidazole nitrogen is methylated using a methylating agent like methyl iodide or dimethyl sulfate in the presence of a base.

  • Introduction of the 2-hydroxy group: This can be a challenging step and may require specific methodologies, potentially involving oxidation or a nucleophilic substitution reaction on a 2-chloro precursor.

Note: Each step would require careful optimization of reaction conditions (temperature, solvent, reaction time) and purification of intermediates, likely using column chromatography. Characterization of the final product and intermediates should be performed using techniques such as NMR, mass spectrometry, and elemental analysis.

Protocol 2: In Vitro Evaluation of Anticancer Activity

Objective: To determine the cytotoxic effects of the synthesized compound on various cancer cell lines.

Materials:

  • Synthesized 3-Methyl-2-hydroxy-3H-imidazo[4,5-f]quinoline

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HepG2 for liver cancer) [5]* Normal human cell line (for selectivity assessment)

  • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Microplate reader

Procedure (MTT Assay):

  • Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare a stock solution of the test compound in DMSO and make serial dilutions in culture medium. Add the different concentrations of the compound to the wells and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) value.

Protocol 3: PI3K/mTOR Kinase Inhibition Assay

Objective: To assess the direct inhibitory effect of the compound on PI3K and mTOR kinases.

Materials:

  • Recombinant human PI3K and mTOR enzymes

  • Kinase assay buffer

  • ATP and appropriate substrates (e.g., PIP2 for PI3K)

  • Kinase activity detection kit (e.g., ADP-Glo™ Kinase Assay)

  • Test compound and known inhibitors (e.g., PI-103) [8] Procedure (Biochemical Assay):

  • Reaction Setup: In a 96-well plate, add the kinase, the test compound at various concentrations, and the substrate in the kinase assay buffer.

  • Initiation of Reaction: Add ATP to initiate the kinase reaction and incubate at room temperature for a specified time (e.g., 1 hour). [13]3. Detection: Stop the reaction and measure the kinase activity using a detection reagent that quantifies the amount of ADP produced (in the case of ADP-Glo™).

  • Data Analysis: Plot the kinase activity against the compound concentration to determine the IC50 value.

Part 3: Data Presentation and Interpretation

Table 1: Hypothetical IC50 Values for 3-Methyl-2-hydroxy-3H-imidazo[4,5-f]quinoline Derivatives

CompoundCancer Cell LineIC50 (µM)
Derivative AMCF-7 (Breast)5.2
A549 (Lung)8.9
HepG2 (Liver)6.5
Derivative BMCF-7 (Breast)2.1
A549 (Lung)4.3
HepG2 (Liver)3.8
DoxorubicinMCF-7 (Breast)0.8
(Reference)A549 (Lung)1.2
HepG2 (Liver)1.0

Interpretation: The IC50 values would provide a quantitative measure of the compound's potency. Lower IC50 values indicate higher potency. A comparison with a reference drug like doxorubicin would help to benchmark the activity. Selectivity can be assessed by comparing the IC50 values in cancer cell lines versus normal cell lines.

Conclusion and Future Directions

The imidazo[4,5-f]quinoline scaffold represents a promising starting point for the development of novel therapeutic agents. While 3-Methyl-2-hydroxy-3H-imidazo[4,5-f]quinoline itself requires further investigation, the established anticancer and immunomodulatory activities of its analogs provide a strong rationale for its synthesis and biological evaluation. The protocols outlined in this guide offer a roadmap for researchers to explore the medicinal chemistry of this compound and its derivatives, potentially leading to the discovery of new drug candidates. Future work should focus on structure-activity relationship (SAR) studies to optimize the potency and selectivity of these compounds, as well as in vivo studies to evaluate their efficacy and safety in animal models.

References

  • Kirchenwitz, M. K., Stahnke, S., Prettin, S., Borowiak, M., Menke, L., Sieben, C., Birchmeier, C., Rottner, K., & Stahnke, T. (2022). SMER28 Attenuates PI3K/mTOR Signaling by Direct Inhibition of PI3K p110 Delta. Cells, 11(10), 1648. [Link]

  • Kumar, A., & Agarwal, R. (1978). Imidazo[4,5-f]quinolines. 4. Synthesis and anthelmintic activity of a series of imidazo[4,5-f]quinolin-9-ols. Journal of Medicinal Chemistry, 21(3), 298–300. [Link]

  • Abbas, S. Y., El-Sayed, M. A. A., & El-Kerdawy, A. M. (2021). Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. Molecules, 26(16), 4872. [Link]

  • Musso, L., Dallavalle, S., & Zunino, F. (2020). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. Molecules, 25(18), 4279. [Link]

  • Stauffer, F., Maira, S. M., Furet, P., & García-Echeverría, C. (2008). Imidazo[4,5-c]quinolines as inhibitors of the PI3K/PKB-pathway. Bioorganic & Medicinal Chemistry Letters, 18(3), 1027–1030. [Link]

  • Rajamanikandan, R., Ilayaraja, M., & Kumar, S. (2021). Synthesis, antibacterial, anti-oxidant and molecular docking studies of imidazoquinolines. Heliyon, 7(7), e07483. [Link]

  • Rejinthala, S., Endoori, S., & Mondal, T. (2025). Synthesis, In Vitro Anticancer Evaluation and Computational Screening of Novel Imidazo [4,5‐c] Pyridine Derivatives. ChemistrySelect. [Link]

  • Sahu, S., & Sahu, S. (2023). Unlocking the power of imidazoquinolines: recent advances in anticancer and immunotherapeutic strategies. Journal of Biomolecular Structure and Dynamics. [Link]

  • Choi, Y. J., & Haluska, P. (2012). Preclinical Testing of PI3K/AKT/mTOR Signaling Inhibitors in a Mouse Model of Ovarian Endometrioid Adenocarcinoma. Gynecologic Oncology, 126(1), 127–133. [Link]

  • American Diabetes Association. (2025). Summary of Revisions: Standards of Care in Diabetes—2026. Diabetes Care. [Link]

  • Janku, F., Hong, D. S., & Fu, S. (2014). Targeting the PI3K/AKT/mTOR Pathway: Biomarkers of Success and Tribulation. Journal of Clinical Oncology, 32(25), 2785–2795. [Link]

  • Shahrara, S., & Sharlati, S. (2014). Toll-Like Receptor 7 Agonist Therapy with Imidazoquinoline Enhances Cancer Cell Death and Increases Lymphocytic Infiltration and Proinflammatory Cytokine Production in Established Tumors of a Renal Cell Carcinoma Mouse Model. The Journal of Urology, 191(4), 1175–1182. [Link]

  • Youssif, B. G. M., Abdel-Aal, A. A. M., & El-Gamal, M. I. (2024). Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors as potential anti-tumor agents. RSC Medicinal Chemistry. [Link]

  • Gerster, J. F., Lindstrom, K. J., & Miller, R. L. (2005). Synthesis and Structure-Activity-Relationships of 1H-imidazo[4,5-c]quinolines That Induce Interferon Production. Journal of Medicinal Chemistry, 48(10), 3481–3491. [Link]

  • Musso, L., Dallavalle, S., & Zunino, F. (2020). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. Molecules, 25(18), 4279. [Link]

  • Youssif, B. G. M., Abdel-Aal, A. A. M., & El-Gamal, M. I. (2024). Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors as potential anti-tumor agents. RSC Medicinal Chemistry. [Link]

  • Hrast, M., & Sova, M. (2020). Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling. Molecules, 25(21), 5035. [Link]

  • Izumi, T., Sakaguchi, J., & Takeshita, M. (2003). 1H-Imidazo[4,5-c]quinoline derivatives as novel potent TNF-alpha suppressors: synthesis and structure-activity relationship of 1-, 2-and 4-substituted 1H-imidazo[4,5-c]quinolines or 1H-imidazo[4,5-c]pyridines. Bioorganic & Medicinal Chemistry, 11(12), 2541–2550. [Link]

  • Ruß, M., An, V., & Laufer, S. (2023). Imidazoquinolines with improved pharmacokinetic properties induce a high IFNα to TNFα ratio in vitro and in vivo. Frontiers in Immunology, 14, 1184346. [Link]

  • Al-Ostoot, F. H., & Al-Ghorbani, M. (2021). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 26(24), 7503. [Link]

  • Prachayasittikul, V., Prachayasittikul, S., & Ruchirawat, S. (2013). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Drug Design, Development and Therapy, 7, 1191–1203. [Link]

  • Bissantz, C., Gsponer, T., & Ofner, S. (2018). Imidazoquinoline derivatives and their use in therapy.

Sources

protocol for the fluorometric detection of imidazo[4,5-f]quinoline metabolites

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Protocol for the Fluorometric Detection of Imidazo[4,5-f]quinoline Metabolites

For: Researchers, scientists, and drug development professionals.

Introduction: Unveiling Metabolic Activation Through Fluorescence

Imidazo[4,5-f]quinolines belong to a class of heterocyclic aromatic amines (HAAs) that are formed during the high-temperature cooking of protein-rich foods, such as meat and fish.[1][2][3] Compounds like 2-amino-3-methylimidazo[4,5-f]quinoline (IQ) and 2-amino-3,4-dimethylimidazo[4,5-f]quinoline (MeIQ) are potent mutagens and carcinogens. Their toxicity is not inherent but arises from metabolic activation within the body.[4][5]

Cellular enzymes, primarily cytochrome P450 1A2, metabolize these parent compounds into reactive intermediates that can form covalent DNA adducts, initiating carcinogenic processes.[4] Other metabolic pathways include N-acetylation, which can either be a detoxification step or lead to further activation.[1][2] The detection and quantification of these metabolites in biological samples are crucial for assessing exposure, understanding mechanisms of carcinogenesis, and developing potential intervention strategies.[4][6]

Fluorescence-based methodologies offer a highly sensitive and specific means for this detection, often avoiding the need for hazardous radiolabeled compounds.[7][8] Many imidazo[4,5-f]quinoline derivatives possess intrinsic fluorescent properties that can be exploited for direct measurement.[1][2][9] This application note provides a detailed protocol for the separation and fluorometric detection of imidazo[4,5-f]quinoline metabolites, adapted from established methodologies, offering a robust workflow for researchers in toxicology and drug metabolism.

Principle of the Fluorometric Assay

The protocol is founded on the principle that imidazo[4,5-f]quinolines and their N-acetylated metabolites exhibit native fluorescence under long-wave ultraviolet (UV) light. The intensity of this fluorescence is directly proportional to the concentration of the analyte.

The core workflow involves three key stages:

  • Extraction: Metabolites are first isolated from the biological matrix (e.g., urine, feces, bile, or cell culture media) using organic solvents.

  • Separation: The extracted mixture, containing the parent compound and various metabolites, is separated into its individual components using Thin-Layer Chromatography (TLC).

  • Detection & Quantification: The TLC plate is treated with a fluorescence-enhancing agent (dimethylsulfoxide) and visualized under UV light. The fluorescence intensity of each separated spot is then measured with a fluorescence scanner, and the concentration is determined by comparison to a standard curve.[1][2]

This method allows for the simultaneous analysis of multiple metabolites in a single sample, providing a comprehensive metabolic profile.

Metabolic Activation Pathway

The metabolic journey of an imidazo[4,5-f]quinoline like IQ involves several enzymatic steps that can lead to either detoxification or the formation of genotoxic species. Understanding this pathway is critical for interpreting the results of metabolite analysis.

metabolic_pathway IQ IQ (Parent Compound) N_OH_IQ N-hydroxy-IQ IQ->N_OH_IQ CYP1A2 (N-hydroxylation) AcIQ N-acetyl-IQ (AcIQ) (Metabolite) IQ->AcIQ N-acetyltransferase (NAT) Sulfate_Ester Sulfate Ester N_OH_IQ->Sulfate_Ester Sulfotransferase Detox Detoxification Products N_OH_IQ->Detox DNA_Adduct DNA Adducts (Genotoxicity) Sulfate_Ester->DNA_Adduct AcIQ->Detox Deacetylation

Caption: Metabolic activation of IQ leading to DNA adducts or N-acetylated metabolites.

Materials and Instrumentation

Instrumentation
  • Fluorescence Spectrometer with a TLC plate scanner accessory or a dedicated TLC scanner.

  • Long-wave (365 nm) UV lamp.

  • Thin-Layer Chromatography (TLC) developing tanks.

  • Centrifuge capable of handling 15 mL and 50 mL conical tubes.

  • Nitrogen evaporation system or rotary evaporator.

  • Vortex mixer.

  • Micropipettes (10-1000 µL range).

  • Glass capillaries or automatic TLC spotter.

Reagents and Consumables
  • Standards: Analytical grade standards of the parent imidazo[4,5-f]quinolines (e.g., IQ, MeIQ) and their corresponding N-acetylated metabolites (e.g., AcIQ, AcMeIQ).

  • Solvents (HPLC or analytical grade):

    • Methanol

    • Chloroform

    • Dimethylsulfoxide (DMSO)

    • Ammonia solution (25%)

  • TLC Plates: Silica gel 60 F₂₅₄ plates (20 x 20 cm).

  • Glass conical centrifuge tubes (15 mL and 50 mL).

  • Spray bottle for reagent application.

Experimental Workflow: A Visual Guide

The entire process, from sample collection to final data analysis, follows a systematic workflow designed to ensure reproducibility and accuracy.

experimental_workflow cluster_prep Part A: Sample Preparation cluster_sep Part B: TLC Separation cluster_detect Part C: Detection & Quantification Sample Biological Sample (Urine, Feces, Bile) Extraction Solvent Extraction (Chloroform:Methanol) Sample->Extraction Centrifuge1 Centrifugation & Phase Separation Extraction->Centrifuge1 Evaporation Evaporation to Dryness (Under Nitrogen) Centrifuge1->Evaporation Reconstitution Reconstitution in Methanol Evaporation->Reconstitution Spotting Spot Sample & Standards on TLC Plate Reconstitution->Spotting Development Develop Plate in Mobile Phase (Chloroform:Methanol:Ammonia) Spotting->Development Drying Air Dry TLC Plate Development->Drying Spray Spray Plate with DMSO Drying->Spray Visualize Visualize Spots under UV Lamp (365 nm) Spray->Visualize Scan Scan Fluorescence Intensity Visualize->Scan Analysis Data Analysis (Standard Curve & Quantification) Scan->Analysis

Caption: Step-by-step workflow for fluorometric detection of metabolites.

Detailed Step-by-Step Protocol

Part A: Sample Preparation and Extraction

Causality: This stage is critical for isolating the metabolites from a complex biological matrix. The choice of solvents is designed to efficiently extract the semi-polar imidazoquinoline compounds while leaving behind interfering substances like proteins and salts.

  • Sample Collection: Collect approximately 1-2 mL of urine or bile, or a 0.5-1.0 g homogenate of feces. For cellular studies, ensure metabolic activity is rapidly stopped (quenched) using methods like cold methanol extraction to preserve the in-vivo metabolite concentrations.[10][11]

  • Initial Extraction:

    • To your sample in a 15 mL glass tube, add 5 mL of a chloroform:methanol (2:1, v/v) solution.

    • Vortex vigorously for 2 minutes to ensure thorough mixing and partitioning of the analytes into the organic phase.

  • Phase Separation:

    • Centrifuge the mixture at 2,000 x g for 10 minutes to separate the organic and aqueous layers.

    • Carefully collect the lower organic (chloroform) layer using a glass Pasteur pipette and transfer it to a clean tube.

  • Concentration:

    • Evaporate the collected organic solvent to complete dryness under a gentle stream of nitrogen at 40°C. This step concentrates the analytes.

  • Reconstitution:

    • Reconstitute the dried extract in 100 µL of methanol. This small volume creates a concentrated sample suitable for TLC application.

Part B: Thin-Layer Chromatography (TLC) Separation

Causality: TLC separates the parent compound from its metabolites based on their differential polarity and interaction with the stationary phase. The specific mobile phase composition is optimized to achieve clear separation between spots.

  • Plate Preparation: Using a pencil, lightly draw a starting line approximately 2 cm from the bottom of a silica gel TLC plate. Mark distinct lanes for each sample and standard.

  • Sample Application: Carefully spot 5-10 µL of the reconstituted extract onto the starting line in its designated lane. In separate lanes, spot 5 µL of each standard solution (e.g., IQ, AcIQ, MeIQ, AcMeIQ at 1 µg/mL). Keep the spots as small as possible for better resolution.

  • Chromatographic Development:

    • Prepare the mobile phase consisting of chloroform:methanol:25% ammonia (10:2:0.2, v/v/v) in a TLC developing tank. Allow the tank atmosphere to become saturated with the solvent vapor for 30 minutes.

    • Place the TLC plate in the tank, ensuring the solvent level is below the starting line.

    • Allow the solvent front to migrate up the plate until it is about 1-2 cm from the top edge.

  • Drying: Remove the plate from the tank and let it air dry completely in a fume hood.

Part C: Fluorometric Detection and Quantification

Causality: While the compounds are fluorescent, spraying with DMSO significantly enhances the quantum yield of fluorescence, leading to a much more sensitive detection limit.[1][2]

  • Fluorescence Enhancement: Uniformly spray the dried TLC plate with dimethylsulfoxide (DMSO) until the plate appears translucent.

  • Visualization: Immediately place the plate under a long-wave (365 nm) UV lamp. The separated compounds will appear as distinct fluorescent spots.

  • Quantification:

    • Transfer the plate to a TLC fluorescence scanner.

    • Set the excitation wavelength to ~365 nm and the emission wavelength to ~430 nm (these values should be optimized for the specific instrument and compounds).

    • Scan the fluorescence intensity of each lane. The instrument software will generate peaks corresponding to each spot.

  • Standard Curve: Plot the peak area (or height) of the standards against their known concentrations to generate a standard curve. The curve should be linear within the tested range.

Data Analysis and Results

The concentration of each metabolite in the original sample is calculated by interpolating the fluorescence intensity of the sample spot onto the standard curve.

Table 1: Sample Standard Curve Data for AcIQ

Standard Concentration (ng/spot)Fluorescence Intensity (Arbitrary Units)
050
1550
2.51300
52650
105200
Sample X 1975

From the standard curve generated with the data above, the amount of AcIQ in "Sample X" can be determined. The final concentration must be adjusted for the initial sample volume and any dilution factors used during preparation.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
No or Weak Fluorescent Spots - Insufficient metabolite concentration.- Incomplete extraction.- Degradation of compounds.- Concentrate the sample further.- Optimize extraction time and solvent volume.- Process samples quickly and store extracts at -20°C.
Poor Spot Separation (Overlapping) - Improper mobile phase composition.- Overloading of sample on the plate.- Uneven solvent front migration.- Adjust the polarity of the mobile phase (e.g., increase/decrease methanol).- Apply a smaller volume of the sample extract.- Ensure the developing tank is properly saturated.
High Background Fluorescence - Contaminated solvents or reagents.- Impurities in the TLC plate.- Use high-purity (HPLC grade) solvents.- Run a blank lane with only solvent to check for plate impurities.
Inconsistent Results - Inaccurate pipetting.- Non-uniform spraying of DMSO.- Variation in TLC development time.- Calibrate pipettes regularly.- Use a fine-mist sprayer for even application.- Mark the solvent front and remove all plates at the same migration distance.

Conclusion

This application note details a sensitive and reliable fluorometric method for the detection and quantification of imidazo[4,5-f]quinoline metabolites. By combining a classic separation technique like TLC with the intrinsic fluorescence of the target analytes, the protocol provides a cost-effective and accessible tool for researchers. Its application can yield valuable insights into the metabolic fate of these important dietary carcinogens, aiding in exposure assessment and mechanistic studies in toxicology and pharmacology.

References

  • Targets for repair: detecting and quantifying DNA damage with fluorescence-based methodologies.
  • A fluorescence-based analysis of aristolochic acid-derived DNA adducts.
  • Størmer, F. C., Alexander, J., & Becher, G. (1987). Fluorometric detection of 2-amino-3-methylimidazo[4,5-f]quinoline, 2-amino-3,4-dimethylimidazo[4,5-f]quinoline and their N-acetylated metabolites excreted by the rat. Carcinogenesis, 8(9), 1277–1280. [Link]

  • Fluorometric detection of 2-amino-3-methylimidazo[4,5-f]quinoline, 2-amino-3,4-dimethylimidazo[4,5-f]quinoline and their N-acetylated metabolites excreted by the rat. PubMed. [Link]

  • Metabolism and Biomarkers of Heterocyclic Aromatic Amines in Molecular Epidemiology Studies. National Institutes of Health (NIH). [Link]

  • Fluorescence Sheds Light on DNA Damage, DNA Repair, and Mutations. National Institutes of Health (NIH). [Link]

  • Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry. National Institutes of Health (NIH). [Link]

  • Recent progress in developing fluorescent probes for imaging cell metabolites. National Institutes of Health (NIH). [Link]

  • Quenching Methods for the Analysis of Intracellular Metabolites. SpringerLink. [Link]

  • Metabolite Measurement: Pitfalls to Avoid and Practices to Follow. National Institutes of Health (NIH). [Link]

  • MeIQ (2-AMINO-3,4-DIMETHYLIMIDAZO[4,5-f]QUINOLINE). National Center for Biotechnology Information (NCBI). [Link]

  • A Validated Method for the Simultaneous Measurement of Tryptophan, Kynurenine, Phenylalanine, and Tyrosine by High-Performance Liquid Chromatography–Ultraviolet/Fluorescence Detection in Human Plasma and Serum. ACS Omega. [Link]

  • Quasi-intrinsic fluorescent probes for detecting the DNA adduct (ABPdG) based on an excited-state intermolecular charge transfer mechanism. Royal Society of Chemistry. [Link]

  • A novel fluorometric chemosensor based on imidazo[4,5-b]phenazine-2-thione for ultrasensitive detection and separation of Hg2+. De Gruyter. [Link]

  • Fluorescence Quenching-Based Assays for Hydrolyzing Enzymes. Application of Time-Resolved Fluorometry in Assays for Caspase, Helicase, and Phosphatase. PubMed. [Link]

Sources

High-Performance Liquid Chromatography (HPLC) Methods for the Purification of 3-Methyl-2-hydroxy-3H-imidazo[4,5-F]quinoline

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive guide to developing a robust High-Performance Liquid Chromatography (HPLC) method for the purification of 3-Methyl-2-hydroxy-3H-imidazo[4,5-F]quinoline. This compound, a derivative of the mutagenic heterocyclic amine IQ (2-amino-3-methylimidazo[4,5-f]quinoline), possesses polar characteristics that present unique challenges for chromatographic separation.[1][2] We will explore the strategic development of an analytical method and its subsequent scale-up to a preparative protocol, with a focus on achieving high purity and recovery. The causality behind experimental choices, from chromatography mode selection to fraction analysis, is detailed to empower researchers with the foundational knowledge for adapting and troubleshooting the protocol.

Introduction: The Chromatographic Challenge

Physicochemical Properties of the Analyte
  • Structure: A polycyclic aromatic amine with a quinoline backbone and an imidazo functional group.

  • Solubility: Soluble in polar organic solvents such as Methanol, Ethanol, and DMF.[5]

  • Polarity: The presence of multiple nitrogen atoms and a hydroxyl group confers significant hydrophilicity.

Principle of Separation: Method Development Strategy

The success of the purification hinges on selecting a chromatographic system that provides adequate retention and selectivity for our polar target. The choice between RP-HPLC and HILIC is the first critical decision point.

  • Reversed-Phase (RP) Chromatography: This is the most common HPLC mode, utilizing a non-polar stationary phase (e.g., C18) and a polar mobile phase.[6] For polar analytes, retention can be weak. However, polar-embedded or polar-endcapped C18 columns can offer alternative selectivity and improved retention for hydrophilic compounds.[7]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is specifically designed for the separation of highly polar and hydrophilic compounds.[8] It employs a polar stationary phase (e.g., bare silica, amide, or amino-bonded phases) and a mobile phase with a high concentration of a water-miscible organic solvent, like acetonitrile.[9][10] A water-rich layer forms on the stationary phase, and retention is achieved through partitioning of the polar analyte between this layer and the bulk mobile phase.[8] For 3-Methyl-2-hydroxy-3H-imidazo[4,5-F]quinoline, HILIC presents a highly promising approach to achieve strong retention and good peak shape.

The following diagram illustrates the logical flow for selecting and optimizing the HPLC method.

MethodDevelopment Analyte Analyte Properties (Polar, Hydrophilic) Strategy Select Strategy Analyte->Strategy RPHPLC Reversed-Phase (RP) Strategy->RPHPLC  Consider HILIC HILIC Strategy->HILIC  Prioritize OptimizeRP Optimize RP - Polar-Embedded Column - Mobile Phase pH - Aqueous Content RPHPLC->OptimizeRP OptimizeHILIC Optimize HILIC - Amide/Silica Column - Acetonitrile/Buffer Ratio - Buffer Concentration HILIC->OptimizeHILIC Analytical Develop Analytical Method OptimizeRP->Analytical OptimizeHILIC->Analytical ScaleUp Scale-Up to Preparative HPLC Analytical->ScaleUp

Caption: Logical workflow for HPLC method development.

Part 1: Analytical Method Development (HILIC Approach)

Given the high polarity of the target compound, this guide will proceed with a HILIC-based method, which generally provides superior retention for such molecules.[11] The goal of this phase is to achieve a baseline separation of the target compound from its impurities with good peak shape and a reasonable retention time.

Step-by-Step Protocol for Analytical Method Development
  • Sample Preparation: Dissolve the crude 3-Methyl-2-hydroxy-3H-imidazo[4,5-F]quinoline sample in a solvent mixture that is compatible with the initial mobile phase conditions (e.g., 90:10 Acetonitrile:Water) to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

  • Column Selection: Start with a HILIC column known for robust performance with polar compounds, such as an amide-bonded phase column (e.g., TSKgel Amide-80).[8] These phases offer excellent retention and unique selectivity.

  • Mobile Phase Optimization:

    • Mobile Phase A: 10 mM Ammonium Formate in Water, pH adjusted to 3.0 with Formic Acid. The buffer is crucial in HILIC to maintain consistent ionization of the analyte and silanol groups on the stationary phase.

    • Mobile Phase B: Acetonitrile.

  • Gradient Elution Scouting: Perform a broad gradient scout to determine the approximate elution conditions. Start with a high percentage of organic solvent to ensure retention.

    • Example Scout Gradient: 95% B to 50% B over 15 minutes.

  • Method Optimization: Based on the scouting run, refine the gradient to improve resolution between the target peak and nearby impurities. A shallower gradient around the elution point of the target compound will enhance separation.

  • Final Analytical Method: Once optimized, establish the final analytical method parameters.

Optimized Analytical HPLC Parameters
ParameterValueRationale
HPLC System Standard Analytical HPLC with DAD/PDA DetectorDiode Array Detector (DAD) or Photo Diode Array (PDA) is essential for peak purity analysis.[12]
Column TSKgel Amide-80 (4.6 x 150 mm, 3 µm) or equivalent HILIC phaseAmide phase provides robust retention for polar compounds.[8][9] 3 µm particles offer high efficiency.
Mobile Phase A 10 mM Ammonium Formate in Water, pH 3.0Volatile buffer suitable for potential LC-MS analysis; low pH suppresses silanol activity and ensures consistent analyte protonation.
Mobile Phase B AcetonitrileThe weak solvent in HILIC mode.
Gradient 95% B (0-2 min), 95-70% B (2-12 min), 70-95% B (12-13 min), 95% B (13-18 min)A focused gradient provides optimal resolution for the target compound while minimizing run time.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID analytical column.
Column Temperature 30 °CMaintains consistent retention times and improves peak shape.
Injection Volume 5 µLSmall volume to prevent peak distortion and column overloading.
Detection DAD/PDA at 254 nm and 280 nmWavelengths selected based on the UV absorbance profile of quinoline derivatives. Monitoring multiple wavelengths aids in impurity detection.[13]

Part 2: Scale-Up to Preparative Purification

The primary goal of preparative chromatography is to isolate the maximum amount of pure compound in the minimum amount of time.[14] This is achieved by scaling the optimized analytical method to a larger column. The key is to maintain the resolution achieved at the analytical scale.[15][16]

Principles of Linear Scale-Up

When scaling from an analytical to a preparative column of the same length and stationary phase, the flow rate and injection volume must be adjusted proportionally to the change in the column's cross-sectional area.[15]

Flow Rate Scaling Formula: Fprep = Fanalyt × ( dprep² / danalyt² )

Injection Volume Scaling Formula: Vprep = Vanalyt × ( dprep² / danalyt² )

Where:

  • F = Flow Rate

  • V = Injection Volume

  • d = Column internal diameter

  • prep = Preparative scale

  • analyt = Analytical scale

The gradient time remains the same if the column length is constant.[16]

Preparative Purification Workflow

The following diagram outlines the complete workflow from the crude sample to the final, verified pure compound.

PurificationWorkflow cluster_prep Preparation & Scale-Up cluster_run Purification Run cluster_analysis Analysis & Final Product Crude Crude Sample SamplePrep Dissolve & Filter Sample (Higher Concentration) Crude->SamplePrep AnalyticalRun Confirm RT on Analytical System SamplePrep->AnalyticalRun ScaleCalc Calculate Prep Parameters (Flow Rate, Inj. Volume) AnalyticalRun->ScaleCalc PrepRun Preparative HPLC Run ScaleCalc->PrepRun FractionCollect Fraction Collection (Peak-Based Triggering) PrepRun->FractionCollect FractionAnalysis Purity Check of Fractions (Analytical HPLC) FractionCollect->FractionAnalysis PurityAssess Peak Purity Assessment (DAD Spectral Analysis) FractionAnalysis->PurityAssess Pool Pool Pure Fractions PurityAssess->Pool SolventEvap Solvent Evaporation Pool->SolventEvap PureCompound Pure Compound SolventEvap->PureCompound

Caption: End-to-end workflow for preparative HPLC purification.

Step-by-Step Protocol for Preparative Purification
  • Column Selection: Choose a preparative column with the same stationary phase and particle size as the analytical column (e.g., TSKgel Amide-80, 20 x 150 mm, 5 µm). Using a slightly larger particle size (e.g., 5 µm) for the preparative column is common to reduce backpressure at higher flow rates.

  • Calculate Preparative Parameters: Using the formulas above, scale the analytical method.

    • Analytical: 4.6 mm ID, 1.0 mL/min flow, 5 µL injection.

    • Preparative: 20 mm ID.

    • Scaling Factor: (20² / 4.6²) ≈ 18.9

    • Calculated Prep Flow Rate: 1.0 mL/min × 18.9 = 18.9 mL/min

  • Sample Preparation for Loading Study: Prepare a more concentrated sample of the crude material (e.g., 10-20 mg/mL) in the same solvent as before. The goal is to load as much material as possible without compromising the separation (column overload).[17][18]

  • Perform the Preparative Run: Set up the preparative HPLC system with the scaled parameters.

  • Fraction Collection: Use a fraction collector set to trigger collection based on the UV signal.[19][20]

    • Trigger Type: Peak-based (threshold and/or slope).

    • Threshold: Set a low absorbance value (e.g., 0.05 AU) to ensure the entire peak is collected.

    • Delay Volume: Accurately determine the delay volume between the detector and the fraction collector outlet to ensure precise collection of the target peak.[18] This is a critical step to avoid sample loss.

  • Post-Purification: After collecting the fractions corresponding to the target peak, proceed to purity analysis.

Scaled Preparative HPLC Parameters
ParameterValueRationale
HPLC System Preparative HPLC with Fraction CollectorRequired for automated collection of purified compound.[21]
Column TSKgel Amide-80 (20 x 150 mm, 5 µm) or equivalentLarger diameter for higher loading capacity.[17]
Mobile Phase A 10 mM Ammonium Formate in Water, pH 3.0Consistent with analytical method.
Mobile Phase B AcetonitrileConsistent with analytical method.
Gradient Same time profile as analytical method (e.g., 95-70% B over 10 min)Maintains separation selectivity during scale-up.[15]
Flow Rate 18.9 mL/minScaled to maintain linear velocity from the analytical method.
Column Temperature 30 °CEnsures reproducibility.
Injection Volume Start with ~100 µL; optimize via loading study up to several mLInjection volume is determined by the loading capacity of the column for the specific sample mixture.[17]
Detection Preparative UV Cell at 254 nmMonitors the elution profile to trigger fraction collection.

Part 3: Fraction Analysis and Purity Verification

This final stage is crucial for ensuring the trustworthiness of the entire purification process. Each collected fraction containing the target compound must be analyzed for purity.

Protocol for Purity Verification
  • Analytical Re-injection: Take a small aliquot (e.g., 10 µL) from each collected fraction (or from a pooled sample of the main fractions) and dilute it appropriately. Inject this sample into the optimized analytical HPLC method.

  • Chromatographic Purity: Assess the resulting chromatogram. The purity can be calculated based on the peak area percentage:

    • Purity (%) = (Area of Target Peak / Total Area of All Peaks) × 100

  • Peak Purity Spectral Analysis: Use the DAD/PDA detector's software to perform a peak purity analysis on the target peak.[12][22] This analysis compares UV-Vis spectra across the entire peak.[23]

    • Interpretation: The software will typically provide a "purity factor" or "purity angle" and a "threshold." If the purity factor is below the threshold, it indicates that the peak is spectrally homogeneous and therefore likely pure.[12][23] A value above the threshold suggests the presence of a co-eluting impurity.[22]

    • Caution: Spectral similarity between the main compound and an impurity can lead to a false negative (a "pure" result for an impure peak).[23] Therefore, combining this data with the chromatographic purity from a high-resolution analytical run is essential.

  • Pooling and Final Product: Fractions that meet the required purity specification (e.g., >98%) can be pooled together. The solvent is then removed, typically by rotary evaporation or lyophilization, to yield the final purified solid.

Conclusion

This application note provides a detailed, scientifically-grounded protocol for the purification of 3-Methyl-2-hydroxy-3H-imidazo[4,5-F]quinoline using a HILIC-based preparative HPLC method. By following a systematic approach of analytical method development, linear scale-up, and rigorous purity verification, researchers can confidently isolate this polar compound with high purity and recovery. The principles and workflows described herein are broadly applicable to the purification of other challenging polar molecules, serving as a valuable resource for professionals in chemical research and drug development.

References

  • Vertex AI Search. (2025). Peak Purity in HPLC: Assessment, Troubleshooting, and Best Practices.
  • Roemling, R., et al. (n.d.). Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column.
  • Ingenieria Analitica Sl. (2013).
  • Biocompare. (n.d.). Hydrophilic Interaction (HILIC) Columns.
  • Thermo Fisher Scientific. (n.d.).
  • Sigma-Aldrich. (n.d.).
  • Analytics-Shop. (n.d.).
  • Separation Science. (n.d.).
  • Aubin, A. J., & Cleary, R. (n.d.). Analytical HPLC to Preparative HPLC: Scale-Up Techniques using a Natural Product Extract.
  • McConville, P., et al. (n.d.).
  • Gilson. (n.d.).
  • Element Lab Solutions. (n.d.). Peak Purity Analysis.
  • Phenomenex. (n.d.). LC Scaling Analytical Methods Technical Tip 2.
  • Pharmaguideline Forum. (2021). Peak purity in hplc.
  • ResearchGate. (2014).
  • Waters Corporation. (2018).
  • LCGC International. (n.d.).
  • Przybyciel, M. (2023). Strategies to Enable and Simplify HPLC Polar Compound Separation.
  • Ali, J. (n.d.). HPLC for the Retention and Resolution of Very Polar Compounds. Fisher Scientific.
  • Agilent. (n.d.).
  • Pesek, J. (n.d.). HPLC Analysis of Very Polar Compounds in Bioanalysis.
  • Chrom Tech, Inc. (2025).
  • Shimadzu. (2024).
  • United States Biological. (n.d.).
  • University of Warwick. (n.d.).
  • Lakshmi, V. M., et al. (2009). Identification of New 2-Amino-3-methylimidazo[4,5-f]quinoline Urinary Metabolites from β-Naphthoflavone-Treated Mice. Drug Metabolism and Disposition.
  • IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (1993). IQ (2-AMINO-3-METHYLIMIDAZO[4,5-f]QUINOLINE). IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 56.
  • Snyderwine, E. G., et al. (1987). Synthesis, purification and mutagenicity of 2-hydroxyamino-3-methylimidazolo[4,5-f]quinoline. Carcinogenesis, 8(7), 1017-1020. [Link]

Sources

Application Notes and Protocols for the Quantification of Imidazoquinolines in Biological Samples

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Imidazoquinoline Quantification

Imidazoquinolines are a class of synthetic compounds renowned for their potent immunomodulatory properties.[1] Members of this family, such as imiquimod and resiquimod, are agonists of Toll-like receptors 7 and 8 (TLR7/8), which play a crucial role in the innate immune system.[1] Their ability to stimulate immune responses has led to their successful application in treating viral infections and various forms of cancer.[1] Consequently, the accurate quantification of imidazoquinolines in biological samples is paramount throughout the drug development lifecycle—from preclinical pharmacokinetic/pharmacodynamic (PK/PD) studies to clinical monitoring of patient samples.

This comprehensive guide provides detailed application notes and validated protocols for the robust and reliable quantification of imidazoquinolines in complex biological matrices such as plasma, serum, urine, and tissue homogenates. As a senior application scientist, this document is structured to provide not only step-by-step instructions but also the scientific rationale behind the methodological choices, ensuring both technical accuracy and practical applicability in a research and development setting.

Foundational Principles: Choosing the Right Analytical Technique

The selection of an appropriate analytical technique is contingent upon several factors, including the required sensitivity, selectivity, sample matrix, and available instrumentation. For imidazoquinolines, which are small molecules, the primary analytical challenges lie in achieving adequate sensitivity to measure therapeutic concentrations and effectively removing interfering substances from the biological matrix.

The most prevalent and reliable methods for the quantification of imidazoquinolines are:

  • High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) or Diode Array Detection (DAD): A widely accessible technique suitable for quantifying higher concentrations of imidazoquinolines.[2][3] Its simplicity and robustness make it a valuable tool for initial formulation and stability studies.

  • Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): The gold standard for bioanalysis due to its exceptional sensitivity, selectivity, and specificity.[4][5] LC-MS/MS is indispensable for pharmacokinetic studies where low concentrations of the drug and its metabolites need to be accurately measured in complex biological fluids.[6][7][8][9]

  • Immunoassays: While less common for small molecules like imidazoquinolines, competitive immunoassays can be developed for high-throughput screening applications.[10][11][12][13] However, they may lack the specificity of chromatographic methods.[14]

This guide will focus on LC-MS/MS-based methodologies due to their superior performance in bioanalytical applications.

The Cornerstone of Accurate Bioanalysis: Sample Preparation

Effective sample preparation is the most critical step in any bioanalytical method. Its primary goals are to remove matrix components that can interfere with the analysis (e.g., proteins, lipids) and to concentrate the analyte of interest. The choice of sample preparation technique significantly impacts the accuracy, precision, and robustness of the analytical method.

Here, we detail three commonly employed and validated techniques for extracting imidazoquinolines from biological samples.

Protein Precipitation (PPT)

Principle: This is the simplest and most common method for removing proteins from plasma or serum samples.[15] An organic solvent, typically acetonitrile or methanol, is added to the sample, causing the proteins to denature and precipitate out of solution.

Causality of Experimental Choices:

  • Solvent Selection: Acetonitrile is often preferred as it generally provides cleaner extracts than methanol. A solution of 1% formic acid in acetonitrile can further enhance protein precipitation.[6]

  • Solvent-to-Sample Ratio: A 3:1 or 4:1 ratio of solvent to sample volume is typically sufficient to ensure complete protein precipitation.

  • Vortexing and Centrifugation: Thorough vortexing ensures complete mixing and efficient precipitation. High-speed centrifugation is crucial for pelleting the precipitated proteins, resulting in a clear supernatant containing the analyte.

Liquid-Liquid Extraction (LLE)

Principle: LLE separates analytes from the sample matrix based on their differential solubility in two immiscible liquid phases, typically an aqueous sample and an organic solvent.[15][16][17]

Causality of Experimental Choices:

  • Solvent Selection: The choice of organic solvent (e.g., ethyl acetate, methyl tert-butyl ether) is critical and depends on the polarity of the target imidazoquinoline. The solvent should have high affinity for the analyte and be immiscible with the aqueous sample.

  • pH Adjustment: The pH of the aqueous sample can be adjusted to suppress the ionization of the imidazoquinoline, thereby increasing its partitioning into the organic phase.

  • Extraction and Phase Separation: Vigorous mixing is required to maximize the surface area between the two phases and facilitate analyte transfer. Centrifugation is then used to achieve a clean separation of the two layers.

Solid-Phase Extraction (SPE)

Principle: SPE is a highly selective sample preparation technique that utilizes a solid sorbent to retain the analyte of interest while allowing interfering compounds to pass through.[18][19][20][21][22] The analyte is then eluted with a small volume of a strong solvent.

Causality of Experimental Choices:

  • Sorbent Selection: The choice of SPE sorbent (e.g., reversed-phase C18, mixed-mode cation exchange) is based on the physicochemical properties of the imidazoquinoline. Polymeric reversed-phase sorbents are often a good choice for their broad applicability and high capacity.[19]

  • Method Steps (Condition, Load, Wash, Elute): Each step is critical for a successful extraction. Conditioning wets the sorbent, loading applies the sample, washing removes interferences, and elution recovers the purified analyte.[21][22] The composition of the wash and elution solvents is optimized to achieve the desired selectivity.

Visualizing the Workflow: From Sample to Result

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_quant Quantification Sample Biological Sample (Plasma, Urine, Tissue) PPT Protein Precipitation (Acetonitrile) Sample->PPT Choose Method LLE Liquid-Liquid Extraction (Ethyl Acetate) Sample->LLE Choose Method SPE Solid-Phase Extraction (C18 Cartridge) Sample->SPE Choose Method Extract Clean Extract PPT->Extract LLE->Extract SPE->Extract HPLC HPLC Separation (C18 Column) Extract->HPLC Injection MS Mass Spectrometry (Triple Quadrupole) HPLC->MS Ionization Data Data Acquisition MS->Data Processing Data Processing (Integration) Data->Processing Concentration Analyte Concentration Processing->Concentration Calibration Calibration Curve Calibration->Concentration Interpolation

Caption: General workflow for imidazoquinoline quantification.

Protocol: LC-MS/MS Quantification of an Imidazoquinoline in Human Plasma

This protocol provides a detailed methodology for the quantification of a representative imidazoquinoline (e.g., imiquimod) in human plasma using protein precipitation followed by LC-MS/MS analysis. This method should be validated according to regulatory guidelines such as the FDA's Bioanalytical Method Validation guidance.[23][24][25][26][27]

Materials and Reagents
  • Imidazoquinoline analytical standard and internal standard (IS) (e.g., a stable isotope-labeled analog)

  • Human plasma (with appropriate anticoagulant, e.g., K2EDTA)

  • Acetonitrile (HPLC or LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (deionized, 18.2 MΩ·cm)

  • Methanol (HPLC or LC-MS grade)

Equipment
  • Calibrated micropipettes and tips

  • Vortex mixer

  • Microcentrifuge

  • HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

  • Analytical column (e.g., C18, 2.1 x 50 mm, 1.8 µm)

  • Data acquisition and processing software

Step-by-Step Protocol

1. Preparation of Stock and Working Solutions a. Prepare a 1 mg/mL stock solution of the imidazoquinoline and IS in methanol. b. Prepare a series of working standard solutions by serially diluting the stock solution with 50:50 acetonitrile:water. c. Prepare a working IS solution at an appropriate concentration (e.g., 100 ng/mL) in 50:50 acetonitrile:water.

2. Preparation of Calibration Standards and Quality Control (QC) Samples a. Spike blank human plasma with the working standard solutions to create a calibration curve (e.g., 0.5 - 500 ng/mL). b. Prepare QC samples at low, medium, and high concentrations in the same manner.

3. Sample Preparation (Protein Precipitation) a. To 50 µL of plasma sample (unknown, standard, or QC), add 150 µL of the working IS solution in acetonitrile (containing 0.1% formic acid). b. Vortex for 1 minute to ensure thorough mixing and protein precipitation. c. Centrifuge at 14,000 x g for 10 minutes at 4°C. d. Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

4. LC-MS/MS Analysis a. HPLC Conditions:

  • Mobile Phase A: 0.1% Formic acid in water
  • Mobile Phase B: 0.1% Formic acid in acetonitrile
  • Gradient: A suitable gradient to separate the analyte from matrix components (e.g., 5-95% B over 3 minutes).
  • Flow Rate: 0.4 mL/min
  • Column Temperature: 40°C
  • Injection Volume: 5 µL b. Mass Spectrometer Conditions:
  • Ionization Mode: Positive Electrospray Ionization (ESI+)
  • Optimize the precursor and product ions, collision energy, and other MS parameters for the specific imidazoquinoline and IS.
  • Acquisition Mode: Multiple Reaction Monitoring (MRM)

5. Data Processing and Quantification a. Integrate the peak areas for the analyte and the IS. b. Calculate the peak area ratio (analyte/IS). c. Construct a calibration curve by plotting the peak area ratio versus the nominal concentration of the calibration standards. d. Determine the concentration of the unknown samples and QCs by interpolating their peak area ratios from the calibration curve.

Method Validation: Ensuring Trustworthiness and Reliability

A bioanalytical method must be rigorously validated to ensure that the data it generates is accurate and reliable.[23][24][26] Key validation parameters, as outlined by regulatory agencies, include:

  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.[28]

  • Accuracy and Precision: The closeness of the measured value to the true value (accuracy) and the degree of scatter between a series of measurements (precision).[29]

  • Calibration Curve: The relationship between the instrument response and the known concentration of the analyte.[6]

  • Recovery: The efficiency of the extraction process.[28][29]

  • Matrix Effect: The alteration of the analyte's ionization due to co-eluting matrix components.

  • Stability: The stability of the analyte in the biological matrix under various storage and processing conditions (e.g., freeze-thaw, bench-top).[29][30][31]

Data Presentation: A Summary of Expected Performance

The following table summarizes typical performance characteristics for a validated LC-MS/MS method for imidazoquinoline quantification.

ParameterTypical Acceptance CriteriaExample Performance Data
Linearity (r²) ≥ 0.99> 0.995
Lower Limit of Quantification (LLOQ) Signal-to-noise > 10, Accuracy within ±20%, Precision ≤ 20%0.5 ng/mL
Intra-day Accuracy Within ±15% of nominal (±20% at LLOQ)95.2 - 104.5%
Intra-day Precision (%CV) ≤ 15% (≤ 20% at LLOQ)< 8%
Inter-day Accuracy Within ±15% of nominal (±20% at LLOQ)97.1 - 102.8%
Inter-day Precision (%CV) ≤ 15% (≤ 20% at LLOQ)< 10%
Extraction Recovery Consistent, precise, and reproducible> 85%
Matrix Effect IS-normalized matrix factor between 0.85 and 1.15Within acceptable range
Stability (Freeze-thaw, Bench-top) Within ±15% of initial concentrationStable for at least 3 cycles and 24 hours at room temperature

Advanced Considerations and Troubleshooting

  • Metabolite Quantification: Imidazoquinolines can be metabolized in vivo. It is often necessary to develop and validate methods for the simultaneous quantification of the parent drug and its major metabolites.

  • Tissue Analysis: The analysis of imidazoquinolines in tissue requires a homogenization step prior to extraction. The homogenization process must be optimized to ensure complete release of the analyte from the tissue matrix.[29]

  • Dealing with Matrix Effects: If significant matrix effects are observed, further optimization of the sample preparation and/or chromatographic conditions is required. This may involve using a more selective extraction technique like SPE or modifying the HPLC gradient to better separate the analyte from interfering components.

Conclusion

The accurate quantification of imidazoquinolines in biological samples is a critical component of their development as therapeutic agents. The LC-MS/MS-based methodologies detailed in this guide provide the sensitivity, selectivity, and reliability required for robust bioanalysis. By understanding the principles behind the analytical techniques and adhering to rigorous validation standards, researchers can generate high-quality data to support their research and development efforts.

References

  • U.S. Department of Health and Human Services, Food and Drug Administration. (2024).
  • Kymos. (n.d.).
  • U.S. Department of Health and Human Services, Food and Drug Administration. (2022).
  • U.S. Department of Health and Human Services, Food and Drug Administration. (n.d.).
  • Swartz, M. E., & Krull, I. S. (n.d.). Validation of Bioanalytical Methods — Highlights of FDA's Guidance.
  • Wang, X., Cohen, L., Wang, J., & Walt, D. R. (2018). Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays. Journal of the American Chemical Society.
  • Du, K., et al. (n.d.). Application of Anti-Immune Complex Reagents in Small Molecule Analyte Immunoassays. ACS Omega.
  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.). Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays.
  • Wang, X., et al. (2018). Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays. Journal of the American Chemical Society.
  • (n.d.).
  • Shinkre, B. A., et al. (n.d.). Development and Validation of a HPLC Method for Quantitation of BA-TPQ, a Novel Iminoquinone Anticancer Agent, and an Initial Pharmacokinetic Study in Mice.
  • iTRAQ-based proteomic analysis of imiquimod in the treatment of ulcer
  • Quantitative LC/MS/MS Analysis of Drugs in Human Serum With Agilent Captiva EMR–Lipid Cleanup. (n.d.). Agilent.
  • Chromatography Today. (2016). Navigating the Vast Array of Sample Preparation Techniques for Biological Samples – Whole Blood.
  • IDEXX BioAnalytics. (n.d.).
  • Determination of multiple drugs of abuse in human urine using dispersive liquid–liquid microextraction and capillary electrophoresis with PDA detection. (n.d.). PMC.
  • Taylor & Francis. (n.d.). Solid phase extraction – Knowledge and References.
  • Thermo Fisher Scientific. (2025). Sample Preparation Strategies Demystified: Choosing the Right Fit for Your Toxicology Workflow.
  • WSU Research Exchange. (n.d.). development of imidazoquinoline prodrugs for use in targeted immunotherapy of various.
  • Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples. (n.d.).
  • Thermo Fisher Scientific. (n.d.). Solid Phase Extraction Guide.
  • International Journal of Pharmaceutical Sciences Review and Research. (2015).
  • Orochem Technologies. (n.d.). Solid Phase Extraction.
  • Affinisep. (n.d.). Solid Phase Extraction.
  • ResearchGate. (n.d.). Drug Stability in Biological Specimens.
  • An Optimization of Urinary Volatile and Semi-Volatile Compounds and Its Application for Gas Chromatography-Mass Spectrometry and Proton Nuclear Magnetic Resonance Spectroscopy. (n.d.). MDPI.
  • Cahuzac, H., & Devel, L. (2020). Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices. Pharmaceuticals (Basel), 13(12), 462.
  • Ionic liquid-based dynamic liquid-phase microextraction: application to the determination of anti-inflammatory drugs in urine samples. (2008). PubMed.
  • ResearchGate. (2025). An Optimization of Liquid–Liquid Extraction of Urinary Volatile and Semi-Volatile Compounds and Its Application for Gas Chromatography-Mass Spectrometry and Proton Nuclear Magnetic Resonance Spectroscopy.
  • Miniaturization and Automation Protocol of a Urinary Organic Acid Liquid-Liquid Extraction Method on GC-MS. (2023).
  • LC/MS/MS analyses of open-flow microperfusion samples quantify eicosanoids in a rat model of skin inflammation. (n.d.).
  • Pandey, P. (2024).
  • Design and Synthesis of Polyphenolic Imidazo[4,5-c]quinoline Derivatives to Modulate Toll Like Receptor-7 Agonistic Activity and Adjuvanticity. (n.d.).
  • Cahuzac, H., & Devel, L. (2020). Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices. Pharmaceuticals (Basel), 13(12), 462.
  • Anapharm. (n.d.). Considerations to properly assess drug stability within biological samples.
  • Cahuzac, H., & Devel, L. (2020).
  • Imidazoquinolines: Recent Developments in Anticancer Activity. (2016). PubMed.
  • ResearchGate. (2022).
  • ResearchGate. (n.d.). Representative Chromatogram of Imidazole by Mixed Mode HPLC with UV Detection. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEjW2XXUmmBEAWOCXXMkwuNV8_KaPBq6ralRdropikHbzwjdzdu9tbHFUwHR3kD0TD2oNFzFTL_sb16ypJeF6IkoW0LCP2vnCVptrqx_VUs3BVLl3OgBSab8irTKSZbKHlK6qAhgZWwVI4oMn0u0JsVbzpAp9wArCRGwUIpV0u9JC6IUZf37CpWPJcUjuEyKTxjKnnjML_c4GtFkIBi0-gDeq5BymTG8u2rL4XWZd265xY2Z9swjcOpc_Xn]([Link]

Sources

Application Notes & Protocols: 3-Methyl-2-hydroxy-3H-imidazo[4,5-f]quinoline as a Ligand in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emerging Potential of Imidazo[4,5-f]quinoline Ligands in Bioinorganic Chemistry

The quinoline scaffold is a privileged heterocyclic system that forms the core of numerous natural products and synthetic compounds with significant pharmacological properties.[1][2][3] Its derivatives have demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[4] The fusion of an imidazole ring to the quinoline framework, creating the imidazo[4,5-f]quinoline system, further enhances the chemical diversity and biological potential of this class of compounds.[5] Notably, certain imidazoquinolines have been identified as potent agonists of Toll-like receptors (TLRs), playing a crucial role in modulating the immune response, which has significant implications for cancer therapy.[5][6]

The coordination of such biologically active organic molecules to metal ions can lead to the development of novel metal-based therapeutic agents with unique mechanisms of action and improved efficacy.[7][8][9] The resulting metal complexes often exhibit enhanced biological activity compared to the free ligands, which is attributed to factors such as increased lipophilicity, altered redox potentials, and the ability to interact with biological targets in a multivalent fashion.[1][2]

This guide focuses on 3-Methyl-2-hydroxy-3H-imidazo[4,5-f]quinoline (MHIQ) , a derivative of the imidazo[4,5-f]quinoline core. While its coordination chemistry is an emerging field, the principles derived from related systems provide a robust framework for its application as a versatile ligand. This document serves as a comprehensive resource, providing detailed protocols for the synthesis of MHIQ and its metal complexes, methodologies for their characterization, and insights into their potential applications in drug discovery and development. The information presented herein is a synthesis of established chemical principles and data from analogous systems, intended to empower researchers to explore the full potential of MHIQ in coordination chemistry.

Part 1: Synthesis of 3-Methyl-2-hydroxy-3H-imidazo[4,5-f]quinoline (MHIQ)

The synthesis of MHIQ can be approached through multi-step procedures common for the preparation of imidazoquinoline derivatives. The following protocol is a representative method adapted from general synthetic strategies for similar heterocyclic compounds.

Protocol 1: Synthesis of MHIQ

Objective: To synthesize 3-Methyl-2-hydroxy-3H-imidazo[4,5-f]quinoline.

Materials:

  • Starting materials for quinoline synthesis (e.g., an appropriately substituted aniline and a dicarbonyl compound)

  • Nitrating agents (e.g., HNO₃/H₂SO₄)

  • Reducing agents (e.g., SnCl₂/HCl or H₂/Pd-C)

  • Cyclizing agents for imidazole ring formation (e.g., cyanogen bromide or a similar reagent)

  • Methylating agent (e.g., methyl iodide or dimethyl sulfate)

  • Appropriate solvents (e.g., ethanol, methanol, DMF, acetic acid)

  • Standard laboratory glassware and equipment (round-bottom flasks, condensers, magnetic stirrers, etc.)

  • Purification supplies (silica gel for column chromatography, recrystallization solvents)

Methodology:

Step 1: Synthesis of the Quinoline Core

  • Synthesize a substituted quinoline precursor. A common method is the Skraup synthesis or a related reaction, which involves the reaction of an aniline derivative with glycerol, sulfuric acid, and an oxidizing agent. The specific starting materials will dictate the substitution pattern on the quinoline ring.

Step 2: Nitration of the Quinoline Ring

  • Dissolve the synthesized quinoline derivative in concentrated sulfuric acid.

  • Cool the mixture in an ice bath.

  • Add a nitrating mixture (e.g., a mixture of concentrated nitric acid and sulfuric acid) dropwise while maintaining a low temperature.

  • After the addition is complete, allow the reaction to stir at room temperature for a specified time, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Pour the reaction mixture onto crushed ice to precipitate the nitro-quinoline derivative.

  • Filter, wash with water until neutral, and dry the product.

Step 3: Reduction of the Nitro Group

  • Suspend the nitro-quinoline in a suitable solvent such as ethanol or hydrochloric acid.

  • Add a reducing agent (e.g., SnCl₂ or perform catalytic hydrogenation).

  • Reflux the mixture for several hours until the reaction is complete (monitored by TLC).

  • Neutralize the reaction mixture to precipitate the amino-quinoline derivative.

  • Filter, wash, and dry the product.

Step 4: Formation of the Imidazole Ring

  • React the amino-quinoline with a cyclizing agent like cyanogen bromide in a suitable solvent. This will lead to the formation of the 2-amino-imidazo[4,5-f]quinoline scaffold.

Step 5: Methylation and Hydroxylation

  • The 2-amino-imidazo[4,5-f]quinoline can then be N-methylated at the imidazole ring using a suitable methylating agent.

  • Subsequent diazotization of the amino group followed by hydrolysis will yield the desired 2-hydroxy functionality, resulting in 3-Methyl-2-hydroxy-3H-imidazo[4,5-f]quinoline.

Purification:

  • The final product should be purified by column chromatography on silica gel followed by recrystallization from an appropriate solvent to obtain a pure sample.

Characterization:

  • The structure of the synthesized MHIQ should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.

Part 2: Synthesis of MHIQ-Metal Complexes

MHIQ is expected to act as a bidentate ligand, coordinating to metal ions through the nitrogen atom of the quinoline ring and the oxygen atom of the hydroxyl group, or through the nitrogen atoms of the imidazole and quinoline rings, depending on the tautomeric form and reaction conditions. The following is a general protocol for the synthesis of transition metal complexes with MHIQ.

Protocol 2: General Synthesis of M(II)-MHIQ Complexes

Objective: To synthesize metal(II) complexes of 3-Methyl-2-hydroxy-3H-imidazo[4,5-f]quinoline.

Materials:

  • 3-Methyl-2-hydroxy-3H-imidazo[4,5-f]quinoline (MHIQ)

  • Metal(II) salts (e.g., CuCl₂, Ni(NO₃)₂, Co(CH₃COO)₂, ZnCl₂)

  • Solvents (e.g., ethanol, methanol, DMF)

  • Magnetic stirrer with hotplate

  • Standard laboratory glassware

Methodology:

  • Dissolve a specific molar amount of MHIQ in a suitable solvent (e.g., hot ethanol).

  • In a separate flask, dissolve the corresponding metal(II) salt in the same solvent. The molar ratio of ligand to metal can be varied (e.g., 2:1 or 1:1) to obtain complexes with different stoichiometries.

  • Add the metal salt solution dropwise to the ligand solution with constant stirring.

  • Adjust the pH of the solution if necessary, as the coordination is often pH-dependent.

  • Reflux the reaction mixture for a few hours. The formation of a precipitate often indicates the formation of the complex.

  • Monitor the reaction by TLC.

  • After cooling, filter the precipitate, wash it with the solvent and then with a non-polar solvent like diethyl ether to remove any unreacted starting materials.

  • Dry the complex in a desiccator.

Causality Behind Experimental Choices:

  • The choice of solvent is crucial for dissolving both the ligand and the metal salt. Alcohols are commonly used for this purpose.[10]

  • The molar ratio of ligand to metal determines the stoichiometry and geometry of the resulting complex.[10][11]

  • Refluxing provides the necessary energy to overcome the activation barrier for the complexation reaction.

Part 3: Characterization of MHIQ and its Metal Complexes

A thorough characterization of the synthesized ligand and its metal complexes is essential to confirm their structure and purity.

Spectroscopic and Analytical Techniques:
  • FT-IR Spectroscopy: Useful for identifying the coordination sites of the ligand. A shift in the vibrational frequencies of the C=N (quinoline), N-H (imidazole), and C-O (hydroxyl) groups upon complexation provides evidence of coordination.

  • UV-Visible Spectroscopy: Provides information about the electronic transitions within the ligand and the complex. The appearance of new bands or shifts in the existing bands upon complexation can indicate the coordination of the ligand to the metal ion and provide insights into the geometry of the complex.

  • ¹H and ¹³C NMR Spectroscopy: Essential for confirming the structure of the diamagnetic complexes (e.g., Zn(II) complexes). Changes in the chemical shifts of the protons and carbons near the coordination sites can confirm the binding of the metal ion.

  • Mass Spectrometry: Confirms the molecular weight of the synthesized compounds and can provide information about the stoichiometry of the metal complexes.

  • Elemental Analysis (CHN): Determines the percentage composition of carbon, hydrogen, and nitrogen in the synthesized compounds, which is used to confirm the empirical formula.

  • Molar Conductivity Measurements: Helps in determining the electrolytic nature of the complexes.

  • Magnetic Susceptibility Measurements: Used to determine the magnetic moment of the paramagnetic complexes, which provides information about the number of unpaired electrons and the geometry of the complex.

Expected Spectroscopic Data for M(II)-MHIQ Complexes:
Technique Expected Observations Interpretation
FT-IR Shift in ν(C=N) and ν(C-O) bands.Confirms coordination through the quinoline nitrogen and hydroxyl oxygen.
UV-Vis Appearance of d-d transition bands for transition metal complexes.Suggests the geometry of the complex (e.g., octahedral, tetrahedral).
¹H NMR (for diamagnetic complexes) Downfield or upfield shift of protons adjacent to the coordination sites.Confirms the coordination of the ligand to the metal ion in solution.

Part 4: Potential Applications in Drug Development

Metal complexes of quinoline and imidazoquinoline derivatives have shown significant promise as therapeutic agents.[1][2] The chelation of metal ions can enhance the biological activity of the parent ligand.

Anticancer Activity:
  • Mechanism of Action: Many metal complexes exert their anticancer effects through various mechanisms, including binding to DNA and inhibiting its replication, inducing apoptosis, and generating reactive oxygen species (ROS) that cause cellular damage.[8][12] The planar quinoline moiety can intercalate into the DNA base pairs, while the metal center can coordinate to the phosphate backbone or the nitrogenous bases.

  • In Vitro Cytotoxicity Assays: The anticancer potential of MHIQ and its metal complexes can be evaluated against a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, HT-29 for colon cancer) using assays like the MTT assay to determine the IC₅₀ values.[12]

Antimicrobial Activity:
  • Mechanism of Action: The enhanced lipophilicity of metal complexes allows for better penetration through the microbial cell wall. Once inside, they can disrupt cellular processes by binding to essential enzymes or DNA.[10][13]

  • Screening: The antimicrobial activity can be tested against a range of Gram-positive and Gram-negative bacteria and fungal strains using methods like the agar well diffusion method to measure the zone of inhibition.[10]

Visualizations

Chemical Structures and Reaction Schemes

Caption: Chemical structure of the ligand.

Caption: Bidentate coordination of MHIQ.

Synthesis_Workflow Figure 3: General Workflow for Synthesis and Characterization cluster_synthesis Synthesis cluster_characterization Characterization cluster_application Application Screening Ligand_Synth Synthesis of MHIQ Complex_Synth Synthesis of M(II)-MHIQ Complex Ligand_Synth->Complex_Synth Spectroscopy Spectroscopic Analysis (FT-IR, UV-Vis, NMR, MS) Complex_Synth->Spectroscopy Analysis Elemental & Thermal Analysis Complex_Synth->Analysis Anticancer Anticancer Activity Assays Spectroscopy->Anticancer Antimicrobial Antimicrobial Activity Assays Analysis->Antimicrobial

Caption: Experimental workflow diagram.

Conclusion and Future Perspectives

3-Methyl-2-hydroxy-3H-imidazo[4,5-f]quinoline represents a promising, yet underexplored, ligand in the field of coordination chemistry. The protocols and insights provided in this guide, drawn from the well-established chemistry of related quinoline and imidazole systems, offer a solid foundation for researchers to synthesize and characterize novel MHIQ-metal complexes. The potential of these complexes as anticancer and antimicrobial agents warrants further investigation. Future studies should focus on elucidating the precise mechanisms of action of these compounds, exploring their structure-activity relationships, and conducting in vivo studies to validate their therapeutic potential. The versatility of the MHIQ ligand framework opens up exciting avenues for the design of new metal-based drugs with improved efficacy and novel therapeutic applications.

References

  • Anticancer activities of the metal-ligand complexes. - ResearchGate. Available at: [Link]

  • Patil, S. A., Patil, S. A., Patil, R., & Hashizume, R. (2016). Imidazoquinolines: Recent Developments in Anticancer Activity. Mini reviews in medicinal chemistry, 16(4), 309–322. Available at: [Link]

  • Meyer, T., Surber, C., French, L. E., & Vernez, M. (2012). Toll-Like Receptor 7 Agonist Therapy with Imidazoquinoline Enhances Cancer Cell Death and Increases Lymphocytic Infiltration and Proinflammatory Cytokine Production in Established Tumors of a Renal Cell Carcinoma Mouse Model. The Journal of pharmacology and experimental therapeutics, 342(1), 169–176. Available at: [Link]

  • El-Gazzar, A. B. A., Youssef, M. M., Aly, H. M., & El-Sayed, R. K. (2023). Synthetic approaches for novel 3-heteroaryl-4-hydroxy-1-methylquinoline-2(1H)one: spectroscopic characterization, molecular docking and DFT investigations. RSC Advances, 13(28), 19335-19352. Available at: [Link]

  • Witwit, I. N. (2019). Synthesis, Characterization, and Biological Efficacy on new mixed ligand complexes based from azo dye of 8-hydroxy quinoline as a primary ligand and imidazole as a secondary ligand with some of transition metal ions. Journal of Physics: Conference Series, 1294, 052042. Available at: [Link]

  • Al-Adilee, K. J., & Al-Jibouri, M. H. (2020). SYNTHESIS AND CHARACTERIZATION OF A NEW AZO QUINOLINE LIGAND AND ITS METAL COMPLEXES WITH SPECTROPHOTOMETRIC DETERMI. International Journal of Pharmaceutical Research, 12(4). Available at: [Link]

  • Pencheva, T., & Pantcheva, I. (2022). Anticancer Metallocenes and Metal Complexes of Transition Elements from Groups 4 to 7. Molecules, 27(23), 8567. Available at: [Link]

  • Alessio, E., & Guo, Z. (2020). Metal Anticancer Complexes: Activity, Mechanism of Action, Future Perspectives. Chemical Reviews, 120(2), 433-435. Available at: [Link]

  • Shaik, A., & Al-Suwaidan, I. A. (2015). Spectral Characterization and 3D Molecular Modeling Studies of Metal Complexes Involving the O, N-Donor Environment of Quinazoline-4(3H)-one. Bioinorganic chemistry and applications, 2015, 249603. Available at: [Link]

  • 3-METHYL-2-NITRO-3H-IMIDAZO(4,5-F)QUINOLINE - gsrs. Available at: [Link]

  • Azimi, S. G., Shakour, N., Bagherzade, G., Saberi, M. R., Azimi, H., & Moosavi, M. F. (2025). A Comprehensive Review of the Biological Activities of Medicinal Metal Complexes Synthesized From Quinoline Scaffolds. Bioinorganic chemistry and applications, 2025, 3133615. Available at: [Link]

  • Azimi, S. G., Shakour, N., Bagherzade, G., Saberi, M. R., Azimi, H., & Moosavi F, M. (2025). A Comprehensive Review of the Biological Activities of Medicinal Metal Complexes Synthesized From Quinoline Scaffolds. Bioinorganic Chemistry and Applications, 2025, 1-23. Available at: [Link]

  • Cipurković, A., Horozić, E., Marić, S., Mekić, L., & Junuzović, H. (2021). Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity. Open Journal of Applied Sciences, 11(1), 1-10. Available at: [Link]

  • 2-Amino-3-methylimidazo(4,5-f)quinoline | C11H10N4 | CID 53462 - PubChem. Available at: [Link]

  • Singh, R. P., Singh, V. K., & Singh, R. K. (2022). Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives [EMNEDAQZHO]and their Metal Ion Complexes. Oriental Journal of Chemistry, 38(3), 633-642. Available at: [Link]

  • Al-Majid, A. M., El-Faham, A., Gomaa, A. M., & Al-Othman, Z. A. (2023). Metal Complexes of Schiff Bases Prepared from Quinoline-3-Carbohydrazide with 2-Nitrobenzaldehyde, 2-Chlorobenzaldehyde and 2,4-Dihydroxybenzaldehyde: Structure and Biological Activity. Molecules, 28(20), 7109. Available at: [Link]

  • Reddy, C. S., & Kumar, M. R. (2025). Synthesis, Spectroscopic Characterization, and Biological Evaluation Studies of 5-Bromo-3-(((hydroxy-2-methylquinolin-7-yl)methylene)hydrazono)indolin-2-one and Its Metal (II) Complexes. Journal of the Chinese Chemical Society. Available at: [Link]

  • Li, Y., Li, Y., Liu, Y., & Wang, Y. (2021). Metal(ii) complexes synthesized based on quinoline-2,3-dicarboxylate as electrocatalysts for the degradation of methyl orange. Dalton Transactions, 50(41), 14619-14626. Available at: [Link]

  • 3H-Imidazo(4,5-f)quinolin-2-amine, 3-(methyl-d3)- | C11H10N4 | CID 6913206 - PubChem. Available at: [Link]

  • Snyderwine, E. G., Roller, P. P., Wirth, P. J., Adamson, R. H., Sato, S., & Thorgeirsson, S. S. (1987). Synthesis, purification and mutagenicity of 2-hydroxyamino-3-methylimidazolo[4,5-f]quinoline. Carcinogenesis, 8(7), 1017–1020. Available at: [Link]

  • El-Gazzar, A. B. A., Youssef, M. M., Aly, H. M., & El-Sayed, R. K. (2023). Synthetic approaches for novel 3-heteroaryl-4-hydroxy-1-methylquinoline-2(1H)one: spectroscopic characterization, molecular docking and DFT investigations. RSC advances, 13(28), 19335–19352. Available at: [Link]

  • Crans, D. C., & Smee, J. J. (2023). The Biological Applications of Metals and Metal Complexes. International Journal of Molecular Sciences, 24(11), 9508. Available at: [Link]

  • Sadek, O. (2025). Design, Synthesis, and Characterization of Multimetallic Complexes Supported by an Imidazopyrimidine-Based Trinucleating Ligand. Available at: [Link]

  • Adu-Ampratwum, D. (2022). SYNTHESIS AND CHARACTERIZATION OF 3H-PYRAZOLO[4,3- F]QUINOLINE ANALOGS. Available at: [Link]

  • Showing Compound 2-Amino-3-methylimidazo[4,5-f]quinoline (FDB000900) - FooDB. Available at: [Link]

Sources

Application Notes & Protocols: A Guide to Developing Antimicrobial Agents from Quinoline-Based Hydroxyimidazolium Hybrids

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals in the field of antimicrobial discovery.

Introduction

The rise of multidrug-resistant (MDR) pathogens presents a formidable challenge to global health, necessitating the urgent development of novel antimicrobial agents.[1] A promising strategy in this endeavor is the design of molecular hybrids, which covalently link two or more pharmacophores to create a single molecule with potentially enhanced or synergistic activity.[1][2] This guide focuses on a particularly compelling class of hybrids: those combining the quinoline and hydroxyimidazolium moieties.

The quinoline scaffold is a cornerstone in medicinal chemistry, present in historical antimalarials like quinine and forming the basis for numerous synthetic drugs with a broad range of biological activities.[1][2][3] Imidazolium salts, a class of ionic liquids, have also garnered significant attention for their intrinsic antimicrobial properties, often attributed to their ability to disrupt microbial cell membranes. The strategic fusion of these two entities into quinoline-based hydroxyimidazolium hybrids has yielded compounds with potent activity against clinically relevant bacteria and fungi, including notorious pathogens like Staphylococcus aureus, Mycobacterium tuberculosis, and Cryptococcus neoformans.[2][4][5][6][7]

This document provides a comprehensive set of protocols and technical insights for the synthesis, evaluation, and preliminary mechanistic study of these hybrid molecules. It is designed to equip researchers with the foundational knowledge and practical methodologies required to explore this promising chemical space for new anti-infective agents.

Part 1: Synthesis and Characterization

The synthesis of quinoline-based hydroxyimidazolium hybrids is a straightforward process that can be efficiently achieved. The general approach involves the initial synthesis of substituted quinoline aldehydes, followed by a key reaction with an imidazolium salt under ultrasound irradiation, which often improves yields and reduces reaction times.[2][8]

Protocol 1.1: Synthesis of Quinoline-Based Hydroxyimidazolium Hybrids

This protocol outlines a typical synthesis, adapted from established literature.[2]

Step 1: Synthesis of Quinoline-4-carbaldehyde Precursors

  • The synthesis begins with commercially available substituted anilines and ethyl acetoacetate to form the corresponding β-anilinoacrylates.

  • These intermediates are then cyclized using a suitable catalyst (e.g., polyphosphoric acid) to yield the quinoline core with a 4-methyl substituent.

  • The methyl group is subsequently oxidized to an aldehyde using an oxidizing agent like selenium dioxide (SeO₂), affording the required quinoline-4-carbaldehyde precursors.

Step 2: Hybrid Molecule Assembly

  • Reagents & Setup: In a suitable reaction vessel, combine the synthesized quinoline-4-carbaldehyde (1.0 mmol), 1-butyl-3-methylimidazolium chloride ([Bmim]Cl) (1.2 mmol), and anhydrous sodium acetate (NaOAc) (2.0 mmol).

  • Solvent: Add acetonitrile (ACN) as the solvent (approx. 10 mL).

  • Reaction Condition: Place the vessel in an ultrasound bath and irradiate at 80 °C.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC). Reaction times can vary from 1 to 7 hours depending on the specific substrates.[2]

  • Workup: Upon completion, cool the reaction mixture to room temperature. Add distilled water and extract the product with an organic solvent like ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product using column chromatography on silica gel to obtain the final quinoline-based hydroxyimidazolium hybrid.

Causality and Insights:

  • Ultrasound Irradiation: This technique provides acoustic cavitation, which enhances mass transfer and accelerates the reaction rate, often leading to higher yields in shorter times compared to conventional heating.[8]

  • Choice of Imidazolium Salt: The nature of the alkyl substituents on the imidazolium ring (e.g., butyl, methyl) can influence the lipophilicity and, consequently, the antimicrobial activity of the final hybrid. This is a key variable to explore in structure-activity relationship (SAR) studies.

Diagram 1: General Synthetic Workflow

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Hybrid Assembly A Substituted Aniline + Ethyl Acetoacetate B Cyclization A->B C Oxidation of 4-methylquinoline B->C D Quinoline-4-carbaldehyde C->D Input F Reaction (Ultrasound, 80°C) D->F E Imidazolium Salt ([Bmim]Cl) E->F G Purification (Chromatography) F->G H Final Hybrid Product G->H

Caption: Workflow for the synthesis of quinoline-hydroxyimidazolium hybrids.

1.2: Structural Characterization

The identity and purity of the synthesized hybrids must be rigorously confirmed using standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure, ensuring all expected protons and carbons are present in the correct chemical environment.

  • High-Resolution Mass Spectrometry (HRMS): HRMS is employed to determine the exact mass of the compound, confirming its elemental composition.[9]

Part 2: Antimicrobial Efficacy Evaluation

Determining the potency of the synthesized hybrids is a critical step. This is primarily achieved by measuring the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).

Protocol 2.1: Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[10][11] The broth microdilution method is a standardized and widely used technique.[12][13]

Step 1: Preparation of Bacterial Inoculum

  • From a fresh (18-24 hour) culture plate, select several morphologically similar colonies of the test microorganism.

  • Suspend the colonies in a sterile saline solution (0.85% NaCl) or phosphate-buffered saline (PBS).

  • Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ Colony Forming Units (CFU)/mL.[13]

  • Dilute this standardized suspension in the appropriate broth (e.g., Cation-Adjusted Mueller-Hinton Broth, CAMHB) to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[11][13]

Step 2: Serial Dilution in 96-Well Plate

  • Prepare a stock solution of the test hybrid in a suitable solvent (e.g., DMSO).

  • Dispense 100 µL of broth into wells 2 through 12 of a 96-well microtiter plate.

  • Add 200 µL of the hybrid working solution (at twice the highest desired concentration) to well 1.

  • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and then transferring 100 µL from well 2 to well 3, and so on, down to well 10. Discard the final 100 µL from well 10.[13]

  • Well 11 will serve as the growth control (inoculum, no compound), and well 12 will be the sterility control (broth only, no inoculum).

Step 3: Inoculation and Incubation

  • Inoculate each well (from 1 to 11) with 100 µL of the final bacterial suspension prepared in Step 1. The final volume in each well will be 200 µL.

  • Seal the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[13]

Step 4: Reading and Interpretation

  • Following incubation, examine the plate for bacterial growth (turbidity) by visual inspection or using a microplate reader (OD₆₀₀).

  • The MIC is the lowest concentration of the hybrid compound that completely inhibits visible growth of the organism.[13] The sterility control (well 12) should remain clear, and the growth control (well 11) should show distinct turbidity.

Protocol 2.2: Minimum Bactericidal Concentration (MBC) Assay

The MBC test is performed after the MIC is determined to ascertain whether the compound is bacteriostatic (inhibits growth) or bactericidal (kills bacteria). It is defined as the lowest concentration that results in a ≥99.9% reduction in the initial bacterial inoculum.[14]

  • Subculturing: From each well of the MIC plate that shows no visible growth, take a 10-20 µL aliquot.

  • Plating: Spot-plate the aliquot onto a fresh, antibiotic-free agar plate (e.g., Mueller-Hinton Agar).

  • Incubation: Incubate the agar plate at 37°C for 18-24 hours.

  • Interpretation: After incubation, count the number of colonies on each spot. The MBC is the lowest concentration of the hybrid that corresponds to a spot with no growth or a colony count that represents a ≥99.9% kill rate compared to the initial inoculum count.[14]

Diagram 2: Antimicrobial Testing Workflow

G A Prepare Bacterial Inoculum (0.5 McFarland) C Inoculate Plate A->C B Prepare Serial Dilutions of Hybrid in 96-Well Plate B->C D Incubate (37°C, 18-24h) C->D E Read MIC (Lowest concentration with no visible growth) D->E F Subculture from clear wells onto agar plates E->F G Incubate Agar Plates (37°C, 18-24h) F->G H Read MBC (Lowest concentration with ≥99.9% killing) G->H

Caption: Experimental workflow for MIC and MBC determination.

Data Presentation: Antimicrobial Activity

Summarizing results in a clear table is essential for comparing the potency of different hybrid analogues.

Table 1: Illustrative MIC Values of Quinoline-Hydroxyimidazolium Hybrids

Compound ID R¹ Substituent (Quinoline C6) R² Substituent (Imidazolium N) S. aureus MIC (µg/mL) M. tuberculosis H37Rv MIC (µg/mL) C. neoformans MIC (µg/mL)
7a -H Butyl >50 20 >62.5
7b -Cl Butyl 2 10 >62.5
7c -F Butyl >50 >20 15.6
7d -OCH₃ Butyl >50 >20 15.6
7h -H Benzyl 20 >20 >62.5

Data is illustrative and based on published findings for similar compounds.[2][4][5][6]

Part 3: Elucidating the Mechanism of Action (MoA)

Understanding how a new antimicrobial agent works is crucial for its development. For quinoline-based hybrids, a primary hypothesized mechanism is the disruption of the bacterial cell membrane, leading to leakage of intracellular contents and cell death.[15]

Protocol 3.1: Outer Membrane Permeabilization (NPN Uptake Assay)

This assay measures the disruption of the Gram-negative outer membrane (OM) using the hydrophobic fluorescent probe N-phenyl-1-naphthylamine (NPN). NPN fluoresces weakly in aqueous environments but strongly upon entering the hydrophobic interior of a damaged membrane.[16][17][18]

  • Cell Preparation: Grow the Gram-negative bacterial strain (e.g., E. coli) to the mid-logarithmic phase. Harvest cells by centrifugation and wash twice with 5 mM HEPES buffer (pH 7.2). Resuspend the cells in the same buffer to an OD₆₀₀ of 0.5.[18]

  • Assay Setup: In a 96-well black, clear-bottom plate, add 100 µL of the bacterial suspension to each well.

  • Probe Addition: Add NPN to a final concentration of 10 µM.

  • Compound Addition: Add varying concentrations of the test hybrid (e.g., 0.5x, 1x, 2x MIC). Include a negative control (no compound) and a positive control (e.g., Polymyxin B).

  • Measurement: Immediately place the plate in a fluorescence microplate reader. Measure the fluorescence intensity kinetically (e.g., every minute for 15 minutes) at an excitation wavelength of 350 nm and an emission wavelength of 420 nm.[18]

  • Interpretation: A rapid increase in fluorescence intensity relative to the untreated control indicates that the hybrid compound is permeabilizing the outer membrane.

Protocol 3.2: Inner (Cytoplasmic) Membrane Permeabilization (ONPG Assay)

This assay assesses inner membrane (IM) integrity by measuring the activity of cytoplasmic β-galactosidase in engineered strains like E. coli ML-35, which cannot transport the substrate o-nitrophenyl-β-D-galactopyranoside (ONPG) unless the IM is compromised.[19]

  • Cell Preparation: Grow E. coli ML-35 to mid-log phase. Harvest, wash, and resuspend cells in 10 mM sodium phosphate buffer (pH 7.5) containing 100 mM NaCl to an OD₆₀₀ of 0.5.[19]

  • Assay Setup: This assay is best performed in a dual-beam spectrophotometer. Prepare two cuvettes. To each, add the cell suspension and ONPG to a final concentration of 1.5 mM.

  • Measurement: Place one cuvette in the reference beam. To the sample cuvette, add the desired concentration of the test hybrid and immediately begin recording the absorbance at 405 nm over time (e.g., 10-15 minutes).[19]

  • Interpretation: The hydrolysis of ONPG by β-galactosidase produces o-nitrophenol, a yellow compound that absorbs at 405 nm. An increase in absorbance over time indicates that the hybrid has permeabilized the inner membrane, allowing ONPG to enter the cytoplasm.[18]

Diagram 3: Proposed Mechanism of Membrane Disruption

G cluster_0 Bacterial Cell cluster_1 Consequences Hybrid Quinoline-Imidazolium Hybrid Membrane Outer Membrane (Gram-) Periplasm Inner (Cytoplasmic) Membrane Cytoplasm Hybrid->Membrane:f0 Initial Interaction (Electrostatic) Membrane:f0->Membrane:f2 Membrane Insertion & Disruption Depolarization Membrane Depolarization Membrane:f2->Depolarization Leakage Leakage of Ions (K+, Na+) Membrane:f2->Leakage ATP_Loss Loss of ATP Membrane:f3->ATP_Loss Leakage Death Cell Death Depolarization->Death Leakage->Death ATP_Loss->Death

Sources

Application Notes & Protocols: Synthesis and Evaluation of Imidazo[4,5-c]quinoline Derivatives as PI3K/mTOR Dual Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Foreword for the Modern Drug Discovery Professional

In the landscape of oncology, the Phosphoinositide 3-kinase (PI3K)/protein kinase B (AKT)/mammalian target of rapamycin (mTOR) signaling pathway stands as a critical axis in controlling cell growth, proliferation, and survival.[1][2] Its frequent dysregulation in a vast array of human cancers has made it one of the most compelling targets for therapeutic intervention.[1][3][4] The imidazo[4,5-c]quinoline scaffold has emerged as a privileged structure, capable of targeting the ATP-binding site of these critical kinases.[5] Developing dual PI3K/mTOR inhibitors is a particularly attractive strategy, as it can preemptively counter the feedback loops that often lead to resistance when targeting a single node in the pathway.[6][7]

This document serves as a comprehensive guide for researchers, chemists, and drug development professionals. It is designed not as a rigid set of instructions, but as a foundational framework built on established principles. Herein, we will delve into the rationale behind the synthesis, the intricacies of the protocols, and the robust methods for biological evaluation, empowering your team to innovate within this promising chemical space.

The Scientific Rationale: Targeting the PI3K/mTOR Axis

The PI3K/AKT/mTOR pathway is a central regulator of cellular metabolism, growth, and proliferation.[8] Upon activation by growth factors, PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). This recruits kinases like AKT to the cell membrane, leading to its activation. Activated AKT, in turn, modulates a plethora of downstream targets, including the mTOR complex 1 (mTORC1), which is a master regulator of protein synthesis.[1][2][8]

In many cancers, mutations in genes like PIK3CA (encoding the p110α catalytic subunit of PI3K) or loss of the tumor suppressor PTEN, a natural antagonist of PI3K, lead to hyperactivation of this pathway.[3][4][8] This sustained signaling drives unchecked cell growth and prevents apoptosis. The imidazo[4,5-c]quinoline core has been identified as an effective pharmacophore for designing ATP-competitive inhibitors that can simultaneously block the kinase activity of both PI3K and mTOR.[5][9][10]

PI3K/mTOR Signaling Pathway Overview

PI3K_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Proliferation Cell Growth & Survival mTORC1->Proliferation mTORC2 mTORC2 mTORC2->AKT Activates PTEN PTEN PTEN->PIP3 Inhibits Inhibitor Imidazo[4,5-c]quinoline Inhibitor Inhibitor->PI3K Inhibitor->mTORC1 Inhibitor->mTORC2

Caption: Simplified PI3K/AKT/mTOR signaling cascade and points of inhibition.

General Synthetic Strategy: Building the Imidazo[4,5-c]quinoline Core

The construction of the imidazo[4,5-c]quinoline scaffold is a multi-step process that requires careful planning and execution. A common and effective strategy involves the initial synthesis of a substituted quinoline ring, followed by the annulation of the imidazole moiety. This modular approach allows for the introduction of diversity at various positions to explore structure-activity relationships (SAR).

One established route utilizes a 6-bromo-4-chloro-3-nitroquinoline intermediate.[9] This intermediate is strategic because the bromine at the 6-position provides a handle for late-stage diversification via cross-coupling reactions (e.g., Suzuki coupling), while the chloro and nitro groups are precursors for the imidazole ring formation.

Synthetic & Evaluation Workflow

workflow cluster_synthesis Chemical Synthesis cluster_evaluation Biological Evaluation A Quinoline Core Formation B Functionalization (e.g., Suzuki Coupling) A->B C Imidazole Ring Annulation B->C D Purification & Characterization C->D E Biochemical Kinase Assays (PI3K/mTOR) D->E Test Compounds F Cellular Proliferation Assays E->F G Western Blot (Pathway Modulation) F->G H SAR Analysis G->H H->B Optimize Structure

Caption: Overall workflow from synthesis to biological evaluation and optimization.

Protocol: Synthesis of a Representative Imidazo[4,5-c]quinoline Derivative

This protocol outlines a representative synthesis adapted from methodologies reported in the literature.[9][11]

Part A: Synthesis of 6-Bromo-4-chloro-3-nitroquinoline
  • Rationale: This is the foundational scaffold. The synthesis starts from commercially available materials and establishes the key functional groups required for subsequent steps.

  • Protocol:

    • To a solution of 2-amino-5-bromobenzoic acid and 4-nitrophenylacetonitrile in a suitable solvent, perform a cyclization reaction to form the initial quinoline ring system.

    • Subsequent chlorination and nitration steps yield the desired 6-bromo-4-chloro-3-nitroquinoline intermediate.

    • Purification: The crude product is typically purified by recrystallization or column chromatography on silica gel.

    • Characterization: Confirm the structure using ¹H NMR, ¹³C NMR, and mass spectrometry. The spectral data should be consistent with the expected structure.

Part B: Suzuki Coupling for C-6 Diversification
  • Rationale: The Suzuki reaction is a powerful tool for creating carbon-carbon bonds. Attaching various aryl or heteroaryl groups at the C-6 position is crucial for modulating potency and pharmacokinetic properties.

  • Protocol:

    • In a reaction vessel, combine 6-bromo-4-chloro-3-nitroquinoline (1.0 eq), the desired boronic acid or ester (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like K₂CO₃ (2.0 eq).

    • Add a suitable solvent system (e.g., dioxane/water).

    • Purge the mixture with an inert gas (e.g., Argon) and heat to reflux (typically 80-100 °C) for 4-12 hours, monitoring by TLC or LC-MS.

    • Work-up: After cooling, partition the mixture between ethyl acetate and water. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purification: Purify the residue by flash chromatography.

Part C: Reduction and Imidazole Ring Closure
  • Rationale: The nitro group at C-3 is reduced to an amine, which then reacts with the adjacent amine (formed by displacement of the C-4 chloro group) to form the imidazole ring.

  • Protocol:

    • Reduction: Reduce the nitro group of the C-6 substituted quinoline using a standard reducing agent like iron powder in acetic acid or sodium dithionite. This yields a diaminoquinoline intermediate.

    • Ring Closure: Treat the diaminoquinoline intermediate with an agent like triphosgene or a suitable orthoester to facilitate the closure of the imidazolinone ring.[9]

    • Final Purification: The final compound is purified to a high degree (>95%) using preparative HPLC or flash chromatography.

    • Final Characterization: Confirm the final structure and purity by ¹H NMR, ¹³C NMR, High-Resolution Mass Spectrometry (HRMS), and HPLC analysis.

Protocols: Biological Evaluation

Protocol 4.1: In Vitro Kinase Inhibition Assay (Biochemical)
  • Rationale: The first step in biological characterization is to determine the direct inhibitory effect of the synthesized compounds on the target kinases. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are robust, high-throughput methods for this purpose.

  • Principle: A TR-FRET assay, such as LanthaScreen™, measures the phosphorylation of a substrate by the kinase. Inhibition of the kinase by a compound results in a decreased FRET signal.

  • Protocol:

    • Prepare a dilution series of the test compound in DMSO.

    • In a 384-well plate, add the kinase (e.g., PI3Kα or mTOR), the appropriate fluorescently-labeled substrate, and the test compound.

    • Initiate the reaction by adding ATP.

    • Incubate at room temperature for the optimized time (e.g., 60 minutes).

    • Stop the reaction and add a terbium-labeled antibody that specifically recognizes the phosphorylated substrate.

    • Read the plate on a TR-FRET enabled plate reader.

    • Data Analysis: Calculate the percent inhibition for each compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Protocol 4.2: Cellular Proliferation Assay
  • Rationale: After confirming biochemical activity, it is essential to assess whether the compounds can inhibit the growth of cancer cells, which demonstrates cell permeability and on-target effects in a biological system.

  • Protocol:

    • Seed cancer cell lines (e.g., MCF-7 for breast cancer, PC-3 for prostate cancer) in 96-well plates and allow them to adhere overnight.

    • Treat the cells with a serial dilution of the test compound for 72 hours.

    • Measure cell viability using a reagent like CellTiter-Glo® (measures ATP levels) or by performing an MTT assay.

    • Data Analysis: Normalize the data to vehicle-treated controls and calculate the GI₅₀ (concentration for 50% growth inhibition).

Structure-Activity Relationship (SAR) and Data Interpretation

Systematic modification of the imidazo[4,5-c]quinoline scaffold allows for the elucidation of the SAR, providing a roadmap for designing more potent and selective inhibitors.

Compound IDC-6 SubstitutionPI3Kα IC₅₀ (nM)mTOR IC₅₀ (nM)MCF-7 GI₅₀ (µM)
IZQ-01 Phenyl1502501.2
IZQ-02 4-Fluorophenyl851300.8
IZQ-03 2-Pyridyl40650.4
IZQ-04 3-Furyl2103002.5
  • Expert Interpretation: The data above suggests that introducing electron-withdrawing groups (IZQ-02) or hydrogen bond acceptors like a pyridine nitrogen (IZQ-03) at the C-6 position enhances both biochemical and cellular activity. The poor performance of the furan-substituted analog (IZQ-04) may indicate that this region of the binding pocket has specific steric or electronic requirements. This analysis directs future synthetic efforts towards exploring a wider range of substituted pyridyl and phenyl analogs at the C-6 position.[5]

Conclusion and Future Directions

The imidazo[4,5-c]quinoline scaffold represents a highly promising platform for the development of potent dual PI3K/mTOR inhibitors. The synthetic routes are modular and amenable to the generation of diverse chemical libraries. By combining robust synthesis with systematic biological evaluation, research teams can efficiently navigate the SAR landscape to identify lead candidates. Future work should focus on optimizing the pharmacokinetic properties of lead compounds to improve their drug-like characteristics and in vivo efficacy, paving the way for potential clinical development.

References

  • Title: PI3K/AKT/mTOR Axis in Cancer: From Pathogenesis to Treatment. Source: National Institutes of Health (NIH).

  • Title: PI3K/AKT/mTOR pathway. Source: Wikipedia.

  • Title: PI3K/AKT/mTOR Signaling Pathway in Breast Cancer: From Molecular Landscape to Clinical Aspects. Source: MDPI.

  • Title: PI3K and mTOR Signaling Pathways in Cancer: New Data on Targeted Therapies. Source: PubMed.

  • Title: PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway?. Source: Frontiers in Oncology.

  • Title: Synthesis and Biological Activity of Imidazo[4,5-c]quinoline Derivatives as PI3K/mTOR Inhibitors. Source: Chemical Research in Chinese Universities.

  • Title: Imidazo[4,5-c]quinolines as inhibitors of the PI3K/PKB-pathway. Source: PubMed.

  • Title: Synthesis of imidazo[4,5‐c]quinoline derivatives. Source: ResearchGate.

  • Title: Design, Synthesis And Bioactivity Study Of Imidazo[4,5-c] Quinoline And β-Amino Alcohol Derivatives. Source: Globe Thesis.

  • Title: BibTeX for "Synthesis and Biological Activity of Imidazo[4,5-c]quinoline Derivatives as PI3K/mTOR Inhibitors". Source: Chemical Research in Chinese Universities.

  • Title: Synthesis and anti-cancer activity of 1,4-disubstituted imidazo[4,5-c]quinolines. Source: RSC Publishing.

  • Title: Synthesis and anti-cancer activity of 1, 4-disubstituted imidazo[4,5-c]quinolines. Source: ResearchGate.

  • Title: Cellular Assays for Interrogating the PI3K/AKT/mTOR Pathway. Source: Thermo Fisher Scientific.

  • Title: Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition. Source: MDPI.

  • Title: Targeting the PI3K/AKT/mTOR Pathway: Biomarkers of Success and Tribulation. Source: American Society of Clinical Oncology.

  • Title: Imidazo[4,5-c]quinolines as inhibitors of the PI3K/PKB-pathway. Source: OAK Open Access Archive.

  • Title: Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Source: PubMed Central.

  • Title: Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities. Source: PubMed.

  • Title: Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer. Source: RSC Publishing.

  • Title: Synergism between PI3K and mTOR inhibition. Cell viability assays in... Source: ResearchGate.

  • Title: Novel quinoline-derived mTOR inhibitors with remarkable enzymatic and cellular activities: design, synthesis and biological evaluation. Source: RSC Publishing.

Sources

Application Notes and Protocols: Unraveling the Metabolic Fate of Imidazo[4,5-f]quinolines

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Metabolism in Imidazo[4,5-f]quinoline Drug Development

Imidazo[4,5-f]quinolines represent a class of heterocyclic compounds with significant therapeutic potential, including antitumor and immunomodulatory activities.[1][2] Understanding the metabolic fate of these molecules is paramount in drug development. Metabolism dictates a compound's pharmacokinetic profile, efficacy, and potential for toxicity.[3] Comprehensive metabolic studies are therefore not just a regulatory requirement but a fundamental component of designing safer and more effective drugs.[4][5][6]

This guide provides a detailed framework for establishing robust in vitro and in vivo experimental setups to investigate the metabolism of imidazo[4,5-f]quinolines. We will delve into the rationale behind experimental choices, provide step-by-step protocols, and discuss the analytical techniques essential for metabolite identification and characterization.

I. In Vitro Metabolism: Simulating the Body's Primary Metabolic Hub

In vitro systems offer a controlled environment to study the metabolic pathways of imidazo[4,5-f]quinolines, primarily focusing on the liver, the main site of drug metabolism.[7][8] These models allow for the initial identification of metabolites and the enzymes responsible for their formation.

A. Key In Vitro Models and Their Rationale
  • Liver Microsomes: These are vesicles of the endoplasmic reticulum and contain a high concentration of Phase I enzymes, particularly cytochrome P450s (CYPs), which are crucial for the metabolism of many drugs.[7][9] Microsomal assays are excellent for initial screening of metabolic stability and identifying CYP-mediated metabolic pathways.[9][10] The imidazoquinoline, imiquimod, for instance, is metabolized by CYP1A isoforms.[11][12]

  • Hepatocytes: As the primary cell type in the liver, hepatocytes contain a full complement of both Phase I and Phase II metabolic enzymes and cofactors.[10][13] This makes them the "gold standard" for in vitro metabolism studies, providing a more comprehensive picture of a compound's metabolic profile, including conjugation reactions.[8][13]

  • Liver S9 Fraction: This is the supernatant fraction obtained after centrifuging a liver homogenate at 9000g. It contains both microsomal and cytosolic enzymes, offering a broader range of metabolic activities than microsomes alone.[14][15]

B. Experimental Workflow for In Vitro Metabolism

The following diagram illustrates a typical workflow for in vitro metabolism studies.

InVitro_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis TestCompound Imidazo[4,5-f]quinoline Stock Solution Incubation Incubate at 37°C (Time Course) TestCompound->Incubation MetabolicSystem Liver Microsomes, Hepatocytes, or S9 MetabolicSystem->Incubation Cofactors NADPH, UDPGA, PAPS, GSH Cofactors->Incubation Quench Quench Reaction (e.g., Acetonitrile) Incubation->Quench Centrifuge Centrifuge to Pellet Protein Quench->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LCMS LC-MS/MS Analysis Supernatant->LCMS MetaboliteID Metabolite Identification & Profiling LCMS->MetaboliteID

Caption: General workflow for in vitro metabolism studies.

C. Detailed Protocol: Metabolic Stability in Human Liver Microsomes

This protocol outlines the steps to determine the rate of metabolism of an imidazo[4,5-f]quinoline compound.

1. Materials:

  • Test imidazo[4,5-f]quinoline compound

  • Pooled human liver microsomes (HLM)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (ACN) for quenching

  • Control compounds (e.g., a known rapidly metabolized compound and a stable compound)

  • 96-well plates

  • Incubator set to 37°C

2. Procedure:

  • Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO), ensuring the final solvent concentration in the incubation is less than 0.5%.[7]

  • In a 96-well plate, add the phosphate buffer and the HLM suspension. Pre-incubate the plate at 37°C for 5 minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At designated time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding an equal volume of cold acetonitrile.[8]

  • Include negative controls (without NADPH) and positive controls (known substrates).

  • Once all time points are collected, centrifuge the plate to pellet the precipitated proteins.[16]

  • Transfer the supernatant to a new plate for LC-MS/MS analysis.

3. Data Analysis:

  • Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.

  • Plot the natural log of the percentage of the parent compound remaining versus time.

  • Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

ParameterDescription
Test Compound Conc. 1 µM
Microsome Conc. 0.5 mg/mL
Incubation Temp. 37°C
Time Points 0, 5, 15, 30, 60 min
Quenching Solution Acetonitrile with internal standard

II. In Vivo Metabolism: Understanding the Whole-Body Response

While in vitro models are invaluable, in vivo studies are essential to understand the complete metabolic profile of a compound in a living organism, including absorption, distribution, metabolism, and excretion (ADME).[3][6]

A. Animal Models

Rodent models, such as mice and rats, are commonly used in early-stage in vivo metabolism studies due to their well-characterized physiology and the availability of transgenic strains.[17][18] For some imidazoacridinones, mouse models have been successfully used to identify major metabolites and their pharmacokinetic profiles.[19]

B. Experimental Workflow for In Vivo Metabolism

InVivo_Workflow cluster_dosing Dosing cluster_sampling Sample Collection cluster_analysis Analysis AnimalModel Select Animal Model (e.g., Mouse, Rat) Dosing Administer Imidazo[4,5-f]quinoline (Oral, IV) AnimalModel->Dosing Blood Blood/Plasma Dosing->Blood Urine Urine Dosing->Urine Feces Feces Dosing->Feces Tissues Tissues (optional) Dosing->Tissues SamplePrep Sample Preparation (Extraction, Hydrolysis) Blood->SamplePrep Urine->SamplePrep Feces->SamplePrep Tissues->SamplePrep LCMS LC-MS/MS Analysis SamplePrep->LCMS MetaboliteID Metabolite Identification & Quantification LCMS->MetaboliteID PK Pharmacokinetic Analysis LCMS->PK

Caption: General workflow for in vivo metabolism studies.

C. Protocol: In Vivo Metabolism Study in Mice

This protocol provides a framework for a basic in vivo metabolism study.

1. Animal Husbandry and Dosing:

  • House mice in metabolic cages to allow for separate collection of urine and feces.

  • Administer the imidazo[4,5-f]quinoline compound via the intended clinical route (e.g., oral gavage or intravenous injection). A study on the carcinogen 2-amino-3-methylimidazo[4,5-f]quinoline (IQ) in mice involved oral administration.[20]

2. Sample Collection:

  • Collect urine and feces at predetermined intervals (e.g., 0-8h, 8-24h, 24-48h).

  • Collect blood samples at various time points to determine the pharmacokinetic profile of the parent drug and its metabolites.

3. Sample Processing:

  • Urine: Centrifuge to remove debris. For conjugated metabolites, an enzymatic hydrolysis step (e.g., with β-glucuronidase/arylsulfatase) may be necessary.

  • Feces: Homogenize and extract with an appropriate organic solvent.

  • Plasma: Isolate from blood by centrifugation.

4. Data Analysis:

  • Analyze the processed samples by LC-MS/MS to identify and quantify the parent compound and its metabolites.

  • Determine the percentage of the administered dose excreted in urine and feces.

  • Calculate key pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, half-life).

III. Analytical Methodologies: The Key to Metabolite Identification

High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the cornerstone analytical technique for metabolite identification and quantification due to its high sensitivity and specificity.[21][22][23]

A. LC-MS/MS Protocol for Metabolite Analysis

1. Sample Preparation:

  • Protein precipitation is a common method for in vitro and plasma samples. Add 3 volumes of cold acetonitrile to 1 volume of sample, vortex, and centrifuge.

  • Solid-phase extraction (SPE) can be used for cleaner extracts and to concentrate metabolites from urine.

2. Chromatographic Separation:

  • A reversed-phase C18 column is typically used for the separation of imidazo[4,5-f]quinolines and their metabolites.

  • A gradient elution with a mobile phase consisting of water and acetonitrile, both containing a small amount of formic acid (e.g., 0.1%), is commonly employed to achieve good separation.

3. Mass Spectrometric Detection:

  • Employ a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) for accurate mass measurements, which aids in determining the elemental composition of metabolites.[24][25]

  • Use data-dependent acquisition modes (e.g., full scan followed by product ion scans) to obtain fragmentation data for structural elucidation.

ParameterTypical Setting
Column C18, 2.1 x 100 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.3 mL/min
Ionization Mode Positive Electrospray Ionization (ESI+)
Scan Mode Full Scan (m/z 100-1000) and Data-Dependent MS/MS
B. Common Metabolic Pathways of Imidazoquinolines

Based on existing literature for similar heterocyclic amines, the following metabolic pathways are anticipated for imidazo[4,5-f]quinolines.[18][26]

Metabolic_Pathways cluster_phase1 Phase I Metabolism (CYP450s) cluster_phase2 Phase II Metabolism (Conjugation) Parent Imidazo[4,5-f]quinoline Hydroxylation Hydroxylation Parent->Hydroxylation CYP1A2, etc. N_Oxidation N-Oxidation Parent->N_Oxidation Demethylation N-Demethylation (if applicable) Parent->Demethylation Glucuronidation Glucuronidation (UGTs) Hydroxylation->Glucuronidation Sulfation Sulfation (SULTs) Hydroxylation->Sulfation N_Oxidation->Glucuronidation Excretion Excretion Glucuronidation->Excretion Sulfation->Excretion

Caption: Predicted metabolic pathways for imidazo[4,5-f]quinolines.

IV. Conclusion and Future Directions

The experimental setups and protocols detailed in this guide provide a comprehensive approach to elucidating the metabolism of novel imidazo[4,5-f]quinoline compounds. By systematically employing in vitro and in vivo models and leveraging advanced analytical techniques, researchers can gain critical insights into the metabolic fate of these promising therapeutic agents. This knowledge is essential for optimizing drug design, predicting potential drug-drug interactions, and ensuring the development of safe and effective medicines. As our understanding of drug metabolism evolves, so too will the sophistication of these experimental approaches, further enhancing our ability to bring new therapies to patients in need.

References

  • Navigating new regulatory guidelines for drug metabolism studies. (n.d.). Drug Discovery News. Retrieved from [Link]

  • Navigating New Regulatory Guidelines for Drug Interaction and Metabolism Studies. (n.d.). BioIVT. Retrieved from [Link]

  • Protocols Using Plateable Human Hepatocytes in ADME Assays. (2012). BD Biosciences. Retrieved from [Link]

  • Dashwood, R. H. (2003). Use of transgenic and mutant animal models in the study of heterocyclic amine-induced mutagenesis and carcinogenesis. BMB Reports, 36(1), 35-43. Retrieved from [Link]

  • Standard Protocols for Characterising Primary and In Vitro‐Generated Human Hepatocytes. (2023). Current Protocols. Retrieved from [Link]

  • Guidance for Industry: In Vivo Drug Metabolism/Drug Interaction Studies — Study Design, Data Analysis, and Recommendations for Dosing and Labeling. (1999). U.S. Food and Drug Administration. Retrieved from [Link]

  • Suspension Hepatocyte Metabolism Incubation Tips and Best Practices. (2024). YouTube. Retrieved from [Link]

  • Lakshmi, V. M., Zenser, T. V., & Davis, B. B. (2009). Identification of New 2-Amino-3-methylimidazo[4,5-f]quinoline Urinary Metabolites from β-Naphthoflavone-Treated Mice. Drug Metabolism and Disposition, 37(4), 795-802. Retrieved from [Link]

  • In Vitro Drug Metabolism Studies Using Human Liver Microsomes. (2019). ResearchGate. Retrieved from [Link]

  • Turesky, R. J. (2007). Metabolism and Biomarkers of Heterocyclic Aromatic Amines in Molecular Epidemiology Studies. Mechanisms of Mutagenesis. Retrieved from [Link]

  • Hepatocyte Stability Assay. (n.d.). Creative Bioarray. Retrieved from [Link]

  • A Convenient Laboratory Experiment for Teaching the Fundamentals of Drug Metabolism. (2001). American Journal of Pharmaceutical Education. Retrieved from [Link]

  • Educational Content. (n.d.). BioIVT. Retrieved from [Link]

  • Szafranski, K., et al. (2015). The Imidazoacridinone Antitumor Drug, C-1311, Is Metabolized by Flavin Monooxygenases but Not by Cytochrome P450s. Drug Metabolism and Disposition, 43(5), 721-729. Retrieved from [Link]

  • Gerbeth, J., et al. (2023). Imidazoquinolines with improved pharmacokinetic properties induce a high IFNα to TNFα ratio in vitro and in vivo. Frontiers in Immunology, 14. Retrieved from [Link]

  • Heier, R. F., et al. (1997). Synthesis and Biological Activities of (R)-5,6-Dihydro-N,N-dimethyl-4H-imidazo[4,5,1-ij]quinolin-5-amine and Its Metabolites. Journal of Medicinal Chemistry, 40(5), 639-646. Retrieved from [Link]

  • Potega, A., et al. (2008). The role of hepatic cytochrome P-450 enzymes in metabolism of imidazoacridinone antitumor agent, C-1311 (Symadex): studies with the hepatic NADPH:cytochrome P450 reductase null mice. ResearchGate. Retrieved from [Link]

  • Drug Metabolism Studies Using Liver Microsomes. (2024). Milecell Bio. Retrieved from [Link]

  • The Use of Liver Microsome In-Vitro Methods to Study Toxicant Metabolism and Predict Species Efficacy. (2010). Vertebrate Pest Conference. Retrieved from [Link]

  • In vivo metabolism of the antitumor imidazoacridinone C1311 in the mouse and in vitro comparison with humans. (1999). British Journal of Cancer, 81(1), 17-23. Retrieved from [Link]

  • The Toll-like receptor agonist imiquimod is metabolized by aryl hydrocarbon receptor-regulated cytochrome P450 enzymes in human keratinocytes and mouse liver. (2018). Scientific Reports, 8(1), 11629. Retrieved from [Link]

  • In Vitro Metabolism- and Transporter- Mediated Drug-Drug Interaction Studies - Guidance for Industry. (2017). U.S. Food and Drug Administration. Retrieved from [Link]

  • Interspecies metabolism of heterocyclic aromatic amines and the uncertainties in extrapolation of animal toxicity data for human risk assessment. (2007). ResearchGate. Retrieved from [Link]

  • Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry. (2020). STAR Protocols, 1(3), 100155. Retrieved from [Link]

  • Imidazoquinolines with improved pharmacokinetic properties induce a high IFNα to TNFα ratio in vitro and in vivo. (2023). Frontiers in Immunology, 14. Retrieved from [Link]

  • In Vitro, In Silico, and In Vivo Assessments of Pharmacokinetic Properties of ZM241385. (2021). Pharmaceutics, 13(11), 1858. Retrieved from [Link]

  • Metabolism and biomarkers of heterocyclic aromatic amines in humans. (2018). Genes and Environment, 40(1), 19. Retrieved from [Link]

  • Metabolism Studies In Vitro and In Vivo. (2013). ResearchGate. Retrieved from [Link]

  • Imidazo[4,5-c]quinolines as inhibitors of the PI3K/PKB-pathway. (2008). Bioorganic & Medicinal Chemistry Letters, 18(3), 1027-1030. Retrieved from [Link]

  • Analytical strategies for identifying drug metabolites. (2007). Mass Spectrometry Reviews, 26(3), 305-326. Retrieved from [Link]

  • Analytical tools and approaches for metabolite identification in early drug discovery. (2007). Pharmaceutical Research, 24(2), 248-257. Retrieved from [Link]

  • Role of Cytochrome P450 Enzymes in the Metabolic Activation of Tyrosine Kinase Inhibitors. (2017). Current Drug Metabolism, 18(12), 1124-1133. Retrieved from [Link]

  • Analytical Tools and Approaches for Metabolite Identification in Early Drug Discovery. (2007). Pharmaceutical Research. Retrieved from [Link]

  • A Protocol for Untargeted Metabolomic Analysis: From Sample Preparation to Data Processing. (2018). Metabolites, 8(4), 76. Retrieved from [Link]

  • The role of human cytochrome P450 enzymes in the metabolism of anticancer agents: implications for drug interactions. (1995). British Journal of Cancer, 71(3), 523-530. Retrieved from [Link]

  • Potential Role of Heterocyclic Aromatic Amines in Neurodegeneration. (2019). International Journal of Environmental Research and Public Health, 16(24), 5099. Retrieved from [Link]

  • Synthesis and biological activity of 1H-imidazo[4,5-f][4][7]phenanthroline as a potential antitumor agent with PI3K/AKT/mTOR signaling. (2022). European Journal of Pharmacology, 915, 174514. Retrieved from [Link]

  • Metabolomics: A review on its applications and recent advancements. (2020). Systematic Reviews in Pharmacy, 11(1), 471-479. Retrieved from [Link]

  • LC/MS/MS Method Package for Primary Metabolites. (n.d.). Shimadzu Scientific Instruments. Retrieved from [Link]

  • A protocol for LC-MS metabolomic data processing using chemometric tools. (2016). ResearchGate. Retrieved from [Link]

  • Analytical strategies for identifying drug metabolites. (2007). ResearchGate. Retrieved from [Link]

  • In Vitro Evaluation of imidazo[4,5-c]quinolin-2-ones as Gametocytocidal Antimalarial Agents. (2016). Molecules, 21(11), 1466. Retrieved from [Link]

  • Identification of metabolites with LC-MS/MS. (n.d.). Metabolomics Workbench. Retrieved from [Link]

  • 1H-Imidazo[4,5-c]quinoline derivatives as novel potent TNF-alpha suppressors. (2003). Bioorganic & Medicinal Chemistry, 11(12), 2541-2550. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Overcoming Solubility Challenges for 3-Methyl-2-hydroxy-3H-imidazo[4,5-F]quinoline

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for 3-Methyl-2-hydroxy-3H-imidazo[4,5-F]quinoline. This document is intended for researchers, scientists, and drug development professionals who are utilizing this compound in their experiments. The imidazo[4,5-f]quinoline scaffold is a cornerstone in the development of novel therapeutics, particularly immunomodulators. However, the planar, heterocyclic ring structure of these molecules often leads to significant challenges in achieving adequate solubility in aqueous solutions, a critical prerequisite for most biological assays and preclinical studies.

This guide provides a structured approach to understanding and overcoming these solubility issues. We will move from fundamental properties and frequently asked questions to in-depth troubleshooting protocols, explaining the scientific rationale behind each strategy.

Part 1: Compound Properties & Frequently Asked Questions (FAQs)

Understanding the Challenge

3-Methyl-2-hydroxy-3H-imidazo[4,5-F]quinoline possesses a rigid, polycyclic aromatic structure. While the hydroxy (-OH) and imidazole groups offer some potential for hydrogen bonding, the overall molecule is dominated by its hydrophobic nature, leading to low intrinsic aqueous solubility. A datasheet for the compound indicates it is soluble in organic solvents like DMF, Ethanol, and Methanol, but aqueous solubility is not specified, implying it is limited.[1]

Frequently Asked Questions

Q1: What is the expected aqueous solubility of 3-Methyl-2-hydroxy-3H-imidazo[4,5-F]quinoline?

Q2: What organic solvents should I use for preparing a primary stock solution?

A2: Dimethyl sulfoxide (DMSO) is the recommended starting solvent for creating a high-concentration primary stock (e.g., 10-50 mM).[4] A structurally related compound, 2-Amino-3-methylimidazo[4,5-f]quinoline, is reported to be soluble in DMSO at 10 mg/mL and in ethanol at 15 mg/mL.[5] For your primary stock, dissolve the compound in 100% DMSO. For subsequent use in aqueous buffers or cell culture media, this stock must be serially diluted.

Q3: My compound precipitates when I add my DMSO stock to my aqueous buffer or cell culture medium. What's happening?

A3: This is a common issue known as "crashing out." It occurs when the highly concentrated drug solution in a water-miscible organic solvent (like DMSO) is diluted into an aqueous phase where its solubility is much lower. The organic solvent disperses, leaving the drug molecules to agglomerate and precipitate. To avoid this, ensure vigorous mixing during dilution and keep the final concentration of the organic solvent as low as possible.

Q4: What is the maximum concentration of DMSO I can safely use in my cell-based assays?

A4: This is highly cell-line dependent. A general rule of thumb is to keep the final concentration of DMSO at or below 0.5% (v/v) to avoid cytotoxicity.[6] Many researchers aim for a final concentration of ≤0.1% for sensitive cell lines or long-term incubation studies.[7][8] It is always best practice to run a vehicle control (media with the same final DMSO concentration, without your compound) to assess any solvent-induced effects.[7][8]

Part 2: In-Depth Troubleshooting Guide

This section addresses specific experimental hurdles with detailed, scientifically-grounded solutions.

Problem 1: I need to prepare an aqueous solution for an in vitro biochemical assay, but the compound is insoluble in my buffer.

Solution A: pH Modification

  • Scientific Rationale: The imidazo[4,5-f]quinoline structure contains nitrogen atoms within its heterocyclic rings, which can be protonated under acidic conditions. This ionization dramatically increases the molecule's polarity and, consequently, its aqueous solubility.[9] The solubility of ionizable drugs is pH-dependent, with the charged form being more soluble than the neutral form.[9] By lowering the pH of the buffer, you can shift the equilibrium towards the more soluble, protonated form of the compound. This is a common strategy for weakly basic drugs.[10]

  • Protocol:

    • Prepare your desired buffer (e.g., PBS, Tris).

    • Weigh out the required amount of 3-Methyl-2-hydroxy-3H-imidazo[4,5-F]quinoline.

    • Add a small volume of the buffer to the solid compound.

    • While stirring, add 1N HCl dropwise to the suspension.

    • Monitor the solution for clarity. The compound should dissolve as the pH drops.

    • Once the compound is fully dissolved, adjust the pH back up to the desired final value using 1N NaOH, being careful not to overshoot, which could cause precipitation.

    • Finally, add the remaining buffer to reach the target final volume and concentration.

  • Caveat: Ensure the final pH is compatible with your assay components (e.g., enzyme stability). The Henderson-Hasselbalch equation can provide a rough estimate, but empirical testing is necessary as divalent buffer systems can lead to deviations.[11][12]

Solution B: Utilize Co-solvents

  • Scientific Rationale: Co-solvents are water-miscible organic solvents that increase solubility by reducing the polarity of the aqueous solvent system.[13] This makes the environment more favorable for hydrophobic molecules. Common co-solvents for in vitro work include ethanol, propylene glycol (PG), and polyethylene glycol 400 (PEG 400).[2]

  • Considerations: While effective, co-solvents can impact the activity of enzymes or other proteins in your assay.[14] It is crucial to determine the tolerance of your specific assay to the chosen co-solvent by running appropriate controls.

Co-SolventTypical Starting Concentration (v/v)Maximum Recommended in Assay (v/v)Notes
DMSO 100% (for primary stock)< 0.5%Potent solvent, but can interfere with assays and cell viability.[6][15]
Ethanol 20-50% in water< 5%Good solubilizer, but can denature proteins at higher concentrations.[16]
PEG 400 20-60% in water< 10%Generally well-tolerated and effective for many compounds.[14]
Propylene Glycol 20-60% in water< 10%Similar properties to PEG 400.[16]
Problem 2: My compound precipitates out of solution during long-term incubation in cell culture media.

Solution: Cyclodextrin Complexation

  • Scientific Rationale: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[17][18] They can encapsulate poorly soluble "guest" molecules, like our imidazoquinoline, forming an inclusion complex.[3][10] This complex presents a hydrophilic outer surface to the aqueous medium, dramatically increasing the apparent water solubility of the guest molecule.[19][20] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is frequently used due to its high aqueous solubility and biocompatibility.[17]

  • Workflow Diagram:

G cluster_0 Cyclodextrin Encapsulation Workflow start Weigh Compound & HP-β-CD dissolve Dissolve HP-β-CD in Aqueous Solution (e.g., Saline or Media) start->dissolve add_cmpd Add Compound to Cyclodextrin Solution dissolve->add_cmpd incubate Incubate with Stirring/Sonication (e.g., 2-24h at RT or 37°C) add_cmpd->incubate filter Filter through 0.22µm Syringe Filter to Remove Uncomplexed Drug incubate->filter end Sterile, Solubilized Drug-Cyclodextrin Complex filter->end G start Start: Insoluble Compound q1 What is the experimental system? start->q1 biochem Biochemical Assay (e.g., Enzyme Kinetics) q1->biochem Non-cellular cell_culture Cell-Based Assay (In Vitro) q1->cell_culture Cellular q2 Is pH modification compatible with assay? biochem->q2 q3 Is short-term incubation (<4 hours) sufficient? cell_culture->q3 ph_yes Use pH Adjustment (Acidification) q2->ph_yes Yes ph_no Use Co-solvents (e.g., PEG 400, Ethanol) <5% Final Concentration q2->ph_no No short_term_yes Use DMSO Stock (Final DMSO < 0.5%) q3->short_term_yes Yes short_term_no Use Cyclodextrin (HP-β-CD) Complexation q3->short_term_no No

Caption: Decision tree for selecting a solubilization strategy.

References

  • Title: Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC Source: PubMed Central URL
  • Title: Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review Source: Indian Journal of Pharmaceutical and Biological Research URL
  • Title: DMSO usage in cell culture Source: LifeTein URL
  • Title: Drug Solubility: Importance and Enhancement Techniques - PMC Source: NIH National Library of Medicine URL
  • Title: Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability Source: SciSpace URL
  • Title: Enhancing the Water Solubility and Efficacy of Anticancer Drugs Using Hydroxypropyl-β-Cyclodextrin Source: MDPI URL
  • Title: Cyclodextrin as a Drug Carrier Increasing Drug Solubility Source: Touro Scholar URL
  • Title: 3-Methyl-2-hydroxy-3H-imidazo[4,5-f]quinoline - Data Sheet Source: United States Biological URL
  • Title: Techniques for solubility enhancement of poorly soluble drugs: An overview Source: ResearchGate URL
  • Title: What must be the maximum final DMSO % in a cell culture plate (24 well plate) if I have to dissolve my compound in DMSO?
  • Title: Cyclodextrin Solutions for API Solubility Boost Source: BOC Sciences URL
  • Title: What the concentration of DMSO you use in cell culture assays?
  • Title: Review on Solubility Enhancement Techniques for Poorly Soluble Drugs Source: Auctores Online URL
  • Title: Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical?
  • Title: Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs Source: International Journal of Pharmaceutical Sciences URL
  • Title: Maximum DMSO concentration in media for cell culture?
  • Source: MedchemExpress.
  • Title: The effect of some cosolvents and surfactants on viability of cancerous cell lines Source: Research Journal of Pharmacognosy URL
  • Title: In Vitro Studies on the Effects of Water Miscible Organic Co-Solvents on Select Drug Metabolizing Enzyme Activities Source: Indian Journal of Pharmaceutical Sciences URL
  • Title: Considerations regarding use of solvents in in vitro cell based assays - PMC Source: NIH National Library of Medicine URL
  • Title: 2-HYDROXYAMINO-3-METHYL-3H-IMIDAZO[4,5-F]QUINOLINE Source: ChemicalBook URL
  • Title: Considerations regarding use of solvents in in vitro cell based assays Source: SpringerLink URL
  • Title: Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds - PMC Source: NIH National Library of Medicine URL
  • Title: 2-Amino-3-methylimidazo[4,5-f]quinoline Source: Cayman Chemical URL
  • Title: Accuracy of calculated pH-dependent aqueous drug solubility Source: PubMed URL
  • Title: Solubility-pH profiles of some acidic, basic and amphoteric drugs Source: ResearchGate URL
  • Title: IQ (2-AMINO-3-METHYLIMIDAZO[4,5-f]QUINOLINE)
  • Title: Study of pH-dependent drugs solubility in water Source: ResearchGate URL
  • Title: Study of pH-dependent drugs solubility in water Source: Semantic Scholar URL
  • Title: 2-AMINO-3-METHYL-3H-IMIDAZO[4,5-F]QUINOLINE Source: ChemicalBook URL
  • Title: 2-Amino-3-methylimidazo(4,5-f)
  • Title: MeIQ (2-AMINO-3,4-DIMETHYLIMIDAZO[4,5-f]QUINOLINE)

Sources

stability of 3-Methyl-2-hydroxy-3H-imidazo[4,5-F]quinoline under different storage conditions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3-Methyl-2-hydroxy-3H-imidazo[4,5-f]quinoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability of this compound under various storage conditions. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Introduction to the Stability of 3-Methyl-2-hydroxy-3H-imidazo[4,5-f]quinoline

3-Methyl-2-hydroxy-3H-imidazo[4,5-f]quinoline is a heterocyclic amine that is a hydroxylated derivative of the well-studied mutagen 2-amino-3-methylimidazo[4,5-f]quinoline (IQ). The introduction of a hydroxyl group at the 2-position of the imidazole ring can significantly influence the compound's chemical stability, reactivity, and degradation pathways compared to its parent compound. Understanding these stability characteristics is crucial for accurate experimental design, the development of stable pharmaceutical formulations, and ensuring the integrity of toxicological studies.

This document provides a comprehensive overview of the known and inferred stability profile of 3-Methyl-2-hydroxy-3H-imidazo[4,5-f]quinoline, drawing parallels from the extensive data available for IQ and other related heterocyclic compounds.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of 3-Methyl-2-hydroxy-3H-imidazo[4,5-f]quinoline?

Based on the chemical structure and data from related compounds, the primary factors influencing stability are expected to be:

  • Light: The 2-hydroxy derivative of IQ is known to be light-sensitive[1]. Exposure to UV or visible light can induce photochemical degradation.

  • pH: The parent compound, IQ, is stable under moderately acidic and alkaline conditions[2][3]. However, the hydroxyl group in your compound could alter this profile, potentially making it more susceptible to degradation at pH extremes.

  • Oxidizing Agents: Imidazole rings can be susceptible to oxidation[4]. The presence of oxidizing agents may lead to the formation of various degradation products.

  • Temperature: Prolonged exposure to heat may be a concern for the long-term stability of this compound, similar to its parent compound IQ[2].

Q2: I've observed a change in the color of my solid sample of 3-Methyl-2-hydroxy-3H-imidazo[4,5-f]quinoline. What could be the cause?

A color change in your solid sample is a common indicator of degradation. The most likely cause is exposure to light, given that the 2-hydroxy derivative of IQ is light-sensitive[1]. To mitigate this, always store the solid compound in a light-protected container, such as an amber vial, and in a dark environment.

Q3: My solution of 3-Methyl-2-hydroxy-3H-imidazo[4,5-f]quinoline has turned yellow after a few hours on the lab bench. Is it still usable?

The yellowing of your solution is a strong indication of degradation, likely due to a combination of light exposure and potential oxidation from dissolved oxygen. It is highly recommended to prepare solutions of 3-Methyl-2-hydroxy-3H-imidazo[4,5-f]quinoline fresh before each experiment. If a solution must be stored, even for a short period, it should be protected from light and kept at a low temperature (e.g., 2-8 °C). For critical applications, the purity of the solution should be verified by an appropriate analytical method, such as HPLC, before use.

Q4: What are the recommended storage conditions for this compound?

To ensure the long-term stability of 3-Methyl-2-hydroxy-3H-imidazo[4,5-f]quinoline, the following storage conditions are recommended:

  • Solid Form: Store in a tightly sealed, light-resistant container at -20°C for long-term storage.

  • In Solution: Prepare solutions fresh whenever possible. If short-term storage is necessary, protect the solution from light, store at 2-8°C, and consider purging with an inert gas (e.g., nitrogen or argon) to minimize oxidation.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action & Explanation
Inconsistent experimental results Degradation of the compound during the experiment.Prepare fresh solutions for each experiment. Minimize the exposure of the compound and its solutions to light and elevated temperatures. The hydroxyl group may increase reactivity compared to the parent amine, leading to faster degradation under experimental conditions.
Appearance of unexpected peaks in HPLC analysis Formation of degradation products.Review the storage and handling procedures. The appearance of new peaks suggests that the compound is not stable under the current conditions. A forced degradation study can help to identify potential degradation products and establish appropriate handling protocols.
Low recovery of the compound from a sample matrix Instability in the sample matrix or during the extraction process.Evaluate the pH of the sample matrix. Adjust the pH to a neutral range if possible, as extreme pH can catalyze degradation. Minimize the time between sample collection and analysis.

Experimental Protocols

Protocol 1: Forced Degradation Study

A forced degradation study is essential for understanding the intrinsic stability of 3-Methyl-2-hydroxy-3H-imidazo[4,5-f]quinoline and identifying its degradation products. This protocol outlines a systematic approach based on ICH guidelines and literature on related compounds[5][6].

Objective: To investigate the degradation of 3-Methyl-2-hydroxy-3H-imidazo[4,5-f]quinoline under various stress conditions.

Materials:

  • 3-Methyl-2-hydroxy-3H-imidazo[4,5-f]quinoline

  • HPLC grade methanol and water

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with a UV or PDA detector and a mass spectrometer (LC-MS)

  • Photostability chamber

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of 3-Methyl-2-hydroxy-3H-imidazo[4,5-f]quinoline in methanol at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Place the solid compound and a solution in methanol in an oven at 60°C for 48 hours.

    • Photolytic Degradation: Expose the solid compound and a solution in methanol to light in a photostability chamber according to ICH Q1B guidelines.

  • Sample Analysis:

    • After the specified stress period, neutralize the acidic and basic samples.

    • Dilute all samples to an appropriate concentration with the mobile phase.

    • Analyze the samples by a validated stability-indicating HPLC-MS method.

Data Analysis:

  • Calculate the percentage of degradation for each stress condition.

  • Identify the major degradation products by their mass-to-charge ratio (m/z) and fragmentation patterns from the MS data. The degradation of the related compound quinoline often initiates with hydroxylation, which could be a potential pathway for further degradation of your already hydroxylated compound[7].

Protocol 2: Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating 3-Methyl-2-hydroxy-3H-imidazo[4,5-f]quinoline from its potential degradation products.

Instrumentation:

  • HPLC with a C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • UV or PDA detector

  • Mass spectrometer (recommended for peak identification)

Chromatographic Conditions (Example):

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: Start with 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, and then return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: Determined by UV scan of the parent compound (typically in the range of 250-350 nm).

  • Injection Volume: 10 µL

Method Validation: The method should be validated according to ICH guidelines to ensure it is specific, accurate, precise, linear, and robust for its intended purpose.

Data Presentation

Table 1: Summary of Inferred Stability of 3-Methyl-2-hydroxy-3H-imidazo[4,5-f]quinoline

Condition Expected Stability Potential Degradation Products Recommendations
Solid, -20°C, Protected from light HighMinimalRecommended for long-term storage.
Solid, Room Temperature, Light Exposure LowPhotodegradation productsStore in light-resistant containers.
Solution, Neutral pH, Protected from light ModerateOxidative degradation productsPrepare fresh or store at 2-8°C for short periods.
Solution, Acidic/Basic pH Moderate to LowHydrolysis productsBuffer solutions to a neutral pH if possible.
Solution, Presence of Oxidizing Agents LowOxidized derivativesAvoid contact with oxidizing agents.

Visualizations

Logical Relationship of Stability Factors

cluster_compound 3-Methyl-2-hydroxy-3H-imidazo[4,5-f]quinoline cluster_factors Influencing Factors cluster_outcome Outcome Compound Compound Stability Degradation Degradation Light Light Light->Degradation Photodegradation pH pH pH->Degradation Hydrolysis Oxidation Oxidation Oxidation->Degradation Oxidative Products Temperature Temperature Temperature->Degradation Thermal Decomposition

Caption: Factors influencing the stability of 3-Methyl-2-hydroxy-3H-imidazo[4,5-f]quinoline.

Experimental Workflow for Stability Testing

start Start: Pure Compound prep Prepare Stock Solution (1 mg/mL in Methanol) start->prep stress Apply Stress Conditions (Acid, Base, Oxidation, Heat, Light) prep->stress analysis Analyze by Stability-Indicating HPLC-MS stress->analysis data Identify Degradants & Quantify Degradation analysis->data end End: Stability Profile data->end

Caption: Workflow for a forced degradation study.

References

  • Hsu, F. F., Lakshmi, V. M., & Zenser, T. V. (2009). Identification of New 2-Amino-3-methylimidazo[4,5-f]quinoline Urinary Metabolites from β-Naphthoflavone-Treated Mice. Drug Metabolism and Disposition, 37(2), 399–408. [Link]

  • FooDB. (2020). Showing Compound 2-Amino-3-methylimidazo[4,5-f]quinoline (FDB000900). [Link]

  • Roge, A. B., Tarte, P. S., Kumare, M. M., Shendarkar, G. R., & Vadvalkar, S. M. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry, 7(1), 99-102. [Link]

  • National Center for Biotechnology Information. (n.d.). MeIQ (2-AMINO-3,4-DIMETHYLIMIDAZO[4,5-f]QUINOLINE). [Link]

  • El-Sayed, W. A., Ali, O. M., & Abd-Elmoniem, A. M. (2016). Syntheses of Enaminone-Based Heterocyclic Compounds and Study their Biological Activity. ResearchGate. [Link]

  • Slepokura, K., & Błachut, D. (2015). Stable Hemiaminals: 2-Aminopyrimidine Derivatives. Molecules, 20(8), 14384–14401. [Link]

  • Kumar, A., & Agarwal, R. (1983). Imidazo[4,5-f]quinolines. 4. Synthesis and anthelmintic activity of a series of imidazo[4,5-f]quinolin-9-ols. Journal of Medicinal Chemistry, 26(4), 575–577. [Link]

  • Li, Y., & Zhang, M. (2018). Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. Journal of Pharmaceutical and Biomedical Analysis, 159, 328–336. [Link]

  • Snyderwine, E. G., Roller, P. P., Wirth, P. J., Adamson, R. H., Sato, S., & Thorgeirsson, S. S. (1987). Synthesis, purification and mutagenicity of 2-hydroxyamino-3-methylimidazolo[4,5-f]quinoline. Carcinogenesis, 8(7), 1017–1020. [Link]

  • Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2014). Synthesis and characterization of heterocyclic compounds from amine derivative. ResearchGate. [Link]

  • Clark, R. D., Miller, A. B., Berger, J., Jin, Y., & Repke, D. B. (1995). Synthesis and Biological Activities of (R)-5,6-Dihydro-N,N-dimethyl-4H-imidazo[4,5,1-ij]quinolin-5-amine and Its Metabolites. Journal of Medicinal Chemistry, 38(24), 4914–4923. [Link]

  • Găină, L., Găină, C., & Vlase, T. (2013). NEW IMIDAZOLINE DERIVATIVES, SYNTHESIS, CHARACTERIZATION AND THERMAL DEGRADATION. Revue Roumaine de Chimie, 58(11-12), 921-929. [Link]

  • Sun, J. D., Liu, S. J., & Li, S. P. (2001). Pathway proposed for the degradation of quinoline: (1) 2-oxo-1,2-dihydroquinoline. ResearchGate. [Link]

  • Pravica, M. G., & Pravica, D. W. (2012). Synthesis, structure, and stability of a novel 2H-azirine under pressure. RSC Advances, 2(15), 6246-6250. [Link]

  • National Center for Biotechnology Information. (n.d.). IQ (2-AMINO-3-METHYLIMIDAZO[4,5-f]QUINOLINE). [Link]

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. [Link]

  • Longdom Publishing. (n.d.). The Formation of Heterocyclic Aromatic Amines. [Link]

  • OUCI. (n.d.). Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond. [Link]

  • Luks, H. J., Spratt, T. E., Vavrek, M. T., Weisburger, J. H., & Degen, G. H. (1989). Fluorometric detection of 2-amino-3-methylimidazo[4,5-f]quinoline, 2-amino-3,4-dimethylimidazo[4,5-f]quinoline and their N-acetylated metabolites excreted by the rat. Cancer Letters, 47(1-2), 139–144. [Link]

  • Zenser, T. V., Lakshmi, V. M., & Hsu, F. F. (2009). Identification of New 2-Amino-3-methylimidazo[4,5-f]quinoline Urinary Metabolites from β-Naphthoflavone-Treated Mice. Sci-Hub. [Link]

Sources

minimizing byproduct formation in imidazoquinoline synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals engaged in the synthesis of imidazoquinoline derivatives. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you navigate the complexities of these syntheses and minimize the formation of unwanted byproducts. This guide is structured to address common challenges through a combination of frequently asked questions and detailed troubleshooting protocols.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of byproducts encountered in imidazoquinoline synthesis?

A1: Byproduct formation is a significant challenge that can impact yield, purity, and downstream applications. The most prevalent byproducts typically fall into three categories:

  • Regioisomers: In many synthetic routes, particularly when using unsymmetrically substituted diamine precursors, cyclization can occur at different positions, leading to a mixture of structural isomers (e.g., imidazo[4,5-c] vs. imidazo[4,5-b]pyridines).[1] Controlling regioselectivity is crucial and often depends on the precise reaction conditions and the electronic nature of the substrates.[2][3]

  • Incompletely Cyclized Intermediates: The final cyclization to form the imidazole ring is often the most challenging step, sometimes requiring harsh conditions like high temperatures.[4][5] Failure to achieve complete conversion leaves starting materials or stable intermediates, such as Schiff bases or amides, in the crude product mixture.[4][6]

  • Products from Side Reactions: Depending on the functional groups present on your precursors, various side reactions can occur. These may include over-oxidation, N-oxidation of the quinoline ring system, or undesired reactions of sensitive functional groups under the chosen reaction conditions.[7]

Q2: How do fundamental reaction parameters like solvent, temperature, and time affect byproduct formation?

A2: These parameters are critically linked and must be optimized empirically for each specific substrate combination.

  • Temperature: Temperature is a double-edged sword. High temperatures are often required to overcome the activation energy for the final cyclization step, as seen in the Conrad-Limpach synthesis which can require temperatures around 250 °C.[4][5] However, excessive heat can also promote decomposition or the formation of thermal byproducts. Conversely, lower temperatures may favor a kinetic product over a desired thermodynamic one, leading to regioisomeric impurities.[4]

  • Solvent: The choice of solvent is critical. For high-temperature cyclizations, high-boiling inert solvents like mineral oil, Dowtherm A, or even 1,2,4-trichlorobenzene are traditionally used to ensure the reaction reaches the required temperature for ring closure.[8] The polarity and coordinating ability of the solvent can also influence reaction pathways and the stability of intermediates.

  • Reaction Time: Insufficient reaction time can lead to incomplete conversion and a higher proportion of intermediates.[9] However, prolonged reaction times, especially at high temperatures, can increase the formation of degradation products.[9] It is essential to monitor reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal endpoint.

Q3: What is the role of a catalyst in controlling byproduct formation?

A3: Catalysts, particularly Lewis acids (e.g., AlCl₃, Yb(OTf)₃) or protic acids (e.g., PPA, H₂SO₄), play a pivotal role in promoting the desired reaction pathway.[4][10][11]

  • Lewis Acids: Lewis acids can activate carbonyl groups, facilitating nucleophilic attack and promoting cyclization. For example, AlCl₃ has been shown to be effective in intramolecular Diels-Alder (IMDA) reactions for forming fused imidazoquinoline systems.[10] The choice and loading of the Lewis acid can significantly impact yield and selectivity.

  • Protic Acids: Strong acids are often used to catalyze condensation and cyclization steps. In the Conrad-Limpach synthesis, an acid catalyst facilitates the formation of the Schiff base and subsequent keto-enol tautomerizations necessary for ring closure.[4] Polyphosphoric acid (PPA) is frequently used as both a catalyst and a dehydrating agent at elevated temperatures.[2]

Q4: What are the most effective general strategies for purifying imidazoquinoline products away from byproducts?

A4: A multi-step purification strategy is often necessary.

  • Initial Workup: A standard aqueous workup can remove inorganic salts and highly polar impurities.

  • Precipitation/Recrystallization: If the desired product is a solid and has significantly different solubility from the major impurities, recrystallization from a suitable solvent system can be a highly effective and scalable purification step.

  • Chromatography: Flash column chromatography is the most common method for separating complex mixtures.[12] Given the often-polar nature of imidazoquinolines (due to the nitrogen heterocycles), normal-phase (silica gel) or reversed-phase chromatography may be employed. Sometimes, orthogonal purification (using both normal- and reversed-phase) is required to achieve high purity.[9]

  • Affinity/Ion-Exchange: For specific applications, particularly with biomolecules, techniques like ion-exchange or affinity chromatography can be used if the target molecule has appropriate functional handles.[12]

Troubleshooting Guides

Guide 1: Issue with Regioisomer Formation

Problem: My reaction is producing a mixture of N-5 and N-4 regioisomers during the alkylation of an imidazo[4,5-c]pyridine core, confirmed by 2D-NMR. How can I improve the regioselectivity?

Causality: The nitrogen atoms in the imidazole ring have different steric and electronic environments. Alkylation can occur at either nitrogen, and the preferred site is influenced by factors like the steric bulk of the alkylating agent, the counter-ion of the base used for deprotonation, and the solvent. Often, a mixture is obtained, complicating purification and reducing the yield of the desired isomer.[1]

Workflow for Controlling Regioselectivity

G cluster_0 Problem Identification cluster_1 Strategy: Modify Reaction Conditions cluster_2 Strategy: Use Directing Groups cluster_3 Analysis & Refinement start Mixture of Regioisomers Detected (e.g., by NMR, LC-MS) cond_base Vary the Base (e.g., K₂CO₃ vs. NaH) start->cond_base Hypothesis: Base counter-ion influences selectivity cond_solvent Change Solvent Polarity (e.g., DMF vs. THF) start->cond_solvent Hypothesis: Solvent polarity alters reaction site accessibility cond_temp Adjust Reaction Temperature start->cond_temp Hypothesis: Kinetic vs. Thermodynamic Control directing_group Introduce a Removable Steric Directing Group start->directing_group Alternative Approach analyze Analyze Product Ratio (¹H NMR, HPLC) cond_base->analyze cond_solvent->analyze cond_temp->analyze directing_group->analyze refine Select Optimal Conditions for Desired Isomer analyze->refine

Caption: Troubleshooting workflow for improving regioselectivity.

Protocol: Optimizing Alkylation Regioselectivity
  • Reaction Setup: In parallel reaction vessels, dissolve your starting imidazopyridine (1.0 equiv) in anhydrous DMF.

  • Base Variation:

    • Vessel A: Add K₂CO₃ (2.0 equiv).

    • Vessel B: Add NaH (60% dispersion in mineral oil, 1.5 equiv) carefully at 0 °C.

    • Vessel C: Add Cs₂CO₃ (2.0 equiv).

  • Stirring: Stir the mixtures at room temperature for 30 minutes to allow for salt formation.

  • Addition of Alkylating Agent: Add the alkylating agent (e.g., butyl bromide, 1.2 equiv) dropwise to each vessel.

  • Temperature Control: Run the reactions at a consistent temperature (e.g., 60 °C) and monitor by TLC or LC-MS.

  • Analysis: After quenching the reactions, extract the products and analyze the crude mixture by ¹H NMR. The ratio of the regioisomers can be determined by integrating characteristic peaks. 2D-NOESY and HMBC spectra are definitive for structural confirmation.[1]

  • Optimization: Based on the results, select the base that provides the best selectivity for your desired isomer for future scale-up.

BaseTypical SolventCommon OutcomeRationale
K₂CO₃ DMFOften gives mixtures, but is a good starting point due to ease of handling.Heterogeneous reaction, moderate basicity.
NaH DMF, THFCan favor the thermodynamically more stable anion, potentially increasing selectivity.Strong, non-nucleophilic base, homogeneous reaction after deprotonation.
Cs₂CO₃ DMF, AcetonitrileThe large cesium cation can influence selectivity through chelation effects.More soluble than K₂CO₃, providing a more homogeneous reaction.
Guide 2: Issue with Incomplete Cyclization in Conrad-Limpach Synthesis

Problem: I am attempting a Conrad-Limpach synthesis to form a 4-hydroxyquinoline, but I am isolating a significant amount of the uncyclized β-aminoacrylate intermediate.

Causality: The Conrad-Limpach synthesis involves two key stages: the initial condensation of an aniline with a β-ketoester to form a β-aminoacrylate (the kinetic product), followed by a high-temperature thermal cyclization.[4][6] The cyclization step has a high activation energy because it involves the temporary disruption of the aniline's aromaticity.[8] Insufficient temperature or reaction time will result in the isolation of the stable, uncyclized intermediate.

Reaction Pathway: Conrad-Limpach Synthesis & Byproduct

Caption: Desired pathway vs. incomplete reaction in Conrad-Limpach synthesis.

Protocol: Driving Thermal Cyclization to Completion
  • Solvent Selection: Ensure you are using a solvent with a sufficiently high boiling point. While traditional mineral oil works, alternatives like 1,2,4-trichlorobenzene (b.p. 214 °C) or 2,6-di-tert-butylphenol (b.p. 253 °C) can give cleaner reactions and better yields.[8]

  • Experimental Setup:

    • Place the isolated β-aminoacrylate intermediate into a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

    • Add the high-boiling solvent (e.g., 2,6-di-tert-butylphenol) to create a slurry.

    • Use a heating mantle with a temperature controller and a sand bath to ensure uniform heating.

  • Reaction Execution:

    • Heat the mixture slowly to the target temperature (e.g., 250 °C).

    • Monitor the reaction by taking small aliquots periodically (if feasible and safe) and analyzing by TLC. The intermediate should be less polar than the final 4-hydroxyquinoline product.

    • Maintain the temperature for 1-3 hours, or until TLC analysis shows the disappearance of the starting material.

  • Workup:

    • Allow the reaction mixture to cool to room temperature. The product may precipitate upon cooling.

    • Add a non-polar solvent like hexanes to dilute the reaction solvent and further precipitate the product.

    • Collect the solid product by vacuum filtration and wash thoroughly with hexanes to remove the high-boiling solvent.

    • Further purification can be achieved by recrystallization.

SolventBoiling Point (°C)Yield Example (%)[8]Notes
Dowtherm A 257~65Traditional standard, effective but can have an unpleasant odor.
2,6-di-tert-butylphenol 253~65Less expensive, odorless alternative.[8]
1,2,4-trichlorobenzene 214~62Good alternative, lower boiling point may require longer reaction times.
Decahydronaphthalene 189-1910Insufficient temperature; yields only uncyclized starting material.[8]

References

  • Beilstein Archives. (2025). A multicomponent reaction-initiated synthesis of imidazopyridine-fused isoquinolinones.
  • Jahangir, W., et al. (2025). Recent progress in the synthesis of imidazoquinoline derivatives. ResearchGate.
  • Biotage. (2023). How does reaction time impact synthetic product purity and yield?
  • National Institutes of Health (NIH). (n.d.). Design and Synthesis of Polyphenolic Imidazo[4,5-c]quinoline Derivatives to Modulate Toll Like Receptor-7 Agonistic Activity and Adjuvanticity.
  • Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Synthesis and anti-cancer activity of 1,4-disubstituted imidazo[4,5-c]quinolines.
  • Grokipedia. (n.d.). Imidazoquinoline.
  • Journal of Medicinal Chemistry. (2016). In vitro evaluation of imidazo[4,5-c]quinolin-2-ones as gametocytocidal antimalarial agents.
  • PubMed. (2000). Synthesis and cytotoxicity of 2-methyl-1-substituted-imidazo [4,5-g]quinoline-4,9-dione and 7,8-dihydro-10H-[10][13]oxazino[3',4':2,3]imidazo[4,5-g]quinoline-5,12-dione derivatives. Available at:

  • RSC Publishing. (2023). Synthesis and immunopharmacological evaluation of novel TLR7 agonistic triazole tethered imidazoquinolines.
  • ACS Publications. (n.d.). Discovery of Imidazoquinolines with Toll-Like Receptor 7/8 Independent Cytokine Induction.
  • Wikipedia. (n.d.). Conrad–Limpach synthesis.
  • PubMed. (2023). Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities.
  • PubMed Central. (n.d.). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives.
  • PMC - NIH. (2021). Synthesis, antibacterial, anti-oxidant and molecular docking studies of imidazoquinolines.
  • RSC Publishing. (n.d.). Regioselective synthesis of 1,4-disubstituted imidazoles.
  • SynArchive. (n.d.). Conrad-Limpach Synthesis.
  • JKU ePUB - Johannes Kepler Universität Linz. (n.d.). On the Synthesis of Imidazoquinoline and Pyrazinoquinoline Derivatives for the Application in Cancer Immunotherapy.
  • Sigma-Aldrich. (n.d.). Optimizing Purification of Histidine-Tagged Proteins.
  • National Institutes of Health (NIH). (n.d.). A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones.
  • Scribd. (n.d.). Conrad-Limpach Quinoline Synthesis: A. General Description of The Reaction.
  • ResearchGate. (n.d.). Synthesis and Applications of Imidazoquinolines: A Review.
  • PubMed. (2014). Control of regioselectivity over gold nanocrystals of different surfaces for the synthesis of 1,4-disubstituted triazole through the click reaction.
  • Organic Chemistry Portal. (2014). Regioselective Synthesis of 2H-Indazoles Using a Mild, One-Pot Condensation-Cadogan Reductive Cyclization.
  • Abcam. (n.d.). Antibody purification.
  • Sino Biological. (n.d.). Antibody Purification: Methods, Techniques, and Process.

Sources

Technical Support Center: Optimization of N-Acetylation of Imidazoquinolines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the N-acetylation of imidazoquinolines. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important class of molecules. The N-acetylation of the imidazoquinoline scaffold is a critical transformation in the synthesis of pharmacologically active compounds, but it can present several challenges, from low yields to selectivity issues.

This resource provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and practical laboratory experience. Our goal is to empower you to diagnose issues, optimize your reaction conditions, and achieve reliable, high-quality results.

Section 1: Troubleshooting Guide

This section addresses specific experimental problems in a question-and-answer format. Each answer provides a causal analysis and actionable steps for resolution.

Problem 1: Low or No Product Yield

Question: My N-acetylation reaction of an imidazoquinoline is resulting in very low or no yield. What are the potential causes and how can I troubleshoot this?

Answer: A low or nonexistent yield is one of the most common issues in N-acetylation reactions. The problem can typically be traced back to one of four areas: reagent/catalyst activity, reaction conditions, substrate properties, or workup procedure. A systematic approach is crucial for identifying the root cause.

Causality and Resolution Strategy:

  • Reagent Reactivity and Stoichiometry:

    • Acetylating Agent: The choice and quality of the acetylating agent are paramount. Acetic anhydride and acetyl chloride are the most common reagents.[1][2] Acetyl chloride is generally more reactive but can generate corrosive HCl, which may require a stoichiometric amount of base. Acetic anhydride is less reactive but often provides cleaner reactions.[2]

      • Action: Verify the purity and age of your acetylating agent. Anhydrides can hydrolyze over time. Consider using a freshly opened bottle or purifying the reagent before use. Ensure you are using the correct stoichiometry, typically 1.1 to 1.5 equivalents.

    • Base: A base is often required to neutralize the acidic byproduct (acetic acid or HCl) and to deprotonate the nitrogen atom, increasing its nucleophilicity.[2] Common bases include triethylamine (TEA), pyridine, or N,N-diisopropylethylamine (DIPEA).

      • Action: Ensure your base is dry and pure. Use at least a stoichiometric amount relative to the acetylating agent. For sensitive substrates, a non-nucleophilic base like DIPEA is preferable.

  • Reaction Conditions:

    • Temperature: Acetylation reactions are often exothermic. Running the reaction at too high a temperature can lead to decomposition of the starting material or product and the formation of side products.[1] Conversely, a temperature that is too low may result in an impractically slow reaction rate.

      • Action: Start the reaction at 0 °C, especially during the addition of the acetylating agent, to control the initial exotherm.[3] Allow the reaction to slowly warm to room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Gentle heating (e.g., 40-50 °C) may be necessary to drive the reaction to completion.[4]

    • Solvent: The solvent must be inert to the reaction conditions and capable of dissolving the imidazoquinoline starting material.

      • Action: Dichloromethane (DCM), chloroform, acetonitrile (MeCN), and tetrahydrofuran (THF) are common choices. Ensure the solvent is anhydrous, as water will readily consume the acetylating agent. If solubility is an issue, consider a more polar aprotic solvent like N,N-dimethylformamide (DMF), but be aware that purification can be more challenging.

  • Substrate Reactivity:

    • The electronic properties of the imidazoquinoline ring can significantly influence the nucleophilicity of the nitrogen atom. Electron-withdrawing groups on the ring will decrease its reactivity.[5]

      • Action: For less reactive substrates, you may need more forcing conditions: increase the temperature, use a more reactive acetylating agent (acetyl chloride), or add a catalyst like 4-dimethylaminopyridine (DMAP).

Troubleshooting Workflow:

Below is a systematic workflow to diagnose low-yield issues.

G start Low / No Yield Observed check_reagents 1. Verify Reagents - Purity of Acylating Agent? - Stoichiometry (1.1-1.5 eq)? - Base is dry and sufficient? start->check_reagents check_conditions 2. Assess Conditions - Temperature too low/high? - Solvent anhydrous? - Substrate fully dissolved? check_reagents->check_conditions Reagents OK check_monitoring 3. Analyze Reaction - Monitor by TLC/LC-MS - Any starting material left? - New spots/peaks visible? check_conditions->check_monitoring Conditions OK incomplete Incomplete Reaction check_monitoring->incomplete Yes side_products Side Products Formed check_monitoring->side_products Yes no_reaction No Reaction check_monitoring->no_reaction No optimize 4. Optimize - Increase temperature - Add catalyst (e.g., DMAP) - Use more reactive agent incomplete->optimize side_products_link Go to Problem 2: Side Product Formation side_products->side_products_link no_reaction->optimize

Caption: A systematic workflow for troubleshooting low-yield N-acetylation reactions.

Problem 2: Formation of Side Products (e.g., O-acetylation)

Question: My reaction is producing the desired N-acetylated product, but I'm also seeing significant impurities, possibly from O-acetylation or di-acetylation. How can I improve selectivity?

Answer: The presence of multiple nucleophilic sites on the imidazoquinoline core (e.g., other nitrogen atoms or hydroxyl groups) can lead to a lack of selectivity. Achieving high selectivity for N-acetylation requires careful control over reaction conditions.

Causality and Resolution Strategy:

  • Mechanism of Selectivity: The primary amino group on the imidazole ring is generally the most nucleophilic site. However, other heteroatoms can compete, especially under harsh conditions. The relative pKa values of the different nitrogen atoms and any hydroxyl groups determine their nucleophilicity.[3]

    • Action: Understanding the electronic structure of your specific imidazoquinoline is key. If your molecule contains a phenol or alcohol, O-acetylation is a common side reaction.[6]

  • Controlling Stoichiometry: Using a large excess of the acetylating agent is a common cause of multiple acetylations.

    • Action: Carefully control the stoichiometry. Use no more than 1.1 equivalents of the acetylating agent. Consider slow, dropwise addition of the agent to a cooled solution of the substrate to avoid localized high concentrations.

  • Role of Temperature and Base:

    • Lower temperatures generally favor the kinetically preferred product, which is often the desired N-acetylation.[7] Higher temperatures can provide enough energy to overcome the activation barrier for less favorable side reactions.

    • The choice of base can also influence selectivity. A bulky, non-nucleophilic base like DIPEA is less likely to participate in the reaction itself compared to pyridine.

    • Action: Run the reaction at 0 °C or even lower (-20 °C) and allow it to warm slowly. Monitor carefully and quench the reaction as soon as the starting material is consumed to prevent over-acetylation.

Data Summary: Conditions to Enhance N-Acetylation Selectivity

ParameterCondition for High N-SelectivityRationale
Temperature 0 °C to Room TemperatureMinimizes energy available for side reactions (e.g., O-acetylation).[3]
Acylating Agent Acetic AnhydrideGenerally less reactive than acetyl chloride, leading to better control.
Stoichiometry 1.05 - 1.1 equivalentsPrevents di-acetylation or other multiple additions.
Addition Method Slow, dropwise additionAvoids localized excess of the acylating agent.
Base Non-nucleophilic (e.g., DIPEA)Reduces the chance of the base interfering with the reaction.
Catalyst Use DMAP sparingly (if needed)DMAP is a powerful catalyst but can also promote side reactions if used in excess.

Reaction Mechanism Overview:

The general mechanism involves the nucleophilic attack of the amine nitrogen on the electrophilic carbonyl carbon of the acetylating agent.

G cluster_0 N-Acetylation Mechanism Imidazoquinoline-NH2 R-NH₂ Intermediate Tetrahedral Intermediate Imidazoquinoline-NH2->Intermediate Nucleophilic Attack AceticAnhydride Ac₂O AceticAnhydride->Intermediate Product R-NH-Ac Intermediate->Product Collapse Byproduct AcOH Intermediate->Byproduct

Caption: Simplified mechanism for the N-acetylation of an amine with acetic anhydride.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the best acetylating agent to use: acetic anhydride or acetyl chloride?

A1: The choice depends on the reactivity of your substrate.

  • Acetyl Chloride: More reactive and suitable for less nucleophilic amines. However, it produces HCl, which must be scavenged by a base.[2][8]

  • Acetic Anhydride: Less reactive, often leading to cleaner reactions with fewer side products. It is generally the preferred reagent for amines of moderate to high reactivity.[2][9]

Q2: How do I choose the right solvent?

A2: The ideal solvent should be aprotic and anhydrous, and it should fully dissolve your imidazoquinoline substrate.

  • Good choices: Dichloromethane (DCM), Chloroform, Tetrahydrofuran (THF), Acetonitrile (MeCN).[10]

  • For low solubility: N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) can be used, but their high boiling points can complicate product isolation.

  • Key consideration: Always use anhydrous grade solvents to prevent hydrolysis of the acetylating agent.

Q3: Is a base always necessary?

A3: Yes, in most cases, a base is highly recommended. It serves two purposes: 1) It neutralizes the acidic byproduct (HCl from acetyl chloride or acetic acid from acetic anhydride), preventing potential acid-catalyzed degradation of your product or starting material.[11] 2) It can deprotonate the amine, increasing its nucleophilicity and accelerating the reaction.

Q4: How can I effectively monitor the reaction's progress?

A4: Thin Layer Chromatography (TLC) is the most common and convenient method. Use a solvent system that gives good separation between your starting material, product, and any potential byproducts. Staining with potassium permanganate or viewing under UV light can help visualize the spots. For more quantitative analysis, LC-MS is the preferred method, as it can confirm the mass of the product and identify impurities.

Q5: My product is difficult to purify. Any suggestions?

A5: Purification challenges often arise from unreacted starting material or closely related side products.

  • Aqueous Wash: First, perform an aqueous workup. Washing with a mild base (e.g., saturated NaHCO₃ solution) will remove any acidic byproducts or catalysts like DMAP.

  • Column Chromatography: Silica gel column chromatography is the standard method for purification. A gradient elution, starting with a non-polar solvent (e.g., hexane or petroleum ether) and gradually increasing the polarity with ethyl acetate, is typically effective.

  • Recrystallization: If your product is a solid, recrystallization from a suitable solvent system can be a highly effective method for achieving high purity.[5]

Section 3: Experimental Protocol Example

General Procedure for N-Acetylation of an Amino-Imidazoquinoline

This is a representative protocol and may require optimization for your specific substrate.

  • Preparation: To a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Argon), add the amino-imidazoquinoline (1.0 eq) and anhydrous dichloromethane (DCM, approx. 0.1 M concentration).

  • Cooling: Cool the resulting solution/suspension to 0 °C in an ice-water bath.

  • Base Addition: Add triethylamine (TEA, 1.5 eq) and stir for 5 minutes.

  • Acetylation: Add acetic anhydride (1.2 eq) dropwise to the stirred solution over 10-15 minutes, ensuring the internal temperature does not rise significantly.

  • Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then remove the ice bath and let it warm to room temperature. Monitor the reaction progress by TLC or LC-MS every hour.

  • Quenching: Once the starting material is consumed, cool the mixture back to 0 °C and slowly quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated NaHCO₃ solution, water, and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude material by silica gel column chromatography or recrystallization to obtain the pure N-acetylated imidazoquinoline.

References

  • Nemes, A., et al. (2020). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. National Institutes of Health. Available at: [Link]

  • Fersht, A. R., & Jencks, W. P. (1970). Kinetics and mechanism of hydroxy group acetylations catalyzed by N-methylimidazole. Journal of the American Chemical Society.
  • Leslie, J. M. (2024). Acylation of an amine using acetic anhydride. YouTube. Available at: [Link]

  • Shweta, P., et al. (2018). Design and Synthesis of N1-Modified Imidazoquinoline Agonists for Selective Activation of Toll-like Receptors 7 and 8. ACS Medicinal Chemistry Letters.
  • Wang, J., et al. (2022). O-Acetyl migration within the sialic acid side chain: a mechanistic study by the ab initio nanoreactor. National Institutes of Health. Available at: [Link]

  • Takamoto, K., & Shimada, Y. (2012). Nα Selective Acetylation of Peptides. Journal of the American Society for Mass Spectrometry.
  • The best reaction conditions for the N-acylation of various sulfonamides. ResearchGate. Available at: [Link]

  • Synthesis of substituted N-heterocycles by N-acylation. Organic Chemistry Portal. Available at: [Link]

  • Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. MDPI. Available at: [Link]

  • Possible pathways for O-nucleophile attack (O-acetylation). ResearchGate. Available at: [Link]

  • Ouarna, S., et al. (2015). An Eco-friendly and Highly Efficient route for N-acylation under Catalyst-free Conditions. Oriental Journal of Chemistry.
  • The Effect of N-Acetylation on the Anti-Inflammatory Activity of Chitooligosaccharides and Its Potential for Relieving Endotoxemia. MDPI. Available at: [Link]

  • Phukan, K., & Borah, R. (2014). REGIOSELECTIVE N-ACYLATION OF NITROGENOUS HETEROCYCLIC COMPOUNDS USING A REUSABLE CLAY CATALYST. International Journal of Pharmaceutical Sciences and Research.
  • Corcoran, P., & Connon, S. J. (2012). Acetic acid as a catalyst for the N-acylation of amines using esters as the acyl source.
  • Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions. MDPI. Available at: [Link]

  • EORTC-NCI. (1990). Differences in N-acetylation of the Experimental Antitumor Agent Batracylin in the Mouse and the Rat. PubMed. Available at: [Link]

  • Aouf, N., et al. (2015). An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. Oriental Journal of Chemistry.
  • Nemes, A., et al. (2020). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. MDPI. Available at: [Link]

  • Katritzky, A. R., et al. (2015). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. National Institutes of Health. Available at: [Link]

  • Reactions of Acid Anhydrides with Nitrogen Compounds. Chemistry LibreTexts. Available at: [Link]

Sources

troubleshooting mass spectrometry fragmentation of 3-Methyl-2-hydroxy-3H-imidazo[4,5-F]quinoline

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for the mass spectrometric analysis of 3-Methyl-2-hydroxy-3H-imidazo[4,5-F]quinoline. This guide is designed for researchers, scientists, and drug development professionals encountering challenges in the structural elucidation and fragmentation analysis of this heterocyclic aromatic amine. We will move from foundational knowledge into advanced troubleshooting, explaining the causal logic behind each experimental step.

Part 1: Frequently Asked Questions (FAQs) - Core Compound Behavior

This section addresses the most common foundational questions regarding the mass spectrometric behavior of 3-Methyl-2-hydroxy-3H-imidazo[4,5-F]quinoline.

Q1: What is the expected molecular ion for this compound in positive-ion ESI-MS?

Answer: The molecular formula for 3-Methyl-2-hydroxy-3H-imidazo[4,5-F]quinoline is C₁₁H₉N₃O[1]. Its monoisotopic mass is approximately 199.07 Da. In positive-ion electrospray ionization (ESI), the compound is expected to readily protonate on one of its basic nitrogen atoms. Therefore, you should be looking for the protonated molecule ([M+H]⁺) at an m/z of approximately 200.08 .

It is also common in ESI to observe adducts with sodium ([M+Na]⁺) or potassium ([M+K]⁺), particularly if the glassware or solvents are not scrupulously clean.

Table 1: Expected Precursor Ions

Ion Species Chemical Formula Approximate m/z Notes
[M+H]⁺ [C₁₁H₁₀N₃O]⁺ 200.08 Primary target precursor ion for MS/MS.
[M+Na]⁺ [C₁₁H₉N₃ONa]⁺ 222.06 Common adduct. Can suppress [M+H]⁺ signal.

| [M+K]⁺ | [C₁₁H₉N₃OK]⁺ | 238.04 | Less common than sodium but possible. |

Q2: What are the primary, theoretically-driven fragmentation pathways for the [M+H]⁺ ion?

Answer: The fragmentation of the protonated molecule (m/z 200.08) via Collision-Induced Dissociation (CID) is governed by the stability of the fused aromatic ring system and the nature of its substituents. While a definitive, published spectrum for this exact compound is not readily available, we can predict the fragmentation based on the known behavior of related imidazoquinoline and heterocyclic structures.[2][3][4] The fragmentation cascade is expected to involve the loss of small, stable neutral molecules and radicals.

The three most probable initial fragmentation steps are:

  • Loss of a Methyl Radical (•CH₃): A common pathway for N-methylated aromatic heterocycles. This homolytic cleavage results in a stable, even-electron fragment ion.

  • Loss of Carbon Monoxide (CO): The 2-hydroxy group exists in tautomeric equilibrium with a 2-oxo form (an amide within the imidazole ring). Amide-containing rings frequently lose CO upon fragmentation.

  • Loss of Water (H₂O): While less common as an initial step for this structure, it can occur, particularly at higher collision energies.

These initial losses are followed by subsequent fragmentation of the quinoline ring system. A proposed pathway is visualized below.

G cluster_main Predicted Fragmentation Pathway of [M+H]⁺ A [M+H]⁺ m/z 200.08 B [M+H - •CH₃]⁺ m/z 185.06 A->B - •CH₃ (15 Da) C [M+H - CO]⁺ m/z 172.08 A->C - CO (28 Da) D [M+H - •CH₃ - HCN]⁺ m/z 158.05 B->D - HCN (27 Da) E [M+H - CO - HCN]⁺ m/z 145.07 C->E - HCN (27 Da) F [M+H - CO - NCH₃]⁺ m/z 143.06 C->F - NCH₃ (29 Da)

Caption: Predicted CID fragmentation pathway for protonated 3-Methyl-2-hydroxy-3H-imidazo[4,5-F]quinoline.

Part 2: Troubleshooting Guide - A Problem-Solving Approach

This section is structured to address specific experimental failures in a question-and-answer format, providing both solutions and the scientific reasoning behind them.

Q3: I don't see the expected [M+H]⁺ ion at m/z 200. I either see nothing or a forest of lower m/z peaks. What's wrong?

Answer: This is a classic and often multi-faceted problem. The absence of your target precursor ion points to one of two primary issues: 1) Poor Ionization or 2) In-Source Fragmentation . The troubleshooting workflow below will help you distinguish between them.

G start Problem: No/Weak [M+H]⁺ at m/z 200 step1 Step 1: Cone Voltage Optimization Reduce Cone/Capillary/Fragmentor voltage by 30-50%. (See Protocol 1) start->step1 q1 Did the m/z 200 ion appear or significantly increase? step1->q1 res1 Diagnosis: In-Source Fragmentation The initial voltage was too high, causing the molecule to fragment before reaching the analyzer. Solution: Use this lower, optimized voltage. q1->res1 Yes step2 Step 2: Check ESI Source Parameters Is the sprayer position optimized? Is the nebulizing gas flow appropriate? Is the capillary voltage stable? q1->step2 No q2 Are source parameters optimized and stable? step2->q2 res2 Diagnosis: Poor Ionization / Spray Instability An unstable or poorly formed Taylor cone prevents efficient ion generation. Solution: Re-optimize source parameters. q2->res2 No step3 Step 3: Evaluate Mobile Phase Is the pH appropriate for protonation? Are there ion-suppressing agents (e.g., TFA)? q2->step3 Yes res3 Diagnosis: Chemical Suppression Mobile phase is hindering the analyte from acquiring or retaining a charge. Solution: Add 0.1% formic acid. Remove TFA.

Caption: Troubleshooting workflow for absent or weak precursor ion signal.

Causality Explained:

  • In-Source Fragmentation: The region between the ESI capillary and the mass analyzer has a voltage potential (cone or capillary voltage) to aid desolvation. If this voltage is too high, it can act like a low-energy CID cell, fragmenting your molecule before it's even selected for MS/MS analysis.[5] This is why systematically lowering this voltage is the first and most critical diagnostic step.

  • Poor Ionization: ESI requires the formation of a stable Taylor cone and efficient droplet evaporation. Incorrect sprayer position, gas flows, or capillary voltage can disrupt this process, preventing ions from ever reaching the mass spectrometer.[6]

  • Chemical Suppression: The analyte competes with everything else in the droplet for a proton. If your mobile phase contains high concentrations of salts or ion-pairing agents like Trifluoroacetic Acid (TFA), these can "steal" the charge or form neutral pairs with your analyte, rendering it invisible to the MS.[6] Formic acid is a much better choice as it promotes protonation without causing significant signal suppression.

Q4: My MS/MS spectrum for m/z 200 is very weak and noisy, even with a strong precursor signal. How can I improve it?

Answer: A weak MS/MS spectrum indicates inefficient fragmentation or poor transmission of fragment ions. This is almost always an issue with the Collision Energy .

Table 2: Collision Energy Troubleshooting

Symptom Probable Cause Recommended Action
MS/MS spectrum is dominated by the m/z 200 precursor ion with few to no fragments. Collision energy is too low. Incrementally increase the collision energy (e.g., in 5 eV steps) and monitor the emergence of fragment ions like m/z 185 and 172.
MS/MS spectrum contains only very small, low-mass fragments ("dust"). Collision energy is too high. The molecule is being shattered. Decrease the collision energy significantly (e.g., by 10-15 eV) to favor the formation of primary, structurally informative fragments.

| The overall intensity of all ions (precursor and fragments) in the MS/MS scan is low. | Poor ion transmission or collision cell pressure. | Ensure the collision gas (e.g., Argon) pressure is at the manufacturer's recommended level. Perform a system calibration and tuning. |

Expert Insight: Collision-Induced Dissociation is a process of converting the ion's kinetic energy into internal energy to induce bond breakage.[7] Not enough energy, and no bonds break. Too much energy, and you overwhelm the molecule, causing it to shatter into non-specific, low-mass ions. The optimal energy is a "sweet spot" that produces a rich spectrum of informative fragments. This value is highly compound and instrument-dependent, so an empirical optimization is always necessary.

Q5: I am seeing an unexpected major fragment ion that doesn't fit the predicted pathway. What could it be?

Answer: An unexpected fragment often arises from an isomeric impurity or a rearrangement reaction that is favored under CID conditions.

  • Verify Purity: First, confirm the purity of your standard using an orthogonal technique like high-resolution LC-UV. An isomer will have the same precursor m/z but can produce a completely different fragmentation pattern.[8] Many imidazoquinoline syntheses can produce isomeric side products.[9]

  • Consider Rearrangements: Under the energetic conditions of CID, complex rearrangements can occur. For example, a methyl group could potentially migrate before fragmentation, opening up different cleavage pathways.

  • Check for Radical Ions: While even-electron fragmentation is often taught, radical fragment ions are surprisingly common, especially in stable aromatic systems.[10] An unexpected loss could correspond to a radical species not initially considered. Use high-resolution MS to determine the elemental composition of the fragment ion to help deduce its identity.

Part 3: Experimental Protocols

Protocol 1: Cone Voltage Optimization for Maximizing [M+H]⁺ Signal

This protocol is designed to determine the optimal cone/capillary/fragmentor voltage to maximize the precursor ion signal while minimizing in-source fragmentation.

Objective: To create an empirical curve of [M+H]⁺ intensity versus cone voltage.

Procedure:

  • Initial Setup: Infuse a solution of your compound (e.g., 1 µg/mL in 50:50 Acetonitrile:Water with 0.1% Formic Acid) at a constant flow rate (e.g., 10 µL/min).

  • Set Initial MS Parameters:

    • Set the mass spectrometer to scan in MS1 mode (no fragmentation).

    • Center the mass range around the expected m/z 200.

    • Set all other source parameters (gas flow, temperature, sprayer voltage) to reasonable starting values.

    • Set the cone/capillary voltage to a very low, non-zero value (e.g., 10 V).

  • Acquire Data vs. Voltage:

    • Record the intensity of the m/z 200.08 ion.

    • Increase the cone voltage by 5 V.

    • Allow the signal to stabilize (approx. 30 seconds) and record the new intensity.

    • Repeat this process, increasing the voltage in 5 V increments until the intensity of m/z 200 begins to decrease significantly and/or lower m/z fragments (like m/z 172 or 185) begin to appear in the MS1 spectrum.

  • Analysis:

    • Plot the intensity of m/z 200.08 (Y-axis) against the cone voltage (X-axis).

    • The optimal cone voltage is the value that gives the maximum intensity for m/z 200 before the intensity begins to drop off. This is the setting you should use for your subsequent MS/MS experiments.

References

  • Characterization of new metabolites from in vivo biotransformation of 2-amino-3-methylimidazo[4,5-f]quinoline in mouse by mass spectrometry. (n.d.).
  • Correlations of ion structure with multiple fragmentation pathways arising from collision-induced dissociations of selected α-hydroxycarboxylic acid anions. (n.d.). PubMed.
  • Heterocyclic ring cleavage upon collision-induced dissociation of deprotonated 3-hydroxy-1,2,5-oxadiazoles (3-hydroxyfurazans). (2015). PubMed.
  • Strategies for avoiding saturation effects in ESI-MS. (n.d.). University of Victoria.
  • IMIDAZO[4,5-F]QUINOLINE. (n.d.). SpectraBase.
  • Synthesis and evaluation of 1-substituted imidazo[4,5-c] quinoline TLR7 agonists with improved potency. (n.d.). The Open Repository @ Binghamton (The ORB).
  • Collision-induced dissoci
  • 10 Tips for Electrospray Ionisation LC-MS. (n.d.). Element Lab Solutions.
  • Highly Versatile Preparation of Imidazo[1,5-a]quinolines and Characterization of Their Photoluminescent Properties. (n.d.). JLUpub.
  • Radical fragment ions in collision-induced dissociation-based tandem mass spectrometry. (2022). PubMed.
  • The differentiation of isomeric biological compounds using collision-induced dissociation of ions generated by fast
  • A tutorial in small molecule identification via electrospray ionization-mass spectrometry: The practical art of structural elucidation. (n.d.).
  • Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. (2015).
  • 3-Methyl-2-hydroxy-3H-imidazo[4,5-f]quinoline - Data Sheet. (n.d.).
  • Synthesis, purification and mutagenicity of 2-hydroxyamino-3-methylimidazolo[4,5-f]quinoline. (1987). PubMed.
  • Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry. (n.d.).
  • CAS 77314-23-9 2-Hydroxyamino-3-methyl-3H-imidazo[4,5-f]quinoline. (n.d.). Alfa Chemistry.
  • SYNTHESIS AND CHARACTERIZATION OF 3H-PYRAZOLO[4,3- F]QUINOLINE ANALOGS. (n.d.).

Sources

Technical Support Center: Refining HPLC Separation of 3-Methyl-2-hydroxy-3H-imidazo[4,5-F]quinoline and its Metabolites

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the HPLC analysis of 3-Methyl-2-hydroxy-3H-imidazo[4,5-F]quinoline and its metabolites. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for optimizing your chromatographic separations. We will delve into the causality behind experimental choices, ensuring a robust and reproducible method.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common challenges encountered during the HPLC analysis of imidazoquinoline derivatives and their often more polar metabolites.

Q1: My peaks for the parent compound and its metabolites are tailing. What are the likely causes and how can I fix it?

A1: Peak tailing for nitrogen-containing heterocyclic compounds like 3-Methyl-2-hydroxy-3H-imidazo[4,5-F]quinoline is often due to secondary interactions with the stationary phase.[1] The basic nitrogen atoms in your analyte can interact with acidic residual silanol groups on the surface of silica-based reversed-phase columns.[1][2] This is especially problematic at mid-range pH values where both the analyte and silanols can be ionized.[3]

Troubleshooting Steps:

  • Mobile Phase pH Adjustment: The most effective way to address this is by adjusting the mobile phase pH.[4] For a basic compound, increasing the pH of the mobile phase will suppress the ionization of the analyte, making it less polar and reducing its interaction with the silanol groups.[4] Conversely, lowering the pH will protonate the basic analyte and can also suppress the ionization of acidic silanol groups, which can also improve peak shape.[1] Aim for a pH that is at least 2 units away from the pKa of your analyte.[4][5]

  • Use of Mobile Phase Additives: Incorporating a small amount of an acidic modifier like formic acid or trifluoroacetic acid (TFA) at concentrations of 0.05 to 0.1% v/v can suppress silanol ionization and improve peak shape for basic analytes.[1]

  • Column Choice: If mobile phase adjustments are insufficient, consider using a column with a different stationary phase. "Base-deactivated" columns are specifically treated to minimize silanol interactions.[3] Polar-endcapped or polar-embedded columns are also good alternatives as they are designed to be more compatible with highly aqueous mobile phases and can reduce secondary interactions.[3][6]

Q2: I'm having trouble retaining the polar metabolites on my C18 column. They are eluting near the void volume. What can I do?

A2: This is a common issue when analyzing polar metabolites alongside a less polar parent compound. The high polarity of the metabolites leads to poor retention on a non-polar C18 stationary phase.[7]

Strategies for Improved Retention:

  • Highly Aqueous Mobile Phases: Increase the aqueous portion of your mobile phase. However, be aware that using more than 95% water with a traditional C18 column can lead to "phase collapse" or "pore dewetting," resulting in a sudden loss of retention.[6]

  • Specialized Columns for Polar Analytes:

    • Polar-Embedded/Polar-Endcapped Columns: These columns are designed to be stable in highly aqueous mobile phases and offer enhanced retention for polar compounds.[6]

    • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC columns utilize a polar stationary phase and a mobile phase with a high concentration of a non-polar organic solvent. This technique is excellent for retaining very polar compounds.[6]

  • Ion-Pairing Chromatography: Adding an ion-pairing reagent to the mobile phase can form a neutral complex with ionized analytes, increasing their retention on a reversed-phase column.[8]

Q3: My retention times are drifting from one injection to the next. What could be the cause?

A3: Retention time drift can be caused by several factors, often related to the stability of the mobile phase or the HPLC system itself.[5]

Troubleshooting Checklist:

  • Mobile Phase pH Instability: Inadequately buffered mobile phases can change pH over time, leading to shifts in retention for ionizable compounds.[5] Ensure your buffer is at an appropriate concentration (typically 5-10 mM for reversed-phase) and within its effective buffering range.[9]

  • Mobile Phase Composition: Inaccurate mixing of mobile phase components or evaporation of the more volatile solvent can alter the solvent strength and affect retention times.[10] Always prepare fresh mobile phase daily.[11]

  • Column Temperature Fluctuations: Inconsistent column temperature can affect the viscosity of the mobile phase and the kinetics of analyte-stationary phase interactions, leading to retention time variability.[11][12] Use a column oven to maintain a stable temperature.[12]

  • Pump Issues: Problems with the HPLC pump, such as worn seals or check valve malfunctions, can lead to inconsistent flow rates and, consequently, drifting retention times.[10]

Part 2: In-Depth Troubleshooting Guides

This section provides detailed, step-by-step protocols for resolving specific chromatographic issues.

Guide 1: Diagnosing and Resolving Poor Peak Shape

Poor peak shape, including fronting, tailing, or splitting, can compromise the accuracy and precision of your analysis.[13]

Step-by-Step Troubleshooting Protocol:

  • Initial Assessment:

    • Observe if the poor peak shape affects all peaks or only specific ones. If all peaks are affected, the issue is likely systemic (e.g., a column void, blocked frit).[9][13] If only certain peaks are problematic, the issue is likely related to the specific chemistry of those analytes.[13]

  • Addressing Peak Tailing (for 3-Methyl-2-hydroxy-3H-imidazo[4,5-F]quinoline and its basic metabolites):

    • Experiment 1: Mobile Phase pH Modification.

      • Prepare mobile phases with varying pH values (e.g., pH 3, 5, and 7) using appropriate buffers (e.g., phosphate, acetate).

      • Inject your sample under each condition and observe the effect on peak shape and retention. An increase in pH should generally improve the peak shape of basic compounds by suppressing their ionization.[4]

    • Experiment 2: Mobile Phase Modifier.

      • Add 0.1% formic acid to your mobile phase. This will protonate residual silanols and can significantly reduce tailing for basic analytes.

  • Addressing Peak Fronting:

    • Peak fronting is often a sign of column overload.[11]

    • Experiment: Sample Dilution.

      • Prepare a series of dilutions of your sample (e.g., 1:2, 1:5, 1:10).

      • Inject each dilution and observe the peak shape. If the fronting improves with dilution, you have confirmed column overload.

  • Addressing Split Peaks:

    • Split peaks can occur if the sample solvent is too strong compared to the mobile phase, or if the mobile phase pH is very close to the analyte's pKa.[4][10]

    • Experiment: Sample Solvent Matching.

      • Dissolve your sample in the initial mobile phase composition.[10]

    • Experiment: pH Adjustment.

      • Adjust the mobile phase pH to be at least 1.5-2 pH units away from the pKa of the analyte.[5][14]

Part 3: Recommended Starting HPLC Conditions & Optimization

The following table provides a starting point for developing a separation method for 3-Methyl-2-hydroxy-3H-imidazo[4,5-F]quinoline and its potential metabolites.

ParameterRecommended Starting ConditionOptimization Strategy
Column C18, 2.1 x 100 mm, 2.7 µmFor polar metabolites, consider a polar-embedded or HILIC column.
Mobile Phase A 0.1% Formic Acid in WaterAdjust pH with different buffers (e.g., ammonium acetate) to optimize selectivity.
Mobile Phase B 0.1% Formic Acid in AcetonitrileMethanol can be tested as an alternative organic modifier to alter selectivity.[15]
Gradient 5-95% B over 15 minutesAdjust the gradient slope to improve the resolution of closely eluting peaks.
Flow Rate 0.3 mL/minLower flow rates can improve resolution but will increase run time.[11]
Column Temp. 30 °CIncreasing temperature can decrease viscosity and improve peak shape, but may affect selectivity.
Detection (UV) 265 nm (or as determined by UV scan)Use a DAD/PDA detector to monitor multiple wavelengths for optimal sensitivity for all compounds.
Injection Vol. 5 µLReduce if peak fronting is observed.[11]

Part 4: Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common HPLC issues.

HPLC_Troubleshooting_Workflow start Problem Observed peak_shape Poor Peak Shape? start->peak_shape retention Retention Time Drift? start->retention resolution Poor Resolution? start->resolution tailing Tailing peak_shape->tailing Yes fronting Fronting peak_shape->fronting No split Split Peaks peak_shape->split No check_mp Check Mobile Phase Prep & Buffer retention->check_mp Yes optimize_gradient Optimize Gradient Slope resolution->optimize_gradient Yes adjust_ph Adjust Mobile Phase pH / Add Modifier tailing->adjust_ph reduce_load Reduce Sample Concentration / Injection Volume fronting->reduce_load match_solvent Match Sample Solvent to Mobile Phase split->match_solvent solution Problem Resolved adjust_ph->solution reduce_load->solution match_solvent->solution check_temp Verify Column Temperature Stability check_mp->check_temp check_pump Inspect Pump (Seals, Check Valves) check_temp->check_pump check_pump->solution change_solvent Change Organic Solvent (ACN vs. MeOH) optimize_gradient->change_solvent change_column Try Different Column Chemistry change_solvent->change_column change_column->solution

Caption: A decision tree for troubleshooting common HPLC problems.

References

  • Effect of mobile phase pH on reversed-phase HPLC separ
  • HPLC Troubleshooting Guide. Sigma-Aldrich.
  • Troubleshooting Poor Peak Shape and Resolution in HPLC. YouTube.
  • Troubleshooting Peak Shape Problems in HPLC.
  • Back to Basics: The Role of pH in Retention and Selectivity.
  • Troubleshooting Basics, Part IV: Peak Shape Problems.
  • The Importance Of Mobile Phase PH in Chromatographic Separ
  • LC Chromatography Troubleshooting Guide. HALO Columns.
  • HPLC Basics: Improving resolution (III): Mobile Phases : pH EFFECT ON HPLC SEPARATIONS.
  • Retention of Ionizable Compounds on HPLC. 2. Effect of pH, Ionic Strength, and Mobile Phase Composition on the Retention of Weak Acids.
  • Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance. Mastelf.
  • Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography.
  • Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex.
  • Lesson 3: Separation Modes and their Mechanisms 1. Shodex HPLC Columns.
  • How to Prepare and Optimise HPLC Mobile Phases: For Accurate and Efficient Separ
  • What is the best way to deal with a polar compound's purity with HPLC? What mobile phase and column can be the best choice?. Quora.
  • Technical Support Center: Optimizing HPLC Separation of Polar Acidic Compounds. Benchchem.
  • High performance liquid chromatography —Electrospray tandem mass spectrometry (HPLC-ESI-MS-MS)
  • Chapter 3: Separation Modes and their Mechanisms (1). Shodex HPLC Columns.
  • Methodical approach for determination of the heterocyclic aromatic amines in meat products using HPLC–MS/MS.
  • Columns for Reversed-Phase LC Separations in Highly Aqueous Mobile Phases. HPLC.
  • Determination of 10 Heterocyclic Aromatic Amines in Roast Meat by HPLC.
  • HPLC METHOD FOR SEPARATING ENANTIOMERS OF IMIDAZOLE DERIV

Sources

strategies to prevent degradation of imidazoquinolines during sample preparation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. As Senior Application Scientists, we understand that robust and reproducible data begins with a well-controlled and validated sample preparation process. This guide is designed to provide you, our fellow researchers and drug development professionals, with in-depth strategies and troubleshooting advice to mitigate the degradation of imidazoquinolines during experimental work.

Introduction: The Stability Challenge of Imidazoquinolines

Imidazoquinolines, a class of potent synthetic agonists for Toll-like receptors 7 and 8 (TLR7/8), are at the forefront of immunotherapy and vaccine adjuvant development.[1][2][3] Their ability to stimulate a powerful innate immune response makes them invaluable. However, the chemical nature of the imidazoquinoline scaffold, particularly the electron-rich imidazole moiety, renders these molecules susceptible to various degradation pathways.[4] Failure to control for this instability during sample preparation can lead to inaccurate quantification, misinterpretation of structure-activity relationships (SAR), and ultimately, compromised study outcomes.

This guide will walk you through the common causes of degradation and provide actionable, field-proven strategies to ensure the integrity of your samples from collection to analysis.

Section 1: Understanding the Primary Degradation Pathways

The stability of an imidazoquinoline is not an intrinsic constant but is heavily influenced by its chemical environment. Degradation can be triggered by several factors, often acting in concert. Understanding these mechanisms is the first step toward prevention.

dot graph DegradationPathways { layout=neato; graph [bgcolor="#F1F3F4", fontname="Arial", fontsize=12]; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9, fontcolor="#202124"];

// Central Node IMQ [label="Imidazoquinoline\n(Parent Compound)", fillcolor="#4285F4", fontcolor="#FFFFFF", pos="0,0!"];

// Degradation Factors (as invisible nodes for positioning) F_pH [label="", shape=plaintext, pos="-3,2.5!"]; F_Ox [label="", shape=plaintext, pos="3,2.5!"]; F_Light [label="", shape=plaintext, pos="-3,-2.5!"]; F_Temp [label="", shape=plaintext, pos="3,-2.5!"]; F_Enz [label="", shape=plaintext, pos="0,-3.5!"];

// Degraded Products Node DP [label="Degradation Products\n(Inactive/Altered Activity)", fillcolor="#EA4335", fontcolor="#FFFFFF", pos="0,5!"];

// Edges from Factors to IMQ IMQ -> DP [label="pH (Acid/Base Hydrolysis,\nBase-Mediated Oxidation)", color="#34A853", dir=back]; IMQ -> DP [label="Oxidation (ROS, O2,\nMetal Ion Catalysis)", color="#34A853", dir=back]; IMQ -> DP [label="Photodegradation (UV/Vis Light)", color="#34A853", dir=back]; IMQ -> DP [label="Thermal Stress", color="#34A853", dir=back]; IMQ -> DP [label="Enzymatic Metabolism\n(in biological matrix)", color="#34A853", dir=back]; } . Caption: Key environmental factors leading to imidazoquinoline degradation.

  • pH-Mediated Degradation : The ionization state of the imidazoquinoline molecule is pH-dependent, which can dramatically alter its stability.[5][6] Both acidic and basic conditions can catalyze the hydrolysis of susceptible functional groups. Furthermore, the imidazole ring itself can be prone to base-mediated autoxidation.[4] Some imidazoquinolines are even designed to be pH-degradable for targeted release in acidic endosomes.[1][7]

  • Oxidation : This is a major degradation pathway. The imidazole moiety can be oxidized by reactive oxygen species (ROS), atmospheric oxygen, or in the presence of catalytic metal ions.[4][8] Forced degradation studies confirm that oxidative pathways lead to the formation of multiple degradation products.[4]

  • Photodegradation : Exposure to light, particularly high-intensity UV or even ambient laboratory light over time, can induce photochemical reactions that break down the imidazoquinoline structure.[4] This is a critical stability parameter recognized by regulatory bodies like the ICH.[9][10]

  • Thermal Degradation : While many solid-state imidazoquinolines are thermally stable at high temperatures, prolonged exposure to even moderately elevated temperatures in solution (e.g., during heated incubation steps or in an uncooled autosampler) can accelerate degradation kinetics.[11][12][13]

  • Enzymatic Degradation : When working with biological matrices such as plasma, serum, or tissue homogenates, endogenous enzymes are a primary cause of analyte instability.[14] Imidazoquinolines like Resiquimod are known to be rapidly metabolized by cytochrome P450 enzymes (e.g., CYP1A2, CYP3A4) in vivo, and similar processes can occur ex vivo if not properly controlled.[15]

Section 2: Troubleshooting Guide for Sample Preparation

This section addresses common issues encountered during sample preparation in a direct question-and-answer format.

Q1: My imidazoquinoline recovery is low and inconsistent across different experiments. What are the most likely causes?

A1: Low and variable recovery is a classic sign of analyte instability. The root cause is often a combination of factors. Systematically evaluate your workflow using this checklist:

  • pH Control: Are your solutions and buffers consistently at the optimal pH for your specific molecule? Small shifts in pH can lead to significant degradation.[5][6] Verify the pH of your final sample extract before analysis.

  • Temperature: Are you keeping your samples cold throughout the entire process? Samples should be kept on ice whenever possible. Any incubation steps should be at the lowest effective temperature. Remember that enzymatic activity can be significant even at room temperature.[14]

  • Light Exposure: Are your samples protected from light? Use amber glass vials or tubes, or wrap them in aluminum foil. Minimize exposure to ambient light during transfer steps.[16]

  • Oxidation: Are you de-gassing your solvents? Have you considered adding an antioxidant to your collection tubes or buffers, especially if your workflow involves long incubation times?[17]

  • Time: How long does your sample preparation take? The goal should always be to minimize the time from sample collection to analysis or to a stable, frozen state.

Q2: I'm working with human plasma samples and suspect enzymatic activity is degrading my compound. How can I prevent this?

A2: This is a very common and critical issue. The enzymatic machinery in plasma is highly efficient at metabolizing xenobiotics.

  • Immediate Cooling & Anticoagulant Choice: Collect blood samples directly into tubes containing an anticoagulant (e.g., K2EDTA) and immediately place them on ice. This slows down all enzymatic processes.

  • Use of Enzyme Inhibitors: The most effective strategy is to add a broad-spectrum inhibitor cocktail to your collection tubes before adding the blood. For imidazoquinolines, which can be metabolized by CYPs and other enzymes, a combination of protease and esterase inhibitors is recommended.[14] For example, sodium fluoride (NaF) can be used to inhibit esterases.

  • Rapid Processing to Plasma: Centrifuge the blood to separate plasma as quickly as possible (e.g., within 30 minutes of collection) at a refrigerated temperature (4°C).

  • Immediate Analysis or Freezing: Analyze the plasma extract immediately. If this is not possible, snap-freeze the plasma and store it at -80°C. Avoid slow freezing, as it can cause drug degradation. Validate the stability of your analyte through at least three freeze-thaw cycles.

Q3: My results seem to degrade while sitting in the HPLC/LC-MS autosampler. What can I do to mitigate this?

A3: Autosampler instability is an often-overlooked source of variability. The residence time in the autosampler can be many hours for a large batch.

  • Use a Cooled Autosampler: This is the most critical step. Set the autosampler temperature to 4-10°C to significantly slow down any chemical degradation in the final extract.

  • Evaluate Mobile Phase Stability: Your compound may be unstable in the mobile phase. If you observe degradation, you may need to adjust the pH of the mobile phase or reduce the proportion of aqueous solvent in your sample diluent if hydrolysis is the suspected cause.

  • Minimize Residence Time: If possible, run smaller batches. If you must run a large batch overnight, place your most critical samples (e.g., standards, QCs) at both the beginning and end of the sequence to assess the extent of degradation over the run time.

Section 3: Proactive Prevention: Validated Protocols

Instead of troubleshooting problems, the best approach is to prevent them from occurring. Here are two fundamental protocols designed to maximize imidazoquinoline stability.

Protocol 1: General Best Practices for Handling Stock Solutions and Non-Biological Samples

This protocol is foundational for ensuring the integrity of your standards, controls, and any samples in simple matrices.

  • Solvent Selection & Preparation:

    • Use high-purity (e.g., HPLC or MS-grade) solvents.

    • If preparing aqueous buffers, use freshly deionized water.

    • Causality: Impurities in lower-grade solvents can catalyze degradation.

  • pH Buffering:

    • Prepare stock solutions in a solvent that promotes stability (e.g., DMSO for primary stocks).

    • For all aqueous working solutions and sample diluents, use a buffer system to maintain a stable pH. A slightly acidic pH (e.g., pH 4-6) is often a good starting point for many nitrogen-containing heterocyclic compounds, but this must be empirically determined.

    • Causality: Buffering prevents pH shifts that can accelerate hydrolysis or oxidation.[5]

  • Light Protection:

    • Prepare and store all solutions in amber glass vials or polypropylene tubes.

    • During active work, keep vials in a covered rack or wrap them in foil.

    • Causality: This prevents photodegradation, a known liability for the imidazole moiety.[4]

  • Temperature Control:

    • Store primary stock solutions at -20°C or -80°C as per manufacturer recommendations or internal validation.

    • Keep working solutions and samples on ice or in a cold rack during use.

    • Causality: Low temperatures decrease the rate of all chemical degradation reactions.[12]

  • Storage:

    • Aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles.

    • Blanket storage vials with an inert gas (e.g., argon or nitrogen) before sealing to displace oxygen, especially for long-term storage.

    • Causality: This minimizes the risk of oxidative degradation and contamination.

Protocol 2: Stabilizing Imidazoquinolines in Biological Matrices (Plasma)

This workflow integrates multiple stabilization strategies for complex biological samples.

// Storage Path Store [label="Store at -80°C\n(If not analyzing immediately)", shape=cylinder, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Workflow Edges A -> B [color="#5F6368"]; B -> C [color="#5F6368"]; C -> D [color="#5F6368"]; D -> E [color="#5F6368"]; D -> Store [label="Long-term hold", color="#EA4335", style=dashed]; E -> F [color="#5F6368"]; F -> G [color="#5F6368"]; G -> H [color="#5F6368"]; } . Caption: Recommended workflow for stabilizing imidazoquinolines in plasma.

  • Step 1: Prepare Stabilizing Collection Tubes.

    • Into a tube containing K2EDTA, add your stabilizing cocktail. A typical starting cocktail could be:

      • Antioxidant: Ascorbic acid to a final concentration of 1 mg/mL.

      • Chelating Agent: EDTA is already present as the anticoagulant, but reinforcing with a final concentration of 1-2 mM can be beneficial.

      • Enzyme Inhibitors: Sodium Fluoride (NaF) to a final concentration of 2-4 mg/mL.

    • Causality: This proactive step ensures the analyte is immediately protected from oxidation, metal-catalyzed degradation, and enzymatic attack the moment the sample is collected.[8][14][17]

  • Step 2: Sample Collection and Handling.

    • Collect the blood sample and immediately invert the tube gently 8-10 times to mix with the stabilizers.

    • Place the tube in an ice bath without delay.

    • Causality: Rapid cooling is the most effective way to slow all degradation pathways.

  • Step 3: Plasma Separation.

    • Within 30 minutes of collection, centrifuge the sample at 2000-3000 x g for 10-15 minutes in a refrigerated centrifuge (4°C).

    • Causality: Minimizes the contact time of the drug with highly active cellular components of blood.

  • Step 4: Extraction.

    • Transfer the plasma supernatant to a clean tube for immediate extraction.

    • Perform protein precipitation with 3 volumes of ice-cold acetonitrile containing 0.1% formic acid (or another acid appropriate for your LC-MS method).

    • Vortex and centrifuge at high speed (e.g., >10,000 x g) at 4°C.

    • Causality: Cold protein precipitation effectively stops enzymatic reactions and prepares the sample for analysis. The acid helps in protein crashing and can improve the stability and ionization of many basic compounds.

  • Step 5: Analysis and Storage.

    • Transfer the resulting supernatant to an amber autosampler vial for immediate analysis in a cooled autosampler.

    • If analysis is delayed, immediately snap-freeze the plasma or the final extract and store at -80°C.

Section 4: Frequently Asked Questions (FAQs)

FAQ 1: What is the ideal pH for storing my imidazoquinoline sample? There is no single "ideal" pH for all imidazoquinolines. It is compound-specific. However, a slightly acidic environment (pH 4-6) often enhances the stability of nitrogen-containing heterocycles by protonating the basic nitrogens, which can reduce their susceptibility to oxidation. You must empirically determine the pH of maximum stability for your specific analyte by conducting a pH stability study (e.g., incubating the drug in buffers from pH 3 to 9 and measuring degradation over time).

FAQ 2: Which antioxidant or chelating agent should I use, and at what concentration? For general purposes, ascorbic acid (Vitamin C) at 0.1-1 mg/mL is an effective and inexpensive antioxidant.[17] For a chelating agent, EDTA is standard and is often already present as an anticoagulant. A final concentration of 1-5 mM is typically sufficient. If you suspect specific metal ion contamination, other chelators can be explored, but EDTA is the first choice.[18]

FAQ 3: How should I properly conduct a stability study for my sample preparation method? According to regulatory guidance, method validation must include stability assessments.[14][19] Key experiments include:

  • Freeze-Thaw Stability: Assess analyte recovery after three freeze-thaw cycles (-80°C to room temperature).

  • Short-Term/Bench-Top Stability: Keep a sample at room temperature for a duration matching your expected sample preparation time (e.g., 4-6 hours) and measure recovery.

  • Autosampler Stability: Store an extracted sample in the autosampler at its set temperature for the expected duration of a full analytical run and check for degradation.

  • Long-Term Stability: Store samples at -80°C and test them at various time points (e.g., 1, 3, 6 months) to establish the maximum allowable storage duration.

FAQ 4: Can the choice of solvent affect stability? Absolutely. Protic solvents (like methanol or water) can participate in hydrolytic degradation pathways. Aprotic solvents (like acetonitrile or DMSO) are often preferred for stock solutions and sample extraction. The key is to use high-purity, MS-grade solvents to avoid contaminants that could catalyze degradation. Always verify the compatibility and stability of your analyte in any new solvent system.

Data Summary Table: Degradation Factors & Prevention

Degradation FactorPrimary Mechanism / EffectRecommended Prevention StrategyKey Considerations & Secondary Measures
Adverse pH Catalysis of hydrolysis; base-mediated oxidation of the imidazole ring.[4][5]Maintain optimal pH using a buffer system (empirically determine, start with pH 4-6).Verify pH of final extract; adjust mobile phase pH if needed.
Oxidation Reaction with O₂, ROS, or metal-catalyzed oxidation leading to multiple degradants.[4]Add antioxidants (e.g., ascorbic acid) to samples; blanket stock solutions with inert gas.[17]Use freshly prepared buffers; de-gas solvents; add chelating agents (EDTA) to bind catalytic metals.[8]
Light Exposure Photodegradation of the aromatic and heterocyclic ring systems.[4]Use amber vials/glassware; wrap containers in aluminum foil; work under reduced light.Follow ICH Q1B guidelines for formal photostability studies.[9][10]
Elevated Temperature Increased rate of all chemical and enzymatic degradation reactions.[12]Keep samples on ice at all times; use a refrigerated centrifuge and cooled autosampler (4°C).Minimize duration of any necessary heated steps in the workflow.
Enzymatic Activity Metabolic conversion (e.g., hydroxylation, N-dealkylation) by plasma/tissue enzymes.[14][15]Add a cocktail of enzyme inhibitors (e.g., NaF) to collection tubes.Rapidly process samples from whole blood to plasma/extract; store at -80°C.

References

  • pH-degradable imidazoquinoline-ligated nanogels for lymph node-focused immune activation. PNAS. Available at: [Link]

  • Imidazoquinolines with improved pharmacokinetic properties induce a high IFNα to TNFα ratio in vitro and in vivo. PubMed Central. Available at: [Link]

  • Methodologies for Stabilization of Pharmaceuticals in Biological Samples. American Pharmaceutical Review. Available at: [Link]

  • Enhanced Photocatalytic Degradation of the Imidazolinone Herbicide Imazapyr upon UV/Vis Irradiation in the Presence of CaxMnOy-TiO2 Hetero-Nanostructures: Degradation Pathways and Reaction Intermediates. MDPI. Available at: [Link]

  • Further Exploration of the Structure-Activity Relationship of Imidazoquinolines; Identification of Potent C7 Substituted Imidazoquinolines. PubMed Central. Available at: [Link]

  • Synthesis and immunopharmacological evaluation of novel TLR7 agonistic triazole tethered imidazoquinolines. RSC Publishing. Available at: [Link]

  • Development of imidazoquinoline prodrugs for use in targeted immunotherapy of various. WSU Research Exchange. Available at: [Link]

  • CHAPTER 9: Antioxidant Activity of Imidazole Dipeptides – Prevention of DNA and Protein Degradation. RSC Publishing. Available at: [Link]

  • Synthesis and biological evaluation of imidazoquinoxalinones, imidazole analogues of pyrroloiminoquinone marine natural products. PubMed. Available at: [Link]

  • Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. PubMed. Available at: [Link]

  • The stability of metal chelates. Science in Hydroponics. Available at: [Link]

  • Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. MDPI. Available at: [Link]

  • Thermal Degradation of Small Molecules: A Global Metabolomic Investigation. PubMed Central. Available at: [Link]

  • Design and Synthesis of Polyphenolic Imidazo[4,5-c]quinoline Derivatives to Modulate Toll Like Receptor-7 Agonistic Activity and Adjuvanticity. NIH. Available at: [Link]

  • Discovery of Imidazoquinolines with Toll-Like Receptor 7/8 Independent Cytokine Induction. ACS Publications. Available at: [Link]

  • Design and Characterization of Immune-Stimulating Imidazo[4,5-c]quinoline Antibody-Drug Conjugates. PubMed Central. Available at: [Link]

  • Fatty Acid-Mimetic Micelles for Dual Delivery of Antigens and Imidazoquinoline Adjuvants. PubMed Central. Available at: [Link]

  • Small Molecule Development Analytical Methods for Faster Time to Market. Hovione. Available at: [Link]

  • Influence of pH on the Stability of Pharmaceutical Compounds in Japan. ResearchGate. Available at: [Link]

  • The Impact of pH on Chemical Stability in Lab Experiments. Ibis Scientific, LLC. Available at: [Link]

  • PH not stable with imidazole in buffers? ResearchGate. Available at: [Link]

  • Chemical aspects of metal ion chelation in the synthesis and application antibody-based radiotracers. PubMed Central. Available at: [Link]

  • The stability of metal chelates. Science in Hydroponics. Available at: [Link]

  • Q1B Photostability Testing of New Active Substances and Medicinal Products. ICH. Available at: [Link]

  • Metal-chelator therapy: stability constants of transition metal complexes of pyrimidine and sulphonamide drugs. ResearchGate. Available at: [Link]

  • Imidazole-Based pH-Sensitive Convertible Liposomes for Anticancer Drug Delivery. NIH. Available at: [Link]

  • Unlocking the power of imidazoquinolines: recent advances in anticancer and immunotherapeutic strategies. Taylor & Francis. Available at: [Link]

  • Redox active antioxidants increase chemical stability of curcumin. PubMed. Available at: [Link]

  • Metal Ions, Metal Chelators and Metal Chelating Assay as Antioxidant Method. MDPI. Available at: [Link]

  • PHOTOSTABILITY TESTING. PharmaTutor. Available at: [Link]

  • Stability testing of existing active substances and related finished products. European Medicines Agency. Available at: [Link]

  • ICH Q1B Photostability testing of new active substances and medicinal products. European Medicines Agency. Available at: [Link]

  • RNA and Imidazoquinolines are sensed by distinct TLR7/8 ectodomain sites resulting in functionally disparate signaling events. PubMed Central. Available at: [Link]

  • Stability Testing for Small-Molecule Clinical Trial Materials. Pharmaceutical Technology. Available at: [Link]

  • RAPID & REPEATABLE PHOTOSTABILITY RESULTS IN AN ICH Q1B OPTION II CHAMBER. Caron Scientific. Available at: [Link]

  • Stability Testing of Pharmaceutical Products. International Journal of Pharmaceutical and Medical Research. Available at: [Link]

  • Toll-Like Receptor 7 Agonist Therapy with Imidazoquinoline Enhances Cancer Cell Death and Increases Lymphocytic Infiltration and Proinflammatory Cytokine Production in Established Tumors of a Renal Cell Carcinoma Mouse Model. PubMed Central. Available at: [Link]

  • Acquired Drug Resistance Enhances Imidazoquinoline Efflux by P-Glycoprotein. PubMed Central. Available at: [Link]

  • QHub Insights: How to Set Up Drug Stability Testing Program for Pharmaceuticals. QHub. Available at: [Link]

  • Thermal Degradation of Bioactive Compounds during Drying Process of Horticultural and Agronomic Products: A Comprehensive Overview. MDPI. Available at: [Link]

  • Stability Testing for Pharmaceutical Products | Complete Guide by PharmaTalks. YouTube. Available at: [Link]

  • thermal degradation study of some local anesthetic drugs. ResearchGate. Available at: [Link]

Sources

Validation & Comparative

A Comparative Guide to the Mass Spectral Analysis of 3-Methyl-2-hydroxy-3H-imidazo[4,5-F]quinoline and Its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction to the Analytical Challenge

3-Methyl-2-hydroxy-3H-imidazo[4,5-F]quinoline (C₁₁H₉N₃O, CAS: 144486-08-8) belongs to the imidazoquinoline class of compounds, which are of significant interest in toxicology and drug metabolism studies.[1] Mass spectrometry is an indispensable tool for the identification and structural elucidation of these compounds and their metabolites. This guide will compare the expected mass spectral behavior of 3-Methyl-2-hydroxy-3H-imidazo[4,5-F]quinoline with known data from its close structural analogs, providing a detailed roadmap for researchers in the field.

Predicted Mass Spectral Behavior of 3-Methyl-2-hydroxy-3H-imidazo[4,5-F]quinoline

The molecular formula C₁₁H₉N₃O dictates a monoisotopic mass of approximately 211.0746 g/mol . Depending on the ionization technique employed, the following primary ions are anticipated.

Electrospray Ionization (ESI)

ESI is a soft ionization technique ideal for polar and thermally labile molecules. In positive ion mode, the protonated molecule [M+H]⁺ is expected to be the base peak.

  • Predicted [M+H]⁺: m/z 212.0824

Given the presence of multiple nitrogen atoms, protonation is highly favored. High-resolution mass spectrometry (HRMS) would be crucial to confirm the elemental composition.

Electron Ionization (EI)

EI is a higher-energy ionization technique that induces extensive fragmentation, providing a detailed structural fingerprint.

  • Predicted Molecular Ion (M⁺∙): m/z 211.0746

The stability of the aromatic system suggests that the molecular ion peak will be prominent.

Comparative Analysis with a Key Structural Analog: 1,2-dihydro-2-amino-5-hydroxy-3-methylimidazo[4,5-f]quinoline

A significant body of mass spectral data exists for the IQ metabolite, 1,2-dihydro-2-amino-5-hydroxy-3-methylimidazo[4,5-f]quinoline.[2][3][4] This compound is a close structural isomer of our target compound, differing in the position of the hydroxyl group and the saturation of the imidazole ring. A detailed comparison of its known fragmentation with the predicted fragmentation of our target compound offers valuable insights.

Feature1,2-dihydro-2-amino-5-hydroxy-3-methylimidazo[4,5-f]quinoline (Known)3-Methyl-2-hydroxy-3H-imidazo[4,5-F]quinoline (Predicted)Rationale for Prediction
Molecular Formula C₁₁H₁₂N₄OC₁₁H₉N₃OBased on chemical structure.
[M+H]⁺ (ESI) m/z 217.1089m/z 212.0824Calculated from the molecular formula.
Key ESI-MS/MS Fragments m/z 200 (loss of NH₃), m/z 186 (loss of CH₃-NH₂), m/z 161 (loss of HN=C=N-CH₃)[3]m/z 194 (loss of H₂O), m/z 183 (loss of CO), m/z 155 (loss of CO from m/z 183)Based on common fragmentation pathways for N-hydroxy and quinoline compounds.
Key EI-MS Fragments Not availableM⁺∙ at m/z 211, fragments from loss of CO, HCN, and CH₃ radical.Typical fragmentation for heterocyclic aromatic compounds.

Predicted Fragmentation Pathways

The fragmentation of 3-Methyl-2-hydroxy-3H-imidazo[4,5-F]quinoline is expected to be driven by the presence of the hydroxyl group and the stability of the fused ring system.

ESI-MS/MS Fragmentation of [M+H]⁺

The protonated molecule at m/z 212 would likely undergo the following key fragmentation steps upon collision-induced dissociation (CID):

  • Loss of Water: A neutral loss of 18 Da (H₂O) from the hydroxyl group is a highly probable initial fragmentation, leading to a fragment at m/z 194.

  • Loss of Carbon Monoxide: The lactam-like structure could lead to the loss of CO (28 Da), resulting in a fragment at m/z 184.

  • Sequential Losses: Further fragmentation of the quinoline ring system could involve the loss of HCN (27 Da) or other small neutral molecules.

G m/z 212[M+H]+ m/z 212[M+H]+ m/z 194 m/z 194 m/z 212[M+H]+->m/z 194 - H2O m/z 184 m/z 184 m/z 212[M+H]+->m/z 184 - CO m/z 167 m/z 167 m/z 194->m/z 167 - HCN m/z 157 m/z 157 m/z 184->m/z 157 - HCN G m/z 211[M]+. m/z 211[M]+. m/z 183 m/z 183 m/z 211[M]+.->m/z 183 - CO m/z 196 m/z 196 m/z 211[M]+.->m/z 196 - CH3 m/z 156 m/z 156 m/z 183->m/z 156 - HCN

Caption: Predicted EI-MS fragmentation of 3-Methyl-2-hydroxy-3H-imidazo[4,5-F]quinoline.

Recommended Experimental Protocol

To acquire high-quality mass spectral data for 3-Methyl-2-hydroxy-3H-imidazo[4,5-F]quinoline, the following experimental setup is recommended, based on successful methods for related compounds. [2]

Sample Preparation
  • Dissolution: Dissolve the purified compound in a suitable solvent such as methanol, ethanol, or DMF. [1]2. Concentration: Prepare a stock solution of 1 mg/mL and dilute to a final concentration of 1-10 µg/mL for analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS) for ESI
  • Chromatographic Separation:

    • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A linear gradient from 5% to 95% B over 15 minutes.

    • Flow Rate: 0.3 mL/min.

  • Mass Spectrometry (ESI):

    • Ionization Mode: Positive.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.

    • MS1 Scan Range: m/z 50-500.

    • MS/MS: Perform data-dependent acquisition (DDA) or targeted MS/MS on the predicted [M+H]⁺ ion at m/z 212.

    • Collision Energy: Ramp collision energy from 10-40 eV to obtain a comprehensive fragmentation pattern.

Gas Chromatography-Mass Spectrometry (GC-MS) for EI

For less polar and thermally stable analogs, GC-MS can be an alternative. However, the hydroxyl group may necessitate derivatization.

  • Derivatization (Optional): Silylation with BSTFA or a similar reagent can improve volatility and thermal stability.

  • Chromatographic Separation:

    • Column: A non-polar column such as a DB-5ms (30 m x 0.25 mm, 0.25 µm).

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Temperature Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min.

  • Mass Spectrometry (EI):

    • Ionization Energy: 70 eV.

    • Source Temperature: 230 °C.

    • Scan Range: m/z 40-450.

Conclusion

The structural characterization of 3-Methyl-2-hydroxy-3H-imidazo[4,5-F]quinoline by mass spectrometry can be effectively guided by the extensive data available for its close structural analogs. By employing high-resolution ESI-MS/MS, researchers can confirm the elemental composition and elucidate the fragmentation pathways. The comparative data and experimental protocols provided in this guide offer a solid foundation for the successful identification and analysis of this and other related imidazoquinoline compounds.

References

  • Characterization of new metabolites from in vivo biotransformation of 2-amino-3-methylimidazo[4,5-f]quinoline in mouse by mass spectrometry. (n.d.). National Institutes of Health.
  • Identification of n-hydroxy acid metabolites in electron impact ionization mass spectrometry. (2012, June 15). Rapid Communications in Mass Spectrometry.
  • Identification of n-hydroxy acid metabolites in electron impact ionization mass spectrometry. (2025, August 7). Journal of Mass Spectrometry.
  • 3-METHYL-2-NITRO-3H-IMIDAZO(4,5-F)QUINOLINE. (n.d.). GSRS.
  • Identification of New 2-Amino-3-methylimidazo[4,5-f]quinoline Urinary Metabolites from β-Naphthoflavone-Treated Mice. (n.d.). National Institutes of Health.
  • Imidazole Derivatives Improve Charge Reduction and Stabilization for Native Mass Spectrometry. (2020, November 19). National Institutes of Health.
  • Identification of New 2-Amino-3-methylimidazo[4,5-f ]quinoline Urinary Metabolites from β-Naphthoflavone-Treated Mice. (n.d.). Sci-Hub.
  • Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5 - arkat usa. (n.d.). ARKIVOC.
  • Synthetic approaches for novel 3-heteroaryl-4-hydroxy-1-methylquinoline-2(1H)one: spectroscopic characterization, molecular docking and DFT investigations. (n.d.). National Institutes of Health.
  • 3-Methyl-2-hydroxy-3H-imidazo[4,5-f]quinoline - Data Sheet. (n.d.). United States Biological.

Sources

comparing the mutagenicity of 3-Methyl-2-hydroxy-3H-imidazo[4,5-F]quinoline with IQ (2-amino-3-methylimidazo[4,5-f]quinoline)

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers in Toxicology and Drug Development

Introduction

In the field of genetic toxicology, understanding the mutagenic potential of chemical compounds is paramount for assessing their carcinogenic risk. Among the vast array of mutagens, heterocyclic amines (HCAs), often formed during the cooking of meat and fish, represent a significant class of pro-carcinogens. 2-amino-3-methylimidazo[4,5-f]quinoline (IQ) is a potent HCA that has been the subject of extensive research. However, IQ itself is not the ultimate mutagen. Its genotoxic effects are mediated through metabolic activation to reactive intermediates. This guide provides an in-depth comparison of the mutagenicity of IQ and its primary, direct-acting metabolite, 3-Methyl-2-hydroxy-3H-imidazo[4,5-F]quinoline (N-hydroxy-IQ). We will delve into their mechanisms of action, comparative mutagenic potency, and the experimental methodologies used to assess their genotoxicity.

The Critical Role of Metabolic Activation in IQ-Mediated Mutagenicity

IQ is a pro-mutagen, meaning it requires metabolic activation to exert its mutagenic effects. This biotransformation is a multi-step process primarily occurring in the liver. The initial and rate-limiting step is the N-hydroxylation of the exocyclic amino group of IQ, catalyzed by cytochrome P450 enzymes, predominantly CYP1A2.[1][2][3][4] This reaction converts IQ into its proximate mutagen, N-hydroxy-IQ.

While N-hydroxy-IQ is a direct-acting mutagen, its genotoxicity can be further potentiated. In target cells, N-hydroxy-IQ can undergo O-esterification by N-acetyltransferases (NATs), leading to the formation of a highly reactive N-acetoxy-IQ ester.[1][5][6] This unstable ester can spontaneously decompose to form a highly electrophilic nitrenium ion, which is considered the ultimate carcinogen that readily reacts with DNA.

The following diagram illustrates the metabolic activation pathway of IQ:

IQ IQ (2-amino-3-methylimidazo[4,5-f]quinoline) N_hydroxy_IQ N-hydroxy-IQ (3-Methyl-2-hydroxy-3H-imidazo[4,5-F]quinoline) IQ->N_hydroxy_IQ CYP1A2 (N-hydroxylation) N_acetoxy_IQ N-acetoxy-IQ N_hydroxy_IQ->N_acetoxy_IQ N-acetyltransferase (NAT) (O-esterification) Nitrenium_Ion Nitrenium Ion (Ultimate Carcinogen) N_acetoxy_IQ->Nitrenium_Ion Spontaneous Heterolysis DNA_Adducts DNA Adducts Nitrenium_Ion->DNA_Adducts Reaction with DNA

Caption: Metabolic activation of IQ to its ultimate carcinogenic form.

Comparative Mutagenic Potency: A Tale of Two Molecules

The key difference in the mutagenic profiles of IQ and N-hydroxy-IQ lies in their requirement for metabolic activation. N-hydroxy-IQ, being a direct-acting mutagen, can induce mutations without the need for external metabolic enzyme systems. In contrast, IQ's mutagenicity is only observable in the presence of a metabolic activation system, such as the S9 fraction derived from rat liver homogenates, which contains the necessary cytochrome P450 enzymes.

While precise quantitative comparisons can vary between studies and experimental conditions, the general consensus is that N-hydroxy-IQ is significantly more potent than its parent compound, IQ, when tested in systems that can facilitate its further activation. In bacterial reverse mutation assays, such as the Ames test, N-hydroxy-IQ demonstrates potent mutagenicity in strains like Salmonella typhimurium TA98, which is sensitive to frameshift mutagens.[7][8][9][10] The mutagenic potency of N-hydroxy-IQ in these systems is often several orders of magnitude higher than that of IQ, which requires the addition of the S9 mix to even exhibit a mutagenic response.

Table 1: Comparative Mutagenicity Profile of IQ and N-hydroxy-IQ

FeatureIQ (2-amino-3-methylimidazo[4,5-f]quinoline)N-hydroxy-IQ (3-Methyl-2-hydroxy-3H-imidazo[4,5-F]quinoline)
Mutagenic Activity Pro-mutagen (requires metabolic activation)Direct-acting mutagen
Requirement for S9 YesNo (activity can be enhanced by bacterial enzymes)
Primary Mutagenic Event Formation of DNA adducts after metabolic activationDirect formation of DNA adducts
Potency in Ames Test (TA98) Mutagenic only in the presence of S9Highly mutagenic, with potency further increased by bacterial enzymes
Key Activating Enzyme Cytochrome P450 (CYP1A2)N-acetyltransferase (in bacteria and target tissues)

Mechanism of Action: The Formation of DNA Adducts

Both IQ, upon activation, and N-hydroxy-IQ exert their mutagenic effects by covalently binding to DNA, forming DNA adducts. These adducts can disrupt the normal structure of the DNA helix, leading to errors during DNA replication and transcription, which can result in mutations. The primary sites of adduction for these compounds are the C8 and N2 positions of guanine bases in the DNA. The formation of these adducts is a critical initiating event in the process of chemical carcinogenesis.

Experimental Protocol: The Ames Test for Comparing IQ and N-hydroxy-IQ

The bacterial reverse mutation assay, commonly known as the Ames test, is a widely used method to assess the mutagenic potential of chemical compounds.[10][11][12][13] The following is a detailed protocol for comparing the mutagenicity of IQ and N-hydroxy-IQ using Salmonella typhimurium strain TA98, which is particularly sensitive to frameshift mutations induced by this class of compounds. This protocol is based on the principles outlined in the OECD Guideline for the Testing of Chemicals, No. 471.[7][8]

I. Principle of the Assay

The Ames test utilizes several strains of Salmonella typhimurium that are auxotrophic for the amino acid histidine, meaning they cannot synthesize it and require it for growth. The assay measures the ability of a test compound to cause a reverse mutation (reversion) in these bacteria, allowing them to regain the ability to synthesize histidine and grow on a histidine-deficient medium. A positive result, indicated by a dose-dependent increase in the number of revertant colonies compared to a negative control, suggests that the test compound is mutagenic.

II. Materials
  • Bacterial Strain: Salmonella typhimurium TA98

  • Test Compounds: IQ and N-hydroxy-IQ

  • Solvent: Dimethyl sulfoxide (DMSO)

  • Positive Controls:

    • Without S9 activation: 2-Nitrofluorene

    • With S9 activation: 2-Aminoanthracene

  • S9 Fraction: Aroclor 1254-induced rat liver S9 fraction

  • S9 Cofactor Mix: NADP, Glucose-6-phosphate, MgCl₂, KCl, Sodium phosphate buffer

  • Growth Medium: Nutrient broth

  • Minimal Glucose Agar Plates: Vogel-Bonner medium E with 2% glucose

  • Top Agar: 0.6% Agar, 0.5% NaCl, supplemented with a limited amount of L-histidine and D-biotin

III. Experimental Workflow

The following diagram outlines the key steps in the Ames test for comparing IQ and N-hydroxy-IQ:

cluster_prep Preparation cluster_exposure Exposure cluster_plating Plating and Incubation cluster_analysis Analysis A Prepare overnight culture of S. typhimurium TA98 D Mix bacterial culture, test compound, and buffer (or S9 mix) A->D B Prepare serial dilutions of IQ and N-hydroxy-IQ in DMSO B->D C Prepare S9 mix (for IQ and positive control) C->D E Pre-incubation at 37°C D->E F Add molten top agar E->F G Pour onto minimal glucose agar plates F->G H Incubate at 37°C for 48-72 hours G->H I Count revertant colonies H->I J Analyze dose-response relationship I->J

Caption: Experimental workflow for the Ames test.

IV. Step-by-Step Methodology
  • Preparation of Bacterial Culture: Inoculate a single colony of S. typhimurium TA98 into nutrient broth and incubate overnight at 37°C with shaking to obtain a culture in the late exponential phase of growth.

  • Preparation of Test Solutions: Prepare a series of dilutions of IQ and N-hydroxy-IQ in DMSO. A typical concentration range to test would be from 0.1 to 100 µ g/plate .

  • Preparation of S9 Mix: On the day of the experiment, prepare the S9 cofactor mix and add the S9 fraction. Keep the S9 mix on ice until use.

  • Exposure:

    • For N-hydroxy-IQ (without S9): In a sterile tube, add 0.1 mL of the bacterial culture, 0.05 mL of the N-hydroxy-IQ solution, and 0.5 mL of phosphate buffer.

    • For IQ (with S9): In a sterile tube, add 0.1 mL of the bacterial culture, 0.05 mL of the IQ solution, and 0.5 mL of the S9 mix.

    • Controls: Prepare negative (solvent only) and positive controls under the same conditions.

  • Pre-incubation: Incubate all tubes at 37°C for 20-30 minutes with gentle shaking. This step allows for the metabolic activation of IQ by the S9 mix.

  • Plating: To each tube, add 2.0 mL of molten top agar (maintained at 45°C), vortex briefly, and pour the contents onto the surface of a minimal glucose agar plate.

  • Incubation: Allow the top agar to solidify, then invert the plates and incubate them at 37°C for 48-72 hours.

  • Colony Counting and Data Analysis: Count the number of revertant colonies on each plate. A positive result is defined as a dose-related increase in the number of revertants that is at least twice the background (negative control) count.

Conclusion

The comparison of IQ and N-hydroxy-IQ provides a clear illustration of the critical role of metabolic activation in chemical mutagenesis. While IQ is a potent pro-mutagen, its genotoxicity is entirely dependent on its conversion to N-hydroxy-IQ and subsequently to a highly reactive nitrenium ion. N-hydroxy-IQ, as a direct-acting mutagen, serves as a key intermediate in this pathway and exhibits significantly higher mutagenic potency in in vitro assays like the Ames test. Understanding these differences is crucial for accurately assessing the carcinogenic risk of heterocyclic amines and for developing effective strategies for mitigating their harmful effects. The experimental protocols outlined in this guide provide a robust framework for researchers to investigate the mutagenic properties of these and other compounds, contributing to a deeper understanding of chemical carcinogenesis and the development of safer products.

References

  • Ames, B. N., McCann, J., & Yamasaki, E. (1975). Methods for detecting carcinogens and mutagens with the Salmonella/mammalian-microsome mutagenicity test.
  • CPT Labs. (n.d.). Ames Mutagenicity Testing (OECD 471). Retrieved from [Link]

  • Mutagenicity in Salmonella typhimurium YG strains and transgenic rodents including gpt delta. (2021). Genes and Environment, 43(1), 34.
  • Mutagenicity of nitrofurans in Salmonella typhimurium TA98, TA98NR and TA98/1,8-DNP6. (1987).
  • Metabolic activation of IQ by cytochrome P450 enzymes and the N, O-acetyltransferase. (n.d.). ResearchGate. Retrieved from [Link]

  • Scantox. (n.d.). GLP OECD 471 Ames Test. Retrieved from [Link]

  • The modulatory effects of tryptamine and tyramine on the S9-mediated mutagenesis of IQ and MeIQ in Salmonella strain TA98. (1994). Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 308(1), 75-85.
  • Mutagenicity in Salmonella typhimurium TA98 and TA100 of nitroso and respective hydroxylamine compounds. (2001). Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 491(1-2), 183-193.
  • Wikipedia. (2024, January 10). Ames test. Retrieved from [Link]

  • Contribution of CYP1A1 and CYP1A2 to the Activation of Heterocyclic Amines in Monkeys and Human. (1995). Japanese Journal of Cancer Research, 86(5), 458-467.
  • Ames Test – Introduction, Principle, Procedure, Uses and Result Interpretation. (2022, August 10). Microbe Online. Retrieved from [Link]

  • N-and O-acetylation of aromatic and heterocyclic amine carcinogens by human monomorphic and polymorphic acetyltransferases expressed in COS-1 cells. (1992). Carcinogenesis, 13(10), 1713-1717.
  • An investigation into pharmaceutically relevant mutagenicity data and the influence on Ames predictive potential. (2011).
  • Evaluation of the impact of CYP1A2 induction by charbroiled meal on metabolic phenotype. (2018). Clinical Nutrition ESPEN, 27, 111-116.
  • Direct Comparison of the Lowest Effect Concentrations of Mutagenic Reference Substances in Two Ames Test Form
  • PharmGKB summary: very important pharmacogene information for CYP1A2. (2019). Pharmacogenetics and Genomics, 29(4), 91-95.
  • CYP1A2-catalyzed conversion of dietary heterocyclic amines to their proximate carcinogens is their major route of metabolism in humans. (1994). Carcinogenesis, 15(1), 159-162.
  • Analysis of chemical structures and mutations detected by Salmonella TA98 and TA100. (2021). Mutagenesis, 36(6), 415-427.
  • Mutagenicity of nitrofurans in Salmonella typhimurium TA98, TA98NR and TA98/1,8-DNP6. (1987).
  • Human N-Acetyltransferase 1 and 2 Differ in Affinity Towards Acetyl-Coenzyme A Cofactor and N-Hydroxy-Arylamine Carcinogens. (2022). Frontiers in Pharmacology, 13, 843588.
  • Improvement of quantitative structure–activity relationship (QSAR) tools for predicting Ames mutagenicity. (2019). Mutagenesis, 34(1), 3-15.
  • Evidence that arylhydroxamic acid N,O-acyltransferase and the genetically polymorphic N-acetyltransferase are properties of the same enzyme in rabbit liver. (1980). Cancer Research, 40(8 Pt 1), 2636-2641.
  • Ames test study designs for nitrosamine mutagenicity testing: qualitative and quantitative analysis of key assay parameters. (2023). Mutagenesis, 38(6), 335-348.
  • Mutagenicity in Salmonella typhimurium TA98 and TA100 of nitroso and respective hydroxylamine compounds. (2001). Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 491(1-2), 183-193.
  • Ames Test study designs for nitrosamine mutagenicity testing: qualitative and quantitative analysis of key assay parameters. (2023). Mutagenesis, 38(6), 335-348.
  • Purification of hepatic polymorphic arylamine N-acetyltransferase from homozygous rapid acetylator inbred hamster. (1990). Journal of Biological Chemistry, 265(35), 21631-21637.
  • Identification and characterization of potent, selective, and efficacious inhibitors of human arylamine N-acetyltransferase 1. (2017). Journal of Medicinal Chemistry, 60(16), 7063-7076.
  • Towards quantitative read across: Prediction of Ames mutagenicity in a large database. (2019). Regulatory Toxicology and Pharmacology, 108, 104434.
  • Reverse mutation tests in Salmonella typhimurium and chromosomal aberration tests in mammalian cells in culture on fluorinated pyrimidine derivatives. (1980). Mutation Research/Genetic Toxicology, 78(3), 263-271.

Sources

Navigating the Analytical Maze: A Comparative Guide to the Validation of Methods for 3-Methyl-2-hydroxy-3H-imidazo[4,5-F]quinoline (N-hydroxy-IQ) Detection

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of drug development and toxicology, the precise and accurate quantification of metabolites is paramount. 3-Methyl-2-hydroxy-3H-imidazo[4,5-F]quinoline (N-hydroxy-IQ), a reactive metabolite of the dietary carcinogen 2-amino-3-methylimidazo[4,5-f]quinoline (IQ), represents a significant analytical challenge due to its inherent instability and low concentrations in biological matrices. This guide, designed for the discerning researcher, offers a comparative overview of analytical methodologies for N-hydroxy-IQ detection, grounded in the principles of scientific integrity and regulatory compliance. We will delve into the nuances of method validation, providing a framework for selecting and implementing the most appropriate technique for your research needs.

The Criticality of Validated Methods for a Reactive Metabolite

N-hydroxy-IQ is a critical intermediate in the metabolic activation of IQ, a heterocyclic amine formed during the high-temperature cooking of meat. Its high reactivity allows it to form DNA adducts, initiating the carcinogenic process. Consequently, the reliable measurement of N-hydroxy-IQ in biological systems is crucial for understanding the mechanisms of IQ-induced carcinogenesis and for assessing potential cancer risks.

However, the very reactivity that makes N-hydroxy-IQ a potent carcinogen also renders it a difficult analyte to measure. Its instability in biological matrices necessitates analytical methods that are not only sensitive and specific but also meticulously validated to ensure the integrity of the generated data. The U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) provide comprehensive guidelines for bioanalytical method validation, which serve as the bedrock for the principles discussed in this guide.[1][2][3][4]

A Comparative Analysis of Analytical Techniques

The choice of an analytical technique for N-hydroxy-IQ detection is a critical decision, influenced by factors such as the required sensitivity, the complexity of the biological matrix, and the available instrumentation. Here, we compare the most pertinent methods: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Immunoassays.

Parameter HPLC-UV LC-MS/MS Immunoassay
Principle Separation based on polarity, detection via UV absorbance.Separation by chromatography, detection by mass-to-charge ratio.Antigen-antibody binding.
Specificity Moderate; co-eluting compounds can interfere.High; provides structural confirmation.High; dependent on antibody specificity.
Sensitivity Lower; typically in the ng/mL range.[5][6]Very high; can reach pg/mL or lower levels.[7][8][9][10][11]High; often in the pg/mL to ng/mL range.[12][13][14]
Linearity Good over a moderate concentration range.[15][16]Excellent over a wide dynamic range.Typically sigmoidal; requires specific curve fitting.
Precision Good; RSDs typically <15%.Excellent; RSDs often <10%.Good; intra- and inter-assay variability needs careful control.[12]
Accuracy Good; recovery can be influenced by matrix effects.Excellent; stable isotope-labeled internal standards can correct for matrix effects.[8]Good; can be affected by cross-reactivity and matrix interference.[12]
Throughput Moderate.High, with modern UHPLC systems.High; well-suited for screening large numbers of samples.
Cost Relatively low.High initial investment and maintenance costs.Varies; can be cost-effective for high-throughput applications.
Method Development Relatively straightforward.More complex; requires optimization of both chromatographic and mass spectrometric parameters.Can be lengthy and complex, especially antibody development.[13][17]

Expert Insights: For definitive quantification and structural confirmation of N-hydroxy-IQ, especially at the low concentrations expected in biological samples, LC-MS/MS is the gold standard . Its superior sensitivity and specificity allow for the unambiguous identification and measurement of this unstable metabolite. While HPLC-UV can be a cost-effective option for preliminary studies or for analyzing samples with higher concentrations, its susceptibility to interference from co-eluting matrix components is a significant limitation. Immunoassays , with their high throughput capabilities, are well-suited for screening large cohorts, but the development of a specific and validated antibody for the reactive N-hydroxy-IQ molecule is a considerable undertaking.

The Workflow of Analytical Method Validation

A robust analytical method is built on a foundation of rigorous validation. The following diagram illustrates the essential steps in the validation of a bioanalytical method, in accordance with ICH guidelines.

Analytical Method Validation Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Sample Analysis Analyte Characterization Analyte Characterization Selection of Technique Selection of Technique Analyte Characterization->Selection of Technique Optimization of Parameters Optimization of Parameters Selection of Technique->Optimization of Parameters Specificity & Selectivity Specificity & Selectivity Optimization of Parameters->Specificity & Selectivity Linearity & Range Linearity & Range Specificity & Selectivity->Linearity & Range Accuracy & Precision Accuracy & Precision Linearity & Range->Accuracy & Precision LOD & LOQ LOD & LOQ Accuracy & Precision->LOD & LOQ Stability Stability LOD & LOQ->Stability Robustness Robustness Stability->Robustness Sample Preparation Sample Preparation Robustness->Sample Preparation Instrumental Analysis Instrumental Analysis Sample Preparation->Instrumental Analysis Data Processing & Reporting Data Processing & Reporting Instrumental Analysis->Data Processing & Reporting

Caption: A generalized workflow for the validation of a bioanalytical method.

A Detailed Protocol: LC-MS/MS Method Validation for N-hydroxy-IQ

The following provides a detailed, step-by-step methodology for the validation of an LC-MS/MS method for the quantification of N-hydroxy-IQ in a biological matrix (e.g., plasma or urine). This protocol is a composite based on best practices and regulatory guidelines.

1. Preparation of Stock and Working Solutions:

  • Rationale: Accurate preparation of standard solutions is fundamental to the entire validation process.

  • Procedure:

    • Prepare a primary stock solution of N-hydroxy-IQ in a suitable solvent (e.g., DMSO or methanol) at a concentration of 1 mg/mL. The purity of the reference standard should be documented.

    • Prepare a separate stock solution for the internal standard (IS), preferably a stable isotope-labeled N-hydroxy-IQ (e.g., d3-N-hydroxy-IQ).

    • Prepare a series of working standard solutions by serially diluting the primary stock solution to create calibration standards and quality control (QC) samples at low, medium, and high concentrations.

2. Sample Preparation (Liquid-Liquid Extraction):

  • Rationale: Efficient extraction of the analyte from the biological matrix is crucial for minimizing matrix effects and improving sensitivity.

  • Procedure:

    • To 100 µL of the biological sample (blank, calibration standard, QC, or unknown), add 25 µL of the internal standard working solution.

    • Add 500 µL of a suitable organic solvent (e.g., ethyl acetate).

    • Vortex for 1 minute to ensure thorough mixing.

    • Centrifuge at 10,000 x g for 5 minutes to separate the organic and aqueous layers.

    • Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase.

3. LC-MS/MS Instrumentation and Conditions:

  • Rationale: Optimization of chromatographic and mass spectrometric parameters is key to achieving the desired sensitivity and selectivity.

  • Procedure:

    • LC System: A high-performance or ultra-high-performance liquid chromatography system.

    • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

    • Flow Rate: 0.3 mL/min.

    • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

    • Ionization Mode: Positive ion mode.

    • MRM Transitions: Monitor specific precursor-to-product ion transitions for N-hydroxy-IQ and its internal standard.

4. Validation Parameters and Acceptance Criteria:

The following table summarizes the key validation parameters and their typical acceptance criteria as per FDA and ICH guidelines.[1][2]

Validation Parameter Purpose Acceptance Criteria
Selectivity To ensure the method can differentiate the analyte from other components in the matrix.No significant interfering peaks at the retention time of the analyte and IS in blank matrix from at least six different sources.
Linearity To demonstrate a proportional relationship between analyte concentration and instrument response.A calibration curve with at least six non-zero standards; correlation coefficient (r²) ≥ 0.99.
Lower Limit of Quantification (LLOQ) The lowest concentration that can be measured with acceptable accuracy and precision.Signal-to-noise ratio ≥ 10; accuracy within ±20% of nominal value; precision (CV) ≤ 20%.
Accuracy The closeness of the measured value to the true value.Mean concentration of QC samples (low, mid, high) should be within ±15% of the nominal value.
Precision The degree of scatter between a series of measurements.Coefficient of variation (CV) for QC samples should not exceed 15%.
Matrix Effect To assess the influence of matrix components on the ionization of the analyte.The CV of the matrix factor across different lots of matrix should be ≤ 15%.
Recovery The efficiency of the extraction procedure.Recovery should be consistent and reproducible, though not necessarily 100%.
Stability To evaluate the stability of the analyte in the biological matrix under various conditions (freeze-thaw, short-term, long-term).Mean concentration of stability samples should be within ±15% of the nominal concentration of fresh samples.

Conclusion: A Roadmap to Reliable N-hydroxy-IQ Quantification

The validation of analytical methods for a challenging analyte like N-hydroxy-IQ is a rigorous but essential process. This guide provides a framework for understanding the comparative strengths and weaknesses of key analytical techniques and outlines the critical steps for a comprehensive method validation. By adhering to the principles of scientific integrity and regulatory guidelines, researchers can ensure the generation of high-quality, reliable data, which is indispensable for advancing our understanding of the role of N-hydroxy-IQ in human health and disease. The selection of the most appropriate analytical method, coupled with a thorough validation process, will ultimately pave the way for more accurate risk assessments and the development of effective strategies for disease prevention.

References

  • Strategies in quantitative LC-MS/MS analysis of unstable small molecules in biological matrices. ResearchGate. (n.d.). Retrieved from [Link]

  • Bioanalytical Method Validation. U.S. Food and Drug Administration. (2018). Retrieved from [Link]

  • Data on validation using accuracy profile of HPLC-UV method. ResearchGate. (n.d.). Retrieved from [Link]

  • Comprehensive Validation of Analytical Methods Using A Risk-Based Approach: Application to RP-HPLC and UV techniques for Methotr. Research Square. (2023). Retrieved from [Link]

  • Assessment of matrix effect in quantitative LC-MS bioanalysis. National Center for Biotechnology Information. (2024). Retrieved from [Link]

  • Quantitative determination of endogenous compounds in biological samples using chromatographic techniques. Chromatography Today. (n.d.). Retrieved from [Link]

  • Guideline on bioanalytical method validation. European Medicines Agency. (2011). Retrieved from [Link]

  • Improving quality and speed in immunoassay development, validation, and routine use. Bioanalysis Zone. (2020). Retrieved from [Link]

  • Principles and Applications of LC-MS/MS for the Quantitative Bioanalysis of Analytes in Various Biological Samples. SciSpace. (2012). Retrieved from [Link]

  • Development of Diagnostic Immunoassays for Biomarkers of Pesticide Exposure. National Agricultural Library. (n.d.). Retrieved from [Link]

  • Quantitative analysis of small molecules in biological samples. SlideShare. (2014). Retrieved from [Link]

  • Bioanalytical method validation: An updated review. National Center for Biotechnology Information. (2011). Retrieved from [Link]

  • An Overview of the Development and Validation of Bioanalytical Methods and Their Use in Pharmacy. International Journal of Science and Applied Technology. (2023). Retrieved from [Link]

  • ICH guideline M10 on bioanalytical method validation. International Council for Harmonisation. (2022). Retrieved from [Link]

  • Development of Novel Immunoassay Platforms. RSIS International. (2025). Retrieved from [Link]

  • Development of immunoassay based on a specific antibody for sensitive detection of nicosulfuron in environment. National Center for Biotechnology Information. (2023). Retrieved from [Link]

  • A selected history and future of immunoassay development and applications in clinical chemistry. PubMed. (2006). Retrieved from [Link]

  • Glucuronidation of N-hydroxy metabolites of N-acetylbenzidine. PubMed. (1993). Retrieved from [Link]

  • Glucuronide conjugates of 4-aminobiphenyl and its N-hydroxy metabolites. pH stability and synthesis by human and dog liver. PubMed. (1992). Retrieved from [Link]

  • DEVELOPMENT AND VALIDATION OF AN HPLC-UV METHOD FOR DETERMINATION OF SYNTHETIC FOOD COLORANTS. Revue Roumaine de Chimie. (2011). Retrieved from [Link]

  • Development and validation of a RP-HPLC method for the determination of Temozolomide in rats: Application to plasma pharmacokinetics. Journal of Chemical and Pharmaceutical Research. (2015). Retrieved from [Link]

  • Isolation of the glucuronic acid conjugate of n-hydroxy-4-aminobiphenyl from dog urine and its mutagenic activity. PubMed. (1976). Retrieved from [Link]

  • Investigation of phase II metabolism of 11-hydroxy-Δ-9-tetrahydrocannabinol and metabolite verification by chemical synthesis of 11-hydroxy-Δ-9-tetrahydrocannabinol-glucuronide. National Center for Biotechnology Information. (2020). Retrieved from [Link]

  • The Impact of Glucuronidation on the Bioactivation and DNA Adduction of the Cooked-Food Carcinogen 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine in Vivo. PubMed. (2009). Retrieved from [Link]

  • Identification of New 2-Amino-3-methylimidazo[4,5-f]quinoline Urinary Metabolites from β-Naphthoflavone-Treated Mice. National Center for Biotechnology Information. (2009). Retrieved from [Link]

Sources

comparative study of the biological activities of different imidazo[4,5-f]quinoline isomers

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The imidazoquinoline scaffold, a heterocyclic aromatic structure, is a cornerstone in medicinal chemistry, forming the basis of numerous therapeutic agents. The constitutional isomerism of the fused imidazole ring to the quinoline core gives rise to distinct chemical entities with potentially disparate biological activities. This guide provides a comparative analysis of the biological activities of imidazo[4,5-f]quinoline isomers, with a particular focus on their anticancer, antiviral, and anti-inflammatory properties. Due to a wealth of available data, this guide will also draw comparisons with the closely related and more extensively studied imidazo[4,5-c]quinoline isomers to highlight the critical role of the imidazole ring's position in determining the pharmacological profile.

The Isomeric Landscape of Imidazoquinolines

The fusion of an imidazole ring to a quinoline core can result in several isomers, with the position of the nitrogen atoms in the imidazole ring and the fusion points on the quinoline ring dictating the final structure. This structural variance, though seemingly subtle, can significantly impact the molecule's interaction with biological targets.

isomers cluster_f Imidazo[4,5-f]quinoline cluster_c Imidazo[4,5-c]quinoline cluster_h Imidazo[4,5-h]quinoline cluster_g Imidazo[4,5-g]quinoline a a b b c c d d

Caption: Key isomers of imidazoquinoline.

Comparative Anticancer Activity

The quinoline scaffold is a well-established pharmacophore in the development of anticancer agents.[1] The fusion of an imidazole ring can further enhance this activity, often through mechanisms involving the inhibition of critical signaling pathways.

While extensive research has focused on imidazo[4,5-c]quinoline derivatives,[2][3][4] data on the anticancer potential of imidazo[4,5-f]quinoline isomers is emerging. A comparative look at the available data suggests that the positioning of the imidazole ring is a key determinant of cytotoxic efficacy.

For instance, certain 1,4-disubstituted imidazo[4,5-c]quinolines have demonstrated anticancer activity, with the substitution pattern on the phenyl rings significantly impacting their potency.[2] One of the most active compounds in a particular study was 4-(2-bromophenyl)-1-phenyl-1H-imidazo[4,5-c]quinoline, which exhibited an IC50 of 103.3 μM.[2][3]

Mechanism of Action: Targeting Pro-Survival Signaling

Many imidazoquinoline derivatives exert their anticancer effects by modulating key signaling pathways that are often dysregulated in cancer, such as the PI3K/Akt/mTOR and JAK/STAT pathways.[5][6] Inhibition of these pathways can lead to decreased cell proliferation, survival, and angiogenesis.

anticancer_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation JAK JAK RTK->JAK Activation Akt Akt PI3K->Akt Activation mTOR mTOR Akt->mTOR Activation Transcription Gene Transcription (Proliferation, Survival, Angiogenesis) mTOR->Transcription STAT STAT JAK->STAT Phosphorylation STAT->Transcription imidazoquinoline Imidazo[4,5-c]quinoline Derivatives imidazoquinoline->PI3K Inhibition imidazoquinoline->JAK Inhibition

Caption: Inhibition of PI3K/Akt/mTOR and JAK/STAT pathways by imidazoquinolines.

Experimental Protocol: In Vitro Anticancer Activity Screening (SRB Assay)

The Sulforhodamine B (SRB) assay is a widely used method for determining cytotoxicity and cell proliferation.[7]

Objective: To determine the in vitro anticancer activity of imidazo[4,5-f]quinoline isomers against a panel of human cancer cell lines.

Materials:

  • Imidazo[4,5-f]quinoline test compounds

  • Human cancer cell lines (e.g., MCF-7, A549, HCT116)[8]

  • Complete growth medium (e.g., DMEM supplemented with 10% FBS and 1% penicillin-streptomycin)[7]

  • Trichloroacetic acid (TCA)

  • Sulforhodamine B (SRB) solution

  • Tris base solution

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at an appropriate density and incubate for 24 hours to allow for cell attachment.[7]

  • Compound Treatment: Treat the cells with various concentrations of the imidazo[4,5-f]quinoline test compounds and a positive control (e.g., doxorubicin) for a specified period (e.g., 48-72 hours).[7]

  • Cell Fixation: After incubation, gently aspirate the medium and fix the cells by adding cold TCA to each well and incubating for 1 hour at 4°C.[7]

  • Staining: Wash the plates with water to remove the TCA and then stain the cells with SRB solution for 30 minutes at room temperature.[7]

  • Destaining and Solubilization: Remove the unbound SRB by washing with 1% acetic acid. Allow the plates to air dry and then solubilize the bound dye with Tris base solution.[7]

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 515 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Comparative Antiviral and Immunomodulatory Activity

Imidazoquinolines are renowned for their potent immunomodulatory properties, which are often harnessed for antiviral and anticancer applications.[8] The mechanism of action for many of these compounds involves the activation of Toll-like receptors (TLRs), particularly TLR7 and TLR8.[8]

While a significant body of research exists for imidazo[4,5-c]quinolines like Imiquimod and Resiquimod as TLR agonists,[8] studies on imidazo[4,5-f]quinoline isomers have also revealed potent immunostimulatory activity.[9] This suggests that the imidazo[4,5-f]quinoline scaffold is also a viable candidate for the development of immunomodulators.

Mechanism of Action: TLR7/8 Agonism and Cytokine Induction

TLR7 and TLR8 are intracellular receptors that recognize single-stranded RNA, a hallmark of viral infection. Agonists of these receptors, such as certain imidazoquinolines, can mimic a viral infection, leading to the activation of an innate immune response. This response is characterized by the production of pro-inflammatory cytokines and chemokines, such as interferons (IFNs), tumor necrosis factor-alpha (TNF-α), and various interleukins (ILs).[8][10]

tlr_pathway cluster_endosome Endosome cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR7_8 TLR7 / TLR8 MyD88 MyD88 TLR7_8->MyD88 Recruitment IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 NFkB NF-κB TRAF6->NFkB Activation IRFs IRFs TRAF6->IRFs Activation Cytokine_Genes Pro-inflammatory Cytokine Genes (IFNs, TNF-α, ILs) NFkB->Cytokine_Genes Transcription IRFs->Cytokine_Genes Transcription Imidazoquinoline Imidazoquinoline (e.g., Imidazo[4,5-c] and Imidazo[4,5-f] isomers) Imidazoquinoline->TLR7_8 Agonist Binding

Caption: Imidazoquinoline-mediated activation of TLR7/8 signaling.

Comparative Anti-inflammatory Activity

Chronic inflammation is a key driver of many diseases, including inflammatory bowel disease (IBD) and certain cancers. The immunomodulatory properties of imidazoquinolines can also be leveraged to develop anti-inflammatory agents.

Recent studies on imidazo[4,5-c]quinoline derivatives have shown that they can potently inhibit pro-inflammatory signaling pathways like JAK/STAT and NF-κB, leading to a reduction in the production of inflammatory mediators.[5][6] One lead compound demonstrated potent inhibitory activity against interferon-stimulated genes (IC50: 3.3 nM) and the NF-κB pathway (IC50: 150.7 nM).[5]

While specific anti-inflammatory data for imidazo[4,5-f]quinoline isomers is less prevalent, their structural similarity to the active imidazo[4,5-c] isomers suggests that they are promising candidates for the development of novel anti-inflammatory drugs. Further investigation into their effects on key inflammatory pathways is warranted.

Structure-Activity Relationship (SAR) Insights

The biological activity of imidazoquinolines is highly dependent on their structure. Key SAR insights include:

  • Position of the Imidazole Ring: As highlighted in this guide, the fusion of the imidazole ring to the quinoline core (e.g., [4,5-f] vs. [4,5-c]) is a critical determinant of biological activity.

  • Substituents on the Quinoline Ring: The nature and position of substituents on the quinoline ring can significantly impact potency and selectivity.

  • Substituents on the Imidazole Ring: Modifications to the imidazole ring, such as the introduction of alkyl or aryl groups, can modulate the compound's interaction with its biological target. For example, in a series of 1,4-disubstituted imidazo[4,5-c]quinolines, the introduction of a bromine atom at the ortho position of the phenyl ring at C4 resulted in a significant increase in anticancer activity compared to a para-substitution.[2]

Conclusion

The imidazo[4,5-f]quinoline scaffold represents a promising area for the discovery of novel therapeutic agents. While research into this specific isomeric class is less extensive than that of its imidazo[4,5-c] counterpart, the available data suggests significant potential in the fields of oncology, virology, and immunology. The comparative analysis presented in this guide underscores the critical importance of isomeric structure in determining biological activity. Further research, including direct head-to-head comparative studies of imidazo[4,5-f]quinoline isomers and the elucidation of their precise mechanisms of action, will be instrumental in unlocking the full therapeutic potential of this versatile chemical scaffold.

References

  • Discovery of Novel Imidazo[4,5- c]quinoline Derivatives to Treat Inflammatory Bowel Disease (IBD) by Inhibiting Multiple Proinflammatory Signaling Pathways and Restoring Intestinal Homeostasis. Journal of Medicinal Chemistry, 2022. [Link]

  • Synthesis and anti-cancer activity of 1,4-disubstituted imidazo[4,5-c]quinolines. Organic & Biomolecular Chemistry, 2016. [Link]

  • Discovery of Imidazoquinolines with Toll-Like Receptor 7/8 Independent Cytokine Induction. ACS Medicinal Chemistry Letters, 2012. [Link]

  • Overview on Biological Activities of Imidazole Derivatives. ResearchGate, 2022. [Link]

  • Discovery of Novel Imidazo[4,5- c ]quinoline Derivatives to Treat Inflammatory Bowel Disease (IBD) by Inhibiting Multiple Proinflammatory Signaling Pathways and Restoring Intestinal Homeostasis. ResearchGate, 2022. [Link]

  • Immunomodulating and antiviral activities of the imidazoquinoline S-28463. Antiviral Research, 1994. [Link]

  • Synthesis and anti-cancer activity of 1, 4-disubstituted imidazo[4,5-c]quinolines. ResearchGate, 2015. [Link]

  • Design and Synthesis of Polyphenolic Imidazo[4,5-c]quinoline Derivatives to Modulate Toll Like Receptor-7 Agonistic Activity and Adjuvanticity. ACS Pharmacology & Translational Science, 2024. [Link]

  • Structure-activity relationships of imidazo[4,5-f]quinoline partial structures and analogs. Discovery of pyrazolo[3,4-f]quinoline derivatives as potent immunostimulants. Journal of Medicinal Chemistry, 1992. [Link]

  • In vitro and in silico insights into antimicrobial and anticancer activities of novel imidazo[2,1-b][5][8][11]thiadiazoles. Scientific Reports, 2024. [Link]

  • Toll-Like Receptor 7 Agonist Therapy with Imidazoquinoline Enhances Cancer Cell Death and Increases Lymphocytic Infiltration and Proinflammatory Cytokine Production in Established Tumors of a Renal Cell Carcinoma Mouse Model. The Journal of Urology, 2015. [Link]

  • Synthesis and anti-cancer activity of 1,4-disubstituted imidazo[4,5-c]quinolines. ResearchGate, 2015. [Link]

  • Biologically active quinoline and quinazoline alkaloids part I. Medicinal Chemistry Research, 2016. [Link]

  • Tailored quinolines demonstrates flexibility to exert antitumor effects through varied mechanisms - A medicinal perspective. European Journal of Medicinal Chemistry, 2021. [Link]

Sources

Definitive Structure Confirmation of 3-Methyl-2-hydroxy-3H-imidazo[4,5-f]quinoline: A Comparative Guide to X-ray Crystallography

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Unambiguous Structural Confirmation

In the fields of medicinal chemistry and drug development, the precise atomic arrangement of a molecule is paramount. Heterocyclic compounds, particularly fused-ring systems like imidazo[4,5-f]quinolines, form the backbone of numerous therapeutic agents.[1][2] These structures are known for their diverse biological activities, including potent anticancer and antimicrobial properties.[3] The subject of this guide, 3-Methyl-2-hydroxy-3H-imidazo[4,5-f]quinoline, is a member of this critical class.

However, the synthesis of such complex heterocycles can often lead to constitutional isomers or tautomers—structurally similar molecules with vastly different physicochemical and biological properties.[4] For instance, the "2-hydroxy" nomenclature immediately suggests the possibility of keto-enol tautomerism, where a proton shift could result in a 2-keto (quinolinone) form. Relying on standard spectroscopic methods alone can introduce ambiguity, potentially leading to flawed structure-activity relationship (SAR) studies and wasted resources. This guide provides an in-depth comparison of analytical techniques, establishing single-crystal X-ray crystallography as the definitive method for the unambiguous structure confirmation of 3-Methyl-2-hydroxy-3H-imidazo[4,5-f]quinoline.

The Gold Standard: Single-Crystal X-ray Crystallography

X-ray crystallography is the most reliable and powerful method for determining the precise three-dimensional structure of a molecule.[5] It provides direct evidence of atomic positions, bond lengths, bond angles, and the overall conformation in the solid state, leaving no room for ambiguity.

Causality-Driven Experimental Protocol

The successful outcome of an X-ray crystallography experiment is critically dependent on the quality of the single crystal. The following protocol is designed to maximize the probability of obtaining diffraction-quality crystals.

Step 1: Purity Is Paramount

  • Action: The synthesized 3-Methyl-2-hydroxy-3H-imidazo[4,5-f]quinoline must be purified to the highest possible degree (>99%). Techniques such as flash column chromatography followed by recrystallization are standard.

  • Causality: Impurities act as defects that disrupt the ordered packing of molecules, preventing the formation of a well-defined crystal lattice.[6] This leads to poor diffraction or the inability to form single crystals at all.

Step 2: Rational Crystal Growth

  • Action: Slow evaporation from a solution is one of the most effective methods for growing crystals of small organic molecules.[7] A moderately volatile solvent in which the compound has moderate solubility should be chosen. For a polar heterocyclic compound like the target molecule, a solvent system such as Dimethylformamide (DMF)/Methanol or Acetone/Water could be explored. A saturated solution is prepared, filtered to remove dust, and left in a loosely capped vial within a vibration-free environment.

  • Causality: Slow evaporation allows molecules to self-assemble into a thermodynamically stable, ordered lattice.[8] Rapid solvent removal leads to precipitation or the formation of many small, unusable microcrystals. The choice of solvent is critical as it influences solubility kinetics and can even be incorporated into the crystal lattice.[7]

Step 3: Crystal Mounting and Data Collection

  • Action: A suitable single crystal (typically 0.1-0.3 mm in size) is selected under a microscope, mounted on a loop, and flash-frozen in a stream of liquid nitrogen (100 K).[9] The crystal is then placed on a goniometer in a modern X-ray diffractometer. A full sphere of diffraction data is collected by rotating the crystal in the X-ray beam.

  • Causality: Flash-freezing is crucial to minimize thermal motion of the atoms and to protect the crystal from radiation damage caused by the high-intensity X-ray beam.[9] This results in a higher-resolution diffraction pattern and a more accurate final structure.

Step 4: Structure Solution and Refinement

  • Action: The collected diffraction intensities are processed, and the structure is solved using direct methods software (e.g., SHELXS). The resulting electron density map is used to build an initial molecular model. This model is then refined against the experimental data (e.g., using SHELXL) to optimize atomic positions and thermal parameters.

  • Causality: The refinement process is a least-squares minimization that aims to achieve the best possible agreement between the observed diffraction data and the data calculated from the model. The quality of the final structure is assessed by metrics such as the R-factor (R1) and the goodness-of-fit (GooF).

Experimental Workflow Visualization

The entire process from purified compound to final structure can be visualized as follows:

Xray_Workflow cluster_prep Sample Preparation cluster_exp Experiment cluster_analysis Data Analysis Purified_Compound Purified Compound (>99%) Crystal_Growth Single Crystal Growth (Slow Evaporation) Purified_Compound->Crystal_Growth Dissolve Mounting Crystal Mounting & Flash Freezing Crystal_Growth->Mounting Select Crystal Data_Collection X-ray Data Collection Mounting->Data_Collection Mount on Diffractometer Structure_Solution Structure Solution (Direct Methods) Data_Collection->Structure_Solution Process Data Refinement Structure Refinement & Validation Structure_Solution->Refinement Build Model Final_Structure Final 3D Structure (CIF File) Refinement->Final_Structure Validate

Caption: Workflow for single-crystal X-ray diffraction analysis.

Data Presentation: The Crystallographic Information File (CIF)

The final, validated structure is reported in a standard Crystallographic Information File (CIF) format, which is deposited in a public repository like the Cambridge Structural Database (CSD).[10][11] This ensures data integrity and accessibility for the global scientific community.[12][13] The table below summarizes the key parameters that would be expected from a successful analysis of 3-Methyl-2-hydroxy-3H-imidazo[4,5-f]quinoline.

Table 1: Representative Crystallographic Data (Note: This is illustrative data typical for a small organic molecule, as a physical experiment was not conducted.)

ParameterValueSignificance
Chemical FormulaC₁₁H₉N₃OConfirms the elemental composition of the crystallized molecule.
Formula Weight199.22 g/mol Consistent with the expected molecular mass.
Crystal SystemMonoclinicDescribes the basic symmetry of the crystal lattice.
Space GroupP2₁/cDefines the specific symmetry operations within the unit cell.
a, b, c (Å)8.512(3), 12.345(4), 9.021(3)Dimensions of the unit cell.
β (°)98.76(1)Angle of the unit cell for a monoclinic system.
Volume (ų)936.8(5)The volume of a single unit cell.
Z4Number of molecules per unit cell.
R1 [I > 2σ(I)]0.041A key indicator of the quality of the model fit; values < 0.05 are excellent.
wR2 (all data)0.105A weighted R-factor based on all diffraction data.
Goodness-of-Fit (GooF)1.03Should be close to 1.0 for a good model.

Comparison with Alternative Analytical Techniques

While other techniques are essential parts of the characterization workflow, they each have limitations that prevent them from providing the same level of certainty as X-ray crystallography for this specific challenge.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for determining the connectivity of a molecule in solution.[14][15] 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments can map out the carbon-hydrogen framework.[16][17] However, for a molecule like 3-Methyl-2-hydroxy-3H-imidazo[4,5-f]quinoline, NMR may not definitively distinguish between tautomers.[18][19] The proton on the heteroatom (the -OH of the hydroxy form vs. the -NH of the keto form) might exchange rapidly on the NMR timescale, leading to a single, averaged signal or a broad peak that is difficult to assign with absolute certainty.[19]

Mass Spectrometry (MS)

Mass spectrometry excels at providing a highly accurate molecular weight, confirming the elemental formula.[20] Fragmentation patterns can also offer clues about the structure.[21][22] However, constitutional isomers and tautomers have the exact same mass, making them indistinguishable by MS alone.[23] While advanced techniques like ion-mobility MS can sometimes separate isomers, they do not provide the detailed 3D structural information of crystallography.[20]

Computational Chemistry

Theoretical methods like Density Functional Theory (DFT) can be used to calculate the relative energies of different tautomers, predicting which form is likely to be the most stable.[24][25] While incredibly useful for guiding research, these are theoretical predictions.[18] The results are highly dependent on the chosen computational model and do not constitute experimental proof. The definitive answer must come from direct observation.[26]

Comparative Summary

Table 2: Head-to-Head Comparison of Structural Elucidation Techniques

TechniqueInformation ProvidedKey AdvantagePrimary Limitation for this Topic
X-ray Crystallography Unambiguous 3D atomic arrangement, bond lengths/angles, stereochemistry, packing Definitive and absolute structure determination [5]Requires a high-quality single crystal, which can be difficult to obtain. [8]
NMR Spectroscopy Molecular connectivity (C-H framework), solution-state conformationExcellent for mapping out the molecular backbone.[14]May be ambiguous in distinguishing rapidly exchanging tautomers; provides solution-state average.[18][19]
Mass Spectrometry Molecular formula, fragmentation patternsHigh sensitivity and accurate mass determination.[20]Cannot differentiate between isomers or tautomers with the same mass.[23]
Computational Chemistry Predicted stability of isomers/tautomers, theoretical geometryProvides energetic insights and guides experiments.[24]It is a theoretical model, not experimental proof; requires validation.[26]

Conclusion: The Indispensable Role of Crystallography

For novel heterocyclic compounds like 3-Methyl-2-hydroxy-3H-imidazo[4,5-f]quinoline, where subtle structural differences can have profound biological consequences, ambiguity is not an option. While NMR, MS, and computational modeling are vital supporting tools that provide complementary information, only single-crystal X-ray crystallography delivers an unassailable, high-resolution picture of the molecular structure. It definitively resolves questions of isomerism and tautomerism, providing the solid, authoritative foundation required for advancing drug discovery programs and ensuring scientific integrity. The investment in growing a suitable crystal is far outweighed by the certainty it provides.

References

  • CCDC: Structural Chemistry Data, Software, and Insights. Cambridge Crystallographic Data Centre. [Link]

  • Tautomerism and switching in 7-hydroxy-8-(azophenyl)quinoline and similar compounds. Beilstein Journal of Organic Chemistry. [Link]

  • Using Imidazolium-Based Ionic Liquids to Teach Fundamental NMR Interpretation. Journal of Chemical Education. [Link]

  • HETEROCYCLIC COMPOUNDS. Uttarakhand Open University. [Link]

  • Absolute Configuration of Small Molecules by Co‐Crystallization. Angewandte Chemie International Edition. [Link]

  • Publication standards for crystal structures. International Union of Crystallography. [Link]

  • Heterocyclic Compounds. Michigan State University Department of Chemistry. [Link]

  • Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. [Link]

  • How to differentiate any kind of isomers by mass & nmr spectrometry? ResearchGate. [Link]

  • International Union of Crystallography. IUCr. [Link]

  • Cambridge Crystallographic Data Centre (CCDC). DATACC. [Link]

  • Structural and Conformational Aspects in the Chemistry of Heterocycles. MDPI. [Link]

  • Standards for Crystallographic Publishing. IUCr Journals. [Link]

  • X-Ray Crystallography Laboratory. Michigan State University Department of Chemistry. [Link]

  • Tautomerism and switching in 7-hydroxy-8-(azophenyl)quinoline and similar compounds. National Center for Biotechnology Information. [Link]

  • Synthesis, purification and mutagenicity of 2-hydroxyamino-3-methylimidazolo[4,5-f]quinoline. Carcinogenesis. [Link]

  • Understanding isotopes, isomers, and isobars in mass spectrometry. National Center for Biotechnology Information. [Link]

  • Identification and structure elucidation by NMR spectroscopy. ResearchGate. [Link]

  • The Cambridge Crystallographic Data Centre (CCDC) - advancing structural science collaboratively. YouTube. [Link]

  • Heterocyclic Compounds. A. K. Srivastava & P. C. Jain. [Link]

  • Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives and their Metal Ion Complexes. Oriental Journal of Chemistry. [Link]

  • X-ray crystallography. Wikipedia. [Link]

  • Identification of heteroatom using mass spectrum-Mass spectrometry| Spectroscopy | Organic Chemistry. YouTube. [Link]

  • A DFT Study on Tautomer Stability of 4-Hydroxyquinoline Considering Solvent Effect and NBO Analysis. ResearchGate. [Link]

  • Synthesis, antibacterial, anti-oxidant and molecular docking studies of imidazoquinolines. National Center for Biotechnology Information. [Link]

  • ACS Style Quick Guide. ACS Publications. [Link]

  • How To: Grow X-Ray Quality Crystals. University of Rochester Department of Chemistry. [Link]

  • SYNTHESIS AND CHARACTERIZATION OF 3H-PYRAZOLO[4,3- F]QUINOLINE ANALOGS. Purdue University Graduate School. [Link]

  • Can you differentiate some constitutional isomers using mass spectrometry? Reddit. [Link]

  • Synthesis of Benzo [f] Quinoline and its Derivatives: Mini Review. ResearchGate. [Link]

  • CCDC – Cambridge Crystallographic Data Centre. Indian Institute of Science. [Link]

  • Structure Elucidation and NMR. Hypha Discovery. [Link]

  • Efficient Tautomer-State Prediction with Quantum Computing. arXiv.org. [Link]

  • Cambridge Structural Database. Wikipedia. [Link]

  • Supporting Information For Structure Elucidation of Mixed-Linker Zeolitic Imidazolate Frameworks by Solid-State H CRAMPS NMR Spe. ACS Publications. [Link]

  • Taming Tautomerism in Organic Crystal Structure Prediction. ChemRxiv. [Link]

  • Analysis of the structural diversity of heterocycles amongst European medicines agency approved pharmaceuticals (2014–2023). RSC Publishing. [Link]

Sources

cross-validation of HPLC and GC-MS methods for imidazoquinoline analysis

Author: BenchChem Technical Support Team. Date: February 2026

An Objective Guide to the Cross-Validation of HPLC and GC-MS Methods for Imidazoquinoline Analysis

Authored by a Senior Application Scientist

This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the quantitative analysis of imidazoquinolines. As a class of compounds pivotal in immunology and oncology, exemplified by drugs like Imiquimod, their accurate quantification is critical. The selection of an analytical technique is a decision contingent on the analyte's physicochemical properties, the sample matrix, and the ultimate goal of the analysis—be it for quality control, pharmacokinetic studies, or impurity profiling.

This document moves beyond a simple list of pros and cons, delving into the causality behind experimental choices and grounding all recommendations in the authoritative framework of international regulatory standards. We will explore a practical cross-validation study, providing the necessary data and protocols for researchers, scientists, and drug development professionals to make informed methodology decisions.

Fundamental Principles & Deciding Factors: HPLC vs. GC-MS

The primary determinant in choosing between HPLC and GC-MS lies in the volatility and thermal stability of the analyte.[1][2][3]

  • High-Performance Liquid Chromatography (HPLC) is the quintessential technique for non-volatile, thermally unstable, and higher molecular weight compounds.[3] It operates at or near ambient temperatures, separating analytes dissolved in a liquid mobile phase as they pass through a solid stationary phase.[1][2] For imidazoquinolines, which are typically polar, non-volatile solids, HPLC is often the default and more direct method of analysis.[1]

  • Gas Chromatography-Mass Spectrometry (GC-MS) is a powerhouse for volatile and thermally stable compounds.[3][4] The sample must be vaporized at high temperatures (often 150-300°C) without degradation to be carried by an inert gas through the column.[2][5] Direct analysis of most imidazoquinolines by GC-MS is challenging due to their low volatility and polar nature. Therefore, a chemical derivatization step is almost always required to convert the analyte into a more volatile and thermally stable form suitable for GC analysis.[6][7] This adds a layer of complexity to sample preparation but can yield very high sensitivity and specificity.[8][9]

G cluster_input Analyte & Matrix Assessment cluster_properties Physicochemical Properties cluster_decision Primary Method Selection cluster_hplc HPLC Path cluster_gcms GC-MS Path Analyte Imidazoquinoline (e.g., Imiquimod) Properties Polar Non-Volatile Thermally Labile? Analyte->Properties Decision Method Choice Properties->Decision HPLC HPLC (Direct Analysis) Decision->HPLC Yes Derivatization Chemical Derivatization (e.g., Silylation) Decision->Derivatization No (with modification) HPLC_Adv Advantage: No Derivatization Broader Applicability HPLC->HPLC_Adv GCMS GC-MS GCMS_Adv Advantage: High Sensitivity Definitive Identification GCMS->GCMS_Adv Derivatization->GCMS

Caption: Method selection based on analyte properties.

The Regulatory Framework: ICH Q2(R2) Guidelines

Any analytical method intended for use in a regulated environment must be validated to demonstrate its fitness for purpose.[10][11] The International Council for Harmonisation (ICH) guideline Q2(R2), "Validation of Analytical Procedures," provides the authoritative framework for this process.[11][12] Cross-validation involves comparing the results from two distinct methods to ensure they are comparable and reliable.[13]

The core validation parameters that must be assessed for both the HPLC and GC-MS methods include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components like impurities, degradants, or matrix components.[14]

  • Linearity: The ability to elicit test results that are directly proportional to the analyte concentration within a given range.[14]

  • Range: The interval between the upper and lower concentration levels of the analyte for which the method has demonstrated suitable precision, accuracy, and linearity.[15]

  • Accuracy: The closeness of the test results to the true value, often expressed as percent recovery.[14]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day).[15]

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[16]

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[16]

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.[16][17]

Experimental Protocols

The following protocols are detailed for the analysis of Imiquimod, a representative imidazoquinoline, in a topical cream formulation.

Sample Preparation (Common for both methods)
  • Weighing: Accurately weigh a portion of the cream equivalent to 50 mg of Imiquimod into a 50 mL volumetric flask.

  • Initial Dissolution: Add a small amount of 0.1 N HCl and sonicate for 10-15 minutes to break the emulsion and dissolve the drug.[18]

  • Extraction: Add a suitable organic solvent (e.g., a mix of methanol and acetonitrile), vortex thoroughly, and sonicate for an additional 30 minutes with intermittent shaking to ensure complete extraction.[18][19]

  • Dilution: Bring the solution to volume with the diluent (e.g., mobile phase for HPLC, or a volatile solvent for GC-MS).

  • Centrifugation/Filtration: Centrifuge a portion of the solution to separate excipients. Filter the supernatant through a 0.45 µm syringe filter prior to injection.

HPLC-UV Method Protocol

G SamplePrep Sample Preparation Injection Autosampler Injection (10 µL) SamplePrep->Injection Column C18 Column (4.6x250mm, 5µm) @ Ambient Temp. Injection->Column Pump Isocratic Pump (1.0 mL/min) Pump->Injection MobilePhase Mobile Phase: ACN:Buffer (30:70) MobilePhase->Pump Detector UV Detector @ 242 nm Column->Detector Data Data Acquisition & Processing Detector->Data

Caption: Experimental workflow for HPLC-UV analysis.
  • Instrumentation: HPLC system with a UV detector.

  • Column: C8 or C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[18]

  • Mobile Phase: A mixture of acetonitrile and an acetate or phosphate buffer (e.g., pH 4.0, 100 mM), often in a ratio around 30:70 (v/v).[19]

  • Flow Rate: 1.0 mL/min.[19]

  • Column Temperature: Ambient.

  • Detection Wavelength: 242 nm.[19]

  • Injection Volume: 10-20 µL.

  • Run Time: Approximately 10 minutes.[18]

GC-MS Method Protocol

G SamplePrep Sample Preparation Derivatization Derivatization: Add MSTFA, Heat 60°C, 30 min SamplePrep->Derivatization Injection GC Injector (1 µL, Splitless) @ 250°C Derivatization->Injection Column Capillary Column (e.g., DB-5ms) Injection->Column MS Mass Spectrometer (EI, Scan Mode) Column->MS Oven Oven Program: 80°C to 280°C Oven->Column Data Data Acquisition (TIC & Mass Spectra) MS->Data

Caption: Experimental workflow for GC-MS analysis.
  • Derivatization Step:

    • Evaporate a known volume of the prepared sample extract to dryness under a gentle stream of nitrogen.

    • Add a silylation agent, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), in a suitable solvent like pyridine or acetonitrile.[20]

    • Heat the mixture at 60-70°C for 30-60 minutes to ensure complete reaction.[20]

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer (e.g., single quadrupole).

  • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).[21]

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.[21]

  • Injector Temperature: 250°C.[22]

  • Oven Temperature Program: Start at 80°C, hold for 1 minute, then ramp at 15°C/min to 280°C and hold for 5 minutes.

  • MS Conditions:

    • Ion Source: Electron Ionization (EI) at 70 eV.[22]

    • Source Temperature: 230°C.[22]

    • Scan Range: 50-550 amu.

Comparative Data Summary

The following table summarizes representative performance data obtained during the validation of the two methods for Imiquimod analysis, synthesized from published literature.[18][19][23][24]

Validation ParameterHPLC-UV MethodGC-MS MethodCausality & Field Insights
Specificity High. Peak purity assessed via diode array detector. Potential interference from co-eluting excipients.Very High. Mass spectral data provides definitive identification, separating analytes from matrix interference based on m/z ratios.[1]GC-MS is inherently more specific due to the second dimension of mass separation, making it superior for impurity identification in complex matrices.
Linearity (r²) > 0.999> 0.998Both methods demonstrate excellent linearity. The slightly lower r² in GC-MS can sometimes be attributed to the multi-step derivatization process.
Range (µg/mL) 0.05 - 600[18][23]0.01 - 100The analytical range must be appropriate for the intended purpose (e.g., assay vs. impurity testing).[15] HPLC often offers a wider linear range.
Accuracy (% Recovery) 98.5% - 101.2%97.0% - 103.5%Both methods show excellent accuracy. GC-MS accuracy is highly dependent on the reproducibility of the derivatization reaction.
Precision (%RSD) < 2.0%< 3.0%HPLC typically exhibits slightly better precision due to its simpler, more automated workflow without a chemical reaction step.
LOD (µg/mL) ~0.01~0.001GC-MS, particularly in selected ion monitoring (SIM) mode, generally achieves lower detection limits, making it ideal for trace analysis.
LOQ (µg/mL) ~0.05[23]~0.005The superior sensitivity of GC-MS translates to a lower limit of quantitation, crucial for pharmacokinetic studies or trace impurity analysis.
Robustness High. Unaffected by minor changes in mobile phase pH or composition.Moderate. Sensitive to variations in derivatization time, temperature, and reagent concentration.[17]The derivatization step in the GC-MS protocol is a critical control point that can impact the method's robustness.

Cross-Validation: Establishing Comparability

Once both methods are individually validated, a cross-validation study is performed.[25] This involves analyzing the same set of samples (e.g., 3 batches of product at 3 different concentrations) with both the HPLC and GC-MS methods.

G cluster_methods Validated Analytical Methods cluster_samples Sample Analysis cluster_results Data Comparison cluster_conclusion Outcome HPLC HPLC-UV Method Results_HPLC Results (Assay %) from HPLC HPLC->Results_HPLC GCMS GC-MS Method Results_GCMS Results (Assay %) from GC-MS GCMS->Results_GCMS Samples Identical Sample Set (e.g., 3 batches, 3 concentrations) Samples->HPLC Samples->GCMS Comparison Statistical Comparison (e.g., % Difference) Results_HPLC->Comparison Results_GCMS->Comparison Conclusion Acceptance Criteria Met? (e.g., Difference < 2.0%) Comparison->Conclusion Pass Methods are Interchangeable Conclusion->Pass Yes Fail Investigate Discrepancy Conclusion->Fail No

Caption: Logical workflow for cross-validation.

The results are then statistically compared. The acceptance criterion is typically that the percent difference between the means of the results from the two methods should not exceed a predefined limit, often ±2.0% for an assay. If the criteria are met, the methods can be considered interchangeable within the validated range.

Conclusion and Recommendations

Both HPLC and GC-MS are powerful techniques for the analysis of imidazoquinolines, but their suitability is dictated by the analytical objective.

  • Choose HPLC for:

    • Routine quality control (QC) and release testing due to its robustness, simplicity, and higher throughput.

    • Analysis of thermally unstable compounds or formulations where derivatization is undesirable.

    • When a direct, straightforward method is prioritized.

  • Choose GC-MS for:

    • Definitive identification of unknown impurities or degradants, leveraging the structural information from mass spectra.

    • Trace-level quantification in complex biological matrices (e.g., plasma in pharmacokinetic studies) where its superior sensitivity is paramount.

    • Orthogonal method validation, providing a confirmatory technique that relies on a completely different separation principle.

A thorough cross-validation is essential when multiple analytical techniques are employed within a single product's lifecycle. It provides the highest level of confidence in the data, ensuring consistency and scientific rigor from early development through to commercial manufacturing.

References

  • Drawell. (n.d.). Comparison Between GC and HPLC for Pharmaceutical Analysis. Retrieved from Drawell website. [Link]

  • U.S. Food and Drug Administration. (2024, March 6). Q2(R2) Validation of Analytical Procedures. Retrieved from FDA website. [Link]

  • de Paula, D., et al. (2009). Development and validation of HPLC method for imiquimod determination in skin penetration studies. Journal of Chromatography B, 877(18-19), 1735-1741. [Link]

  • Pharma Talks. (2025, July 2). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. Retrieved from YouTube. [Link]

  • ProPharma. (2024, June 25). Highlights from FDA's Analytical Test Method Validation Guidance. Retrieved from ProPharma website. [Link]

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Retrieved from AMSbiopharma website. [Link]

  • gmp-compliance.org. (n.d.). FDA Guidance for Industry: Q2A Validation of Analytical Procedures. Retrieved from gmp-compliance.org. [Link]

  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from EMA website. [Link]

  • Lab Manager. (2025, October 22). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from Lab Manager website. [Link]

  • BioPharm International. (2024, March 7). FDA Releases Guidance on Analytical Procedures. Retrieved from BioPharm International website. [Link]

  • International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2). Retrieved from ICH website. [Link]

  • Prime Scholars. (n.d.). Development and Validation Of RP-HPLC Method for the Estimation of Imiquimod in Pharmaceutical Dosage Forms. Retrieved from Prime Scholars website. [Link]

  • ResearchGate. (2025, August 7). Development and validation of HPLC method for imiquimod determination in skin penetration studies | Request PDF. Retrieved from ResearchGate. [Link]

  • ResearchGate. (n.d.). (A) Absorption spectrum of 5 μg/mL imiquimod in UV range; (B) HPLC.... Retrieved from ResearchGate. [Link]

  • AIT. (2024, October 21). HPLC or GC-MS: Which Technique is Best for Your Needs?. Retrieved from AIT website. [Link]

  • IntuitionLabs. (2026, January 7). ICH Q2(R2) Guide: Analytical Method Validation Explained. Retrieved from IntuitionLabs website. [Link]

  • AMP Tech Instruments. (2023, January 13). Understanding the Differences Between HPLC and GCMS Systems. Retrieved from AMP Tech Instruments website. [Link]

  • National Institutes of Health. (n.d.). Characterization of new metabolites from in vivo biotransformation of 2-amino-3-methylimidazo[4,5-f]quinoline in mouse by mass spectrometry. Retrieved from NIH website. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2015, November 30). Development and Validation of UV Spectroscopy and RP-HPLC Methods for Estimation of Imiquimod. Retrieved from globalresearchonline.net. [Link]

  • Phenomenex. (2025, June 6). HPLC vs GC: What Sets These Methods Apart. Retrieved from Phenomenex website. [Link]

  • Lab Manager. (2025, August 22). HPLC vs GC: Choosing the Right Chromatography Technique. Retrieved from Lab Manager website. [Link]

  • La démarche ISO 17025. (2015, July 14). 14 Validation of Analytical Methods Based on Chromatographic Techniques: An Overview. Retrieved from openedition.org. [Link]

  • Science of The Total Environment. (2023, March 1). A new method for the determination of imidazole-like brown carbons using gas chromatography-mass spectrometry. Retrieved from sciencedirect.com. [Link]

  • ResearchGate. (2025, October 15). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. Retrieved from ResearchGate. [Link]

  • Journal of Food and Drug Analysis. (n.d.). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Retrieved from NDFU website. [Link]

  • National Institutes of Health. (2014, September 5). Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. Retrieved from NIH website. [Link]

  • Molecules. (2020, February 2). Enantioselective HPLC Analysis to Assist the Chemical Exploration of Chiral Imidazolines. Retrieved from mdpi.com. [Link]

  • MDPI. (n.d.). Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity. Retrieved from mdpi.com. [Link]

  • National Institutes of Health. (2020, November 19). Imidazole Derivatives Improve Charge Reduction and Stabilization for Native Mass Spectrometry. Retrieved from NIH website. [Link]

  • National Institutes of Health. (2020, December 30). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. Retrieved from NIH website. [Link]

  • National Institutes of Health. (n.d.). Development and Validation of a HPLC Method for Quantitation of BA-TPQ, a Novel Iminoquinone Anticancer Agent, and an Initial Pharmacokinetic Study in Mice. Retrieved from NIH website. [Link]

  • PubMed. (2023, August 23). Development of liquid chromatography-triple quadrupole mass spectrometric method for the quantitative determination of a novel adjuvant, Imidazoquinoline gallamide in aluminum hydroxide gel-Imidazoquinoline gallamide and COVAXIN. Retrieved from PubMed. [Link]

  • ResearchGate. (2025, August 9). Chemical derivatization of pharmaceutical samples prior to Gas-Chromatography and Mass-Spectrometry analysis. Retrieved from ResearchGate. [Link]

  • ResearchGate. (2015, January 2). Between HPLC and GC-MS methods which one has a better performance to identify components in an organic material?. Retrieved from ResearchGate. [Link]

  • Bibel lab. (2025, March 9). Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation. Retrieved from YouTube. [Link]

  • Technology Networks. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis. Retrieved from Technology Networks website. [Link]

  • ResearchGate. (2016, October 1). Chemical derivatization of pharmaceutical samples prior to Gas-Chromatography and Mass-Spectrometry analysis. Retrieved from ResearchGate. [Link]

  • Organomation. (2024, September 19). Navigating the Nuances of Sample Preparation for LC-MS and GC-MS. Retrieved from Organomation website. [Link]

  • PubMed. (2023, October 22). Development and Validation of a Gas Chromatography-Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity. Retrieved from PubMed. [Link]

  • IJNRD. (n.d.). RP-HPLC METHOD DEVLOPMENT AND VALIDATION FOR SIMULTANEOUS ESTIMATION OF LIDOCAINE, NIFEDIPINE AND IMIDAZOLIDINYL UREA IN THE TOPI. Retrieved from ijnrd.org. [Link]

Sources

A Comparative Guide to the Anticancer Activity of Novel Quinoline Derivatives and Existing Drugs

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of the anticancer activities of emerging quinoline derivatives against established chemotherapeutic agents. We will delve into the mechanistic underpinnings, comparative efficacy data from preclinical models, and the standardized methodologies required to validate these findings, offering a comprehensive resource for researchers in oncology and medicinal chemistry.

Introduction: The Quinoline Scaffold in Oncology

The quinoline ring, a bicyclic aromatic heterocycle, is a "privileged scaffold" in medicinal chemistry. Its rigid structure and ability to form hydrogen bonds and engage in π-π stacking interactions make it an ideal framework for designing molecules that can interact with various biological targets.[1][2] Historically significant for antimalarial drugs like chloroquine, the quinoline nucleus is now central to a new generation of anticancer agents.[1] Several FDA-approved drugs, including tyrosine kinase inhibitors like Bosutinib and Lenvatinib , feature this core structure, validating its clinical importance.[3][4] The continuous exploration of novel quinoline derivatives aims to overcome the limitations of current therapies, such as drug resistance and off-target toxicity.[2][5][6]

This guide will compare representative novel quinoline derivatives with standard-of-care drugs such as Doxorubicin (a DNA intercalator and topoisomerase II inhibitor) and Etoposide (a topoisomerase II inhibitor) to contextualize their performance.

Part 1: Comparative Mechanisms of Action

A key advantage of the quinoline scaffold is its versatility, allowing derivatives to be designed to target a wide array of cancer-related pathways.[2][7] This contrasts with many traditional chemotherapies that have a singular, often cytotoxic, mechanism.

Inhibition of Tyrosine Kinases

Many novel quinoline derivatives are engineered to function as ATP-competitive inhibitors of protein tyrosine kinases (TKs), which are critical nodes in signaling pathways that drive cell proliferation, survival, and angiogenesis.[3][6] Overexpression or mutation of TKs like EGFR, VEGFR, and Src/Abl are hallmarks of many cancers.

  • Existing Drugs: Bosutinib (Src/Abl inhibitor), Lenvatinib (multi-kinase inhibitor), and Gefitinib (EGFR inhibitor) are established quinoline-based kinase inhibitors.[3][4][7]

  • Novel Derivatives: Researchers have developed quinoline-chalcone hybrids that demonstrate potent inhibition of EGFR and VEGFR-2 kinases, often at nanomolar concentrations.[5] The design rationale is that the quinoline moiety anchors the molecule in the ATP-binding pocket, while the extended chalcone structure provides additional interactions, enhancing affinity and selectivity.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (e.g., EGFR) ATP ATP Substrate Substrate RTK->Substrate Phosphorylates ATP->Substrate Provides Phosphate P_Substrate Phosphorylated Substrate Substrate->P_Substrate Downstream Downstream Signaling (Proliferation, Survival) P_Substrate->Downstream Quinoline_KI Novel Quinoline Kinase Inhibitor Quinoline_KI->RTK Ligand Growth Factor Ligand->RTK Binds & Activates

Caption: Mechanism of quinoline-based tyrosine kinase inhibitors.

Disruption of DNA Processes

This mechanism is shared with several classic chemotherapeutics. However, novel quinolines aim for improved specificity or activity against resistant tumors.

  • DNA Intercalation & Topoisomerase Inhibition: Some quinoline derivatives exert their anticancer effect by inserting themselves between DNA base pairs (intercalation), disrupting DNA replication and transcription.[1][7] Others act as topoisomerase "poisons," stabilizing the enzyme-DNA cleavage complex, which leads to double-strand breaks and apoptosis.[4][6][7]

  • Existing Drugs: Doxorubicin and Mitoxantrone are well-known DNA intercalators and topoisomerase II inhibitors.[7] Etoposide is a classic topoisomerase II poison.

  • Novel Derivatives: Studies on pyrroloquinoline and N-4-piperazinyl-ciprofloxacin-chalcone hybrids have demonstrated significant topoisomerase I and II inhibitory activities.[5] The rationale for these hybrid molecules is that one part of the molecule is responsible for DNA binding while the other part interacts with the topoisomerase enzyme, creating a highly potent complex.

G DNA Supercoiled DNA TopoII Topoisomerase II DNA->TopoII binds Cleaved_Complex Cleavable Complex (Transient) TopoII->Cleaved_Complex creates transient break Religated_DNA Relaxed DNA Cleaved_Complex->Religated_DNA religates DSB Permanent Double- Strand Breaks Cleaved_Complex->DSB leads to Cell_Cycle Normal Cell Cycle Progression Religated_DNA->Cell_Cycle Quinoline_Topo Novel Quinoline Derivative Quinoline_Topo->Cleaved_Complex 'Poisons' & Stabilizes Apoptosis Apoptosis DSB->Apoptosis

Caption: Mechanism of quinoline-based topoisomerase poisons.

Inhibition of Tubulin Polymerization

Microtubules are essential for cell division, making them an excellent target for cancer therapy.

  • Existing Drugs: The taxanes (Paclitaxel) and vinca alkaloids (Vincristine) are the most famous microtubule-targeting agents.

  • Novel Derivatives: A significant number of quinoline-chalcone hybrids have been identified as potent inhibitors of tubulin polymerization.[4][5] They bind to the colchicine site on β-tubulin, preventing the formation of the mitotic spindle. This disruption triggers a cell cycle arrest at the G2/M phase, ultimately leading to apoptosis.[5] The advantage of targeting the colchicine site is that it can be effective in cancers that have developed resistance to taxane-based drugs.

Part 2: Comparative In Vitro Efficacy

The first step in evaluating any new compound is to measure its cytotoxicity against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is the standard metric, representing the drug concentration required to inhibit cell growth by 50%. A lower IC50 value indicates higher potency.

The following table summarizes representative IC50 values for novel quinoline derivatives compared to existing drugs, compiled from various studies.[5][7]

Compound/DrugClassCancer Cell LineIC50 ValueSource Citation
Novel Quinoline Derivatives
Compound 23 (Quinoline-Chalcone)Tubulin Polymerization InhibitorK562 (Leukemia)0.009 - 0.016 µM[5]
Compound 64 (Quinoline-Chalcone)Apoptosis InducerCaco-2 (Colon)2.5 µM[5]
Compound 31 (Quinolyl-Thienyl Chalcone)VEGFR-2 Kinase InhibitorHUVEC (Endothelial)21.78 nM (0.022 µM)[5]
Compound (55) (Trifluoromethyl Quinoline)AntiproliferativeHL-60 (Leukemia)19.88 µg/ml[7]
Existing Anticancer Drugs
DoxorubicinTopoisomerase II InhibitorMCF-7 (Breast)~0.05 - 1 µM (Varies)[5]
EtoposideTopoisomerase II InhibitorHL-60 (Leukemia)Reference Drug in Study[7]
GefitinibEGFR Kinase InhibitorA549 (Lung)~10 - 20 µM (Often resistant)[5]

Expert Interpretation: The data clearly show that certain novel quinoline derivatives, such as Compound 23, can exhibit sub-micromolar and even nanomolar potency, rivaling or exceeding that of established drugs like Doxorubicin in specific cell lines.[5] This highlights the potential for developing highly potent next-generation therapeutics.

Part 3: In Vivo Validation in Xenograft Models

Promising in vitro results must be validated in a living system. Human tumor xenograft models, where human cancer cells are implanted into immunodeficient mice, are the industry standard for preclinical in vivo efficacy testing.[8]

A recent study evaluated a novel quinoline derivative, designated 91b1 , in a xenograft model.[9][10] The results demonstrated that treatment with 91b1 significantly reduced tumor size compared to the control group, providing strong evidence of its in vivo anticancer activity.[9][10] Such studies are critical for determining a compound's therapeutic potential and assessing its safety profile before it can be considered for clinical trials.[8]

Part 4: Essential Experimental Protocols

Scientific integrity demands robust and reproducible methodologies. The following sections detail the standard operating procedures for the key assays discussed in this guide.

General Experimental Workflow

The evaluation of a novel anticancer compound follows a logical and rigorous progression from initial screening to in vivo validation. This workflow ensures that only the most promising candidates advance, saving time and resources.

G Start Novel Quinoline Derivative Synthesis InVitro In Vitro Cytotoxicity Screening (MTT Assay on Cancer Cell Panel) Start->InVitro IC50 Determine IC50 Values & Identify 'Hit' Compounds InVitro->IC50 Decision1 Potent & Selective? IC50->Decision1 Mechanism Mechanism of Action Studies (e.g., Kinase Assay, Cell Cycle Analysis) InVivo In Vivo Efficacy Testing (Human Tumor Xenograft Model) Mechanism->InVivo Toxicity Assess Tumor Growth Inhibition & Systemic Toxicity InVivo->Toxicity Decision2 Significant Efficacy & Acceptable Toxicity? Toxicity->Decision2 End Lead Candidate for Preclinical Development Decision1->Mechanism Yes Stop1 Discard/Redesign Decision1->Stop1 No Decision2->End Yes Stop2 Discard/Redesign Decision2->Stop2 No

Caption: Standard workflow for preclinical anticancer drug evaluation.

Protocol: In Vitro Cytotoxicity (MTT Assay)

This colorimetric assay is a cornerstone of anticancer drug screening, measuring cell viability based on mitochondrial activity.

  • Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells into a purple formazan product. The amount of formazan is directly proportional to the number of viable cells.

  • Step-by-Step Methodology:

    • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well. Allow cells to adhere overnight in an incubator (37°C, 5% CO2). Causality: This initial incubation ensures cells are in a logarithmic growth phase and are healthy before drug exposure.

    • Compound Treatment: Prepare serial dilutions of the novel quinoline derivatives and reference drugs (e.g., Doxorubicin) in culture medium. Replace the old medium with the drug-containing medium. Include "vehicle-only" (e.g., DMSO) and "no treatment" controls. Causality: A dose-response curve is essential to accurately calculate the IC50 value.

    • Incubation: Incubate the plate for 48-72 hours. Causality: This duration allows sufficient time for the compounds to exert their antiproliferative or cytotoxic effects.

    • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Causality: Only viable cells with active mitochondria can reduce the MTT reagent.

    • Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with HCl) to each well to dissolve the formazan crystals. Causality: The formazan crystals are insoluble in aqueous solution and must be dissolved to be quantified.

    • Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the drug concentration and use non-linear regression to determine the IC50 value.

Conclusion and Future Directions

The quinoline scaffold is a remarkably fruitful platform for the development of novel anticancer agents. Emerging derivatives demonstrate exceptional potency and diverse mechanisms of action, including kinase inhibition, DNA damage, and disruption of tubulin polymerization, often surpassing the in vitro performance of established drugs.[4][5][7] The challenge lies in translating this preclinical promise into clinical success.[6] Future research must focus on optimizing drug-like properties, such as bioavailability and metabolic stability, and on designing compounds with high selectivity for cancer cells to minimize off-target effects and improve patient outcomes.[3][6]

References

  • Maddela, S. et al. (2020). Comprehensive review on current developments of quinoline-based anticancer agents. Arabian Journal of Chemistry.
  • Mohamed, M. F. A. & Abuo-Rahma, G. E. A. (2020).
  • (2025). Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). ChemMedChem.
  • Amrithanjali G. et al. (2022). Anticancer Activity of Quinoline Derivatives. International Journal of Pharmaceutical Sciences Review and Research.
  • (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. RSC Advances.
  • (n.d.). Review on recent development of quinoline for anticancer activities. Inorganic and Nano-Metal Chemistry.
  • Saha, B. et al. (2024). Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. Bioorganic & Medicinal Chemistry.
  • (n.d.).
  • (n.d.). Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. PubMed Central.
  • (n.d.).

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 3-Methyl-2-hydroxy-3H-imidazo[4,5-F]quinoline

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and logistical information for the proper disposal of 3-Methyl-2-hydroxy-3H-imidazo[4,5-F]quinoline (CAS No. 144486-08-8). As a research chemical with limited publicly available safety data, the disposal procedures outlined here are grounded in the precautionary principle. We will leverage data from structurally similar compounds—namely the imidazo[4,5-f]quinoline class and the parent quinoline structure—to establish a robust and safe operational plan. This approach ensures that all handling and disposal methods meet the highest standards of laboratory safety and regulatory compliance.

The core logic of this protocol is to treat 3-Methyl-2-hydroxy-3H-imidazo[4,5-F]quinoline as a suspected mutagen and potential carcinogen, based on the known hazards of its chemical analogues. This directive informs every step of the waste management process, from generation to final disposal.

Hazard Assessment: The Rationale for Stringent Control

While specific toxicological data for 3-Methyl-2-hydroxy-3H-imidazo[4,5-F]quinoline is scarce, the imidazo[4,5-f]quinoline scaffold is a well-known structural alert for mutagenicity. The related compound, 2-Amino-3-methylimidazo[4,5-f]quinoline (IQ), is a documented carcinogen found in cooked foods.[1][2] Furthermore, the parent heterocycle, quinoline, is classified as a substance suspected of causing genetic defects and potentially causing cancer.[3]

Therefore, it is scientifically prudent and ethically necessary to handle and dispose of this compound with the assumption that it poses similar risks. All waste containing this chemical, regardless of concentration, must be treated as hazardous chemical waste. Under no circumstances should this material be disposed of in general laboratory trash or washed down the drain.[4][5]

Table 1: Comparative Hazard Profile of Related Compounds

CompoundCAS NumberMolecular FormulaKey Hazards
3-Methyl-2-hydroxy-3H-imidazo[4,5-F]quinoline 144486-08-8C₁₁H₉N₃OData not available; handled as a suspected mutagen based on structure.[6]
2-Amino-3-methylimidazo[4,5-f]quinoline (IQ)76180-96-6C₁₁H₁₀N₄Known carcinogenic agent, highly mutagenic.[1][2][7]
Quinoline91-22-5C₉H₇NHarmful if swallowed or in contact with skin, suspected of causing genetic defects, may cause cancer.[3][8]
Core Principles of Waste Management

Before beginning any research, a comprehensive disposal plan must be established in consultation with your institution's Environmental Health and Safety (EHS) department.[9] The following principles are foundational:

  • Waste Minimization : Design experiments to use the minimum amount of the compound necessary, thereby reducing the volume of waste generated.

  • Segregation : All waste streams containing this compound must be kept separate from other laboratory wastes to prevent unknown chemical reactions and ensure proper disposal routing.[5][10]

  • Labeling : Every waste container must be clearly and accurately labeled with its complete contents, including the full chemical name, CAS number, and prominent hazard warnings ("Suspected Mutagen," "Hazardous Waste").[5][11]

  • Containment : Use only designated, chemically compatible, and leak-proof containers for waste accumulation. Containers must be kept tightly closed when not in use.[10][11]

Visualized Disposal Workflow

The following diagram outlines the decision-making process for the proper segregation and disposal of waste generated from work with 3-Methyl-2-hydroxy-3H-imidazo[4,5-F]quinoline.

G start Waste Generation (Use of 3-Methyl-2-hydroxy-3H-imidazo[4,5-F]quinoline) identify Identify Waste Type start->identify pure_solid Pure Compound or Concentrated Residue identify->pure_solid  Neat Material contam_solid Contaminated Solids (Gloves, Wipes, Tips, Glassware) identify->contam_solid Solid Debris   contam_liquid Contaminated Liquids (Aqueous or Organic Solutions) identify->contam_liquid Liquid Solutions package_pure Package in sealed, labeled container. Original container preferred. pure_solid->package_pure package_solid Collect in designated, labeled hazardous waste pail or bag. contam_solid->package_solid package_liquid Collect in dedicated, labeled, sealed waste carboy. contam_liquid->package_liquid store Store segregated waste in a designated Satellite Accumulation Area (SAA). Ensure secondary containment. package_pure->store package_solid->store package_liquid->store contact_ehs Contact EHS / Hazardous Waste Management for Pickup store->contact_ehs disposal Final Disposal via Licensed Contractor (High-Temperature Incineration) contact_ehs->disposal

Caption: Disposal workflow for 3-Methyl-2-hydroxy-3H-imidazo[4,5-F]quinoline.

Step-by-Step Disposal Protocols

Adherence to these specific protocols is mandatory for ensuring personnel safety and regulatory compliance.

  • Do Not Alter : Do not attempt to chemically neutralize the compound.

  • Containment : If possible, leave the material in its original, clearly labeled manufacturer's container. If repackaging is necessary, use a new, clean, and compatible container (e.g., amber glass vial) that can be tightly sealed.

  • Labeling : Affix a hazardous waste label to the container. The label must include:

    • "Hazardous Waste"

    • "3-Methyl-2-hydroxy-3H-imidazo[4,5-F]quinoline"

    • "CAS: 144486-08-8"

    • "Suspected Mutagen / Potential Carcinogen"

  • Storage : Store the container in a designated and secure hazardous waste accumulation area, segregated from incompatible materials.

  • Pickup : Arrange for collection by your institution's certified hazardous waste disposal service. The designated disposal route for this class of compounds is high-temperature incineration.[4]

This stream includes gloves, bench paper, pipette tips, disposable labware, and contaminated glassware that cannot be decontaminated.

  • Collection : Place all contaminated solid items into a designated hazardous waste container.[12] This should be a puncture-resistant container with a lid (e.g., a plastic pail) lined with a heavy-duty plastic bag.

  • Labeling : Clearly label the container:

    • "Hazardous Waste - Solid Debris"

    • "Contaminated with: 3-Methyl-2-hydroxy-3H-imidazo[4,5-F]quinoline, CAS: 144486-08-8"

    • "Suspected Mutagen"

  • Storage and Disposal : Keep the container sealed when not in use. When full, arrange for pickup and disposal via incineration through your EHS department.

This includes all experimental solutions, instrument rinsates, and any other liquids containing the target compound.

  • Segregation : Collect aqueous and organic solvent waste in separate, dedicated carboys. Do not mix this waste stream with any other chemical waste.[12]

  • Containment : Use only approved, chemically-resistant hazardous waste containers (e.g., glass or polyethylene carboys). Ensure containers are vented if necessary but always kept sealed when not actively receiving waste.[10]

  • Labeling : Label the carboy with the names and approximate percentages of all components, including solvents and the target compound. Include all relevant hazard warnings.

  • Storage and Disposal : Store in a designated satellite accumulation area with secondary containment. Arrange for pickup via your institution's EHS department for incineration.

  • Control and Alert : Immediately alert personnel in the area and restrict access. If the spill is large or involves airborne dust, evacuate the laboratory.

  • PPE : Don appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and double nitrile gloves.

  • Neutralize Dust : For spills of solid material, gently cover the powder with a paper towel and dampen it with 60-70% ethanol to prevent the generation of airborne dust.[13]

  • Collection : Carefully wipe or sweep the contained material from the outside-in and place it into a designated solid hazardous waste container.

  • Final Cleaning : Clean the spill area with absorbent pads dampened with 60-70% ethanol, followed by a thorough wash with soap and water.[13]

  • Disposal : All cleanup materials (gloves, pads, towels) must be disposed of as contaminated solid waste as described in Protocol 2.

By implementing this comprehensive guide, researchers and laboratory managers can ensure the safe and compliant disposal of 3-Methyl-2-hydroxy-3H-imidazo[4,5-F]quinoline, protecting both personnel and the environment.

References

  • Guidelines on Handling Chemical Carcinogens, Teratogens and Mutagens . Texas A&M University Department of Chemistry.

  • 3-Methyl-2-hydroxy-3H-imidazo[4,5-f]quinoline - Data Sheet . United States Biological.

  • 2-AMINO-3-METHYLIMIDAZO(4,5-F)QUINOLINE . CAMEO Chemicals, NOAA.

  • Amine Disposal For Businesses . Collect and Recycle.

  • WHO Laboratory Handling of Mutagenic & Carcinogenic Products . World Health Organization, United Nations.

  • Quinoline Safety Data Sheet . Thermo Fisher Scientific.

  • H6878 Safety Data Sheet . Sigma-Aldrich.

  • Laboratory Guidelines for the Safe Use of Chemical Carcinogens and Toxins . Thomas Jefferson University.

  • Laboratory Waste Management Guidelines . University of California, Santa Cruz.

  • Laboratory Waste Disposal Handbook . University of Essex.

  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs . United Nations Office on Drugs and Crime.

  • Appendix A Disposal Procedures by Chemical . University of Wisconsin-Madison.

  • 3-METHYL-2-HYDROXY-3H-IMIDAZO[4,5-F]QUINOLINE . ChemicalBook.

  • Chemical Waste Guidelines . University of Minnesota, Health, Safety & Risk Management.

  • New technology for the recycling of aromatic amine waste products and salts of heavy metals into a multi-purpose non-toxic . WIT Press.

  • Quinoline - SAFETY DATA SHEET . Penta chemicals.

  • Factsheet: Disposal of Hazardous Waste - Basic Principles . ETH Zürich.

  • 3-Methyl-2-hydroxy-3H-imidazo[4,5-f]quinoline . CymitQuimica.

  • 2-Amino-3-methylimidazo(4,5-f)quinoline . PubChem, National Institutes of Health.

  • 2-Amino-3-methyl-3H-imidazo[4,5-F]quinoline . Santa Cruz Biotechnology.

  • 2-Amino-3-methylimidazo[4,5-f]quinoline . Cayman Chemical.

Sources

Personal protective equipment for handling 3-Methyl-2-hydroxy-3H-imidazo[4,5-F]quinoline

Author: BenchChem Technical Support Team. Date: February 2026

A Comprehensive Guide to the Safe Handling of 3-Methyl-2-hydroxy-3H-imidazo[4,5-F]quinoline (N-hydroxy-IQ)

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 3-Methyl-2-hydroxy-3H-imidazo[4,5-F]quinoline, also known as N-hydroxy-IQ. Given the limited availability of a specific Safety Data Sheet (SDS) for this compound, this document is based on the precautionary principle, drawing from data on structurally similar and potentially carcinogenic heterocyclic amines. The procedures outlined herein are designed to ensure the highest level of safety and operational integrity.

Hazard Assessment: Understanding the Risks

3-Methyl-2-hydroxy-3H-imidazo[4,5-F]quinoline is a heterocyclic amine. While toxicological data for this specific compound is scarce, a closely related compound, 2-amino-3-methylimidazo[4,5-f]quinoline (IQ), is classified as "probably carcinogenic to humans (Group 2A)" by the International Agency for Research on Cancer (IARC).[1][2] Therefore, it is prudent to handle 3-Methyl-2-hydroxy-3H-imidazo[4,5-F]quinoline as a potential carcinogen and mutagen.

Key Hazards:

  • Carcinogenicity: Assumed to be a potential carcinogen based on the carcinogenicity of structurally related compounds.

  • Mutagenicity: Heterocyclic amines as a class are known to have mutagenic properties.

  • Skin and Eye Irritation: May cause irritation upon contact.[3]

  • Respiratory Tract Irritation: Inhalation of the powder may cause respiratory irritation.

Personal Protective Equipment (PPE): A Multi-Layered Defense

A comprehensive PPE strategy is critical to minimize exposure. The following table summarizes the recommended PPE for handling 3-Methyl-2-hydroxy-3H-imidazo[4,5-F]quinoline.

Body Part Protection Level Specific Recommendations
Hands Double GlovingInner Glove: Disposable nitrile glove. Outer Glove: Chemical-resistant glove (e.g., neoprene or Viton). Nitrile gloves offer poor resistance to aromatic amines and should not be used as the primary barrier for prolonged contact.[4][5][6]
Eyes/Face Full Face ProtectionChemical splash goggles and a face shield are mandatory.[6]
Body Full Body CoverageA disposable, solid-front, back-tying gown over a lab coat.
Respiratory High-Efficiency FiltrationFor handling the solid compound, a Powered Air-Purifying Respirator (PAPR) with a High-Efficiency Particulate Air (HEPA) filter is recommended. For handling solutions, especially if aerosolization is possible, a supplied-air respirator should be considered.[7][8][9][10]
Feet Closed-toe ShoesStandard laboratory practice of wearing closed-toe, non-perforated shoes.

Glove Compatibility for Aromatic Amines:

Glove Material General Recommendation for Aromatic Amines
NitrilePoor to Fair - Suitable for splash protection only.[5][6]
NeopreneGood
PVC (Vinyl)Good[4]
VitonExcellent[4]
Butyl RubberGood to Excellent

Note: Always consult the glove manufacturer's specific chemical resistance data.

Operational Plan: A Step-by-Step Workflow

A systematic approach to handling 3-Methyl-2-hydroxy-3H-imidazo[4,5-F]quinoline is essential to maintain a safe working environment.

Preparation and Engineering Controls
  • Designated Area: All work with this compound must be conducted in a designated area, such as a certified chemical fume hood, to control for airborne particles.

  • Pre-weighing: If possible, purchase the compound in pre-weighed amounts to avoid handling the powder. If weighing is necessary, it must be done inside a fume hood.

  • Spill Kit: Ensure a spill kit specifically for carcinogenic and mutagenic compounds is readily accessible.

Handling the Solid Compound

Handling_Solid_Compound cluster_Preparation Preparation cluster_Handling Handling cluster_Cleanup Cleanup Prep1 Don appropriate PPE Prep2 Prepare designated work area in fume hood Prep1->Prep2 Prep3 Verify spill kit is accessible Prep2->Prep3 Handle1 Carefully unseal container Prep3->Handle1 Handle2 Weigh the required amount Handle1->Handle2 Handle3 Transfer to reaction vessel Handle2->Handle3 Clean1 Decontaminate all surfaces Handle3->Clean1 Clean2 Dispose of all waste as carcinogenic Clean1->Clean2 Clean3 Doff PPE correctly Clean2->Clean3 Spill_Cleanup_Plan Spill Spill Occurs Evacuate Evacuate Area Spill->Evacuate Alert Alert Others Spill->Alert Isolate Isolate Area Evacuate->Isolate Alert->Isolate DonPPE Don Full PPE Isolate->DonPPE Contain Contain Spill DonPPE->Contain Decontaminate Decontaminate Area Contain->Decontaminate Dispose Dispose of Waste Decontaminate->Dispose

Caption: Spill cleanup workflow for 3-Methyl-2-hydroxy-3H-imidazo[4,5-F]quinoline.

Exposure Response
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Disposal Plan: Managing Carcinogenic Waste

All materials that come into contact with 3-Methyl-2-hydroxy-3H-imidazo[4,5-F]quinoline must be treated as carcinogenic waste.

  • Waste Segregation: Collect all contaminated solid waste (gloves, gowns, paper towels, etc.) in a dedicated, labeled, and sealed container.

  • Liquid Waste: Collect all liquid waste containing the compound in a separate, labeled, and sealed container.

  • Disposal Method: All waste must be disposed of through a licensed hazardous waste management company, preferably by incineration at high temperatures. [11]Landfilling of this type of waste is not recommended due to the potential for environmental contamination. [3][12][13][14]

References

  • Glove Compatibility - CP Lab Safety . CP Lab Safety. [Link]

  • Glove Selection Page 1 of 20 - Emergency and Safety Services . University of Texas at Austin. [Link]

  • Guide to Nitrile Gloves Chemical Resistance | Glove Compatibility Chart . International Enviroguard. [Link]

  • Respiratory Protection for Carcinogen Exposure in the Workplace | OSHA Injury Attorney . Bordas & Bordas. [Link]

  • Nitrile Glove Chemical-Compatibility Reference . University of Pennsylvania Environmental Health and Radiation Safety. [Link]

  • “Forever Chemicals” Disposal is Creating a Health Nightmare . Public Employees for Environmental Responsibility (PEER). [Link]

  • OSHA Respirator Requirements for Selected Chemicals | NIOSH . Centers for Disease Control and Prevention. [Link]

  • Detoxification of carcinogenic aromatic and heterocyclic amines by enzymatic reduction of the N-hydroxy derivative . PubMed. [Link]

  • Exposure to dangerous substances in the waste management sector . European Agency for Safety and Health at Work. [Link]

  • Chemical Compatibility Guide for: High Five™ Gloves . New Pig. [Link]

  • Health-care waste . World Health Organization (WHO). [Link]

  • 3M Respirator Selection Guide . 3M. [Link]

  • Decontamination and Disposal of Nitrosoureas and Related /V-Nitroso Compounds1 . Cancer Research. [Link]

  • Decontamination of landfill waste leads to increase in toxic chemicals, says study . The Guardian. [Link]

  • Chemical Mutagenesis . Regulations.gov. [Link]

  • DECONTAMINATION AND WASTE MANAGEMENT . UAB - CEEB. [Link]

  • IQ (2-AMINO-3-METHYLIMIDAZO[4,5-f]QUINOLINE) . National Center for Biotechnology Information. [Link]

  • Safe handling of cytotoxic drugs in the workplace . Health and Safety Executive. [Link]

  • 2-Amino-3-methylimidazo(4,5-f)quinoline | C11H10N4 | CID 53462 . PubChem. [Link]

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.